molecular formula C11H14N2O4 B554793 Z-Dap-OH CAS No. 35761-26-3

Z-Dap-OH

Número de catálogo: B554793
Número CAS: 35761-26-3
Peso molecular: 238.24 g/mol
Clave InChI: FOXRXVSTFGNURG-VIFPVBQESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Z-Dap-OH, also known as this compound, is a useful research compound. Its molecular formula is C11H14N2O4 and its molecular weight is 238.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(2S)-3-amino-2-(phenylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4/c12-6-9(10(14)15)13-11(16)17-7-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,13,16)(H,14,15)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOXRXVSTFGNURG-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35761-26-3
Record name Na-Z-L-2,3-diaminopropionic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to Nα-Benzyloxycarbonyl-L-2,3-diaminopropionic Acid (Z-Dap-OH)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of Nα-Benzyloxycarbonyl-L-2,3-diaminopropionic acid (Z-Dap-OH), a pivotal synthetic building block in peptide chemistry and a molecule of significant interest in the development of novel antibacterial agents. The guide will delve into the chemical identity and properties of this compound, its strategic importance in chemical synthesis, and its implicit connection to the vital bacterial diaminopimelic acid (DAP) pathway. By exploring the synthesis of peptidomimetics and specialized peptide structures, this document aims to equip researchers with the foundational knowledge and practical insights necessary to leverage this compound in their scientific endeavors, particularly in the realm of antibacterial drug discovery.

Introduction: The Strategic Importance of this compound

Nα-Benzyloxycarbonyl-L-2,3-diaminopropionic acid, commonly referred to as this compound, is a non-proteinogenic amino acid derivative that has garnered significant attention in the field of synthetic chemistry.[1] Its unique structural feature, a diaminopropionic acid backbone with a benzyloxycarbonyl (Z) protecting group on the α-amino group, renders it a versatile tool for the synthesis of complex peptides and peptidomimetics. The presence of a free β-amino group allows for site-selective modifications, such as the introduction of branching, labels, or the formation of cyclic structures.[2]

While this compound is primarily a synthetic intermediate, its conceptual importance extends to the field of antibacterial research. It serves as a valuable precursor for the synthesis of analogues of diaminopimelic acid (DAP), a critical component of the peptidoglycan cell wall in most bacteria.[3][4] The DAP biosynthetic pathway is absent in mammals, making it an attractive and selective target for the development of novel antibiotics.[5] This guide will explore the multifaceted nature of this compound, from its fundamental chemical characteristics to its application in sophisticated synthetic strategies aimed at interrogating and inhibiting bacterial cell wall biosynthesis.

Physicochemical Properties and Characterization of this compound

A thorough understanding of the physicochemical properties of this compound is paramount for its effective utilization in synthesis and for the accurate characterization of the resulting products.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₄N₂O₄[1]
Molecular Weight 238.24 g/mol [1]
CAS Number 35761-26-3
Appearance White to off-white crystalline solid
Melting Point ~240 °C (decomposes)
Optical Activity [α]20/D −39±1°, c = 1% in 1 M HCl
Solubility Soluble in dilute acid[6]
IUPAC Name (2S)-3-amino-2-(phenylmethoxycarbonylamino)propanoic acid[1]

Spectroscopic Characterization:

The identity and purity of this compound are routinely confirmed using a suite of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are instrumental in confirming the molecular structure of this compound, including the presence of the benzyloxycarbonyl group and the diaminopropionic acid backbone.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition of the molecule.[7] Expected ions in positive mode electrospray ionization (ESI) would include [M+H]⁺.[7][8]

  • Infrared (IR) Spectroscopy: IR spectroscopy can identify key functional groups, such as the carbonyl stretches of the carboxylic acid and the carbamate, as well as N-H and O-H stretches.[1]

The Diaminopimelic Acid (DAP) Pathway: A Key Antibacterial Target

The diaminopimelic acid (DAP) pathway is a metabolic sequence essential for the survival of most bacteria, as it is responsible for the biosynthesis of both L-lysine, a fundamental amino acid for protein synthesis, and meso-diaminopimelic acid (meso-DAP), a crucial cross-linking component of the peptidoglycan layer of the bacterial cell wall.[9][10] The integrity of the peptidoglycan layer is vital for bacteria to withstand internal osmotic pressure and maintain their shape.[11]

There are several variations of the DAP pathway in bacteria, including the succinylase, acetylase, dehydrogenase, and aminotransferase pathways.[3] A simplified representation of the common succinylase pathway is depicted below.

DAP_Pathway Asp L-Aspartate ASA L-Aspartate-semialdehyde Asp->ASA Aspartokinase, Aspartate-semialdehyde dehydrogenase THDPA Tetrahydrodipicolinate ASA->THDPA DHDPS NS_THDPA N-Succinyl-L,L-DAP THDPA->NS_THDPA DapD LL_DAP L,L-DAP NS_THDPA->LL_DAP DapC, DapE meso_DAP meso-DAP LL_DAP->meso_DAP DapF Lys L-Lysine meso_DAP->Lys DapA PGN Peptidoglycan meso_DAP->PGN Incorporation into peptidoglycan

Caption: Simplified schematic of the bacterial diaminopimelic acid (DAP) pathway.

The enzymes involved in this pathway, such as diaminopimelate epimerase (DapF), are attractive targets for the development of novel antibiotics because they are absent in humans, thus minimizing the potential for mechanism-based toxicity.[5][12]

Synthetic Applications of this compound in Drug Discovery

The primary utility of this compound lies in its role as a versatile building block for the synthesis of modified peptides and peptidomimetics. Its unique structure allows for the strategic introduction of functionalities that can modulate the biological activity, stability, and pharmacokinetic properties of the resulting molecules.

Solid-Phase Peptide Synthesis (SPPS) using this compound

This compound can be incorporated into peptide sequences using standard solid-phase peptide synthesis (SPPS) protocols, typically employing either Fmoc or Boc chemistry.[13][14] The benzyloxycarbonyl (Z) group is stable to the conditions used for the removal of both Fmoc (piperidine) and Boc (trifluoroacetic acid) protecting groups, allowing for its use in orthogonal protection strategies.[15]

Exemplary Protocol for Boc-SPPS Incorporation of Z-Dap(Fmoc)-OH:

This protocol outlines the manual incorporation of a this compound residue, where the β-amino group is protected with an Fmoc group to allow for subsequent selective deprotection and modification.

  • Resin Swelling: Swell the appropriate resin (e.g., Merrifield resin for a C-terminal acid or MBHA resin for a C-terminal amide) in dichloromethane (DCM) for 30-60 minutes.[13]

  • Boc Deprotection:

    • Wash the resin with DCM (3x).

    • Treat with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 2 minutes, drain.[13]

    • Treat with a fresh solution of 25-50% TFA in DCM for 20-30 minutes.[13]

    • Wash the resin with DCM (3x), isopropanol (2x), and DCM (3x).[13]

  • Neutralization:

    • Treat the resin with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM for 5-10 minutes.[13]

    • Repeat the neutralization step.

    • Wash the resin with DCM (3x).[13]

  • Coupling of Z-Dap(Fmoc)-OH:

    • In a separate vessel, dissolve Z-Dap(Fmoc)-OH (3 equivalents relative to resin loading) and a coupling agent such as HBTU (2.9 equivalents) in N,N-dimethylformamide (DMF).[13]

    • Add DIEA (6 equivalents) to activate the amino acid.[13]

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.[13]

    • Monitor the coupling completion using a Kaiser test (a negative result indicates completion).[13]

  • Washing: Wash the resin with DMF (3x) and DCM (3x).[13]

This cycle of deprotection, neutralization, and coupling is repeated for each subsequent amino acid in the peptide sequence.

SPPS_Workflow start Start with Resin-Bound Peptide deprotection Nα-Boc Deprotection (TFA in DCM) start->deprotection neutralization Neutralization (DIEA in DCM) deprotection->neutralization coupling Coupling of Z-Dap(Fmoc)-OH (HBTU/DIEA in DMF) neutralization->coupling washing Washing (DMF and DCM) coupling->washing next_cycle Next Amino Acid Cycle washing->next_cycle side_chain_deprotection Selective Nβ-Fmoc Deprotection (Piperidine in DMF) washing->side_chain_deprotection Optional next_cycle->deprotection cleavage Final Cleavage from Resin (e.g., HF or TFMSA) next_cycle->cleavage After final residue side_chain_modification Side-Chain Modification side_chain_deprotection->side_chain_modification side_chain_modification->washing purification Purification (RP-HPLC) cleavage->purification final_product Final Peptide purification->final_product

Caption: General workflow for the incorporation of Z-Dap(Fmoc)-OH in Boc-SPPS.

Synthesis of DAP Analogues and Enzyme Inhibitors

This compound can serve as a chiral starting material for the synthesis of various analogues of diaminopimelic acid.[3][4] These analogues are designed to probe the active sites of DAP pathway enzymes or to act as inhibitors. For example, modifications at the β-amino group or the carboxylic acid can be explored to enhance binding affinity and specificity for enzymes like DapF.[5] The synthesis of such inhibitors often involves multi-step solution-phase chemistry where the stereochemistry of this compound is preserved.

Development of Novel Antibacterial Peptides

The incorporation of this compound or its derivatives into peptide sequences can lead to the development of novel antibacterial agents.[16] The diaminopropionic acid residue can mimic the diaminopimelic acid or lysine residues found in bacterial peptidoglycan, potentially leading to peptides that can interfere with cell wall biosynthesis or remodeling. Furthermore, the ability to introduce modifications at the β-amino group allows for the creation of lipopeptides or other conjugates with enhanced membrane-disrupting or cell-penetrating properties.

Analytical Characterization of this compound Containing Peptides

The comprehensive characterization of synthetic peptides containing this compound is crucial to ensure their identity, purity, and structural integrity.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is the primary technique for assessing the purity of the synthesized peptide and for its purification.[7] A C18 column with a water/acetonitrile gradient containing an ion-pairing agent like TFA is commonly used.[7]

  • Mass Spectrometry (MS): ESI-MS and MALDI-MS are used to confirm the molecular weight of the peptide.[17][18] High-resolution mass spectrometry can confirm the elemental composition. Tandem mass spectrometry (MS/MS) can be used to sequence the peptide and confirm the position of the this compound residue.[17]

  • NMR Spectroscopy: For detailed structural analysis in solution, 2D NMR techniques such as COSY and TOCSY can be employed to assign the proton resonances of the peptide backbone and side chains, confirming the incorporation and connectivity of the this compound residue.

Conclusion and Future Perspectives

This compound is a valuable and versatile synthetic building block with significant potential in the field of drug discovery, particularly in the development of novel antibacterial agents. Its utility extends from the fundamental synthesis of modified peptides to the more targeted design of inhibitors for the essential bacterial diaminopimelic acid pathway. The ability to selectively functionalize the β-amino group opens up a vast chemical space for the creation of innovative molecular architectures with tailored biological activities.

Future research will likely focus on the development of more efficient and stereoselective methods for the synthesis of complex DAP analogues starting from this compound. Furthermore, the incorporation of this compound and its derivatives into peptide-based libraries will be a powerful strategy for the discovery of new antibacterial leads. As the threat of antibiotic resistance continues to grow, the strategic application of versatile chemical tools like this compound will be indispensable in the quest for the next generation of antimicrobial therapies.

References

An In-Depth Technical Guide to Nα-Z-L-2,3-Diaminopropionic Acid: Structure, Synthesis, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Nα-Z-L-2,3-Diaminopropionic acid (Z-L-Dap-OH) is a non-canonical amino acid derivative that has garnered significant attention within the scientific community, particularly in the realms of peptide chemistry and pharmaceutical development. Its unique structural architecture, featuring a benzyloxycarbonyl (Z) protecting group on the alpha-amino group, imparts specific reactivity and conformational properties that are highly advantageous for the synthesis of complex peptides and other bioactive molecules. This guide provides a comprehensive technical overview of Z-L-Dap-OH, encompassing its core molecular structure, physicochemical properties, synthesis methodologies, and its pivotal applications in contemporary research and drug development. We will delve into the rationale behind its use as a versatile building block and provide field-proven insights into its practical application, supported by detailed experimental protocols and data interpretation.

Molecular Architecture and Physicochemical Profile

The foundational element of Nα-Z-L-2,3-Diaminopropionic acid's utility lies in its distinct molecular structure. As a derivative of L-2,3-diaminopropionic acid, it features two amino groups, one at the alpha (α) and one at the beta (β) position relative to the carboxylic acid. The strategic placement of the benzyloxycarbonyl (Z) group on the α-amino group is a critical design feature. This protecting group is stable under a variety of reaction conditions, yet can be selectively removed, allowing for orthogonal protection strategies in complex synthetic schemes.

Below is a visual representation of the chemical structure of Nα-Z-L-2,3-Diaminopropionic acid.

Caption: Chemical structure of Nα-Z-L-2,3-Diaminopropionic acid.

A summary of the key physicochemical properties of Nα-Z-L-2,3-Diaminopropionic acid is provided in the table below for easy reference.

PropertyValueSource
Molecular Formula C₁₁H₁₄N₂O₄[1][2]
Molecular Weight 238.24 g/mol [2]
CAS Number 35761-26-3[1][2]
Appearance White to off-white crystalline powder[1]
Melting Point 222-232 °C[1]
Purity ≥ 98%[1]
Solubility Soluble in dilute acid[3]
Storage Conditions 0-8 °C[1]

Synthesis and Biogenesis

The synthesis of Nα-Z-L-2,3-Diaminopropionic acid and its parent compound, L-2,3-diaminopropionic acid (L-Dap), can be achieved through both chemical and biological routes. Understanding these pathways is crucial for researchers looking to produce or utilize this valuable molecule.

Chemical Synthesis: A Strategic Approach

A notable and efficient method for the synthesis of orthogonally protected 2,3-diaminopropionic acid derivatives involves the Curtius rearrangement.[4] This reaction provides a robust pathway to introduce the β-nitrogen. The synthesis typically commences from a readily available starting material like N(α)-Boc-Asp(OBn)-OH.[4] The success of this rearrangement is highly dependent on the proper protection of the α-nitrogen, underscoring the importance of strategic protecting group chemistry in the synthesis of complex amino acids.[4]

The following diagram illustrates a generalized workflow for the chemical synthesis of a protected 2,3-diaminopropionic acid derivative.

synthesis_workflow start Commercially Available N(α)-Boc-Asp(OBn)-OH step1 Activation of Carboxylic Acid start->step1 e.g., Isobutyl chloroformate step2 Azide Formation step1->step2 Sodium Azide step3 Curtius Rearrangement (Formation of Isocyanate) step2->step3 Heat step4 Trapping of Isocyanate with Benzyl Alcohol step3->step4 Cbz-Cl product N(α)-Boc-N(β)-Cbz- 2,3-diaminopropionic acid step4->product

Caption: Generalized workflow for the chemical synthesis of a protected 2,3-diaminopropionic acid.

Biosynthesis of L-2,3-Diaminopropionic Acid

In biological systems, L-2,3-diaminopropionic acid serves as a precursor for the synthesis of siderophores and antibiotics.[5][6] For instance, in Staphylococcus aureus, the biosynthesis of the siderophore staphyloferrin B relies on the production of L-Dap.[5][6] This biosynthetic pathway involves the enzymes SbnA and SbnB.[5][6] SbnA utilizes O-phospho-L-serine and L-glutamate to produce an intermediate, N-(1-amino-1-carboxyl-2-ethyl)-glutamic acid (ACEGA).[5][6] Subsequently, SbnB catalyzes the oxidative hydrolysis of ACEGA to yield α-ketoglutarate and L-Dap.[5][6]

Core Applications in Research and Development

The unique structural attributes of Nα-Z-L-2,3-Diaminopropionic acid make it an invaluable tool for researchers and drug development professionals. Its applications are diverse, ranging from the fundamental construction of peptides to the development of sophisticated therapeutic agents.

Peptide Synthesis: A Versatile Building Block

Nα-Z-L-2,3-Diaminopropionic acid is widely utilized as a building block in peptide synthesis.[1][7] The presence of a free β-amino group allows for the creation of branched or cyclic peptides, which can exhibit enhanced biological activity and stability compared to their linear counterparts. The Z-group on the α-amino position provides robust protection during peptide coupling reactions, preventing unwanted side reactions.

Drug Design and Development

The incorporation of Nα-Z-L-2,3-Diaminopropionic acid into peptide-based drug candidates can significantly influence their pharmacological properties. It can be instrumental in the design of enzyme inhibitors and other bioactive molecules.[1] Furthermore, its derivatives are employed in the development of targeted therapies.[8] The ability to introduce specific functionalities at the β-amino position allows for the fine-tuning of a drug's efficacy and specificity.[9]

Bioconjugation and Biomaterials

The reactive β-amino group of Nα-Z-L-2,3-Diaminopropionic acid makes it a suitable candidate for bioconjugation processes.[7][8] This allows for the attachment of peptides to other molecules, such as imaging agents or drug delivery systems, to enhance their functionality.[8] In the field of materials science, this amino acid derivative is utilized in the development of functionalized polymers and biomaterials.[8]

Experimental Protocols: A Practical Guide

To facilitate the practical application of Nα-Z-L-2,3-Diaminopropionic acid and its derivatives, this section provides detailed, step-by-step methodologies for common analytical procedures. The following protocols are based on established practices for the characterization of peptides containing non-canonical amino acids.

Protocol: Analytical Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol outlines a standard method for assessing the purity of a peptide containing Nα-Z-L-2,3-Diaminopropionic acid.

Objective: To determine the purity of a synthesized peptide.

Materials:

  • Lyophilized peptide

  • Solvent A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water

  • Solvent B: 0.1% (v/v) TFA in HPLC-grade acetonitrile (ACN)

  • HPLC or UPLC system with a UV detector

  • Analytical C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

  • 0.22 µm syringe filter

  • HPLC vials

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the lyophilized peptide.

    • Dissolve the peptide in 1 mL of Solvent A to create a 1 mg/mL stock solution.

    • Vortex briefly to ensure complete dissolution.

    • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.[10]

  • Instrumentation and Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10-20 µL

    • Detection Wavelength: 214 nm (for the peptide backbone) and 280 nm (if aromatic residues are present).[10]

    • Gradient: A typical gradient would be a linear increase from 5% to 95% Solvent B over 30 minutes.

  • Data Analysis:

    • Integrate the peaks in the resulting chromatogram.

    • Calculate the purity of the peptide by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Protocol: Molecular Weight Confirmation by Mass Spectrometry (MS)

This protocol describes the use of mass spectrometry to confirm the molecular weight of a peptide containing Nα-Z-L-2,3-Diaminopropionic acid.

Objective: To verify the identity of a synthesized peptide by confirming its molecular weight.

Materials:

  • Peptide solution (can be the same as prepared for HPLC)

  • Mass spectrometer (e.g., ESI-TOF or a similar instrument)

Procedure:

  • Sample Introduction:

    • The peptide solution can be introduced into the mass spectrometer via direct infusion or by coupling the HPLC outflow directly to the mass spectrometer (LC-MS).[10]

  • Data Acquisition:

    • Acquire the mass spectrum in the positive ion mode.

  • Data Analysis:

    • Identify the molecular ion peaks. For a peptide, you would expect to see a prominent peak corresponding to the singly protonated molecule, [M+H]⁺.[10]

    • Depending on the peptide's size and charge, you may also observe multiply charged ions such as [M+2H]²⁺ and [M+3H]³⁺.[10]

    • Compare the observed mass-to-charge ratios with the theoretically calculated values for the expected peptide to confirm its identity.

The following diagram illustrates a general workflow for the analytical characterization of a peptide.

analytical_workflow start Synthesized Peptide (containing Z-L-Dap-OH) hplc Purity Analysis (RP-HPLC) start->hplc ms Identity Confirmation (Mass Spectrometry) start->ms result Characterized Peptide hplc->result ms->result nmr Structural Characterization (NMR Spectroscopy) result->nmr Optional: for detailed structural elucidation

Caption: General workflow for the analytical characterization of a synthesized peptide.

Safety and Handling

General Precautions:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Work in a well-ventilated area, such as a fume hood, to avoid inhalation of dust.[11]

  • Avoid contact with skin and eyes.[12] In case of contact, rinse the affected area with plenty of water.[11]

  • Store the compound in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[1][11]

For more detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Nα-Z-L-2,3-Diaminopropionic acid stands out as a uniquely versatile and powerful tool in the arsenal of chemists and drug discovery professionals. Its well-defined structure, coupled with the strategic placement of a robust protecting group, provides a reliable platform for the synthesis of complex and biologically active molecules. From its role as a fundamental building block in peptide chemistry to its application in the design of novel therapeutics and advanced biomaterials, the significance of Z-L-Dap-OH in advancing scientific research is undeniable. As our understanding of molecular design and biological systems continues to evolve, the innovative applications of this and other non-canonical amino acids are poised to expand, opening new frontiers in medicine and biotechnology.

References

Z-Dpr-OH: A Comprehensive Technical Guide to Synthesis, Characterization, and Application

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of Z-Dpr-OH in Advanced Peptide Chemistry

In the landscape of modern drug discovery and peptide science, the strategic use of non-proteinogenic amino acids is a cornerstone of innovation. Among these critical building blocks is N-α-benzyloxycarbonyl-L-2,3-diaminopropionic acid, commonly referred to as Z-Dpr-OH. Its structure, featuring a diaminopropionic acid core with a strategically placed benzyloxycarbonyl (Z) protecting group, offers unique advantages in the synthesis of complex peptides and peptidomimetics. The Z-group provides robust protection of the α-amino group, stable to conditions typically used for Fmoc and Boc group removal, thus enabling orthogonal protection strategies that are critical for intricate synthetic routes[1].

This guide provides an in-depth exploration of Z-Dpr-OH, from its chemical synthesis and rigorous characterization to its applications in the development of novel therapeutics. Designed for researchers, medicinal chemists, and professionals in drug development, this document offers not just protocols, but the underlying scientific rationale, empowering users to effectively integrate Z-Dpr-OH into their research and development programs.

Part 1: The Chemical Synthesis of Z-Dpr-OH

The synthesis of Z-Dpr-OH requires a strategic approach to introduce a second amino group onto an alanine backbone while maintaining stereochemical integrity. A common and efficient method involves the Hofmann rearrangement of the side-chain amide of a suitably protected asparagine derivative. This approach is favored for its reliability and high yields.

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic pathway for Z-Dpr-OH begins with the disconnection of the β-amino group, leading back to Z-L-asparagine (Z-Asn-OH). The key transformation is the Hofmann rearrangement, which converts the amide group of the asparagine side chain into a primary amine with the loss of one carbon atom (as CO2).

The choice of the Z-group for Nα-protection is critical. It is stable under the basic conditions of the Hofmann rearrangement and can be removed later under specific conditions, such as catalytic hydrogenolysis, without affecting other sensitive functional groups in a growing peptide chain.

Detailed Experimental Protocol: Synthesis of Z-Dpr-OH via Hofmann Rearrangement

This protocol outlines the synthesis of Z-Dpr-OH from the commercially available starting material, Z-L-asparagine.

Step 1: Preparation of Z-L-Asparagine (if not commercially available)

While Z-L-asparagine is commercially available, it can also be prepared from L-asparagine.

  • Materials: L-asparagine, Benzyl chloroformate (Cbz-Cl), Sodium carbonate, Acetone, Water, Hydrochloric acid.

  • Procedure:

    • Suspend L-asparagine in a mixture of water and acetone.

    • Cool the suspension to 0 °C and adjust the pH to 8-9 with a sodium carbonate solution.

    • Slowly add benzyl chloroformate while maintaining the temperature below 5 °C.

    • Allow the reaction to warm to room temperature and stir for 10-12 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, acidify the reaction mixture with hydrochloric acid to a pH of 1 to precipitate the product.

    • Filter the solid, wash with cold water, and dry under vacuum to yield Z-L-asparagine.

Step 2: Hofmann Rearrangement of Z-L-Asparagine

This step converts the amide side chain of Z-L-asparagine into a primary amine. Iodosobenzene diacetate (PIDA) is a suitable reagent for this transformation[2].

  • Materials: Z-L-asparagine, Iodosobenzene diacetate (PIDA), Acetonitrile, Water.

  • Procedure:

    • Dissolve Z-L-asparagine in a mixture of acetonitrile and water.

    • Add iodosobenzene diacetate to the solution at room temperature.

    • Stir the reaction mixture for 4-6 hours. The reaction progress can be monitored by TLC or LC-MS.

    • Upon completion, remove the acetonitrile under reduced pressure.

    • The aqueous solution is then washed with diethyl ether to remove any organic impurities.

    • The aqueous layer, containing the Z-Dpr-OH, is then purified.

Step 3: Purification of Z-Dpr-OH

Purification is typically achieved by ion-exchange chromatography.

  • Procedure:

    • Load the aqueous solution onto a cation-exchange resin (e.g., Dowex 50W).

    • Wash the resin with water to remove any unreacted starting material and byproducts.

    • Elute the Z-Dpr-OH from the resin using an aqueous ammonia solution.

    • Collect the fractions containing the product and remove the solvent under reduced pressure.

    • The resulting solid can be recrystallized from a suitable solvent system (e.g., water/ethanol) to yield pure Z-Dpr-OH.

Synthesis_Workflow cluster_start Starting Material cluster_protection Nα-Protection cluster_rearrangement Hofmann Rearrangement cluster_purification Purification L-Asparagine L-Asparagine Z-L-Asparagine Z-L-Asparagine L-Asparagine->Z-L-Asparagine  Cbz-Cl, Na₂CO₃ Crude Z-Dpr-OH Crude Z-Dpr-OH Z-L-Asparagine->Crude Z-Dpr-OH  PIDA, MeCN/H₂O Pure Z-Dpr-OH Pure Z-Dpr-OH Crude Z-Dpr-OH->Pure Z-Dpr-OH  Ion-Exchange  Chromatography Characterization_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation Purified Z-Dpr-OH Purified Z-Dpr-OH NMR NMR Spectroscopy (¹H, ¹³C) Purified Z-Dpr-OH->NMR MS Mass Spectrometry (ESI-MS, HRMS) Purified Z-Dpr-OH->MS HPLC HPLC (Purity Analysis) Purified Z-Dpr-OH->HPLC Structure Structural Confirmation NMR->Structure MW Molecular Weight Verification MS->MW Purity Purity Assessment HPLC->Purity

References

Z-Dap-OH: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Exploration of the Physicochemical Properties and Applications of Nα-Z-L-2,3-Diaminopropionic Acid

For scientists and professionals in the field of drug development and peptide chemistry, a thorough understanding of specialized amino acid building blocks is paramount. Among these, Z-Dap-OH, or Nα-Z-L-2,3-diaminopropionic acid, serves as a critical component in the synthesis of complex peptides and peptidomimetics. This guide provides a detailed overview of its core characteristics, practical applications, and essential technical data.

Core Molecular Attributes

This compound is a derivative of the non-proteinogenic amino acid L-2,3-diaminopropionic acid (Dap). The "Z" in its nomenclature refers to the benzyloxycarbonyl (Cbz) protecting group attached to the alpha-amino group. This strategic protection is crucial for its use in stepwise peptide synthesis, allowing for selective deprotection and coupling reactions.

The fundamental molecular details are summarized below:

PropertyValueSource(s)
Molecular Formula C11H14N2O4[1][2]
Molecular Weight 238.24 g/mol [1][3][4]
IUPAC Name (2S)-3-amino-2-(phenylmethoxycarbonylamino)propanoic acid[1]
CAS Number 35761-26-3[1][2][3]

A visual representation of the this compound structure is provided below:

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in experimental workflows.

PropertyValueSource(s)
Appearance White crystalline solid
Melting Point ~240 °C (decomposes)[4]
Optical Activity [α]20/D −39±1°, c = 1% in 1 M HCl
Solubility Soluble in dilute acid[4]
Storage Keep in a dark place, sealed in dry conditions at room temperature.[4]

Applications in Research and Development

This compound is a valuable building block in synthetic organic chemistry, particularly in the field of peptide science. Its bifunctional nature, possessing both a protected alpha-amino group and a free beta-amino group, allows for diverse synthetic strategies.

Key Applications Include:

  • Synthesis of Peptides with Unnatural Amino Acids: It is an important building block for creating peptides containing Dap residues.[4] This is particularly relevant in the synthesis of peptide-based drugs and probes where the introduction of non-proteinogenic amino acids can enhance stability, bioactivity, and conformational properties.

  • Precursor to Bioactive Molecules: this compound is a precursor for the synthesis of complex natural products and their analogs, such as bleomycins, edeines, and tuberactinomycins.[4] These compounds often exhibit potent antimicrobial or antitumor activities.

  • Development of Peptidomimetics: The unique stereochemistry and functional groups of this compound make it a suitable scaffold for the design and synthesis of peptidomimetics, which are compounds that mimic the structure and function of natural peptides but with improved pharmacological properties.

Experimental Protocol: Incorporation of this compound in Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized protocol for the incorporation of this compound into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis (SPPS).

Workflow for this compound Coupling in SPPS

References

Core Identification and Significance

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Nα-carbobenzyloxy-L-2,3-diaminopropionic acid (Z-Dap-OH)

This guide provides a comprehensive technical overview of Nα-carbobenzyloxy-L-2,3-diaminopropionic acid (this compound), a crucial building block for researchers, chemists, and professionals in drug development. We will delve into its fundamental properties, synthesis, and applications, grounding our discussion in established chemical principles and field-proven insights.

Nα-carbobenzyloxy-L-2,3-diaminopropionic acid, commonly abbreviated as this compound, is a derivative of the non-proteinogenic amino acid L-2,3-diaminopropionic acid (Dap). The defining feature of this compound is the presence of a benzyloxycarbonyl (Z or Cbz) group selectively protecting the alpha-amino group. This strategic protection leaves the beta-amino group and the carboxylic acid available for subsequent chemical modifications, making it an invaluable intermediate in synthetic chemistry.

The primary CAS number for this compound is 35761-26-3 .[1][2][3] Its significance lies in its role as a bifunctional building block. The free beta-amino group allows for orthogonal derivatization, enabling the construction of complex peptide structures, peptidomimetics, and other molecular scaffolds that are not readily accessible with standard proteinogenic amino acids.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in experimental design, including reaction setup, purification, and storage.

PropertyValueSource(s)
CAS Number 35761-26-3[1][2][4]
Molecular Formula C11H14N2O4[1][2][4][5]
Molecular Weight 238.24 g/mol [1][6]
IUPAC Name (2S)-3-amino-2-(phenylmethoxycarbonylamino)propanoic acid[2][4]
Synonyms Nα-Z-L-2,3-Diaminopropionic acid, Z-Dpr-OH, Cbz-β-amino-L-alanine[1][3][4]
Appearance White to off-white solid or crystals[7]
Melting Point ~240 °C (with decomposition)[1]
Solubility Soluble in dilute acid[1]
Optical Activity [α]20/D −39±1°, c = 1% in 1 M HCl[1]

Synthesis and Characterization

The synthesis of this compound involves the selective protection of the α-amino group of L-2,3-diaminopropionic acid. The choice of protecting group strategy is critical to ensure regioselectivity.

General Synthetic Workflow

A common approach begins with L-2,3-diaminopropionic acid hydrochloride. The reaction is typically performed in an aqueous basic medium to deprotonate the amino groups, followed by the introduction of benzyl chloroformate (Cbz-Cl), the reagent for installing the Z-group. The pH must be carefully controlled to favor reaction at the more nucleophilic α-amino group.

G cluster_0 Synthesis Workflow Start L-2,3-diaminopropionic acid HCl Step1 Dissolution in Aqueous Base (e.g., NaHCO3 solution) Start->Step1 Deprotonation Step2 Controlled addition of Benzyl Chloroformate (Cbz-Cl) Step1->Step2 N-acylation Step3 Reaction Quenching & pH Adjustment (Acidification) Step2->Step3 Workup Step4 Crude Product Precipitation Step3->Step4 Step5 Purification (Recrystallization) Step4->Step5 Final Pure this compound Step5->Final

Caption: Generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol (Illustrative)
  • Preparation: L-2,3-diaminopropionic acid hydrochloride (1 equivalent) is dissolved in a 1 M sodium bicarbonate solution. The mixture is cooled in an ice bath to 0-5 °C with stirring.

  • Z-Protection: Benzyl chloroformate (1.1 equivalents) is added dropwise to the cold solution, ensuring the temperature remains below 5 °C. The pH is monitored and maintained in the range of 8.5-9.5 by the concurrent addition of 2 M NaOH.

  • Reaction: The reaction is stirred vigorously at low temperature for 2-3 hours and then allowed to warm to room temperature overnight.

  • Workup: The reaction mixture is washed with diethyl ether to remove unreacted benzyl chloroformate. The aqueous layer is then carefully acidified to a pH of ~3-4 with 1 M HCl.

  • Isolation & Purification: The resulting white precipitate (crude this compound) is collected by vacuum filtration, washed with cold water, and dried. Further purification is achieved by recrystallization from a suitable solvent system (e.g., water/ethanol).

Structural Characterization

To ensure the identity and purity of the synthesized this compound, a suite of analytical techniques is employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure, verifying the presence of the benzyl group, the amino acid backbone, and the successful protection at the α-position.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or other soft ionization techniques are used to determine the molecular weight, confirming the expected value of 238.24 g/mol .[6]

  • Infrared (IR) Spectroscopy: IR analysis helps identify key functional groups, such as the characteristic carbonyl stretches of the carbamate and carboxylic acid, as well as N-H and O-H stretches.[2]

  • Purity Analysis (HPLC): Reversed-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for assessing the purity of the final product.

Applications in Research and Drug Development

This compound is a cornerstone reagent in peptide chemistry and the development of novel therapeutics. Its utility stems from the orthogonal nature of its functional groups.

Building Block in Peptide Synthesis

This compound is used in solution-phase peptide synthesis. The Z-group on the α-amine is stable to the conditions used for peptide bond formation (e.g., carbodiimide coupling) but can be removed via hydrogenolysis, a method that does not affect most other protecting groups. This allows for the sequential elongation of a peptide chain from the N-terminus.

Synthesis of Complex Peptides and Peptidomimetics

The true power of this compound lies in its free β-amino group. This allows for side-chain modification while the α-amino and carboxyl termini are engaged in peptide bond formation. This is particularly valuable for synthesizing:

  • Branched Peptides: The β-amino group can serve as an initiation point for a second peptide chain.

  • Cyclic Peptides: The side-chain amine can be used to form a lactam bridge with a carboxylic acid elsewhere in the peptide sequence.

  • Bio-conjugates: The amine serves as a handle for attaching other molecules, such as fluorescent dyes, cytotoxic drugs, or polyethylene glycol (PEG) chains.

A key application is in the synthesis of peptide natural products and their analogs, such as bleomycins, edeines, and tuberactinomycins, which contain Dap residues and exhibit potent biological activities.[1][4]

G cluster_0 This compound in Solid-Phase Peptide Synthesis (SPPS) Resin Solid Support Resin Peptide Growing Peptide Chain (on Resin) Resin->Peptide Initial Chain Coupling 1. Couple this compound (e.g., DIC/HOBt) Peptide->Coupling ZDapOH Z-Dap(Side-Chain-PG)-OH ZDapOH->Coupling SideChain_DePG 2. Selective Side-Chain Deprotection Coupling->SideChain_DePG Orthogonal Chemistry Modification 3. Side-Chain Modification (Conjugation, Cyclization, etc.) SideChain_DePG->Modification

Caption: Conceptual workflow for using this compound in SPPS.

Handling, Storage, and Safety

Proper handling and storage are critical for maintaining the integrity of this compound and ensuring laboratory safety.

  • Storage: The compound should be kept in a tightly sealed container in a dry, dark place at room temperature.[1] It is noted to be hygroscopic, so protection from moisture is important.[1]

  • Safety Precautions: this compound is classified as an irritant.[1]

    • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

    • Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses (eyeshields), gloves, and a lab coat, must be worn. In cases where dust may be generated, a type N95 dust mask is recommended.

    • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a chemical fume hood.

Conclusion

Nα-carbobenzyloxy-L-2,3-diaminopropionic acid (CAS: 35761-26-3) is more than just a chemical reagent; it is an enabling tool for advanced chemical synthesis. Its unique structure, with orthogonal protecting group potential, provides chemists with a versatile platform for constructing complex molecules with tailored properties. From fundamental peptide research to the development of sophisticated drug conjugates, this compound continues to be a compound of high strategic importance in the scientific community.

References

A Senior Application Scientist's Guide to the Solubility of Z-Dap-OH

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive technical overview of the solubility characteristics of N-α-Cbz-L-2,3-diaminopropionic acid (Z-Dap-OH). Tailored for researchers, scientists, and professionals in drug development, this document moves beyond simple data presentation to offer a foundational understanding of the physicochemical principles governing the solubility of this important amino acid derivative. Here, we delve into the causality behind experimental choices, empowering you to not only understand but also adeptly manipulate the solubility of this compound for your specific research applications.

Introduction: Why this compound Solubility Matters

This compound, a derivative of L-2,3-diaminopropionic acid with a benzyloxycarbonyl (Z) protecting group, is a critical building block in the synthesis of various peptides and peptidomimetics, including those found in bleomycins, edeines, and tuberactinomycins.[1][2] Its successful incorporation into synthetic schemes and its ultimate utility in biological assays are fundamentally dependent on its solubility. Improper solubilization can lead to inaccurate concentration calculations, failed reactions, and erroneous experimental outcomes.[3] Understanding and controlling the solubility of this compound is, therefore, a cornerstone of reliable and reproducible research.

This guide will provide a theoretical framework for predicting the solubility of this compound, followed by a systematic, field-proven experimental protocol for its empirical determination.

Physicochemical Properties & Predicted Solubility Behavior

A molecule's solubility is dictated by its structure and the interplay of intermolecular forces with the solvent. Let's analyze the key features of this compound (Molecular Formula: C₁₁H₁₄N₂O₄, Molecular Weight: 238.24 g/mol ).[1][4]

  • Amphoteric Nature: this compound possesses both a free carboxylic acid group (-COOH) and a free amine group (-NH₂), making it an amphoteric and zwitterionic molecule. This suggests that its solubility will be highly dependent on the pH of aqueous solutions.

  • Hydrophobic Moiety: The benzyloxycarbonyl (Z) group contains an aromatic phenyl ring, which is inherently hydrophobic. This large, nonpolar group will significantly influence solubility in aqueous versus organic solvents.

  • Hydrogen Bonding: The presence of -COOH, -NH₂, and amide groups allows this compound to act as both a hydrogen bond donor and acceptor, facilitating interactions with protic solvents.

Based on this structure, we can predict the following solubility trends:

  • Aqueous Solubility: Due to the hydrophobic Z group, solubility in neutral water is expected to be low. However, its amphoteric nature means it should be soluble in dilute acidic and basic solutions.[2][5] In acidic conditions (pH < pKa of the carboxyl group), the carboxylate becomes protonated, and the primary amine is protonated, leading to a net positive charge and enhanced solubility. In basic conditions (pH > pKa of the amino group), the carboxylic acid is deprotonated, leading to a net negative charge and increased solubility.

  • Organic Solvent Solubility: The presence of the hydrophobic Z group suggests that this compound will have some solubility in polar organic solvents, particularly those capable of hydrogen bonding. Solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are often effective for dissolving peptides and their derivatives.[6][7]

The following table summarizes the predicted and reported solubility of this compound. It is designed to be a starting point for your experimental work.

Solvent TypeSolvent ExamplePredicted SolubilityReported ObservationsRationale
Aqueous Water (neutral pH)Low-The hydrophobic Z-group counteracts the polarity of the amino and carboxyl groups.
Dilute HCl (e.g., 1 M)HighSoluble in dilute acid.[2][5]Protonation of the amine and carboxyl groups leads to a charged species with stronger ion-dipole interactions with water.
Dilute NaOHHigh-Deprotonation of the carboxylic acid group creates a charged carboxylate, enhancing aqueous solubility.
Polar Aprotic DMSO, DMFModerate to High-These solvents can disrupt intermolecular hydrogen bonds and solvate both polar and nonpolar parts of the molecule.[6]
Polar Protic Methanol, EthanolLow to Moderate-The hydrophobic Z-group may limit solubility despite the potential for hydrogen bonding.
Nonpolar Hexane, TolueneVery Low-The overall polarity of this compound is too high for significant interaction with nonpolar solvents.

Experimental Workflow for Solubility Determination

The following protocol provides a systematic and efficient method for determining the solubility of this compound. This self-validating workflow is designed to conserve material by starting with small-scale tests.

Visual Assessment Method (Kinetic Solubility)

This initial screening method provides a rapid, qualitative or semi-quantitative assessment of solubility.

G cluster_prep Preparation cluster_test Solubility Testing cluster_eval Evaluation prep1 Weigh ~1-2 mg of this compound into a clear microcentrifuge tube. test1 Add a small aliquot (e.g., 100 µL) of the first solvent. prep1->test1 prep2 Prepare a panel of test solvents (e.g., Water, 0.1M HCl, 0.1M NaOH, DMSO, Methanol). prep2->test1 test2 Vortex vigorously for 30-60 seconds. Use sonication if necessary. test1->test2 test3 Visually inspect for undissolved solid against a dark background. test2->test3 eval1 Is the solution clear? test3->eval1 eval2 Add another aliquot of solvent to decrease concentration. eval1->eval2 No eval4 Record as 'Soluble' at the calculated concentration (mg/mL). eval1->eval4 Yes eval2->test2 eval3 Record as 'Insoluble' or 'Sparingly Soluble' at this concentration. eval2->eval3 If solid persists after several additions

Caption: Experimental workflow for visual solubility assessment.

Step-by-Step Protocol:

  • Preparation: Accurately weigh 1-2 mg of this compound into a series of clear glass vials or microcentrifuge tubes.

  • Solvent Addition: To the first vial, add a small, precise volume of your primary solvent (e.g., 100 µL of sterile, distilled water).[3] This creates an initial high concentration for testing (e.g., 10-20 mg/mL).

  • Agitation: Vortex the sample vigorously for at least 30 seconds. If solids remain, place the vial in a bath sonicator for 2-5 minutes.[6] Sonication provides energy to break up the crystal lattice of the solid.

  • Observation: Visually inspect the solution against a bright light and a dark background. The absence of any visible particles indicates complete dissolution.

  • Titration (If Insoluble): If the compound is not soluble, add another measured aliquot of the solvent to decrease the concentration and repeat steps 3 and 4. Continue this process until the compound dissolves or it becomes clear that it is insoluble at practical concentrations.

  • pH Adjustment (for Aqueous Solvents): For peptides and amino acid derivatives, pH is a critical factor.[6]

    • If this compound is insoluble in water, prepare separate samples and test solubility in dilute aqueous acid (e.g., 10% acetic acid or 0.1 M HCl) and dilute aqueous base (e.g., 0.1 M ammonium bicarbonate).[6][8]

  • Organic Solvents (If Insoluble in Aqueous Solutions): If the compound remains insoluble, test solubility in a small amount of a suitable organic solvent like DMSO, then dilute with an aqueous buffer if required for the final application.[3][6]

  • Record Keeping: Carefully document the volume of solvent required to dissolve the known mass of this compound, and calculate the solubility in mg/mL. Note if sonication or heating was required.

Quantitative Analysis (Thermodynamic Solubility)

For applications requiring precise concentration data, a quantitative method like High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy is necessary to determine the concentration of a saturated solution.

G cluster_prep Sample Preparation cluster_equil Equilibration cluster_analysis Analysis prep1 Add excess this compound to a known volume of solvent in a vial. prep2 Create a saturated solution. prep1->prep2 equil1 Agitate the slurry at a constant temperature for 24-48 hours. prep2->equil1 equil2 Ensure equilibrium is reached. equil1->equil2 analysis1 Centrifuge or filter the sample to remove undissolved solid. equil2->analysis1 analysis2 Extract a clear aliquot of the supernatant. analysis1->analysis2 analysis3 Dilute the supernatant with a suitable mobile phase or buffer. analysis2->analysis3 analysis4 Quantify concentration using a validated HPLC or UV-Vis method against a standard curve. analysis3->analysis4

Caption: Workflow for quantitative solubility determination.

Step-by-Step Protocol:

  • Prepare Saturated Solution: Add an excess amount of this compound to a known volume of the solvent of interest in a sealed vial. The goal is to have undissolved solid remaining.

  • Equilibration: Agitate the slurry on a shaker or rotator at a controlled temperature (e.g., 25 °C) for an extended period (typically 24-48 hours) to ensure the solution reaches equilibrium.

  • Phase Separation: Separate the solid and liquid phases by centrifuging the sample at high speed or by filtering through a 0.22 µm syringe filter that does not bind the analyte. This step is critical to avoid aspirating solid material, which would artificially inflate the measured concentration.

  • Quantification: Carefully take a known volume of the clear supernatant and dilute it with a suitable solvent to fall within the linear range of a pre-established calibration curve. Analyze the diluted sample by HPLC (with UV detection, leveraging the Z-group's chromophore) or by direct UV-Vis spectroscopy.

  • Calculation: Calculate the concentration of the original saturated solution by accounting for the dilution factor. This value represents the thermodynamic solubility.

Conclusion and Best Practices

The solubility of this compound is a multifaceted property governed by its amphoteric nature and the presence of a significant hydrophobic group. While it exhibits poor solubility in neutral water, its solubility is markedly enhanced in dilute acidic or basic solutions. For challenging cases, polar aprotic solvents like DMSO offer a reliable alternative.

  • Test Small, Test First: Always test the solubility of a small aliquot of your material before dissolving the entire batch.[3][8]

  • Consider the Downstream Application: The choice of solvent must be compatible with your subsequent experimental steps.[9] For instance, while DMSO is an excellent solvent, high concentrations can be detrimental to cell-based assays.

  • Document Everything: Maintain meticulous records of solvents, volumes, temperatures, and any treatments (e.g., sonication) used to achieve dissolution. This ensures reproducibility.

  • Handle with Care: this compound is noted as being hygroscopic.[2][5] Store it in a desiccator and handle it in a dry environment to prevent moisture absorption, which can affect weighing accuracy and solubility.

By applying the principles and protocols outlined in this guide, researchers can confidently and accurately prepare this compound solutions, paving the way for successful and reliable scientific outcomes.

References

An In-depth Technical Guide to the Melting Point and Stability of Z-Dap-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Z-Dap-OH (Nα-Z-L-2,3-diaminopropionic acid) is a crucial building block in the synthesis of complex peptides and active pharmaceutical ingredients.[1] A thorough understanding of its physicochemical properties, particularly its melting point and chemical stability, is paramount for ensuring the integrity, reproducibility, and success of synthetic campaigns and formulation development. This technical guide provides a comprehensive analysis of the thermal behavior and stability profile of this compound. It delves into the significance of its melting point, explores potential degradation pathways under various stress conditions, and offers detailed, field-proven experimental protocols for the determination of these critical parameters. This document is intended to serve as an essential resource for researchers and drug development professionals, enabling them to handle, store, and utilize this compound with the highest degree of scientific rigor and confidence.

Introduction to this compound: A Versatile Synthetic Intermediate

This compound, chemically known as Nα-benzyloxycarbonyl-L-2,3-diaminopropionic acid, is a derivative of the non-proteinogenic amino acid 2,3-diaminopropionic acid. The introduction of the benzyloxycarbonyl (Cbz or Z) group, a classic and enduring amine protecting group, masks the α-amino group, allowing for selective chemical manipulations at other reactive sites of the molecule.[2] This strategic protection is fundamental in peptide synthesis, preventing unwanted side reactions during peptide bond formation.

The Cbz group's utility stems from its remarkable stability across a range of chemical conditions, including basic and most aqueous acidic media, while being readily cleavable under specific, mild conditions such as catalytic hydrogenolysis. This orthogonality with other common protecting groups like Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) makes this compound an invaluable component in the synthesis of complex peptides and peptidomimetics.

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Melting Point: A Critical Physical Parameter

The melting point of a solid crystalline compound is a fundamental physical property that provides insights into its purity and identity. For this compound, a sharp melting range is indicative of high purity, whereas a broad melting range often suggests the presence of impurities or multiple crystalline forms.

Reported Melting Point Data

Multiple suppliers report a consistent melting point for this compound, which is characterized by decomposition.

ParameterValueSource(s)
Melting Point~240 °C (decomposes)CookeChem, Sigma-Aldrich[1][3]

The decomposition at the melting point is a critical observation, suggesting that thermal lability is an intrinsic property of the molecule. This is not uncommon for complex organic molecules, especially amino acid derivatives, which can undergo intramolecular reactions or decarboxylation at elevated temperatures.

Significance in a Research and Development Context
  • Identity Verification: The melting point serves as a primary, albeit not definitive, method for confirming the identity of a supplied or synthesized batch of this compound against a reference standard.

  • Purity Assessment: A depression or broadening of the melting range can be an early indicator of impurities, prompting further analytical characterization by techniques such as High-Performance Liquid Chromatography (HPLC).

  • Informing Process Chemistry: Knowledge of the decomposition temperature is crucial for process chemists, particularly during downstream processing steps like drying, where elevated temperatures might be employed. It dictates the maximum safe operating temperature to avoid thermal degradation of the material.

Chemical Stability: Ensuring Integrity from Storage to Application

The chemical stability of this compound is a critical attribute that dictates its shelf-life, informs the selection of appropriate storage conditions, and influences its handling during complex synthetic procedures. The stability of the molecule is primarily governed by the lability of the benzyloxycarbonyl (Cbz) protecting group and the inherent reactivity of the diaminopropionic acid backbone.

General Stability of the Benzyloxycarbonyl (Cbz) Group

The Cbz group is renowned for its stability under a variety of conditions, which is a key reason for its widespread use in organic synthesis.[2]

  • Base Stability: The Cbz group is generally stable to basic conditions, such as those employed during peptide coupling reactions.[4]

  • Mild Acid Stability: It is also resistant to cleavage by mild acids.[2]

  • Lability: The Cbz group is readily cleaved under specific conditions:

    • Catalytic Hydrogenolysis: This is the most common and mildest method for Cbz deprotection, typically employing a palladium catalyst and a hydrogen source.[5]

    • Strong Acids: Reagents such as hydrogen bromide in acetic acid can also effect cleavage.[5]

Potential Degradation Pathways of this compound

Based on the known chemistry of N-Cbz protected amino acids and diaminopropionic acid itself, several degradation pathways can be postulated under forced degradation conditions.

Postulated Degradation Pathways of this compound

G ZDapOH This compound Hydrolysis Hydrolytic Degradation (Acidic/Basic) ZDapOH->Hydrolysis Oxidation Oxidative Degradation ZDapOH->Oxidation Photolysis Photolytic Degradation ZDapOH->Photolysis Thermal Thermal Degradation ZDapOH->Thermal Cleavage Cleavage of Cbz group (Toluene, CO₂, Dap-OH) Hydrolysis->Cleavage PeptideBond Peptide Bond Hydrolysis (unlikely for monomer) Hydrolysis->PeptideBond OxidizedProducts Oxidized derivatives Oxidation->OxidizedProducts PhotodegradationProducts Radical-induced byproducts Photolysis->PhotodegradationProducts Decarboxylation Decarboxylation Thermal->Decarboxylation Cyclization Intramolecular Cyclization (e.g., lactam formation) Thermal->Cyclization

Caption: Potential degradation pathways for this compound.

  • Hydrolytic Degradation:

    • Acidic Conditions: Under strong acidic conditions, the Cbz group can be cleaved, yielding L-2,3-diaminopropionic acid, toluene, and carbon dioxide. While the amide bond of the carbamate is generally stable, prolonged exposure to harsh acidic conditions could lead to its hydrolysis.

    • Basic Conditions: While the Cbz group is relatively stable to base, very strong basic conditions could potentially lead to hydrolysis, although this is less common. Intramolecular cyclization to form a lactam is also a possibility under basic conditions, though less likely than with longer-chain diamino acids.

  • Oxidative Degradation: The benzylic position of the Cbz group is susceptible to oxidation. Exposure to oxidizing agents could lead to the formation of various oxidized derivatives, potentially compromising the integrity of the protecting group.

  • Photolytic Degradation: The aromatic ring of the Cbz group can absorb UV light, which may induce photolytic cleavage or the formation of radical species that can lead to a cascade of degradation products.

  • Thermal Degradation: As indicated by its melting point with decomposition, this compound is susceptible to thermal degradation. At elevated temperatures, decarboxylation of the carboxylic acid moiety is a likely degradation pathway. Intramolecular cyclization reactions may also be thermally induced.

Recommended Storage and Handling

To mitigate the risk of degradation and ensure the long-term viability of this compound, the following storage and handling procedures are recommended:

ConditionRecommendationRationale
Temperature Store at 2-8°C for short-term use. For long-term storage, -20°C is recommended.Minimizes the rate of potential degradation reactions.
Moisture Store in a tightly sealed container in a dry environment. Consider storage in a desiccator.This compound is hygroscopic, and moisture can facilitate hydrolytic degradation.
Light Protect from light. Store in an opaque container or in a dark location.Prevents potential photolytic degradation.
Atmosphere For long-term storage, consider flushing the container with an inert gas (e.g., argon or nitrogen).Minimizes exposure to oxygen, reducing the risk of oxidative degradation.
Handling Allow the container to warm to room temperature before opening to prevent moisture condensation. Handle in a clean, dry environment.Prevents the introduction of contaminants and moisture.

Experimental Protocols

The following section provides detailed, step-by-step methodologies for the determination of the melting point and for conducting a forced degradation study to assess the stability of this compound.

Protocol for Melting Point Determination

This protocol describes the use of a standard melting point apparatus to determine the melting point of this compound.

Instrumentation and Materials:

  • Melting point apparatus with a calibrated thermometer or digital temperature sensor.

  • Capillary tubes (sealed at one end).

  • This compound sample (finely powdered).

  • Spatula.

  • Mortar and pestle (if the sample is not a fine powder).

Procedure:

  • Sample Preparation: Ensure the this compound sample is a fine, dry powder. If necessary, gently grind the sample in a mortar and pestle.

  • Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount of material into the tube. The packed sample height should be approximately 2-3 mm.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Heating Rate: Set the initial heating rate to be rapid to approach the expected melting point. Once the temperature is within 20°C of the expected melting point (~220°C), reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.

  • Observation: Carefully observe the sample through the magnifying lens. Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the entire sample has melted. For this compound, also note any signs of decomposition, such as charring or gas evolution.

  • Data Recording: Record the melting range and any observations of decomposition.

Workflow for Melting Point Determination

G start Start prep Prepare Fine Powder of this compound start->prep load Load Capillary Tube prep->load setup Place in Melting Point Apparatus load->setup heat Heat Rapidly to ~220°C setup->heat slow_heat Reduce Heating Rate to 1-2°C/min heat->slow_heat observe Observe for Melting and Decomposition slow_heat->observe record Record Melting Range and Observations observe->record end End record->end G start Start prep_stock Prepare this compound Stock Solution start->prep_stock stress Apply Stress Conditions prep_stock->stress acid Acid Hydrolysis stress->acid base Base Hydrolysis stress->base oxidation Oxidation stress->oxidation thermal Thermal Stress stress->thermal photo Photolytic Stress stress->photo hplc Analyze by Stability-Indicating HPLC acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Analyze Data and Characterize Degradants hplc->data end End data->end

References

Z-Dap-OH: A Technical Guide for the Senior Application Scientist

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Versatility of a Non-Proteinogenic Amino Acid

In the landscape of modern drug discovery and peptide chemistry, non-proteinogenic amino acids offer a vast toolkit for modulating the pharmacological properties of bioactive peptides and designing novel therapeutic agents. Among these, Nα-Benzyloxycarbonyl-L-2,3-diaminopropionic acid (Z-Dap-OH) has emerged as a particularly valuable building block. Its unique bifunctional nature, possessing both a protected α-amino group and a reactive β-amino group, allows for the creation of complex peptide architectures, including branched and cyclic structures.[1] This guide provides an in-depth technical overview of this compound, from its fundamental properties and synthesis to its strategic application in peptide chemistry and as a scaffold for the development of novel therapeutics, particularly antibacterial agents targeting the diaminopimelic acid (DAP) pathway.

Physicochemical Properties and Structural Attributes

This compound, also known by its synonyms Nα-Z-L-2,3-Diaminopropionic acid and Z-Dpr-OH, is a derivative of the non-proteinogenic amino acid L-2,3-diaminopropionic acid (Dap).[2][3] The presence of the benzyloxycarbonyl (Z) protecting group on the α-amino group is crucial for its application in peptide synthesis, preventing unwanted polymerization and allowing for controlled, stepwise elongation of the peptide chain.

PropertyValueSource
Molecular Formula C₁₁H₁₄N₂O₄--INVALID-LINK--[4]
Molecular Weight 238.24 g/mol --INVALID-LINK--[4]
Appearance White to off-white crystalline powder--INVALID-LINK--[2][3]
Melting Point ~240 °C (decomposes)--INVALID-LINK--[2]
Optical Activity [α]20/D −39±1°, c = 1% in 1 M HCl--INVALID-LINK--[2]
Solubility Soluble in dilute acid--INVALID-LINK--[5]
CAS Number 35761-26-3--INVALID-LINK--[4]

Synthesis of this compound: A Practical Laboratory Protocol

While this compound is commercially available, an in-house synthesis can be advantageous for large-scale applications or when specific isotopic labeling is required. An efficient method for the synthesis of orthogonally protected 2,3-diaminopropionic acid derivatives starts from commercially available N(α)-Boc-Asp(OBn)-OH and utilizes a Curtius rearrangement to introduce the β-nitrogen.[6] The following protocol outlines a general procedure for the synthesis of Nα-Cbz-L-2,3-diaminopropionic acid.

G cluster_0 Synthesis of this compound start L-Aspartic Acid step1 Protection of α-amino and β-carboxyl groups start->step1 Protection step2 Activation of α-carboxyl group step1->step2 Selective Activation step3 Curtius Rearrangement step2->step3 DPPA, Et3N step4 Trapping of Isocyanate step3->step4 Benzyl Alcohol step5 Deprotection step4->step5 Hydrolysis end_product This compound step5->end_product

Caption: A generalized workflow for the synthesis of this compound.

Experimental Protocol:

  • Protection of L-Aspartic Acid: Begin with the protection of the α-amino group of L-aspartic acid with a suitable protecting group that can be selectively removed later, such as the Boc group. The β-carboxyl group is typically protected as a benzyl ester.

  • Activation of the α-Carboxyl Group: The free α-carboxyl group is then activated to facilitate the subsequent Curtius rearrangement. This can be achieved using reagents like diphenylphosphoryl azide (DPPA) in the presence of a base such as triethylamine (Et₃N).

  • Curtius Rearrangement: The activated carboxyl group undergoes a Curtius rearrangement upon gentle heating to form an isocyanate intermediate.

  • Trapping of the Isocyanate: The isocyanate is then trapped in situ with benzyl alcohol to yield the Cbz-protected β-amino group.

  • Deprotection: Finally, the protecting groups on the α-amino and β-carboxyl groups are selectively removed under appropriate conditions to yield this compound. For instance, the Boc group can be removed with trifluoroacetic acid (TFA), and the benzyl ester can be cleaved by hydrogenolysis.

Application in Peptide Synthesis: A Versatile Building Block

This compound is a cornerstone in the synthesis of peptides with unique structural features. Its utility spans both solution-phase and solid-phase peptide synthesis (SPPS).

Solution-Phase Peptide Synthesis

In solution-phase synthesis, the Z group serves as a reliable N-terminal protecting group that can be readily removed by catalytic hydrogenation.[2] This method is particularly useful for the large-scale synthesis of shorter peptides or peptide fragments.

Solid-Phase Peptide Synthesis (SPPS)

The true versatility of this compound shines in SPPS, where the β-amino group can be orthogonally protected, typically with an Fmoc group, to create Z-Dap(Fmoc)-OH. This allows for the selective deprotection and modification of the side chain while the peptide remains anchored to the solid support.

G cluster_1 Fmoc-SPPS Cycle with Z-Dap(Fmoc)-OH resin Resin-NH-Peptide deprotection Fmoc Deprotection (Piperidine/DMF) resin->deprotection washing1 Washing (DMF) deprotection->washing1 coupling Coupling (Z-Dap(Fmoc)-OH, HBTU/HOBt, DIPEA) washing1->coupling washing2 Washing (DMF) coupling->washing2 next_cycle Repeat Cycle washing2->next_cycle next_cycle->deprotection G cluster_2 Bacterial Diaminopimelic Acid (DAP) Pathway aspartate L-Aspartate dhdps DHDPS aspartate->dhdps thdp Tetrahydrodipicolinate (THDP) dapA_to_dapF DapA-F enzymes thdp->dapA_to_dapF ll_dap LL-Diaminopimelate dapF Diaminopimelate Epimerase ll_dap->dapF meso_dap meso-Diaminopimelate lysine L-Lysine meso_dap->lysine peptidoglycan Peptidoglycan meso_dap->peptidoglycan dhdps->thdp dhdpr DHDPR dapA_to_dapF->ll_dap dapF->meso_dap lysA Diaminopimelate Decarboxylase

References

An In-Depth Technical Guide to the Discovery and History of Nα-carbobenzyloxy-L-2,3-diaminopropionic acid (Z-Dap-OH)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nα-carbobenzyloxy-L-2,3-diaminopropionic acid (Z-Dap-OH) is a pivotal synthetic amino acid derivative that has become an indispensable tool in the fields of peptide synthesis, medicinal chemistry, and biochemical research. Its history is not one of a singular discovery but rather an evolution driven by the need to understand and manipulate fundamental biological pathways, particularly the diaminopimelate (DAP) biosynthesis pathway—a critical process in bacterial survival. This guide provides a comprehensive overview of the scientific journey of this compound, from the elucidation of its parent amino acid's role in microbiology to its synthesis and application as a sophisticated research chemical. We will explore the causality behind its development, the experimental protocols for its synthesis and use, and its ongoing significance in the quest for novel therapeutics.

The Biological Imperative: The Diaminopimelate (DAP) Biosynthesis Pathway

The story of this compound begins not in a chemistry lab, but in the intricate world of bacterial metabolism. Most bacteria rely on the diaminopimelate (DAP) pathway for the biosynthesis of two essential molecules: L-lysine, a primary proteinogenic amino acid, and meso-diaminopimelic acid (m-DAP), a unique amino acid that serves as a crucial cross-linking component of the peptidoglycan cell wall in most Gram-negative and some Gram-positive bacteria.[1][2][3] The integrity of this cell wall is paramount for bacterial survival, as it provides structural support and protection against osmotic stress.[4]

The absence of the DAP pathway in humans makes it an attractive target for the development of narrow-spectrum antibacterial compounds with a lower likelihood of toxicity.[1][5] This has fueled extensive research into the enzymes that constitute this pathway.

There are several known variations of the DAP pathway in bacteria.[1][6][7][8] One of the most recently discovered variants utilizes the enzyme L,L-diaminopimelate aminotransferase (DapL), which catalyzes the direct conversion of L-2,3,4,5-tetrahydrodipicolinate (THDP) to L,L-diaminopimelate.[1][6][7] This single-step conversion is a significant departure from the more complex, multi-enzyme acyl pathways found in bacteria like Escherichia coli.[6] The discovery and characterization of these pathways created a demand for specific chemical probes and building blocks to study the enzymes involved and to synthesize potential inhibitors.

The Chemist's Contribution: Synthesis and Protection of L-2,3-diaminopropionic acid (Dap)

L-2,3-diaminopropionic acid (L-Dap), the core structure of this compound, is a non-proteinogenic amino acid that serves as a precursor to antibiotics and siderophores in various microorganisms.[6] Its utility in chemical synthesis, particularly in the creation of peptides with novel properties, necessitated the development of reliable synthetic routes.

One of the significant challenges in working with Dap is the presence of two amino groups (α and β), which have similar reactivity. To selectively incorporate Dap into a peptide chain or to modify one amino group while leaving the other untouched, chemists employ a strategy of "orthogonal protection." This involves attaching different temporary protecting groups to each amine, which can be removed under distinct chemical conditions.

Early Synthetic Strategies

Early synthetic approaches to Dap and its derivatives often started from readily available chiral precursors like L-aspartic acid. A notable example from 1975 described a method for the bulk synthesis of Nβ-oxalyl-L-α,β-diaminopropionic acid, a neurotoxin, starting from L-aspartic acid.[2] This work highlighted the potential for creating specific Dap derivatives for biological investigation.

The Advent of Modern Synthetic Methods

More recent and efficient syntheses have been developed to produce orthogonally protected Dap derivatives suitable for solid-phase peptide synthesis (SPPS). A highly effective method reported in 2004 utilizes a Curtius rearrangement of a protected aspartic acid derivative to introduce the β-nitrogen.[1][8] This approach allows for the creation of Dap with different protecting groups on the α and β amino groups, a crucial requirement for sophisticated peptide synthesis.

The introduction of the benzyloxycarbonyl (Z or Cbz) group by Max Bergmann and Leonidas Zervas in 1932 revolutionized peptide synthesis. The Z group is stable under a variety of conditions but can be readily removed by catalytic hydrogenation, providing a robust and reliable protecting strategy for amino groups. The combination of the versatile Dap scaffold with the well-established Z protecting group gave rise to this compound, a valuable reagent for chemists.

This compound: A Versatile Tool in Research and Development

Nα-carbobenzyloxy-L-2,3-diaminopropionic acid, or this compound, emerged as a commercially available and widely used building block for a variety of research applications.[9][10][11][12][13] Its structure, featuring a protected α-amino group and a free β-amino group, makes it ideal for introducing a primary amine into a peptide backbone for further modification.

Chemical Properties of this compound
PropertyValueSource
Molecular Formula C₁₁H₁₄N₂O₄[3][14]
Molecular Weight 238.24 g/mol [3][12][14]
CAS Number 35761-26-3[12][14]
Appearance White to off-white crystalline powder
Melting Point ~240 °C (decomposes)[12]
Optical Activity [α]20/D −39±1°, c = 1% in 1 M HCl[12]
Applications in Peptide Synthesis and Drug Discovery

This compound is an important building block for the synthesis of peptides containing Dap residues, such as the bleomycin family of antibiotics.[13] The free β-amino group of the incorporated Dap residue can be used to create branched or cyclic peptides, or to attach other molecules like fluorophores, affinity labels, or drug payloads.

Furthermore, peptides containing Dap have been investigated for their potential therapeutic properties. For example, N-terminal Dap peptides have been shown to be effective scavengers of methylglyoxal, a reactive dicarbonyl species implicated in the formation of advanced glycation endproducts (AGEs), which are associated with aging and diabetic complications.[7]

Experimental Protocols

Synthesis of an Orthogonally Protected Dap Derivative via Curtius Rearrangement

The following is a conceptual outline based on the efficient synthesis of a Dap derivative reported by Appella and coworkers, illustrating the key chemical transformations.[1][8]

Workflow Diagram:

G cluster_0 Synthesis of Orthogonally Protected Dap A N(α)-Boc-Asp(OBn)-OH (Starting Material) B Acyl Azide Formation (DPPA, Et3N) A->B C Curtius Rearrangement (Heat) B->C D Isocyanate Trapping (Benzyl Alcohol) C->D E N(α)-Boc-N(β)-Cbz-Dap-OBn D->E F Final Product (N(α)-Boc-N(β)-Cbthis compound) E->F Hydrogenolysis

Caption: Workflow for the synthesis of a protected Dap derivative.

Step-by-Step Methodology:

  • Acyl Azide Formation: The starting material, N(α)-Boc-L-aspartic acid β-benzyl ester (N(α)-Boc-Asp(OBn)-OH), is dissolved in an appropriate aprotic solvent (e.g., toluene). Triethylamine (Et₃N) is added, followed by diphenylphosphoryl azide (DPPA). The reaction is stirred at room temperature to form the acyl azide.

  • Curtius Rearrangement: The reaction mixture is heated, typically to around 80-90 °C. This induces the Curtius rearrangement, where the acyl azide rearranges to an isocyanate with the loss of nitrogen gas.

  • Isocyanate Trapping: Benzyl alcohol is added to the reaction mixture to "trap" the highly reactive isocyanate intermediate, forming a carbamate. This step introduces the carbobenzyloxy (Cbz or Z) protecting group onto the newly formed β-amino group.

  • Purification: The resulting product, N(α)-Boc-N(β)-Cbz-L-2,3-diaminopropionic acid benzyl ester, is purified using standard techniques such as column chromatography.

  • Deprotection of the Benzyl Ester: The benzyl ester is removed, typically by catalytic hydrogenation, to yield the free carboxylic acid, N(α)-Boc-N(β)-Cbz-L-2,3-diaminopropionic acid. This orthogonally protected Dap derivative is now ready for use in peptide synthesis.

General Protocol for Incorporating this compound into a Peptide using SPPS

Workflow Diagram:

G cluster_1 Solid-Phase Peptide Synthesis with this compound Resin Resin with free amine Coupling Couple this compound to resin Resin->Coupling Activation Activate this compound (e.g., with HBTU/DIEA) Activation->Coupling Capping Cap unreacted amines (Optional) Coupling->Capping Deprotection Remove Z group (Catalytic Hydrogenation) Capping->Deprotection Cleavage Cleave peptide from resin Deprotection->Cleavage

Caption: Workflow for incorporating this compound in peptide synthesis.

Step-by-Step Methodology:

  • Resin Preparation: A solid support (resin) with a suitable linker and a free amino group is swelled in an appropriate solvent like dimethylformamide (DMF).

  • Amino Acid Activation: this compound is activated in a separate vessel by reacting it with a coupling reagent (e.g., HBTU, HATU) in the presence of a non-nucleophilic base (e.g., DIEA) in DMF.

  • Coupling: The activated this compound solution is added to the resin and agitated to allow the coupling reaction to proceed to completion.

  • Washing: The resin is thoroughly washed with DMF to remove excess reagents and byproducts.

  • Chain Elongation: The process of deprotection of the N-terminal amino acid and coupling of the next amino acid is repeated to elongate the peptide chain.

  • Side-Chain Modification (Optional): The free β-amino group of the Dap residue can be selectively modified at this stage if desired.

  • Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and all protecting groups are removed using a cleavage cocktail (e.g., a strong acid like trifluoroacetic acid). The Z group on the Dap residue would have been removed in a prior, separate step via hydrogenation if the β-amino group was not to be modified.

Conclusion and Future Outlook

The history of this compound is a testament to the synergistic relationship between microbiology and synthetic chemistry. The identification of the diaminopimelate pathway as a crucial bacterial process created a need for specialized chemical tools. Chemists responded by developing synthetic routes to L-2,3-diaminopropionic acid and its protected derivatives, including the versatile this compound.

Today, this compound remains a valuable reagent in the synthesis of complex peptides, peptidomimetics, and other biologically active molecules. Its continued use in drug discovery, particularly in the development of novel antibiotics that target the DAP pathway, underscores its lasting importance. As our understanding of biological systems deepens, the demand for precisely engineered chemical probes like this compound will undoubtedly continue to grow, paving the way for new discoveries and therapeutic interventions.

References

A-Z Guide to Sourcing Z-Dap-OH for Pharmaceutical and Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Z-Dap-OH in Advanced Peptide Synthesis

Nα-Z-L-2,3-diaminopropionic acid (this compound) is a non-proteinogenic amino acid that has become an indispensable building block in the synthesis of complex peptides and peptidomimetics. Its unique structure, featuring a carboxybenzyl (Z) protecting group on the alpha-amino group, allows for selective manipulation of the beta-amino group, making it a cornerstone for the construction of branched, cyclic, and other structurally diverse peptides. These peptides are at the forefront of drug discovery, with applications ranging from novel antibiotics to targeted cancer therapies. The quality of the starting this compound is paramount, as any impurities can lead to the formation of deletion sequences, side-reaction products, and other undesirable peptide variants, ultimately compromising the efficacy and safety of the final drug product.

This guide provides a comprehensive overview of the commercial landscape for this compound, offering a technical framework for selecting and qualifying suppliers, and establishing robust in-house quality control procedures.

The Commercial Landscape: Identifying Reputable Suppliers

A global network of chemical suppliers offers this compound, catering to a wide range of research and development needs. Key players in the market include:

  • Sigma-Aldrich (Merck): A major global supplier with extensive documentation and a strong reputation for quality.

  • CookeChem: A specialized supplier of biochemicals, offering this compound with detailed specifications.

  • AF BioChem: A supplier of biochemicals and pharmaceutical intermediates.

  • Chem-Impex: A provider of fine chemicals and specialty compounds for research and development.

  • Santa Cruz Biotechnology: A supplier of biochemicals for life science research.

These suppliers typically provide this compound with a purity of ≥98%, as determined by techniques such as titration (NT) or High-Performance Liquid Chromatography (HPLC).

Supplier Qualification and Selection: A Data-Driven Approach

Selecting the right supplier for this compound is a critical step that can significantly impact the success of a research or drug development program. A thorough evaluation should be based on the following criteria:

  • Purity and Analytical Data: Request and scrutinize the Certificate of Analysis (CoA) from potential suppliers. The CoA should clearly state the purity of the lot, the analytical method used for its determination (HPLC is preferred for its higher resolution), and the results of other relevant tests such as optical rotation and melting point.

  • Consistency and Reproducibility: Inquire about the supplier's manufacturing process and their quality management system. A supplier with a well-documented and controlled synthesis process is more likely to provide a consistent product from batch to batch.

  • Regulatory Compliance: For applications in drug development, it is crucial to partner with a supplier who can provide documentation to support regulatory filings, such as a Drug Master File (DMF) or a comprehensive quality dossier.

  • Technical Support: A responsive and knowledgeable technical support team can be an invaluable resource for troubleshooting and addressing any quality-related concerns.

Table 1: Comparison of Typical this compound Specifications from Commercial Suppliers
Parameter Typical Specification Analytical Method
Appearance White to off-white powder/crystalsVisual
Purity ≥98.0%HPLC or Titration (NT)
Optical Rotation [α]20/D ~ -39° (c=1 in 1M HCl)Polarimetry
Melting Point ~240 °C (decomposition)Melting Point Apparatus
Solubility Soluble in dilute acidVisual
CAS Number 35761-26-3-

In-House Quality Control: Ensuring the Integrity of Your Starting Material

Even when sourcing from a reputable supplier, it is essential to establish a robust in-house quality control (QC) program to verify the identity, purity, and quality of each incoming batch of this compound.

Workflow for Incoming Quality Control of this compound

QC_Workflow cluster_0 Receiving cluster_1 Analytical Testing cluster_2 Data Review and Release Receiving Receive this compound Quarantine Quarantine Receiving->Quarantine Sampling Sample for Testing Quarantine->Sampling Identity Identity Confirmation (FTIR, 1H-NMR) Sampling->Identity Purity Purity Assessment (RP-HPLC) Sampling->Purity Chiral_Purity Chiral Purity (Chiral HPLC) Sampling->Chiral_Purity Residual_Solvents Residual Solvents (GC-HS) Sampling->Residual_Solvents Data_Review Review Analytical Data Identity->Data_Review Purity->Data_Review Chiral_Purity->Data_Review Residual_Solvents->Data_Review Specification_Check Compare to Specifications Data_Review->Specification_Check Release Release for Use Specification_Check->Release Meets Specs Reject Reject Specification_Check->Reject Fails Specs

Caption: A typical workflow for the incoming quality control of this compound.

Experimental Protocols

This method is designed to separate this compound from potential synthesis-related impurities and degradation products.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic Acid (TFA) in Water

    • B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

  • Gradient: A linear gradient from 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

¹H-NMR spectroscopy is a powerful tool for confirming the chemical structure of this compound and identifying any structural impurities.

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent, such as DMSO-d₆ or D₂O with a small amount of DCl.

  • Data Acquisition: Acquire a standard 1D proton spectrum.

  • Expected Chemical Shifts (in DMSO-d₆):

    • ~7.3 ppm (m, 5H): Aromatic protons of the benzyl group.

    • ~5.0 ppm (s, 2H): Methylene protons of the benzyl group.

    • ~4.0-4.2 ppm (m, 1H): Alpha-proton.

    • ~2.8-3.2 ppm (m, 2H): Beta-protons.

    • Broad signals: Exchangeable protons of the carboxylic acid and amino groups.

Understanding the Synthesis of this compound and Potential Impurities

A foundational understanding of the synthetic route to this compound is crucial for anticipating potential impurities. While specific proprietary methods may vary between suppliers, a common synthetic pathway involves the protection of the alpha-amino group of a suitable precursor, such as L-2,3-diaminopropionic acid.

Potential Impurities to Consider:
  • Diastereomers: The presence of the D-enantiomer is a critical quality attribute that should be controlled and monitored, typically by chiral HPLC.

  • Over-benzylated species: Impurities where the beta-amino group is also protected with a Z-group can arise.

  • Unreacted starting materials: Residual L-2,3-diaminopropionic acid or other precursors.

  • Reagents and by-products: Traces of reagents used in the synthesis and their by-products.

The Impact of this compound Quality on Drug Development

In the context of drug development, the quality of this compound has far-reaching implications. The presence of impurities can:

  • Compromise Peptide Purity: Leading to a heterogeneous mixture of peptides that is difficult to purify and characterize.

  • Affect Biological Activity: Impurities may have their own biological activity or may interfere with the activity of the desired peptide.

  • Introduce Safety Risks: Impurities can be toxic or immunogenic, posing a significant safety risk to patients.

Therefore, a thorough understanding of the commercial sources of this compound, coupled with a rigorous quality control program, is not just a matter of good science, but a critical component of ensuring the safety and efficacy of the next generation of peptide-based therapeutics.

An In-Depth Technical Guide to the Safe Handling of Z-Dap-OH for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

As a Senior Application Scientist, it is imperative to approach every compound in the laboratory with a comprehensive understanding of its properties and potential hazards. This guide provides a detailed technical overview of the safety and handling protocols for Z-Dap-OH (Nα-Z-L-2,3-Diaminopropionic acid), a key building block in peptide synthesis. Our focus extends beyond mere procedural steps to elucidate the underlying principles that inform these recommendations, ensuring a culture of safety and scientific integrity.

Compound Profile and Hazard Assessment

This compound, with CAS number 35761-26-3, is a crystalline solid widely used in the synthesis of peptides, including those found in bleomycins and other complex bioactive molecules. A thorough risk assessment is the foundation of safe laboratory practice. For this compound, this begins with an analysis of its known and potential hazards.

Conflicting Hazard Information: A Call for Caution

A critical aspect of the hazard assessment for this compound is the conflicting information available from different suppliers regarding its classification under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

  • One supplier, Sigma-Aldrich, provides a Safety Data Sheet (SDS) stating that this compound is "Not a hazardous substance or mixture."[1]

  • Conversely, another supplier, CookeChem, assigns the GHS07 pictogram and lists several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).

This discrepancy underscores a crucial principle of chemical safety: always err on the side of caution . In the absence of definitive, universally agreed-upon hazard classification, it is prudent to handle this compound as a potentially hazardous substance, adopting the more stringent safety precautions. This approach aligns with the core tenets of laboratory safety and mitigates unforeseen risks.

Structural Analogs and Potential for Uncharacterized Hazards

Further justifying a cautious approach is the existence of structurally related compounds with known toxicity. For instance, β-N-oxalyl-L-α,β-diaminopropionic acid (β-L-ODAP), another derivative of diaminopropionic acid, is a known neurotoxin. While there is no evidence to suggest that this compound shares this neurotoxic potential, the structural similarity warrants a high degree of care and highlights the possibility of uncharacterized biological activity.

Physical and Chemical Properties Summary

PropertyValueSource
CAS Number 35761-26-3[2][3]
Molecular Formula C11H14N2O4[2][3]
Molecular Weight 238.24 g/mol [2][3]
Appearance White to off-white crystalline powder[3]
Melting Point ~240 °C (decomposes)
Solubility Soluble in dilute acid
Storage Keep in a dark place, sealed in dry, at room temperature.
Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. Given its powdered form and the potential for respiratory and skin irritation, the following PPE is mandatory.

  • Eye Protection: Chemical safety goggles are required to protect against airborne particles. A face shield should be worn in situations with a higher risk of splashing, such as during bulk handling or dissolution of large quantities.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) are essential to prevent skin contact. Gloves should be inspected for tears or punctures before each use and disposed of properly after handling the compound.

  • Respiratory Protection: A NIOSH-approved N95 dust mask is recommended to prevent inhalation of the powder, especially when weighing or transferring the material outside of a containment hood.[1]

  • Protective Clothing: A standard laboratory coat should be worn at all times. For tasks with a higher potential for contamination, disposable sleeves or a full-body suit may be appropriate.

Experimental Workflows: From Weighing to Waste

Adherence to standardized, well-documented protocols is the bedrock of reproducible science and laboratory safety. The following sections detail the recommended procedures for handling this compound.

3.1. Safe Weighing of this compound Powder

The primary risks during the weighing process are the generation of airborne dust and contamination of the work area.

Weighing_Protocol cluster_prep Preparation cluster_weighing Weighing cluster_transfer Transfer cluster_cleanup Cleanup prep1 Don appropriate PPE: Lab coat, gloves, safety goggles, N95 mask prep2 Designate a clean weighing area, preferably within a fume hood. prep1->prep2 prep3 Gather all necessary equipment: Spatula, weigh boat, labeled receiving vessel. prep2->prep3 weigh1 Tare the weigh boat on the analytical balance. prep3->weigh1 weigh2 Carefully transfer the desired amount of this compound to the weigh boat. weigh1->weigh2 weigh3 Record the final weight. weigh2->weigh3 transfer1 Gently transfer the weighed powder to the labeled receiving vessel. weigh3->transfer1 transfer2 Tap the weigh boat to ensure complete transfer. transfer1->transfer2 cleanup1 Dispose of the used weigh boat in the designated solid chemical waste. transfer2->cleanup1 cleanup2 Wipe down the balance and surrounding area with a damp cloth. cleanup1->cleanup2 cleanup3 Remove and dispose of gloves properly. cleanup2->cleanup3 cleanup4 Wash hands thoroughly. cleanup3->cleanup4

Caption: Workflow for the safe weighing of powdered this compound.

3.2. Dissolution Protocol

The process of dissolving this compound should be conducted with care to avoid splashing and ensure the compound is fully solubilized.

Dissolution_Protocol cluster_setup Setup cluster_dissolving Dissolving cluster_final Final Steps setup1 Work within a fume hood. setup2 Ensure the receiving vessel is of an appropriate size for the final volume. setup1->setup2 dissolve1 Add the appropriate solvent (e.g., dilute acid) to the vessel containing the weighed this compound. setup2->dissolve1 dissolve2 Gently swirl or stir the mixture to aid dissolution. dissolve1->dissolve2 dissolve3 Use a vortex or sonicator if necessary, ensuring the vessel is securely capped. dissolve2->dissolve3 final1 Visually inspect the solution to ensure all solid has dissolved. dissolve3->final1 final2 Proceed with the intended experimental use. final1->final2

Caption: Step-by-step protocol for the safe dissolution of this compound.

Emergency Procedures: Preparedness is Paramount

In the event of an accidental release or exposure, a swift and informed response is critical.

4.1. Spill Response

For a small spill of this compound powder:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.

  • Don PPE: Ensure you are wearing the appropriate PPE, including respiratory protection.

  • Containment: Gently cover the spill with a damp paper towel to prevent the powder from becoming airborne.

  • Cleanup: Carefully scoop the material into a labeled container for hazardous waste disposal.

  • Decontamination: Clean the spill area with soap and water.

  • Waste Disposal: Dispose of all cleanup materials as hazardous waste.

For a large spill, evacuate the laboratory and contact your institution's emergency response team.

4.2. First Aid Measures

  • Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Storage and Waste Disposal

5.1. Storage

Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. As recommended, keeping it in a dark place is also advisable.

5.2. Waste Disposal

All solid waste contaminated with this compound (e.g., used weigh boats, gloves, paper towels) and any unused material should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of this compound down the drain.

By integrating these safety protocols and the underlying scientific rationale into your daily laboratory practices, you can handle this compound with the confidence that comes from a thorough understanding of its properties and a commitment to a culture of safety.

References

An In-Depth Technical Guide to Z-Dap-OH Analogues and Derivatives: From Synthesis to Application

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive technical overview of Z-Dap-OH ((2S)-3-amino-2-(phenylmethoxycarbonylamino)propanoic acid) and its analogues, designed for researchers, scientists, and professionals in drug development. We will delve into the core chemistry, synthesis, and diverse applications of this versatile chemical scaffold, with a particular focus on its relevance in peptide synthesis and as a foundation for developing enzyme inhibitors.

The this compound Core: Chemical Identity and Properties

This compound, also known as Nα-Z-L-2,3-diaminopropionic acid, is a non-proteinogenic amino acid derivative.[1][2] The "Z" designation refers to the benzyloxycarbonyl (Cbz) protecting group on the α-amino group, a classic and still widely used protecting group in peptide chemistry. The core 2,3-diaminopropionic acid (Dap) structure provides a unique scaffold with two primary amino groups, offering multiple points for chemical modification.[1]

PropertyValueSource(s)
IUPAC Name (2S)-3-amino-2-(phenylmethoxycarbonylamino)propanoic acid[1]
Synonyms Nα-Z-L-2,3-diaminopropionic acid, Z-Dpr-OH[2]
CAS Number 35761-26-3[2]
Molecular Formula C₁₁H₁₄N₂O₄[1]
Molecular Weight 238.24 g/mol [1]
Appearance Crystals[2]
Melting Point ~240 °C (decomposes)[2]
Optical Activity [α]20/D −39±1°, c = 1% in 1 M HCl[2]

The presence of the Z-group confers stability under various conditions, yet it can be readily removed by catalytic hydrogenation, providing an orthogonal deprotection strategy in complex syntheses.[3] This property is fundamental to its utility in solid-phase peptide synthesis (SPPS).

Synthesis of Orthogonally Protected Diaminopropionic Acid Derivatives

The synthesis of this compound and its orthogonally protected analogues is crucial for their application. A common and efficient strategy for producing an orthogonally protected Dap core, which can then be selectively functionalized to yield this compound derivatives, starts from a readily available protected aspartic acid derivative and utilizes a Curtius rearrangement.[4][5]

Experimental Protocol: Synthesis of N(α)-Boc-N(β)-Cbthis compound via Curtius Rearrangement

This protocol provides a reliable method for generating a Dap core with orthogonal Boc and Cbz protecting groups, which can be further modified.

Step 1: Acyl Azide Formation

  • Dissolve N(α)-Boc-Asp(OBn)-OH (1 equivalent) in an anhydrous solvent such as tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.1 equivalents) followed by the dropwise addition of diphenylphosphoryl azide (DPPA) (1.1 equivalents).

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-4 hours.

Causality: The use of DPPA in the presence of a base efficiently converts the carboxylic acid to an acyl azide, the key intermediate for the Curtius rearrangement. Maintaining a low temperature initially helps to control the reaction rate and minimize side reactions.

Step 2: Curtius Rearrangement and Isocyanate Trapping

  • Gently heat the reaction mixture to 50-60 °C. The acyl azide will undergo rearrangement to an isocyanate, with the evolution of nitrogen gas.

  • Once the rearrangement is complete (as monitored by TLC or the cessation of gas evolution), add anhydrous benzyl alcohol (2-3 equivalents) to the reaction mixture.

  • Continue to stir at 50-60 °C for 2-4 hours to trap the isocyanate as a benzyl carbamate (Cbz group).

Causality: The thermal rearrangement of the acyl azide to the isocyanate is the core of the Curtius reaction. Benzyl alcohol acts as a nucleophile to trap the highly reactive isocyanate, thereby forming the stable Cbz-protected β-amino group.

Step 3: Deprotection of the Benzyl Ester

  • After cooling the reaction mixture, remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable solvent (e.g., methanol or ethyl acetate).

  • Add a palladium on carbon (Pd/C) catalyst (5-10 mol%).

  • Subject the mixture to an atmosphere of hydrogen gas (balloon or Parr hydrogenator) and stir vigorously until the deprotection is complete (monitored by TLC).

  • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the crude product.

Causality: Catalytic hydrogenation selectively cleaves the benzyl ester (OBn) to reveal the free carboxylic acid without affecting the Boc or the newly formed Cbz group.

Step 4: Purification

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield the pure N(α)-Boc-N(β)-Cbthis compound.

This synthetic approach is advantageous due to its efficiency and the high degree of stereochemical retention.[4] From this orthogonally protected intermediate, selective deprotection of the Boc group (with acid) or the Cbz group (by hydrogenation) allows for further specific modifications. To obtain Z-Dap(Boc)-OH, for example, one would start with a different protection scheme, such as protecting the β-amino group with Boc and the α-amino group with Z.[6] Similarly, Fmoc-protected derivatives like Z-Dap(Fmoc)-OH can be synthesized for use in Fmoc-based SPPS.

Applications in Solid-Phase Peptide Synthesis (SPPS)

This compound and its derivatives, particularly those with orthogonal protecting groups like Boc or Fmoc on the second amino group, are invaluable tools in SPPS.[7][8] They allow for the site-specific incorporation of functionalities onto the peptide backbone.

Experimental Workflow: Incorporation of a Functional Group using Z-Dap(Fmoc)-OH in Fmoc-SPPS

This workflow illustrates how to introduce a specific modification at a defined position in a peptide sequence.

SPPS_Workflow start Start with Resin-Bound Peptide (N-terminus Fmoc-deprotected) coupling Couple Z-Dap(Fmoc)-OH (HBTU/DIEA in DMF) start->coupling wash1 Wash with DMF coupling->wash1 fmoc_deprotect Selective Fmoc Deprotection (20% Piperidine in DMF) wash1->fmoc_deprotect wash2 Wash with DMF fmoc_deprotect->wash2 modification On-Resin Modification (e.g., Acylation, Alkylation) wash2->modification wash3 Wash with DMF modification->wash3 continue_synthesis Continue Peptide Elongation (Couple next Fmoc-AA) wash3->continue_synthesis cleavage Final Cleavage and Deprotection (TFA cocktail) continue_synthesis->cleavage end Purified Modified Peptide cleavage->end

Caption: Workflow for site-specific peptide modification using Z-Dap(Fmoc)-OH.

The orthogonality of the Z and Fmoc protecting groups is key. The Fmoc group on the Dap side chain can be selectively removed with a base (piperidine), leaving the Z-protected α-amino group and other acid-labile side-chain protecting groups intact. This allows for the specific modification of the β-amino group on the Dap residue before proceeding with the synthesis or the final cleavage.

This compound Analogues in Drug Discovery: Targeting Dipeptidyl Peptidase-4 (DPP-4)

While this compound itself is primarily a synthetic building block, the diaminopropionic acid scaffold is a key feature in many enzyme inhibitors. A prominent example is the field of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of oral anti-diabetic drugs.[9]

The DPP-4 Signaling Pathway and its Inhibition

DPP-4 is a serine protease that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are crucial for glucose homeostasis. By inhibiting DPP-4, the levels of active GLP-1 and GIP are increased, leading to enhanced glucose-dependent insulin secretion and suppression of glucagon release.

DPP4_Pathway cluster_gut Gut cluster_pancreas Pancreas food Food Intake incretins Release of GLP-1 and GIP food->incretins insulin ↑ Insulin Secretion (β-cells) incretins->insulin glucagon ↓ Glucagon Secretion (α-cells) incretins->glucagon dpp4 DPP-4 Enzyme incretins->dpp4 Degradation glucose_uptake ↑ Glucose Uptake (Muscle, Fat) insulin->glucose_uptake glucose_lowering Lowered Blood Glucose insulin->glucose_lowering glucagon->glucose_lowering Suppression leads to inactivated_incretins Inactive Peptides dpp4->inactivated_incretins dpp4_inhibitor This compound Analogue (DPP-4 Inhibitor) dpp4_inhibitor->dpp4

Caption: The DPP-4 signaling pathway and the mechanism of its inhibition.

Evaluating DPP-4 Inhibition: A Cell-Based Assay

The efficacy of novel this compound analogues as DPP-4 inhibitors can be assessed using a cell-based assay. This provides a more physiologically relevant system than a purely enzymatic assay.

Experimental Protocol: Cell-Based DPP-4 Inhibition Assay [10][11]

  • Cell Culture: Culture a human cell line with high DPP-4 expression (e.g., Caco-2 or HepG2) in a 96-well plate until they reach a suitable confluency.

  • Compound Treatment: Wash the cells with a suitable buffer (e.g., PBS) and then incubate them with various concentrations of the test compounds (this compound analogues) for a predetermined time (e.g., 1 hour) at 37 °C. Include a known DPP-4 inhibitor (e.g., sitagliptin) as a positive control and a vehicle control (e.g., DMSO).

  • Substrate Addition: Add a fluorogenic DPP-4 substrate, such as Gly-Pro-AMC (glycyl-L-proline-7-amino-4-methylcoumarin), to each well.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity over time using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm). The rate of increase in fluorescence is proportional to the DPP-4 activity.

  • Data Analysis: Calculate the percentage of DPP-4 inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Self-Validation: The inclusion of a potent, well-characterized DPP-4 inhibitor like sitagliptin serves as a crucial internal control. The IC₅₀ value obtained for the positive control should be consistent with literature values, thereby validating the assay's performance. For instance, sitagliptin typically exhibits an IC₅₀ in the low micromolar to nanomolar range in such assays.[10][11]

Quantitative Data for DPP-4 Inhibitors

While extensive quantitative data for a wide range of novel this compound analogues is proprietary to the institutions developing them, the following table provides reference IC₅₀ values for established DPP-4 inhibitors, which serve as benchmarks for new compound development.

CompoundTargetIC₅₀ Value (µM)Assay SystemSource(s)
SitagliptinDPP-40.6Caco-2 cells[11]
VildagliptinDPP-42.286Enzymatic assay[12]
SaxagliptinDPP-40.707Enzymatic assay[12]
StellasterolDPP-4427.39Enzymatic assay[9]
Thio-DAP analogueDapFMIC: 70-80 µg/mLAntibacterial assay[13]

Beyond DPP-4: Other Biological Activities of the Dap Core

The 2,3-diaminopropionic acid scaffold is not limited to DPP-4 inhibition. Research has shown that peptides incorporating Dap can have other interesting biological properties:

  • Antimicrobial Activity: Peptides containing Dap have been synthesized and shown to possess antimicrobial properties.[14]

  • Inhibition of Advanced Glycation Endproduct (AGE) Formation: Dap and N-terminal Dap peptides have been demonstrated to be effective scavengers of methylglyoxal, a precursor to AGEs, which are implicated in diabetic complications and aging.[15]

  • pH-Sensitive Drug Delivery: The pKa of the β-amino group of Dap in a peptide can be modulated by the local microenvironment, making Dap-containing peptides responsive to pH changes, a property that can be exploited for endosomal escape in gene and drug delivery systems.[16]

Conclusion and Future Directions

This compound and its derivatives represent a versatile and valuable class of chemical tools for researchers in chemistry, biology, and medicine. Their utility in solid-phase peptide synthesis for creating site-specifically modified peptides is well-established. Furthermore, the underlying diaminopropionic acid scaffold continues to be a fruitful starting point for the design of novel enzyme inhibitors, particularly for DPP-4, and for the development of bioactive peptides with diverse therapeutic potential. Future research will likely focus on expanding the library of this compound analogues with diverse functionalities, exploring their potential as inhibitors for other proteases, and harnessing their unique physicochemical properties for advanced drug delivery applications.

References

Methodological & Application

Application Notes and Protocols for the Strategic Use of Z-Dap-OH in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

Authored by a Senior Application Scientist

Introduction: The Unique Profile of Nα-Z-L-2,3-Diaminopropionic Acid (Z-Dap-OH)

Nα-Z-L-2,3-Diaminopropionic Acid (this compound) is a non-proteinogenic amino acid derivative that offers unique possibilities in peptide chemistry. It combines the versatile L-2,3-diaminopropionic acid (Dap) scaffold with the robust benzyloxycarbonyl (Z or Cbz) Nα-protecting group. Unlike the transient Nα-protecting groups typically used in iterative solid-phase peptide synthesis (SPPS), such as Fmoc or Boc, the Z-group's stability profile positions this compound as a specialized building block for advanced synthetic strategies rather than routine chain elongation.

The Dap residue itself is of significant interest for its ability to introduce a primary amine into a peptide side chain, serving as a shorter homolog of lysine. This functionality is exploited to create branched peptides, introduce labels, facilitate cyclization, and modulate the overall charge and pH-response of peptides.[1] The key to leveraging this functionality lies in the precise control of protection and deprotection steps.

The benzyloxycarbonyl (Z) group is stable to the basic conditions used for Fmoc removal (e.g., piperidine) and the moderately acidic conditions for Boc removal (e.g., TFA in DCM).[2] Its cleavage requires specific and harsher conditions, typically catalytic hydrogenolysis (e.g., H₂/Pd/C) or strong acids like HBr in acetic acid or anhydrous Hydrogen Fluoride (HF).[2][3] This distinct chemical orthogonality is the cornerstone of its strategic application in SPPS.

Physicochemical Properties of this compound
PropertyValueSource(s)
Synonyms Nα-Z-L-2,3-Diaminopropionic acid, Z-Dpr-OH[4][5]
CAS Number 35761-26-3[4]
Molecular Formula C₁₁H₁₄N₂O₄[5]
Molecular Weight 238.24 g/mol [4][5]
Appearance White crystalline powder[4][6]
Melting Point ~240 °C (decomposes)[4]
Optical Activity [α]20/D −39±1°, c = 1% in 1 M HCl[4]

Strategic Rationale: When and Why to Use this compound in SPPS

The direct use of this compound in an iterative, automated SPPS workflow is impractical due to the harsh deprotection conditions required for the Z-group, which are incompatible with most resins and side-chain protecting groups. Instead, its value is realized in specific, deliberate synthetic scenarios.

Core Application: Orthogonal Protection and Side-Chain Functionalization

The primary utility of this compound in an SPPS context is to introduce a Dap residue with a free β-amino group (Nβ) while the Nα-amino group is semi-permanently blocked. After coupling this compound to the N-terminus of a growing peptide chain on the solid support, the unprotected Nβ becomes a unique, addressable site for modification.

Causality: By using this compound, the synthetic chemist isolates a single reactive site (the Nβ) on the entire peptide-resin. The Z-group's stability ensures that the Nα-terminus remains protected during subsequent reactions targeting the side chain, preventing undesired Nα-acylation or branching. This strategy is fundamentally different from using a derivative like Boc-Dap(Fmoc)-OH, where the goal is to deprotect the side chain (by removing Fmoc) while the Nα-Boc group remains.[7]

Diagram 1: The Orthogonal Protection Universe in SPPS

G cluster_Groups Protecting Groups Fmoc-SPPS Fmoc-SPPS Base Base (e.g., Piperidine) Fmoc-SPPS->Base Nα-Deprotection Boc-SPPS Boc-SPPS Mild_Acid Mild Acid (e.g., 25% TFA/DCM) Boc-SPPS->Mild_Acid Nα-Deprotection Strong_Acid Strong Acid / H₂ (e.g., HF or H₂/Pd-C) Special Specialized Reagents (e.g., Hydrazine, Pd(0)) Fmoc Fmoc Fmoc->Base Cleaved by Boc Boc / tBu Boc->Mild_Acid Cleaved by Z_group Z (Cbz) / Bzl Z_group->Strong_Acid Cleaved by Dde Dde / ivDde Dde->Special Cleaved by

Caption: Orthogonality of common protecting groups in SPPS.

Experimental Protocols

These protocols are designed for manual SPPS and assume a starting peptide-resin with a free N-terminal amine. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Coupling of this compound to a Peptide-Resin

This protocol describes the incorporation of this compound as the N-terminal residue. The unprotected β-amino group of this compound necessitates careful selection of coupling conditions to minimize side reactions, such as dimerization. Using an in-situ neutralization protocol is recommended.

Materials:

  • Peptide-resin (e.g., on Rink Amide or Wang resin, 0.1 mmol scale)

  • This compound (0.3 mmol, 3 eq.)

  • HBTU (0.29 mmol, 2.9 eq.)

  • N,N-Diisopropylethylamine (DIEA) (0.6 mmol, 6 eq.)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Reaction vessel with a sintered glass frit

Methodology:

  • Resin Preparation:

    • Place the peptide-resin (0.1 mmol) in the reaction vessel.

    • Wash the resin thoroughly with DMF (3 x 10 mL) to remove any residual reagents from the previous deprotection step.

    • If the previous step was an Fmoc deprotection, ensure all piperidine is removed. If the N-terminal amine is a salt (e.g., TFA salt from Boc-SPPS), proceed directly to the coupling step using in-situ neutralization.

  • Amino Acid Activation (Pre-activation):

    • In a separate vial, dissolve this compound (71.5 mg, 0.3 mmol) and HBTU (110 mg, 0.29 mmol) in 2 mL of DMF.

    • Add DIEA (105 µL, 0.6 mmol) to the solution.

    • Vortex the mixture for 1-2 minutes. The solution may change color.

  • Coupling Reaction:

    • Drain the DMF from the resin.

    • Immediately add the activated this compound solution to the resin.

    • Agitate the mixture at room temperature for 2-4 hours. The extended coupling time is recommended due to the potential for steric hindrance.

  • Monitoring and Washing:

    • Perform a Kaiser test (ninhydrin test) on a small sample of beads to monitor for the disappearance of the free primary amine. A negative result (yellow beads) indicates a complete reaction.

    • If the test is positive, the coupling may be repeated.

    • Once the coupling is complete, drain the reaction solution.

    • Wash the resin extensively with DMF (5 x 10 mL) and then DCM (3 x 10 mL).

    • The resulting Z-Dap(H)-Peptide-Resin is now ready for side-chain modification or final cleavage.

Protocol 2: On-Resin Modification of the Dap Side Chain (Nβ)

This protocol outlines a general procedure for acylating the free β-amino group of the newly incorporated Dap residue.

Materials:

  • Z-Dap(H)-Peptide-Resin (0.1 mmol)

  • Carboxylic acid of interest (e.g., Acetic Anhydride for acetylation, or a protected amino acid for branching) (5 eq.)

  • Coupling reagents (e.g., HBTU/DIEA or PyBOP/DIEA) (5 eq.)

  • DMF, peptide synthesis grade

Methodology:

  • Resin Preparation:

    • Start with the washed Z-Dap(H)-Peptide-Resin from Protocol 1.

    • Swell the resin in DMF for 20 minutes.

  • Acylation Reaction:

    • Prepare an activated solution of the desired carboxylic acid as described in Protocol 1, Step 2, using a 5-fold excess relative to the resin loading.

    • Drain the DMF from the resin and add the activated solution.

    • Agitate the mixture for 2-4 hours at room temperature.

  • Washing and Capping:

    • Drain the reaction solution and wash the resin thoroughly with DMF (5 x 10 mL) and DCM (3 x 10 mL).

    • (Optional but recommended) To ensure complete reaction, perform a capping step using a solution of 20% acetic anhydride and 5% DIEA in DMF for 15 minutes.

    • Wash the resin again with DMF and DCM and dry under vacuum.

Diagram 2: Workflow for this compound Incorporation and Side-Chain Modification

G start Start: H₂N-Peptide-Resin couple Protocol 1: Couple this compound (HBTU/DIEA, 2-4h) start->couple intermediate Intermediate: Z-Dap(H)-Peptide-Resin couple->intermediate modify Protocol 2: Modify Free β-Amine (e.g., Acylation, Alkylation) intermediate->modify final_product Final On-Resin Product: Z-Dap(Mod)-Peptide-Resin modify->final_product cleave Final Cleavage & Deprotection (e.g., TFA Cocktail or HF) final_product->cleave end Purified Modified Peptide cleave->end

Caption: Stepwise workflow for N-terminal modification using this compound.

Protocol 3: Cleavage and Z-Group Removal

The removal of the Z-group depends on the overall synthetic strategy, particularly the chemistry used for the rest of the peptide (Fmoc/tBu vs. Boc/Bzl).

A. For Fmoc/tBu Synthesized Peptides (TFA Cleavage):

  • Standard TFA Cleavage: A standard cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane) will cleave the peptide from the resin and remove acid-labile side-chain protecting groups (like tBu, Boc, Trt), but it will not remove the Z-group. The final peptide will be N-terminally Z-protected.

  • Post-Cleavage Z-Deprotection (Hydrogenolysis):

    • After cleavage and precipitation, dissolve the crude, Z-protected peptide in a suitable solvent (e.g., methanol, acetic acid, or a mixture).

    • Add Palladium on Carbon (Pd/C) catalyst (5-10% by weight of the peptide).

    • Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) with vigorous stirring.

    • Monitor the reaction by HPLC or Mass Spectrometry.

    • Upon completion, carefully filter the mixture through Celite to remove the Pd/C catalyst.

    • Remove the solvent under reduced pressure to yield the crude, fully deprotected peptide, ready for purification.

B. For Boc/Bzl Synthesized Peptides (HF Cleavage):

  • HF Cleavage: In a specialized HF cleavage apparatus, treatment with anhydrous Hydrogen Fluoride (HF) with scavengers (e.g., anisole) at 0 °C for 1-2 hours will simultaneously cleave the peptide from the resin and remove the Z-group along with other benzyl-type side-chain protecting groups.

  • CAUTION: HF is extremely hazardous and requires specialized equipment and safety protocols. This method should only be performed by experienced personnel.

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Incomplete Coupling of this compound 1. Steric hindrance at the peptide N-terminus.2. Aggregation of the peptide-resin.3. Insufficient activation or coupling time.1. Double the coupling time or perform a second coupling.2. Use a more potent coupling agent like HATU or PyAOP.3. Add a chaotropic agent like 0.4 M LiCl to the DMF to disrupt aggregation.
Modification Occurs at Nα instead of Nβ This should not occur if this compound is used correctly. If it does, it implies the Z-group was unintentionally cleaved.Verify the stability of the Z-group to all preceding chemical steps. Ensure no reducing agents or strong acids were used prior to the modification step.
Incomplete Z-Group Removal by Hydrogenolysis 1. Catalyst poisoning (e.g., by sulfur-containing residues like Met or Cys).2. Poor solubility of the peptide.3. Inactive catalyst.1. Use a larger amount of fresh catalyst. If sulfur is present, consider alternative deprotection methods if possible.2. Test different solvent systems (e.g., add DMF or TFE).3. Use a fresh batch of Pd/C catalyst.
Formation of Side-Products during Cleavage Reaction of cleavage carbocations with sensitive residues (e.g., Trp, Met).Always use an appropriate scavenger cocktail during cleavage (e.g., TIS, water, EDT) to quench reactive species.

References

Application Notes and Protocols for Solution-Phase Peptide Synthesis Using Z-Dap-OH

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Solution-phase peptide synthesis (SPPS), while historically preceding solid-phase synthesis, remains a powerful and relevant methodology, particularly for large-scale production and the synthesis of complex or modified peptides.[1] This approach offers advantages in scalability, purification of intermediates, and the ability to characterize compounds at each step.[2] Central to the success of any peptide synthesis strategy is the precise control of reactive functional groups through the use of protecting groups.[3][4]

This guide provides a comprehensive overview and detailed protocols for the application of Nα-benzyloxycarbonyl-L-diaminopropionic acid (Z-Dap-OH) in solution-phase peptide synthesis. This compound is a valuable non-canonical amino acid building block, notable for its α-amino group protected by the benzyloxycarbonyl (Z or Cbz) group and a free β-amino group.[5] The Z group is a well-established protecting group, lauded for its stability and resistance to racemization during activation.[6] This makes this compound an important component in the synthesis of peptides with unique structural features, such as those found in bleomycins and edeines.[5]

These application notes are designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, field-proven protocols to successfully incorporate this compound into synthetic workflows.

Core Principles: The Chemistry of Solution-Phase Synthesis

In contrast to solid-phase peptide synthesis (SPPS) where the growing peptide is anchored to a resin, solution-phase synthesis involves all reactants being dissolved in an appropriate solvent.[2][7] The fundamental reaction is the formation of an amide (peptide) bond between the carboxyl group of one amino acid and the amino group of another.[8]

The Critical Role of Protecting Groups

To prevent uncontrolled polymerization and unwanted side reactions, the α-amino group of the incoming amino acid and any reactive side chains must be temporarily blocked.[3][9] The Z (benzyloxycarbonyl) group is a classic and reliable choice for α-amino protection in solution-phase synthesis.[6][9] It is stable under the basic conditions often used for coupling but can be readily removed by methods such as catalytic hydrogenation (H₂/Pd) or treatment with HBr in acetic acid.[6]

Activation of the Carboxyl Group

For the peptide bond to form, the carboxyl group of the N-protected amino acid (in this case, this compound) must be activated to make it more electrophilic.[8] Carbodiimides, such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), are common activating agents.[10][11] The mechanism involves the formation of a highly reactive O-acylisourea intermediate.[11][12]

However, this intermediate is susceptible to racemization and can rearrange into an unreactive N-acylurea.[8][11] To mitigate these side reactions and improve coupling efficiency, additives like 1-Hydroxybenzotriazole (HOBt) are crucial.[10][13] HOBt intercepts the O-acylisourea to form an active ester, which is more stable and less prone to racemization.[13]

Visualizing the Workflow: From Activation to Elongation

The following diagram illustrates the general workflow for a single coupling cycle in solution-phase peptide synthesis using this compound.

Solution_Phase_Peptide_Synthesis_Workflow cluster_activation Step 1: Carboxyl Group Activation cluster_coupling Step 2: Peptide Bond Formation cluster_purification Step 3: Work-up & Purification cluster_deprotection Step 4: Nα-Deprotection Z_Dap_OH This compound Coupling_Reagent Coupling Reagent (e.g., DCC/HOBt) Z_Dap_OH->Coupling_Reagent Reacts with Activated_Ester Activated this compound (O-acylisourea or HOBt ester) Coupling_Reagent->Activated_Ester Forms Amino_Component Amino Acid/Peptide (with free N-terminus) Activated_Ester->Amino_Component Dipeptide Z-Dap-Peptide Amino_Component->Dipeptide Nucleophilic attack Crude_Product Crude Dipeptide Mixture Dipeptide->Crude_Product Purified_Dipeptide Purified Z-Dap-Peptide Crude_Product->Purified_Dipeptide Extraction/Crystallization Deprotection_Reagent Deprotection Reagent (e.g., H₂/Pd/C) Purified_Dipeptide->Deprotection_Reagent Free_Amine_Dipeptide Dipeptide with Free α-Amino Group Deprotection_Reagent->Free_Amine_Dipeptide Removes Z-group Free_Amine_Dipeptide->Amino_Component Ready for next cycle

Caption: General workflow for one cycle of solution-phase peptide synthesis.

Experimental Protocols

Disclaimer: These protocols are intended as a guide. Optimal conditions (e.g., reaction times, temperatures, and solvent systems) may vary depending on the specific amino acid being coupled and the peptide sequence. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Protocol 1: Activation and Coupling of this compound to an Amino Acid Ester

This protocol describes the coupling of this compound to an amino acid methyl ester (e.g., H-Gly-OMe·HCl) using the DCC/HOBt method.

Materials:

  • This compound

  • Amino acid methyl ester hydrochloride (e.g., Glycine methyl ester hydrochloride)

  • Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • 1M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of the Amino Component:

    • In a round-bottom flask, dissolve the amino acid methyl ester hydrochloride (1.0 eq) in anhydrous DCM.

    • Cool the solution to 0°C in an ice bath.

    • Add NMM (1.0 eq) dropwise to neutralize the hydrochloride salt and liberate the free amine. Stir for 15-20 minutes at 0°C.

  • Activation of this compound:

    • In a separate flask, dissolve this compound (1.0 eq) and HOBt (1.1 eq) in a minimal amount of anhydrous DMF, then dilute with anhydrous DCM.

    • Cool this solution to 0°C.

    • Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the this compound/HOBt mixture.

    • A white precipitate of dicyclohexylurea (DCU) will begin to form.[11]

    • Allow the activation reaction to stir at 0°C for 30 minutes.

  • Coupling Reaction:

    • Add the pre-activated this compound solution (from step 2) to the free amine solution (from step 1) at 0°C.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight (12-18 hours).

  • Work-up and Purification:

    • Filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.

    • Transfer the filtrate to a separatory funnel.

    • Wash the organic layer sequentially with:

      • 1M HCl (2x) to remove any unreacted base.

      • Saturated NaHCO₃ solution (2x) to remove unreacted this compound and HOBt.

      • Brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude Z-Dap-dipeptide ester.

  • Characterization:

    • The crude product can be purified further by recrystallization or silica gel chromatography.

    • Confirm the identity and purity of the product using techniques such as HPLC, Mass Spectrometry (MS), and NMR.[14][15]

Protocol 2: Deprotection of the Z-Group by Catalytic Hydrogenation

This protocol details the removal of the Nα-Z protecting group to liberate the free amine for the next coupling step.

Materials:

  • Z-protected peptide (from Protocol 1)

  • Palladium on activated carbon (Pd/C, 10% w/w)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)

  • Celite®

Procedure:

  • Reaction Setup:

    • Dissolve the Z-protected peptide in MeOH in a suitable flask.

    • Carefully add 10% Pd/C catalyst (approx. 10-20% by weight of the peptide). Caution: Pd/C can be pyrophoric; handle with care and preferably under an inert atmosphere (e.g., Argon or Nitrogen) during addition.

    • Seal the flask and purge the system with H₂ gas.

  • Hydrogenation:

    • Stir the suspension vigorously under a positive pressure of H₂ (a balloon is often sufficient for small-scale reactions) at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours. The byproducts are toluene and CO₂, which are volatile.

  • Work-up:

    • Once the reaction is complete, carefully vent the H₂ gas and purge the flask with an inert gas like Nitrogen or Argon.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad thoroughly with MeOH.

    • Combine the filtrates and evaporate the solvent under reduced pressure to yield the deprotected peptide.

  • Next Step:

    • The resulting peptide, now with a free α-amino group, can be used directly in the next coupling cycle (Protocol 1, Step 1, using this product as the amino component).

Data and Troubleshooting

Successful peptide synthesis relies on high yields at each step. Below is a table summarizing typical parameters and expected outcomes.

ParameterRecommended ValueRationale & Troubleshooting
Reagent Stoichiometry
This compound1.0 eqThe limiting reagent.
Amino Component1.0 - 1.1 eqA slight excess can help drive the reaction to completion.
Coupling Reagent (DCC/DIC)1.1 - 1.2 eqExcess ensures full activation. Too much can lead to side reactions. If coupling is slow, check the quality of the carbodiimide.
Additive (HOBt)1.1 - 1.2 eqSuppresses racemization and N-acylurea formation.[13] Its presence is critical for clean reactions.
Base (NMM/DIPEA)1.0 eq (for salts)Use just enough to neutralize HCl or TFA salts. Excess base can promote racemization.
Reaction Conditions
Temperature0°C to RTActivation and coupling should be initiated at 0°C to minimize racemization.[8] The reaction can then proceed at room temperature.
SolventDCM, DMFMust be anhydrous. DCM is good for solubility and work-up. DMF may be needed to dissolve larger peptides or HOBt.
Reaction Time12 - 24 hoursMonitor by TLC or LC-MS. Incomplete coupling may require longer reaction times or checking reagent purity.
Purification
Primary MethodExtraction, CrystallizationSolution-phase allows for purification of intermediates, a key advantage over SPPS.[1][2]
Purity AssessmentRP-HPLC, LC-MSEssential for confirming the quality of the peptide at each stage.[14]

Advanced Considerations: Orthogonal Protection

For more complex syntheses, such as building branched peptides using the β-amino group of Dap, an orthogonal protecting group strategy is necessary.[9][16] This means using a protecting group for the β-amino group that can be removed under conditions that do not affect the α-amino Z-group or other side-chain protecting groups.

A common strategy involves using Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butoxycarbonyl) to protect the β-amino group of Dap.[9][17]

  • Z-Dap(Fmoc)-OH: The Fmoc group is base-labile (removed with piperidine) and is orthogonal to the hydrogenolysis-labile Z group.[16]

  • Z-Dap(Boc)-OH: The Boc group is acid-labile (removed with TFA) and is also orthogonal to the Z group.[18]

This orthogonality allows for selective deprotection and chain elongation at either the α- or β-amino position, enabling the synthesis of complex peptide architectures.

Orthogonal_Protection cluster_alpha α-Chain Elongation cluster_beta β-Chain Elongation Z_Dap_Fmoc Z-Dap(Fmoc)-OH H2_PdC H₂/Pd/C Z_Dap_Fmoc->H2_PdC Removes Z Piperidine Piperidine/DMF Z_Dap_Fmoc->Piperidine Removes Fmoc Deprotect_Alpha H₂N-Dap(Fmoc)-OH H2_PdC->Deprotect_Alpha Couple_Alpha Peptide-Dap(Fmoc)-OH Deprotect_Alpha->Couple_Alpha Couple next AA Deprotect_Beta Z-Dap(NH₂)-OH Piperidine->Deprotect_Beta Couple_Beta Z-Dap(Peptide)-OH Deprotect_Beta->Couple_Beta Couple next AA

Caption: Orthogonal deprotection strategy for Z-Dap(Fmoc)-OH.

Conclusion

Solution-phase peptide synthesis using this compound is a robust and versatile technique. The stability of the Z-protecting group, combined with well-established carbodiimide activation chemistry, provides a reliable method for incorporating this unique diamino acid into peptide chains. By understanding the core principles of activation, coupling, and deprotection, and by employing rigorous purification and characterization at each step, researchers can successfully synthesize complex peptides for a wide range of applications in science and medicine. The potential for orthogonal protection schemes further expands the utility of Dap derivatives, enabling the construction of sophisticated, non-linear peptide structures.

References

Application Notes and Protocols: Orthogonal Boc Protection of Nα-Z-L-2,3-Diaminopropionic Acid (Z-Dap-OH)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Imperative of Orthogonal Protection

In the intricate field of peptide synthesis and the development of complex molecular architectures, the ability to selectively mask and de-mask reactive functional groups is paramount. This principle, known as orthogonal protection, utilizes a set of protecting groups that can be removed under distinct chemical conditions, allowing for precise, stepwise molecular construction.[1][2] L-2,3-diaminopropionic acid (Dap) is a non-proteinogenic amino acid that offers a valuable scaffold for such modifications, featuring two primary amines (α and β) that can serve as points for chain elongation, branching, or conjugation.[2][3]

This guide focuses on a critical transformation: the selective protection of the β-amino group of Nα-benzyloxycarbonyl-L-2,3-diaminopropionic acid (Z-Dap-OH) with a tert-butoxycarbonyl (Boc) group. The resulting product, Nα-Z-Nβ-Boc-L-2,3-diaminopropionic acid (Z-Dap(Boc)-OH), is a highly versatile building block.[4] The acid-labile Boc group and the hydrogenolysis-labile Z group form a powerful orthogonal pair, enabling researchers to selectively functionalize either the α- or β-amino position, a crucial capability in the synthesis of modified peptides and peptidomimetics.[5]

Core Concepts: Mechanistic Insights and Reagent Roles

The protection of an amine with a Boc group is a fundamental reaction in organic synthesis.[6] The process involves the nucleophilic attack of the free amino group on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate ((Boc)₂O), commonly known as Boc anhydride.[7]

The Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution. The presence of a non-nucleophilic base is crucial to deprotonate the amine, enhancing its nucleophilicity, and to neutralize the acidic byproduct generated during the reaction.

dot digraph "Boc_Protection_Mechanism" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} GDF

Caption: Mechanism of Boc protection on the β-amino group of this compound.

Reagent Selection: Causality Behind Experimental Choices
  • Substrate (this compound): The starting material has its α-amino group already protected by the Z-group, directing the Boc protection to the free, nucleophilic β-amino group.[8][9]

  • Protecting Agent ((Boc)₂O): Di-tert-butyl dicarbonate is the reagent of choice due to its high reactivity with amines and the generation of easily removable byproducts (tert-butanol and CO₂).[7]

  • Base (e.g., Triethylamine, NaHCO₃): A base is required to facilitate the reaction. The choice of base can influence reaction rate and side reactions. Triethylamine (Et₃N) is a common organic base, while sodium bicarbonate is often used in aqueous or biphasic systems.[6]

  • Solvent (e.g., Dioxane/Water, THF, Acetone): The solvent system must solubilize both the polar amino acid derivative and the nonpolar Boc anhydride. A mixture of an organic solvent and water is often employed to achieve this.[6][10]

Physicochemical Data Comparison

A summary of the key properties for the starting material and the final product is provided below for easy reference.

PropertyThis compound (Starting Material)Z-Dap(Boc)-OH (Product)
Molecular Formula C₁₁H₁₄N₂O₄C₁₆H₂₂N₂O₆
Molecular Weight 238.24 g/mol [8][9]338.36 g/mol [4]
Appearance White to off-white crystals or powder[9]White to off-white powder
Melting Point ~240 °C (decomposes)[9][11]Not widely reported; often sold as dicyclohexylammonium salt
Optical Rotation [α]²⁰/D -39±1°, c = 1% in 1 M HCl[9]-12.0±1°, c = 1% in methanol[4]
Solubility Soluble in dilute acid[11]Soluble in methanol, ethyl acetate, other organic solvents

Experimental Protocol: Synthesis of Z-Dap(Boc)-OH

This protocol provides a robust, self-validating methodology for the selective Nβ-Boc protection of this compound. Each step includes justifications to ensure reproducibility and understanding.

Materials and Reagents
  • Nα-Z-L-2,3-diaminopropionic acid (this compound)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Chloride solution (Brine)

  • 5% Citric Acid or 1M Hydrochloric Acid (HCl) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • TLC plates (Silica gel 60 F₂₅₄)

Experimental Workflow Diagram

G

Caption: Step-by-step workflow for the synthesis of Z-Dap(Boc)-OH.

Step-by-Step Procedure
  • Dissolution: In a round-bottom flask, suspend this compound (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water. Add sodium bicarbonate (1.5 eq) or triethylamine (1.5 eq) and stir until the solid dissolves completely.[6] The base is critical for deprotonating the β-ammonium group (formed in situ) to the more nucleophilic free amine.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is done to control the initial exotherm of the reaction and minimize potential side reactions.

  • Addition of (Boc)₂O: Dissolve di-tert-butyl dicarbonate (1.1 - 1.2 eq) in a minimal amount of 1,4-dioxane. Add this solution dropwise to the stirring amino acid solution over 15-30 minutes. A slight excess of (Boc)₂O ensures complete conversion of the starting material.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let the mixture stir overnight (12-18 hours).

  • Reaction Monitoring (Self-Validation): Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).

    • Mobile Phase: A typical eluent system is Ethyl Acetate/Hexanes with a small amount of acetic acid (e.g., 70:30:1).

    • Visualization: UV light and/or a ninhydrin stain.

    • Expected Result: The starting material (this compound) will be ninhydrin positive and have a lower Rf value. The product (Z-Dap(Boc)-OH) will be ninhydrin negative and have a higher Rf value due to the less polar Boc group. The reaction is complete upon the disappearance of the starting material spot.

  • Work-up - Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the bulk of the 1,4-dioxane.

  • Work-up - Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Carefully acidify the solution to pH 2-3 by adding 5% citric acid or 1M HCl solution. The product will precipitate out or can be extracted. This step protonates the carboxylate, making the product less water-soluble.

  • Work-up - Extraction: Extract the aqueous layer three times with a generous volume of ethyl acetate.

  • Work-up - Washing and Drying: Combine the organic layers and wash sequentially with water and then saturated brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, often as a white solid or viscous oil.

  • Purification: If TLC analysis of the crude product indicates impurities, purification can be achieved by silica gel column chromatography using an appropriate solvent gradient (e.g., hexanes/ethyl acetate).

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques.

Analytical Characterization of Z-Dap(Boc)-OH

Validation of the final product structure is critical. The following data are expected for the successful synthesis of Z-Dap(Boc)-OH.

TechniqueExpected Observations
¹H NMR - Singlet ~1.4 ppm (9H): Characteristic peak for the nine equivalent protons of the tert-butyl group on the Boc moiety.[12] - Multiplets ~3.3-3.8 ppm (2H): Protons of the β-methylene group (CH₂). - Multiplet ~4.3-4.5 ppm (1H): α-proton (CH). - Singlet ~5.1 ppm (2H): Protons of the benzylic methylene group (CH₂) on the Z moiety. - Multiplet ~7.3-7.4 ppm (5H): Aromatic protons of the phenyl ring on the Z moiety.
¹³C NMR - ~28 ppm: Methyl carbons of the Boc group. - ~67 ppm: Benzylic carbon of the Z group. - ~80 ppm: Quaternary carbon of the Boc group. - ~127-136 ppm: Aromatic carbons of the Z group. - ~156 ppm: Carbonyl carbon of the Boc carbamate. - ~157 ppm: Carbonyl carbon of the Z carbamate. - ~174 ppm: Carboxylic acid carbonyl carbon.
FT-IR (cm⁻¹) - ~3300 (broad): O-H stretch of the carboxylic acid and N-H stretch of the carbamates. - ~1710-1725: Strong C=O stretch from the carboxylic acid. - ~1690-1700: Strong C=O stretch from the carbamate groups (Boc and Z).
Mass Spec (ESI-) [M-H]⁻: Calculated for C₁₆H₂₁N₂O₆⁻: 337.14. Found: 337.1.

Conclusion and Future Applications

The protocol detailed herein provides a reliable and well-rationalized method for the synthesis of Z-Dap(Boc)-OH, a key orthogonally protected amino acid. The successful execution of this strategy opens the door to a wide array of advanced applications, from the construction of branched and cyclic peptides to the site-specific conjugation of reporter molecules and therapeutic agents. The principles of orthogonal protection, as exemplified by the Z/Boc pair on the Dap scaffold, remain a cornerstone of modern chemical biology and drug discovery.

References

Application Notes and Protocols for the Incorporation of Z-Dap-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Nα-Benzyloxycarbonyl-L-2,3-diaminopropionic acid (Z-Dap-OH) is a non-proteinogenic amino acid derivative that offers a unique scaffold for the synthesis of modified peptides. The presence of a primary amino group on its side chain provides a valuable site for post-synthetic modifications, such as labeling, cyclization, or the attachment of cargo molecules. However, this nucleophilic side chain also presents significant challenges during peptide synthesis, primarily the risk of side reactions during the carboxyl activation and coupling steps. This comprehensive guide provides an in-depth analysis of the strategic considerations for incorporating this compound into peptide sequences, a comparative evaluation of suitable coupling reagents, and detailed, field-proven protocols designed to maximize coupling efficiency while ensuring the chemical integrity of the final peptide product.

Introduction: The Double-Edged Sword of the Diaminopropionic Acid Side Chain

The incorporation of 2,3-diaminopropionic acid (Dap) into peptide structures is a powerful strategy for introducing a primary amine into the peptide backbone. This functional handle can be used for a variety of purposes, including the synthesis of antimicrobial peptides, the development of peptide-drug conjugates, and the creation of constrained cyclic peptides with enhanced biological activity and stability. The benzyloxycarbonyl (Z) protecting group on the α-amine offers compatibility with various synthetic strategies, particularly in solution-phase synthesis and certain solid-phase peptide synthesis (SPPS) approaches.

The primary challenge in coupling this compound lies in the nucleophilicity of the β-amino group. If left unprotected, this side-chain amine can compete with the intended N-terminal amine of the growing peptide chain during the coupling reaction. This can lead to a mixture of products, including chain termination, branching, and the formation of undesired cyclic byproducts, significantly reducing the yield and purity of the target peptide. Therefore, the successful incorporation of this compound is critically dependent on a robust orthogonal protection strategy for the side-chain amine.

The Imperative of Orthogonal Side-Chain Protection

To prevent the undesired reactivity of the β-amino group, it must be protected with a group that is stable throughout the peptide synthesis and can be selectively removed at a later stage if desired. This is known as an orthogonal protection scheme.[1] For this compound, a common and effective strategy is the use of the tert-butoxycarbonyl (Boc) group to protect the side-chain amine, yielding Nα-Z-Nβ-Boc-L-2,3-diaminopropionic acid (Z-Dap(Boc)-OH) .[2][3]

The Z/Boc protection scheme is orthogonal because the Z group is typically removed by hydrogenolysis, while the Boc group is labile to moderate acids like trifluoroacetic acid (TFA).[1] This allows for the selective deprotection of either the α-amino or β-amino group, providing precise control over the synthetic route.

Logical Workflow for Incorporating this compound

This compound Incorporation Workflow start Start with this compound protect Protect β-amino group (e.g., with Boc anhydride) start->protect Crucial First Step zdapboc Z-Dap(Boc)-OH protect->zdapboc couple Couple to peptide chain using appropriate reagent zdapboc->couple elongate Continue peptide elongation couple->elongate deprotect_z Global deprotection (e.g., Hydrogenolysis) Removes Z group elongate->deprotect_z deprotect_boc Selective side-chain deprotection (TFA) if modification is needed elongate->deprotect_boc Optional Path final_peptide Final Peptide deprotect_z->final_peptide deprotect_boc->couple Side-chain modification

Caption: Workflow for the incorporation of this compound.

Comparative Analysis of Coupling Reagents for Z-Dap(Boc)-OH

Once the side chain is appropriately protected, the coupling of Z-Dap(Boc)-OH can be achieved using a variety of standard coupling reagents. The choice of reagent will depend on the specific requirements of the synthesis, such as the steric hindrance of the amino acids being coupled, the desired reaction rate, and cost considerations.

Coupling Reagent/SystemClassRelative SpeedPurity/EfficiencyRisk of RacemizationKey Considerations
HATU Uronium/AminiumVery FastVery HighLowHighly efficient for sterically hindered couplings. Forms a more reactive OAt-ester.[4][5] Preferred for rapid protocols. Stoichiometric control is crucial to avoid potential side-chain guanidinylation.[4][6]
HBTU/TBTU Uronium/AminiumFastHighLow (with HOBt)Very efficient and widely used reagents. Less reactive than HATU.[4] Can cause guanidinylation of the N-terminus or side chains if used in excess.[4]
DIC/Oxyma Carbodiimide/AdditiveModerateHighVery LowA cost-effective and highly efficient system with a very low risk of racemization.[7][8] The byproduct, diisopropylurea (DIU), is soluble in common solvents, making it suitable for SPPS.[5] Oxyma is a safer alternative to the potentially explosive HOBt.[9]
DEPBT PhosphoniumModerateHighVery LowKnown for its remarkable resistance to racemization, making it a good choice for sensitive amino acids.[5]

Mechanisms of Action: A Closer Look at Key Coupling Reagents

Understanding the mechanism of action of each coupling reagent is essential for troubleshooting and optimizing peptide synthesis.

HATU: The Gold Standard for Difficult Couplings

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a third-generation uronium/aminium salt coupling reagent renowned for its high efficiency and low racemization rates.[10]

HATU_Mechanism cluster_activation Carboxyl Activation cluster_coupling Peptide Bond Formation zdap Z-Dap(Boc)-OH carboxylate Z-Dap(Boc)-O⁻ zdap->carboxylate Deprotonation base Base (DIPEA) base->zdap active_ester OAt-Active Ester carboxylate->active_ester Attacks HATU hatu HATU hatu->active_ester tmu Tetramethylurea active_ester->tmu Liberates peptide_bond Z-Dap(Boc)-NH-Peptide active_ester->peptide_bond Nucleophilic Attack peptide_amine H₂N-Peptide peptide_amine->peptide_bond hoat HOAt peptide_bond->hoat Releases

Caption: Simplified mechanism of HATU-mediated coupling.

The mechanism involves the deprotonation of the carboxylic acid by a base (typically DIPEA), followed by the attack of the carboxylate on HATU to form a highly reactive OAt-active ester. This active ester is then readily attacked by the N-terminal amine of the peptide chain to form the desired amide bond, releasing 1-hydroxy-7-azabenzotriazole (HOAt).[2][11]

DIC/Oxyma: The Safe and Efficient Workhorse

The combination of a carbodiimide, such as N,N'-diisopropylcarbodiimide (DIC), with an additive like OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) is a widely used and highly effective method for peptide bond formation.

DIC_Oxyma_Mechanism cluster_activation Carboxyl Activation cluster_coupling Peptide Bond Formation zdap Z-Dap(Boc)-OH o_acylisourea O-Acylisourea Intermediate zdap->o_acylisourea Reacts with dic DIC dic->o_acylisourea oxyma_ester Oxyma-Active Ester o_acylisourea->oxyma_ester Reacts with oxyma Oxyma oxyma->oxyma_ester diu Diisopropylurea oxyma_ester->diu Liberates peptide_bond Z-Dap(Boc)-NH-Peptide oxyma_ester->peptide_bond Nucleophilic Attack peptide_amine H₂N-Peptide peptide_amine->peptide_bond

Caption: Simplified mechanism of DIC/Oxyma-mediated coupling.

DIC first reacts with the carboxylic acid to form an unstable O-acylisourea intermediate. This intermediate is prone to racemization and other side reactions.[5] The addition of Oxyma intercepts this reactive intermediate to form a more stable and highly reactive Oxyma-active ester. This active ester then reacts cleanly with the amine component to form the peptide bond with a very low risk of racemization.[7]

Experimental Protocols

The following protocols are generalized for the coupling of Z-Dap(Boc)-OH in a standard solid-phase peptide synthesis (SPPS) workflow using an Fmoc/tBu strategy on a Rink Amide resin. Equivalents are calculated based on the initial loading of the resin.

Protocol 1: High-Efficiency Coupling with HATU

This protocol is recommended for sterically hindered couplings or when rapid reaction times are desired.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Z-Dap(Boc)-OH (3.0 eq.)

  • HATU (2.9 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (6.0 eq.)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Resin Preparation: Ensure the peptide-resin is swollen in DMF and the N-terminal Fmoc group has been removed (confirmed by a positive Kaiser test).

  • Activation Solution Preparation: In a separate reaction vessel, dissolve Z-Dap(Boc)-OH (3.0 eq.) and HATU (2.9 eq.) in DMF.

  • Activation: Add DIPEA (6.0 eq.) to the amino acid solution and agitate for 1-2 minutes to pre-activate.

  • Coupling: Immediately add the activated amino acid solution to the peptide-resin.

  • Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

Protocol 2: Cost-Effective and Low-Racemization Coupling with DIC/Oxyma

This protocol is a robust and economical choice for routine couplings.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Z-Dap(Boc)-OH (3.0 eq.)

  • DIC (3.0 eq.)

  • OxymaPure (3.0 eq.)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Resin Preparation: Swell the resin in DMF and ensure the N-terminal Fmoc group has been removed.

  • Pre-activation: In a separate vessel, dissolve Z-Dap(Boc)-OH (3.0 eq.) and OxymaPure (3.0 eq.) in DMF. Add DIC (3.0 eq.) and allow the mixture to pre-activate for 10-15 minutes at room temperature.[7]

  • Coupling: Add the pre-activated amino acid solution to the peptide-resin.

  • Reaction: Agitate the mixture for 2-4 hours at room temperature.

  • Monitoring: Monitor the reaction progress using the Kaiser test.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3-5 times).

Troubleshooting and Key Considerations

  • Incomplete Coupling: If the Kaiser test remains positive after the recommended coupling time, a "double coupling" can be performed by repeating the coupling protocol with fresh reagents.

  • Guanidinylation Side Reaction: When using uronium/aminium reagents like HATU or HBTU, it is critical to use a stoichiometric amount (or a slight excess) relative to the carboxylic acid, not the amine. Using a large excess of the coupling reagent can lead to the guanidinylation of the free N-terminal amine or the side-chain amine of Dap (if it were unprotected), leading to irreversible chain termination.[4][6]

  • Solvent Quality: Always use high-purity, peptide synthesis-grade solvents to avoid side reactions. DMF should be fresh and free of dimethylamine, which can cause premature Fmoc deprotection.

Conclusion

The successful incorporation of this compound into peptide sequences is a valuable technique for creating novel and functional peptides. The key to success lies in the strategic use of an orthogonal protecting group, such as Boc, for the nucleophilic β-amino side chain. With the side chain protected as Z-Dap(Boc)-OH, a variety of modern coupling reagents can be employed to achieve high-yield and high-purity peptide synthesis. Reagents such as HATU offer rapid and efficient coupling for challenging sequences, while the DIC/Oxyma system provides a cost-effective and low-racemization alternative for routine synthesis. By understanding the underlying mechanisms and following robust protocols, researchers can confidently utilize this compound to advance their research and development in the field of peptide science.

References

Application Notes & Protocols: Strategic Coupling of Z-Dap-OH using the DIC/HOBt Method

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of the Diisopropylcarbodiimide (DIC) and 1-Hydroxybenzotriazole (HOBt) coupling method for the incorporation of Nα-Z-L-2,3-Diaminopropionic acid (Z-Dap-OH) into peptide sequences. This document outlines the underlying chemical principles, offers detailed experimental protocols, and provides insights into process optimization and troubleshooting.

Foundational Principles: The Synergy of DIC and HOBt in Amide Bond Formation

The synthesis of high-purity peptides hinges on the efficient and stereochemically faithful formation of amide bonds. The combination of a carbodiimide, such as DIC, with an additive like HOBt is a cornerstone of modern peptide synthesis, prized for its efficacy and suppression of undesirable side reactions.[1][2]

1.1. The Role of DIC: Activation of the Carboxylic Acid

DIC is a dehydrating agent that activates the carboxylic acid of an N-protected amino acid, rendering it susceptible to nucleophilic attack by the free amine of the growing peptide chain.[1] The initial product of this activation is a highly reactive O-acylisourea intermediate. While reactive, this intermediate is also unstable and prone to two significant side reactions:

  • Racemization: The O-acylisourea can cyclize to form a 5(4H)-oxazolone, which can lead to the loss of stereochemical integrity at the α-carbon.[3][4]

  • N-acyl Urea Formation: An intramolecular rearrangement of the O-acylisourea can form a stable N-acyl urea, which is unreactive and terminates the peptide chain.[1]

1.2. The Critical Function of HOBt: Suppressing Racemization and Enhancing Efficiency

1-Hydroxybenzotriazole (HOBt) is introduced to mitigate the risks associated with the O-acylisourea intermediate.[1][5] HOBt acts as a nucleophilic trap, rapidly converting the O-acylisourea into a more stable HOBt-ester.[2][6] This active ester is sufficiently reactive to couple efficiently with the amine component but is significantly less prone to racemization and N-acyl urea formation.[3][6] The use of HOBt is therefore strongly recommended in all carbodiimide-mediated couplings to enhance reaction rates and minimize epimerization.[1]

Strategic Considerations for this compound Incorporation

This compound is a non-canonical amino acid containing a primary amine on its side chain, which introduces a layer of complexity to its incorporation into a peptide sequence.[7][8] The primary consideration is the potential for side reactions involving the side-chain amine if it is not appropriately protected.

2.1. Orthogonal Protection Strategy

For a successful and unambiguous coupling, an orthogonal protection strategy is paramount. This involves protecting the side-chain β-amino group with a protecting group that is stable under the conditions used for the removal of the α-amino protecting group of the subsequent amino acid. A common strategy when using this compound (with the α-amino group protected by the Z-group) is to protect the β-amino group with a Boc (tert-butyloxycarbonyl) group. This results in the use of Z-Dap(Boc)-OH. The Boc group is acid-labile, while the Z-group is typically removed by hydrogenolysis.[9]

This guide will focus on the coupling of a side-chain protected this compound derivative, as it represents the most robust and reliable method.

Visualizing the Reaction Pathway and Workflow

To clarify the chemical transformations and the experimental sequence, the following diagrams are provided.

G cluster_activation Activation Phase cluster_coupling Coupling Phase Z-Dap(Boc)-OH Z-Dap(Boc)-OH O-Acylisourea O-Acylisourea Z-Dap(Boc)-OH->O-Acylisourea + DIC DIC DIC HOBt-Ester HOBt-Ester O-Acylisourea->HOBt-Ester + HOBt - DIU DIU Diisopropylurea (DIU) (soluble byproduct) O-Acylisourea->DIU Rearrangement (Side Reaction) HOBt HOBt Coupled-Peptide Z-Dap(Boc)-Peptide-Resin HOBt-Ester->Coupled-Peptide + H2N-Peptide-Resin Peptide-Resin H2N-Peptide-Resin HOBt_released HOBt (regenerated) Coupled-Peptide->HOBt_released - HOBt

Caption: Mechanism of DIC/HOBt mediated coupling of Z-Dap(Boc)-OH.

G start Start: Resin-bound peptide with free N-terminal amine swell 1. Swell Resin in DMF start->swell prepare_reagents 2. Prepare Reagent Solution: Dissolve Z-Dap(Boc)-OH and HOBt in DMF swell->prepare_reagents add_reagents 3. Add Reagent Solution to Resin prepare_reagents->add_reagents add_dic 4. Add DIC to initiate coupling add_reagents->add_dic react 5. Agitate at Room Temperature (1-4 hours) add_dic->react monitor 6. Monitor Reaction (e.g., Ninhydrin Test) react->monitor wash 7. Wash Resin (DMF, DCM, MeOH) monitor->wash Negative Test incomplete Incomplete Coupling: Repeat coupling steps monitor->incomplete Positive Test end End: Coupled Z-Dap(Boc)-Peptide-Resin wash->end incomplete->add_reagents Recouple

Caption: Experimental workflow for solid-phase coupling of Z-Dap(Boc)-OH.

Experimental Protocol: Solid-Phase Coupling of Z-Dap(Boc)-OH

This protocol details the coupling of Z-Dap(Boc)-OH onto a solid support (resin) with a free N-terminal amine. Equivalents are calculated based on the initial loading of the resin.

4.1. Materials and Reagents

Reagent/MaterialRoleRecommended Molar Equivalence
Peptide-ResinSolid support with N-terminal amine1.0
Z-Dap(Boc)-OHNα-protected amino acid3.0 - 5.0
HOBt (1-Hydroxybenzotriazole)Racemization suppressor & coupling additive3.3 - 5.5
DIC (Diisopropylcarbodiimide)Coupling/activating agent3.3 - 5.5
DMF (N,N-Dimethylformamide)Solvent-
DCM (Dichloromethane)Washing solvent-
MeOH (Methanol)Washing solvent-
Ninhydrin Test KitReaction monitoring tool-

4.2. Step-by-Step Procedure

  • Resin Preparation:

    • Swell the peptide-resin (1.0 eq.) in DMF (10 mL per gram of resin) for at least 30 minutes in a suitable reaction vessel.

    • Ensure the N-terminal protecting group (e.g., Fmoc or Boc) has been removed according to standard protocols, and the resulting amine salt has been neutralized.

  • Reagent Solution Preparation:

    • In a separate vessel, dissolve Z-Dap(Boc)-OH (e.g., 5 eq.) and HOBt (e.g., 5.5 eq.) in the minimum volume of DMF required for complete dissolution.[10][11]

  • Coupling Reaction:

    • Add the amino acid/HOBt solution from step 2 to the swollen resin suspension.

    • Add DIC (e.g., 5.5 eq.) to the reaction vessel.[10]

    • Seal the vessel and agitate the mixture at room temperature. The reaction time can vary from 1 to 4 hours.

  • Reaction Monitoring:

    • Monitor the reaction for completion using a qualitative method like the ninhydrin (Kaiser) test.[11]

    • A negative test (yellow/brown beads) indicates the absence of free primary amines and a complete coupling.

    • If the test is positive (blue/purple beads), the coupling is incomplete and should be allowed to proceed for longer or be repeated.

  • Work-up and Washing:

    • Once the coupling is complete, filter the reaction mixture to remove the solvent and soluble by-products (including diisopropylurea).

    • Wash the resin thoroughly to prepare for the next cycle of deprotection and coupling. A typical washing sequence is:

      • DMF (3 times)

      • DCM (3 times)

      • MeOH (3 times)

Troubleshooting and Field-Proven Insights

  • Incomplete Coupling: Sterically hindered couplings or aggregation can lead to incomplete reactions. If a recoupling is necessary, repeat steps 3-5. Using a more reactive, albeit more expensive, additive like HOAt (1-Hydroxy-7-azabenzotriazole) in place of HOBt can be beneficial for challenging couplings.[3]

  • Racemization: While the DIC/HOBt method is effective at suppressing racemization, it is not always completely eliminated, especially with sensitive amino acids.[4] Ensuring that no tertiary base is present during the coupling reaction is crucial, as base-free conditions minimize racemization.[1]

  • Safety Considerations:

    • DIC: DIC is a known sensitizer and can cause allergic contact dermatitis.[12] Always handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

    • HOBt: Anhydrous HOBt is explosive.[13] Commercial HOBt is typically supplied as a monohydrate, which is significantly safer. However, it should still be handled with care and not heated excessively.[13][14]

Conclusion

The DIC/HOBt coupling method is a robust and cost-effective strategy for the incorporation of this compound into peptide sequences. By understanding the underlying mechanism and employing an orthogonal protection strategy for the side-chain amine, researchers can achieve high coupling efficiencies while maintaining the stereochemical integrity of the chiral center. The detailed protocol and troubleshooting insights provided in these notes serve as a practical guide for scientists engaged in peptide synthesis and drug development, enabling the reliable synthesis of complex Dap-containing peptides.

References

Advanced Protocols for the Deprotection of Nα-Benzyloxycarbonyl-L-α,β-diaminopropionic Acid (Z-Dap-OH)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Navigating the Challenges of Z-Group Removal from a Bifunctional Amino Acid

The benzyloxycarbonyl (Z or Cbz) group is a cornerstone of amine protection in peptide synthesis and broader organic chemistry, lauded for its stability and orthogonal nature to many other protecting groups. Its removal, however, can present significant challenges, particularly when the substrate, such as Nα-Z-L-α,β-diaminopropionic acid (Z-Dap-OH), possesses multiple reactive functionalities. This compound is a critical building block for synthesizing peptides with unique structural and functional properties, including certain antibiotics and siderophores.[1][2] The presence of a free carboxylic acid and a second primary amine in the deprotected product, L-α,β-diaminopropionic acid (Dap), necessitates carefully optimized deprotection strategies to avoid side reactions and ensure high purity of the target molecule.

This comprehensive guide provides detailed application notes and validated protocols for the efficient deprotection of this compound. We will delve into the mechanistic underpinnings of the most common deprotection methodologies—catalytic hydrogenation and acidolysis—offering insights into the rationale behind experimental choices. Furthermore, we will explore troubleshooting strategies for common issues and present robust safety protocols to ensure the well-being of the researcher.

Core Deprotection Methodologies: A Comparative Overview

The selection of an appropriate deprotection method for this compound is contingent upon the overall synthetic strategy, including the presence of other sensitive functional groups in the molecule and the desired scale of the reaction. The two primary approaches, catalytic hydrogenation and acidolysis, offer distinct advantages and disadvantages.

Method Primary Reagents Advantages Disadvantages
Catalytic Hydrogenation H₂ gas or hydrogen donor (e.g., ammonium formate), Pd/C catalyst- Mild, neutral conditions- High yielding- "Clean" byproducts (toluene, CO₂)- Potential for catalyst poisoning- Pyrophoric nature of Pd/C catalyst- Requires specialized equipment for H₂ gas
Acidolysis Strong acids (e.g., HBr in acetic acid, TFA)- Rapid reaction times- No specialized equipment required- Effective for catalyst-poisoning substrates- Harsh, corrosive reagents- Potential for acid-catalyzed side reactions- Byproducts can complicate purification

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C) and Hydrogen Gas

Catalytic hydrogenation is the most widely employed method for Z-group deprotection due to its mildness and high efficiency. The reaction proceeds via hydrogenolysis of the benzylic C-O bond on the surface of the palladium catalyst.

sub This compound in Solvent mix Reaction Mixture sub->mix cat 10% Pd/C Catalyst cat->mix h2 H₂ Gas (balloon or pressure) h2->mix stir Vigorous Stirring (Room Temperature) mix->stir filter Filtration through Celite® stir->filter Reaction Completion evap Solvent Evaporation filter->evap prod Dap-OH (Product) evap->prod

Caption: Workflow for this compound deprotection via catalytic hydrogenation.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C), 50% wet

  • Methanol (MeOH) or Ethanol (EtOH), ACS grade

  • Hydrogen (H₂) gas supply (balloon or cylinder)

  • Inert gas (Nitrogen or Argon)

  • Celite® 545

  • Round-bottom flask with a magnetic stir bar

  • Three-way stopcock or hydrogenation apparatus

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as methanol or ethanol (typically 10-20 mL per gram of substrate).

  • Inerting the System: Sparge the solution with an inert gas (N₂ or Ar) for 5-10 minutes to remove dissolved oxygen.

  • Catalyst Addition: Under a positive pressure of the inert gas, carefully add 10% Pd/C catalyst (typically 5-10 wt% relative to the this compound).

    • Causality: The catalyst is added under an inert atmosphere to prevent ignition, as dry Pd/C can be pyrophoric in the presence of flammable solvents and air.[3]

  • Hydrogenation: Securely attach a balloon filled with hydrogen gas to the flask via a three-way stopcock. Evacuate the flask and backfill with hydrogen. Repeat this cycle three times to ensure a hydrogen atmosphere.

  • Reaction: Stir the reaction mixture vigorously at room temperature. Vigorous stirring is crucial to ensure efficient contact between the substrate, hydrogen, and the heterogeneous catalyst.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed. The reaction is typically complete within 2-6 hours.

  • Work-up: a. Once the reaction is complete, carefully purge the flask with an inert gas to remove excess hydrogen. b. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent to ensure complete recovery of the product.

    • Causality: The used catalyst is saturated with hydrogen and is highly pyrophoric. It must be kept wet and not allowed to dry in the air.[3] c. Concentrate the filtrate under reduced pressure to yield the crude Dap-OH product.

Purification: The resulting Dap-OH is often of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent system, such as water/ethanol.

Protocol 2: Catalytic Transfer Hydrogenation (CTH)

Catalytic transfer hydrogenation offers a safer and more convenient alternative to using hydrogen gas, as it generates hydrogen in situ from a hydrogen donor molecule.[4] Ammonium formate is a commonly used and effective hydrogen donor.

sub This compound in Solvent mix Reaction Mixture sub->mix donor Ammonium Formate donor->mix cat 10% Pd/C Catalyst cat->mix stir Stirring (Room Temperature) mix->stir filter Filtration through Celite® stir->filter Reaction Completion evap Solvent Evaporation filter->evap prod Dap-OH (Product) evap->prod

Caption: Workflow for this compound deprotection via catalytic transfer hydrogenation.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C), 50% wet

  • Ammonium formate (HCO₂NH₄)

  • Methanol (MeOH) or Ethanol (EtOH), ACS grade

  • Celite® 545

  • Round-bottom flask with a magnetic stir bar

  • Filtration apparatus

Procedure:

  • Dissolution: Dissolve this compound (1.0 eq) in methanol or ethanol in a round-bottom flask.

  • Reagent Addition: Add ammonium formate (3-5 equivalents) to the solution and stir until it dissolves.

  • Catalyst Addition: Carefully add 10% Pd/C catalyst (10-20 wt%) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature. The reaction is often accompanied by the evolution of carbon dioxide gas.

  • Monitoring: Monitor the reaction by TLC or LC-MS. CTH reactions are often faster than those using hydrogen gas, typically completing within 30-90 minutes.

  • Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.

Protocol 3: Acidolysis using Hydrogen Bromide in Acetic Acid

Acidolysis with a solution of hydrogen bromide (HBr) in acetic acid is a classic and potent method for Z-group cleavage.[5] This method is particularly useful when catalytic hydrogenation is not feasible due to the presence of other reducible functional groups or catalyst poisons.

Materials:

  • This compound

  • 33% HBr in acetic acid

  • Glacial acetic acid

  • Diethyl ether (anhydrous)

  • Round-bottom flask with a magnetic stir bar

  • Centrifuge and centrifuge tubes (for precipitation)

Procedure:

  • Dissolution: Suspend this compound (1.0 eq) in a minimal amount of glacial acetic acid in a round-bottom flask.

  • Reagent Addition: At room temperature, add a solution of 33% HBr in acetic acid (typically 5-10 equivalents of HBr).

    • Safety: This reagent is highly corrosive and toxic if inhaled. All manipulations must be performed in a well-ventilated fume hood.[6]

  • Reaction: Stir the reaction mixture at room temperature. The starting material should dissolve as the reaction proceeds.

  • Monitoring: Monitor the reaction by TLC or LC-MS. These reactions are usually rapid, often completing within 15-60 minutes.

  • Work-up: a. Once the reaction is complete, precipitate the product by adding the reaction mixture to a large volume of cold, anhydrous diethyl ether. b. Collect the precipitated product, Dap-OH hydrobromide salt, by filtration or centrifugation. c. Wash the solid product with diethyl ether to remove residual acetic acid and byproducts. d. Dry the product under vacuum.

Neutralization: The product is isolated as the hydrobromide salt. If the free amino acid is required, the salt can be neutralized using a suitable base, such as an ion-exchange resin or a carefully controlled addition of a base like pyridine followed by purification.

Troubleshooting and Side Reactions

Problem Potential Cause Solution
Incomplete reaction (Catalytic Hydrogenation) - Catalyst poisoning (e.g., by sulfur-containing impurities)- Poor quality or deactivated catalyst- Insufficient hydrogen pressure or poor mixing- Use a higher catalyst loading (20-50 wt%)- Use a fresh, high-quality catalyst- Ensure a positive hydrogen pressure and vigorous stirring- Consider switching to an acidolysis method
Acetylation of the product (HBr/AcOH) - The free amine product can be acetylated by the acetic acid solvent, especially with prolonged reaction times or heating.- Keep the reaction time to a minimum- Avoid heating the reaction mixture- Use an alternative acidolysis reagent such as TFA
Formation of byproducts - Acid-catalyzed side reactions on other functional groups in the molecule.- If possible, switch to the milder catalytic hydrogenation method- Carefully control reaction time and temperature

Safety and Handling

  • Palladium on Carbon (Pd/C): Dry Pd/C is pyrophoric, and the used catalyst saturated with hydrogen will ignite spontaneously upon exposure to air.[5] Always handle the catalyst in an inert atmosphere and keep it wet. The filter cake from the reaction work-up should never be allowed to dry.

  • Hydrogen Gas: Hydrogen is highly flammable and forms explosive mixtures with air. Ensure the reaction is conducted in a well-ventilated fume hood, away from ignition sources. Always purge the reaction system with an inert gas before and after the introduction of hydrogen.

  • HBr in Acetic Acid: This reagent is extremely corrosive and has toxic fumes. Always handle it in a chemical fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

  • Waste Disposal: The palladium catalyst waste should be collected and disposed of as hazardous waste according to institutional guidelines.[7] Recycling of the palladium is also an option through specialized services.[8]

References

synthesis of bleomycin analogues using Z-Dap-OH

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols

Topic: Strategic Synthesis of Bleomycin Analogues Using Nα-Z-L-2,3-Diaminopropionic Acid (Z-Dap-OH)

For: Researchers, scientists, and drug development professionals

Introduction: The Rationale for Bleomycin Analogue Synthesis

Bleomycin (BLM) is a glycopeptide antibiotic, first isolated from Streptomyces verticillus, that has been a cornerstone of combination chemotherapy for decades.[1][2] Its clinical efficacy against various malignancies, including Hodgkin's lymphoma and testicular cancers, stems from its unique mechanism of action.[2][3] Bleomycin chelates metal ions, primarily iron (Fe²⁺), and in the presence of oxygen, generates reactive oxygen species (ROS) that induce single- and double-strand breaks in DNA, ultimately leading to cancer cell apoptosis.[4][5]

The structure of bleomycin is modular, comprising three key functional domains:

  • The Metal-Binding Domain: This region, which includes a pyrimidine, imidazole, and deprotonated amide, is responsible for coordinating with a metal ion to form the catalytically active center.[6][7]

  • The DNA-Binding Domain: Typically a bithiazole tail, this moiety intercalates into the minor groove of DNA, conferring sequence selectivity (preferentially at 5'-GC-3' and 5'-GT-3' sites).[3]

  • The Carbohydrate Moiety: A disaccharide of L-gulose and D-mannose, believed to enhance cellular uptake and solubility.[3][8]

Despite its success, the clinical use of bleomycin is limited by significant dose-dependent pulmonary toxicity.[9][10] This has driven extensive research into the synthesis of novel bleomycin analogues. The primary goals are to develop congeners with enhanced efficacy, reduced toxicity, improved DNA/RNA cleavage specificity, or the ability to overcome resistance mechanisms.[9][11] The modular nature of bleomycin makes it an ideal candidate for synthetic modification, and solid-phase synthesis has emerged as a powerful tool for rapidly generating libraries of new analogues.[12][13]

At the heart of modifying the critical metal-binding domain is the strategic incorporation of non-proteinogenic amino acids. One of the most vital building blocks for this purpose is Nα-Z-L-2,3-Diaminopropionic Acid (this compound) .

The Role of this compound: A Critical Building Block

This compound, also known as Nα-carbobenzyloxy-L-2,3-diaminopropionic acid, is an L-alanine derivative containing two amino groups.[14] It serves as a foundational component for reconstructing the core scaffold of the bleomycin metal-binding region.[15]

Key Features of this compound:

  • Diamino Scaffold: The 2,3-diaminopropionic acid structure provides two nitrogen ligands that are essential for metal coordination in the synthetic core of the bleomycin analogue.

  • Orthogonal Protection Strategy: The α-amino group is protected by the carbobenzyloxy (Z or Cbz) group, while the β-amino group remains free for subsequent chemical modification or peptide bond formation. The Z group is a robust protecting group, stable to the acidic and basic conditions often used in peptide synthesis, but it can be selectively removed under mild conditions via catalytic hydrogenation.[16][17][18] This orthogonality is paramount when constructing complex molecules, as it allows for precise, stepwise control over the synthetic route.[19][20]

Chemical Properties of this compound
PropertyValueSource
Chemical Formula C₁₁H₁₄N₂O₄[14][15]
Molecular Weight 238.24 g/mol [14]
Appearance White crystalline powder[21]
Melting Point ~240 °C (decomposes)[15]
Primary Application Building block in solution and solid-phase peptide synthesis
Key Functional Groups Carboxylic acid, Z-protected α-amine, free β-amine[14]

Below is a diagram illustrating the overall workflow for incorporating this compound into a peptide backbone to form a simplified bleomycin analogue core.

G cluster_prep Phase 1: Preparation cluster_synthesis Phase 2: Peptide Elongation cluster_final Phase 3: Cleavage & Purification Resin 1. Start with Solid Support (e.g., Rink Amide Resin) Fmoc_Deprotect 2. Fmoc Deprotection (Piperidine in DMF) Resin->Fmoc_Deprotect AA_Coupling 3. Couple First Amino Acid (e.g., Fmoc-His(Trt)-OH) Fmoc_Deprotect->AA_Coupling Wash_Deprotect 4. Wash & Fmoc Deprotection AA_Coupling->Wash_Deprotect Dap_Coupling 5. Couple this compound Key Step: C-terminus activation Wash_Deprotect->Dap_Coupling Cleavage 6. Cleave from Resin (TFA Cocktail) Dap_Coupling->Cleavage Purification 7. Purify Analogue Core (RP-HPLC) Cleavage->Purification Characterization 8. Characterize (LC-MS, NMR) Purification->Characterization

Fig 1. Solid-Phase Synthesis Workflow for a Bleomycin Analogue Core.

Protocol: Solid-Phase Synthesis of a Bleomycin Analogue Core Fragment

This protocol describes a representative method for synthesizing a simplified dipeptide fragment (His-Dap) on a solid support, which forms a part of the metal-binding domain of many bleomycin analogues. This serves as a foundational workflow that can be expanded with additional amino acids.

Materials and Reagents
Reagent / MaterialGradeSupplier RecommendationNotes
Rink Amide MBHA Resin100-200 mesh, ~0.6 mmol/gStandard peptide synthesis suppliersPre-loaded or functionalized resin.
This compound≥98.0%Sigma-Aldrich, CookeChem, etc.Key building block.[15][22]
Fmoc-L-His(Trt)-OHPeptide Synthesis GradeStandard suppliersTrityl (Trt) group protects the imidazole side chain.
N,N-Dimethylformamide (DMF)Peptide Synthesis GradeAnhydrous, low amine contentPrimary solvent for washing and coupling.
Dichloromethane (DCM)ACS GradeUsed for resin swelling and washing.
PiperidineReagent GradeFor Fmoc deprotection.
HBTU / HATUPeptide Synthesis GradeCoupling reagent. HATU is often better for hindered couplings.
N,N-Diisopropylethylamine (DIPEA)Reagent GradeBase for coupling reaction.
Trifluoroacetic acid (TFA)Reagent GradeFor final cleavage from resin.
Triisopropylsilane (TIS)Reagent GradeScavenger in the cleavage cocktail.
Acetonitrile (ACN)HPLC GradeFor purification.
Deionized Water (18 MΩ·cm)HPLC GradeFor purification.
Step-by-Step Synthesis Protocol

This protocol assumes a starting scale of 0.2 mmol on Rink Amide resin. All steps are performed in a suitable solid-phase synthesis vessel with agitation at room temperature unless otherwise specified.

Step 1: Resin Swelling and Preparation

  • Place 333 mg of Rink Amide resin (~0.2 mmol) in the reaction vessel.

  • Add 5 mL of DCM and agitate for 20 minutes. Drain.

  • Add 5 mL of DMF and agitate for 20 minutes. Drain.

    • Causality Note: Proper swelling of the polystyrene resin is critical. It exposes the reactive sites within the polymer matrix, ensuring efficient diffusion of reagents and maximizing reaction yields.

Step 2: Fmoc Deprotection of Rink Amide Resin

  • Add 4 mL of 20% (v/v) piperidine in DMF to the resin.

  • Agitate for 5 minutes. Drain.

  • Add another 4 mL of 20% piperidine in DMF. Agitate for 15 minutes. Drain.

  • Wash the resin thoroughly with DMF (5 x 5 mL), DCM (3 x 5 mL), and finally DMF (3 x 5 mL).

    • Expertise Note: A two-step deprotection minimizes side reactions. The extensive washing is crucial to remove all traces of piperidine, which would otherwise neutralize the subsequent coupling reaction.

Step 3: Coupling of the First Amino Acid (Fmoc-L-His(Trt)-OH)

  • In a separate vial, dissolve Fmoc-L-His(Trt)-OH (0.8 mmol, 4 eq.), HBTU (0.8 mmol, 4 eq.), and DIPEA (1.6 mmol, 8 eq.) in 3 mL of DMF.

  • Pre-activate by vortexing for 2-3 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate for 2 hours.

  • Drain and wash the resin with DMF (5 x 5 mL).

    • Trustworthiness Check: Perform a Kaiser test. A small sample of resin beads should remain colorless/yellow, indicating a complete coupling (no free primary amines). If the beads turn blue, the coupling is incomplete and should be repeated.

Step 4: Fmoc Deprotection of the His-Resin

  • Repeat the procedure outlined in Step 2 to remove the Fmoc group from the newly coupled histidine.

Step 5: Coupling of this compound

  • In a separate vial, dissolve this compound (0.8 mmol, 4 eq.), HBTU (0.8 mmol, 4 eq.), and DIPEA (1.6 mmol, 8 eq.) in 3 mL of DMF.

  • Pre-activate by vortexing for 2-3 minutes.

  • Add the activated this compound solution to the deprotected His-resin.

  • Agitate for 2-4 hours.

    • Causality Note: this compound is coupled via its carboxylic acid, leaving the Z-protected α-amine and the free β-amine. The β-amine of Dap is less reactive than the α-amine of a standard amino acid, but it is available for further functionalization if required by the analogue design.

  • Drain and wash the resin with DMF (5 x 5 mL) and DCM (5 x 5 mL).

  • Dry the resin under vacuum for at least 1 hour.

Cleavage and Deprotection
  • Prepare a cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O. (Caution: Work in a fume hood, TFA is highly corrosive).

  • Add 5 mL of the cleavage cocktail to the dried resin.

  • Agitate for 2-3 hours at room temperature. This step simultaneously cleaves the peptide from the resin and removes the Trt protecting group from histidine. The Z group on Dap remains intact.

  • Filter the resin and collect the filtrate into a cold (0 °C) vial of diethyl ether (40 mL).

  • A white precipitate of the crude peptide should form. Centrifuge the mixture, decant the ether, and repeat the ether wash twice to remove scavengers.

  • Dry the crude peptide pellet under a stream of nitrogen.

Purification and Characterization
  • Purification:

    • Dissolve the crude peptide in a minimal amount of 50% ACN/water.

    • Purify using Reverse-Phase HPLC (RP-HPLC) on a C18 column.

    • Use a gradient of Solvent A (0.1% TFA in water) and Solvent B (0.1% TFA in ACN). A typical gradient is 5-65% Solvent B over 30 minutes.

    • Collect fractions and analyze by mass spectrometry.

  • Characterization:

    • LC-MS (Liquid Chromatography-Mass Spectrometry): Confirm the mass of the purified product to match the theoretical mass of the Z-Dap-His-NH₂ fragment.

    • NMR (Nuclear Magnetic Resonance): For structural elucidation of more complex analogues, ¹H and ¹³C NMR can provide definitive structural confirmation.[11][12]

The diagram below illustrates the key chemical transformation during the coupling of this compound.

Fig 2. Coupling Reaction of this compound onto a Resin-Bound Amino Acid.

Troubleshooting and Advanced Considerations

ProblemPossible Cause(s)Recommended Solution(s)
Incomplete Coupling (Positive Kaiser Test) 1. Steric hindrance. 2. Insufficient reagent equivalents. 3. Poor resin swelling.1. Double couple (repeat the coupling step). 2. Switch to a more potent coupling reagent (e.g., HATU). 3. Increase reaction time and/or temperature (to 40-50°C).
Low Yield After Cleavage 1. Incomplete final coupling. 2. Premature cleavage of peptide from resin. 3. Inefficient precipitation in ether.1. Confirm final coupling with a test cleavage on a small resin sample. 2. Ensure appropriate resin type (e.g., Rink Amide for amide C-terminus). 3. Use a larger volume of cold ether; ensure peptide is not ether-soluble.
Side Product Formation 1. Incomplete deprotection. 2. Racemization during activation. 3. Insufficient scavengers during cleavage.1. Increase piperidine incubation time/washes. 2. Add an additive like HOBt to the coupling reaction. 3. Ensure TIS is fresh and used in the correct proportion to protect sensitive residues like Trp or Met.
Z-Group Cleavage The Z-group is generally stable to TFA.If cleavage is observed, it indicates a potential contamination issue. The Z-group is primarily removed by catalytic hydrogenation (e.g., H₂/Pd-C), which would be a subsequent step if an unprotected α-amine is desired.

Conclusion

The synthesis of bleomycin analogues is a vital strategy in the quest for next-generation anticancer agents with improved therapeutic profiles. This compound is an indispensable chiral building block that enables the rational construction of the metal-binding domain, a key determinant of the drug's cytotoxic activity. The solid-phase protocol outlined here provides a robust and adaptable framework for researchers. By understanding the causality behind each step—from resin swelling to the choice of orthogonal protecting groups—scientists can troubleshoot effectively and rationally design novel bleomycin congeners. The subsequent purification and rigorous characterization are non-negotiable steps to validate the synthesis and pave the way for meaningful biological evaluation.

References

Application Notes and Protocols for the Incorporation of Z-Dap-OH into Bioactive Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The incorporation of non-canonical amino acids is a cornerstone of modern peptide-based drug discovery, offering a powerful toolkit to enhance the therapeutic properties of bioactive peptides. Among these, 2,3-diaminopropionic acid (Dap) provides a unique scaffold for introducing conformational constraints, improving enzymatic stability, and enabling site-specific modifications. This guide provides a comprehensive overview of the strategic incorporation of N-α-benzyloxycarbonyl-L-2,3-diaminopropionic acid (Z-Dap-OH), a key derivative of Dap. We will delve into the nuanced yet critical considerations for its use in both solution-phase and solid-phase peptide synthesis (SPPS), with a focus on orthogonal protection strategies that are paramount for success. Detailed, field-proven protocols for the incorporation of appropriately protected this compound derivatives using modern SPPS techniques are provided, alongside case studies that illustrate the profound impact of Dap incorporation on peptide bioactivity.

Introduction: The Strategic Value of 2,3-Diaminopropionic Acid (Dap) in Peptide Design

Bioactive peptides are at the forefront of therapeutic innovation, valued for their high specificity and potency.[1] However, their clinical utility can be hampered by inherent limitations such as poor metabolic stability and lack of structural rigidity.[2][3] The introduction of non-canonical amino acids like 2,3-diaminopropionic acid (Dap) is a proven strategy to overcome these hurdles.[2][3] The defining feature of Dap is its bifunctional side chain, which contains a primary amine. This seemingly simple modification offers a wealth of strategic advantages:

  • Enhanced Proteolytic Resistance: The altered peptide backbone and side chain structure resulting from Dap incorporation can disrupt recognition sites for proteases, thereby increasing the peptide's in vivo half-life.[2][4]

  • Conformational Constraint: The Dap side chain can be utilized as a branching point for peptide cyclization or the attachment of other moieties, leading to more rigid structures. This can enhance receptor binding affinity and selectivity.[2]

  • A Versatile Chemical Handle: The β-amino group serves as a nucleophilic handle for a wide array of post-synthesis modifications, including lipidation, PEGylation, and the attachment of fluorescent probes or cytotoxic payloads.

This compound, with its benzyloxycarbonyl (Z) protected α-amino group, is a foundational building block for introducing the Dap residue. The choice of synthetic strategy—solution-phase versus the more contemporary solid-phase approach—dictates how this compound and its derivatives are best utilized.

Synthetic Strategy: Navigating Solution-Phase and Solid-Phase Approaches

The successful incorporation of this compound hinges on a well-defined synthetic strategy that carefully considers the reactivity of its two amino groups.

This compound in Solution-Phase Peptide Synthesis

Historically, Z-protected amino acids were mainstays of solution-phase peptide synthesis.[2] In this classical approach, peptide fragments are coupled in solution, followed by purification after each step. This compound can be directly used in solution-phase synthesis, where the Z-group provides temporary protection of the α-amino group. However, the free β-amino group on the side chain remains reactive and can lead to unwanted side reactions, such as chain branching, if not appropriately managed. Therefore, for more complex syntheses, a derivative with a protected β-amino group is often preferred even in solution-phase approaches.

The Imperative of Orthogonal Protection in Solid-Phase Peptide Synthesis (SPPS)

Modern peptide synthesis is dominated by SPPS due to its efficiency and amenability to automation. In SPPS, the growing peptide chain is anchored to a solid support, and reagents are added in excess to drive reactions to completion, with purification performed only at the final step.[5][6]

For the successful incorporation of a bifunctional amino acid like Dap in SPPS, an orthogonal protection strategy is not just recommended, it is essential.[5][6][7] This strategy employs protecting groups for the α-amino and β-amino groups that can be removed under different, non-interfering chemical conditions.

The Z-group on the α-amine of this compound is typically removed by catalytic hydrogenolysis or strong acids like HBr in acetic acid. These conditions are often incompatible with standard SPPS resins and many side-chain protecting groups used in the prevalent Fmoc and Boc strategies. Therefore, for SPPS, it is more practical to use a Dap derivative where the side-chain amine is protected (e.g., with a Z-group) and the α-amine is protected with either an Fmoc or Boc group, depending on the chosen SPPS chemistry.

Derivativeα-Amino Protectionβ-Amino (Side-Chain) ProtectionRecommended SPPS Strategy
Boc-Dap(Z)-OH Boc (Acid-labile)Z (Hydrogenolysis/Strong Acid-labile)Boc-SPPS
Fmoc-Dap(Boc)-OH Fmoc (Base-labile)Boc (Acid-labile)Fmoc-SPPS
Boc-Dap(Fmoc)-OH Boc (Acid-labile)Fmoc (Base-labile)Boc-SPPS

This guide will focus on the incorporation of Boc-Dap(Z)-OH via Boc-SPPS, as it directly pertains to the utilization of the Z-group as a side-chain protecting group, a common strategy in peptide chemistry.[8]

Experimental Protocols: A Practical Guide to Dap Incorporation

The following protocols provide detailed, step-by-step procedures for the incorporation of Dap into a peptide sequence using Boc-SPPS, a robust method for synthesizing complex peptides.

Core Principles of Boc-SPPS

The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a foundational approach in SPPS.[9][10] It relies on graded acid lability for orthogonal protection:

  • Temporary Nα-protection: The Boc group is removed at each cycle with a moderate acid, typically trifluoroacetic acid (TFA).

  • Permanent Side-Chain Protection: Benzyl-based (Bzl) and other protecting groups, including the Z-group, are stable to TFA but are removed during the final cleavage step with a strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[9][10]

Boc_SPPS_Cycle

Figure 1: General workflow for a single cycle in Boc-SPPS.

Protocol: Incorporation of Boc-Dap(Z)-OH via Manual Boc-SPPS

This protocol details a single coupling cycle for incorporating Boc-Dap(Z)-OH. This cycle is repeated for each amino acid in the sequence.

Materials and Reagents:

  • Merrifield or PAM resin pre-loaded with the C-terminal amino acid

  • Boc-protected amino acids (including Boc-Dap(Z)-OH)

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIEA)

  • 1-Hydroxybenzotriazole (HOBt) or equivalent additive

  • Coupling reagent: e.g., N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) or Diisopropylcarbodiimide (DIC)

  • Kaiser test kit

  • Anhydrous Hydrogen Fluoride (HF) with appropriate apparatus or Trifluoromethanesulfonic acid (TFMSA)

  • Scavengers for cleavage (e.g., anisole, p-cresol)

Procedure:

  • Resin Preparation: a. Place the peptide-resin from the previous cycle in a reaction vessel. b. Swell the resin in DCM for 30 minutes, followed by DMF for another 30 minutes.

  • Boc Deprotection: a. Treat the resin with a solution of 50% TFA in DCM for 2 minutes, then drain. b. Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes. c. Drain the TFA solution and wash the resin thoroughly with DCM (3x), Isopropanol (3x), and DMF (3x).

  • Neutralization: a. Treat the resin with a 10% solution of DIEA in DMF for 2 x 2 minutes. b. Wash the resin with DMF (3x) and DCM (3x). c. Perform a Kaiser test to confirm the presence of a free primary amine (a positive result shows blue beads).

  • Coupling of Boc-Dap(Z)-OH: a. Pre-activation: In a separate vessel, dissolve Boc-Dap(Z)-OH (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF. Add DIEA (6 equivalents) and allow the mixture to pre-activate for 1-2 minutes. b. Add the activated amino acid solution to the resin. c. Agitate the reaction mixture for 1-2 hours at room temperature. For sterically hindered couplings, reaction time may be extended. d. Monitoring: Perform a Kaiser test. A negative result (yellow/clear beads) indicates complete coupling. If the test is positive, the coupling step should be repeated. e. Wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next cycle.

Protocol: Final Cleavage and Deprotection

This protocol removes the completed peptide from the resin and simultaneously cleaves the side-chain protecting groups, including the Z-group from the Dap residue.

WARNING: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed by trained personnel in a specialized, HF-resistant apparatus within a certified fume hood.

  • Preparation for Cleavage: a. After the final deprotection and washing steps, thoroughly dry the peptide-resin under vacuum. b. Transfer the dried resin to the HF reaction vessel. c. Add a scavenger mixture (e.g., p-cresol) to the vessel. Scavengers are crucial to trap reactive carbocations generated during cleavage, preventing side reactions.[11]

  • HF Cleavage: a. Cool the reaction vessel to -5 to 0 °C. b. Condense anhydrous HF into the vessel. c. Stir the mixture at 0 °C for 1-2 hours. The strong acidic environment of HF will cleave the peptide from the resin and remove Boc, Bzl, and Z protecting groups.[9][11][12][13] d. After the reaction is complete, remove the HF by evaporation under a stream of nitrogen.

  • Peptide Precipitation and Purification: a. Wash the resin with cold diethyl ether to remove the scavengers and cleaved protecting groups. b. Precipitate the crude peptide by adding cold diethyl ether. c. Collect the precipitated peptide by filtration or centrifugation. d. Dissolve the crude peptide in an appropriate aqueous buffer (e.g., water with 0.1% TFA) and lyophilize. e. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). f. Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

Case Studies: The Impact of Dap Incorporation on Bioactivity

The true measure of a synthetic strategy's value lies in its application. The incorporation of Dap has been shown to profoundly influence the biological activity of peptides across various therapeutic areas.

Case Study 1: Enhancing Enzymatic Stability and Antimicrobial Activity

The development of novel antimicrobial peptides (AMPs) is a critical strategy in combating antibiotic resistance.[1][14] A significant challenge for AMPs is their susceptibility to degradation by bacterial proteases.

  • Application: Researchers have synthesized AMPs incorporating D-amino acids and other non-canonical residues like Dap to enhance their stability.[15] In a study on branched lactoferricin peptides, modification with diaminopropionic acid resulted in potent antimicrobial activity, even in the presence of plasma, and also demonstrated wound-healing properties.[16]

  • Causality: The incorporation of Dap residues can disrupt the peptide's natural conformation, making it a poor substrate for proteases.[4][17] The additional positive charge from the protonated β-amino group at physiological pH can also enhance the peptide's interaction with negatively charged bacterial membranes, a key step in the mechanism of action of many AMPs.[16]

Case Study 2: Modulating pH Sensitivity for Intracellular Delivery

The delivery of therapeutic cargo, such as siRNA or DNA, into cells is often limited by the ability of the delivery vehicle to escape the endosome. Peptides that respond to the pH drop during endosomal acidification can trigger this escape.

  • Application: A study demonstrated that incorporating Dap into a linear cationic amphipathic peptide created a pH-sensitive vector for gene delivery.[5][18] The peptide's ability to deliver DNA was comparable to that of histidine-rich peptides, which are known for their endosomal escape properties.[5][18]

  • Causality: When incorporated into a peptide, the pKa of the Dap β-amino group is lowered into the range of endosomal pH (pH 5-7).[5] As the endosome acidifies, the Dap side chain becomes protonated, increasing the peptide's overall positive charge. This change in charge state can induce a conformational change in the peptide, leading to the destabilization of the endosomal membrane and the release of the therapeutic cargo into the cytoplasm.[5][18]

Dap_pH_Sensor

Figure 2: Mechanism of Dap-mediated endosomal escape.

Case Study 3: Creating Novel Scaffolds for Metal Ion Binding

The precise spatial arrangement of amino acid side chains is crucial for creating specific metal binding sites in metalloproteins. Dap provides a unique way to create branched peptide structures that can serve as novel scaffolds for metal ion coordination.

  • Application: Researchers have designed multiply branched peptides using Dap as the branching point to create multi-Cu²⁺ centers.[19] These novel structures exhibited electrocatalytic activity, demonstrating that the branched architecture could successfully mimic the metal-binding environments found in enzymes.

  • Causality: By using Dap, short peptide chains can be appended to the main peptide backbone. The flexibility and defined orientation of these branches allow for the precise positioning of coordinating residues (like histidine or aspartic acid) to create a custom-designed metal-binding pocket, a feat that is often difficult to achieve with linear or simple cyclic peptides.[19]

Conclusion

This compound and its orthogonally protected derivatives are invaluable tools for the modern peptide chemist. While this compound itself is best suited for traditional solution-phase synthesis, its core structure, the diaminopropionic acid residue, can be efficiently and strategically incorporated into complex peptides using robust SPPS methodologies. The key to success lies in a thorough understanding and application of orthogonal protection strategies. As demonstrated by the case studies, the introduction of Dap can bestow peptides with enhanced enzymatic stability, novel functionalities such as pH-sensitivity, and unique structural properties. By leveraging the protocols and strategic insights provided in this guide, researchers can confidently incorporate Dap into their peptide designs to develop next-generation therapeutics with superior pharmacological profiles.

References

The Strategic Use of Nα-Z-L-2,3-Diaminopropionic Acid Derivatives in On-Resin Cyclic Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Quest for Conformational Constraint in Peptide Therapeutics

Cyclic peptides have emerged as a premier class of molecules in drug discovery, offering a compelling blend of the specificity of large biologics with the synthetic accessibility of small molecules.[1] Compared to their linear counterparts, cyclic peptides often exhibit enhanced metabolic stability, increased resistance to proteolytic degradation, and improved binding affinity due to their conformationally constrained structures.[2] A robust and widely adopted method for inducing this structural rigidity is through side-chain to side-chain cyclization, creating a lactam bridge.

This guide provides an in-depth exploration of the use of L-2,3-diaminopropionic acid (Dap) as a key building block for the synthesis of lactam-bridged cyclic peptides. While the user query specified Z-Dap-OH, it is critical to understand that for controlled, site-specific cyclization, an orthogonally protected derivative is essential. Nα-Z-L-Dap(Boc)-OH is a valuable reagent, particularly in Boc-based solid-phase peptide synthesis (SPPS). This document will focus on the more prevalent Fmoc-based SPPS strategy, which utilizes building blocks like Fmoc-Dap(Boc)-OH to achieve the desired cyclization. We will detail the underlying principles, provide comprehensive protocols, and discuss the critical parameters for success.

The Principle of Orthogonality: The Key to Selective Cyclization

The synthesis of a side-chain cyclized peptide is a testament to the power of orthogonal protection strategies in chemical synthesis.[3] This principle involves the use of multiple, distinct classes of protecting groups within a single molecule. Each class can be removed by a specific set of chemical conditions without affecting the others.[3]

For the synthesis of a Dap-Asp lactam-bridged cyclic peptide, a common and effective orthogonal scheme is the Fmoc/tBu strategy:

  • α-Amino Protection (Temporary): The base-labile Fluorenylmethyloxycarbonyl (Fmoc) group is used to protect the α-amine of each amino acid during the linear assembly of the peptide on the solid support. It is removed at the beginning of each coupling cycle with a mild base, typically piperidine.

  • Side-Chain Protection (Permanent/Orthogonal): Acid-labile groups are used to protect the side chains of most amino acids. For the residues involved in the cyclization, we employ:

    • Fmoc-Dap(Boc)-OH: The side-chain β-amino group of Dap is protected by the acid-labile tert-butyloxycarbonyl (Boc) group.

    • Fmoc-Asp(OtBu)-OH: The side-chain β-carboxyl group of Aspartic Acid is protected by the acid-labile tert-butyl (OtBu) ester.

This orthogonality is the cornerstone of the entire process. It allows for the complete assembly of the linear peptide chain, followed by the selective deprotection of only the Dap and Asp side chains to expose the reactive amine and carboxyl groups for the crucial on-resin cyclization step.

Diagram 1: Principle of Orthogonal Protection

This diagram illustrates the concept of using distinct chemical conditions to selectively remove different protecting groups during the synthesis of a cyclic peptide.

G cluster_0 Linear Peptide Synthesis (Fmoc-SPPS) cluster_1 On-Resin Cyclization cluster_2 Final Cleavage Start Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection1 Coupling Couple Fmoc-AA-OH Deprotection1->Coupling Repeat Repeat n times Coupling->Repeat Repeat->Deprotection1 Continue Elongation LinearPeptide Resin-Bound Protected Linear Peptide Repeat->LinearPeptide Chain Complete SelectiveDeprotection Selective Side-Chain Deprotection (TFA) LinearPeptide->SelectiveDeprotection Cyclization Lactam Bridge Formation (Coupling Reagent) SelectiveDeprotection->Cyclization CyclicPeptide Resin-Bound Cyclic Peptide Cyclization->CyclicPeptide Cleavage Global Deprotection & Cleavage (e.g., 95% TFA) CyclicPeptide->Cleavage FinalProduct Purified Cyclic Peptide Cleavage->FinalProduct

Caption: Workflow illustrating the orthogonal steps in cyclic peptide synthesis.

Physicochemical Properties of Key Reagents

A thorough understanding of the building blocks is crucial for successful synthesis.

Compound NameAbbreviationMolecular FormulaMolecular Weight ( g/mol )Role in Synthesis
Nα-Z-L-2,3-diaminopropionic acidThis compoundC₁₁H₁₄N₂O₄238.24[4]A foundational diaminopropionic acid derivative.
Nα-Fmoc-Nβ-Boc-L-2,3-diaminopropionic acidFmoc-Dap(Boc)-OHC₂₉H₃₂N₂O₆504.58Orthogonally protected building block for incorporating Dap in Fmoc-SPPS.
Nα-Fmoc-L-Aspartic acid β-tert-butyl esterFmoc-Asp(OtBu)-OHC₂₃H₂₅NO₆411.45Orthogonally protected building block for incorporating Asp in Fmoc-SPPS.
Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphatePyBOPC₁₈H₂₈F₆N₆OP₂520.39Coupling reagent for amide bond formation, particularly effective for cyclization.[5]
(Benzotriazol-1-yloxy)-N,N,N',N'-tetramethyluronium hexafluorophosphateHBTUC₁₁H₁₆F₆N₅O P379.25Widely used coupling reagent for both linear synthesis and cyclization.[5]
Trifluoroacetic AcidTFAC₂HF₃O₂114.02Reagent for Boc/tBu group removal and final cleavage from the resin.[6]

Detailed Experimental Protocols

This section provides a comprehensive, step-by-step guide for the synthesis of a model side-chain to side-chain cyclic peptide using a Dap-Asp lactam bridge via Fmoc-SPPS.

Protocol 1: Linear Peptide Assembly on Solid Support

This protocol describes the standard cycles for assembling the linear peptide sequence on a Rink Amide resin, which will yield a C-terminally amidated peptide upon cleavage.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-Dap(Boc)-OH and Fmoc-Asp(OtBu)-OH)

  • Coupling Reagent: HBTU

  • Activation Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: N,N-Dimethylformamide (DMF)

  • Deprotection Reagent: 20% Piperidine in DMF (v/v)

  • Washing Solvent: Dichloromethane (DCM)

  • Kaiser Test Kit

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: a. Drain the DMF and add the 20% piperidine/DMF solution to the resin. b. Agitate for 5 minutes, then drain. c. Add a fresh aliquot of 20% piperidine/DMF and agitate for 15 minutes. d. Drain and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove all traces of piperidine.

  • Amino Acid Coupling: a. In a separate vessel, pre-activate the Fmoc-amino acid (3 eq. relative to resin loading) with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF for 2 minutes. b. Add the activated amino acid solution to the deprotected resin. c. Agitate the mixture for 1-2 hours at room temperature. d. Perform a Kaiser test to confirm the absence of free primary amines, indicating complete coupling. If the test is positive, repeat the coupling.

  • Washing: Drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Chain Elongation: Repeat steps 2-4 for each amino acid in the sequence, incorporating Fmoc-Dap(Boc)-OH and Fmoc-Asp(OtBu)-OH at the desired positions.

Diagram 2: SPPS Workflow for Linear Peptide

A visual representation of the iterative process of solid-phase peptide synthesis.

spss_workflow start Start with Resin-NH2 swell 1. Swell Resin in DMF start->swell deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 3. Wash (DMF, DCM) deprotect->wash1 couple 4. Couple Activated Fmoc-AA-OH wash1->couple wash2 5. Wash (DMF, DCM) couple->wash2 kaiser 6. Kaiser Test wash2->kaiser repeat_cycle Repeat for next AA kaiser->repeat_cycle Positive (Incomplete) end Protected Linear Peptide on Resin kaiser->end Negative (Complete) repeat_cycle->couple

Caption: Iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Protocol 2: On-Resin Side-Chain Cyclization

This protocol details the critical steps of selectively deprotecting the side chains and forming the intramolecular lactam bridge.

Materials:

  • Resin-bound fully protected linear peptide

  • Side-Chain Deprotection Solution: 2% Trifluoroacetic Acid (TFA) / 2% Triisopropylsilane (TIS) in DCM (v/v)

  • Cyclization Coupling Reagent: PyBOP or HATU

  • Base: DIPEA or 2,4,6-collidine

  • Solvents: DMF, DCM

Procedure:

  • N-Terminal Protection: If the N-terminal Fmoc group was removed in the final synthesis cycle, it must be re-protected to prevent its participation in the cyclization. This is typically done by acetylation (Acetic Anhydride/DIPEA in DMF) or by coupling a Boc-protected amino acid at the N-terminus (Boc-AA-OH).

  • Selective Side-Chain Deprotection: a. Wash the resin-bound peptide with DCM (5x). b. Treat the resin with the 2% TFA / 2% TIS in DCM solution. Agitate for 5 minutes. Repeat this treatment 8-10 times. This mild acidic condition removes the Boc and OtBu groups while leaving other protecting groups and the resin linkage intact.[7] c. Wash the resin thoroughly with DCM (5x), 10% DIPEA in DMF (2x, to neutralize), and finally DMF (5x).

  • On-Resin Cyclization (Lactam Bridge Formation): a. Swell the resin in DMF. b. In a separate vessel, prepare the cyclization solution: PyBOP (3 eq.) and DIPEA (6 eq.) in DMF. Use a high dilution to favor intramolecular over intermolecular reactions (typically ~5 mM concentration of peptide on resin). c. Add the cyclization solution to the resin. d. Agitate the reaction mixture at room temperature. Monitor the reaction progress over 4-24 hours by taking small resin samples, cleaving the peptide, and analyzing via LC-MS. e. Once cyclization is complete, drain the solution and wash the resin with DMF (5x) and DCM (5x).

Protocol 3: Final Cleavage, Purification, and Analysis

This protocol describes the final steps to release the cyclic peptide from the solid support and purify it.

Materials:

  • Cleavage Cocktail: 95% TFA, 2.5% Water, 2.5% TIS (v/v)

  • Cold diethyl ether

  • RP-HPLC system

  • Mass Spectrometer

Procedure:

  • Cleavage and Global Deprotection: a. Dry the resin-bound cyclic peptide under vacuum. b. Add the cleavage cocktail to the resin. c. Agitate at room temperature for 2-3 hours. This step cleaves the peptide from the resin and removes any remaining acid-labile side-chain protecting groups. d. Filter the resin and collect the TFA filtrate containing the crude peptide.

  • Peptide Precipitation: a. Precipitate the crude peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether. b. Centrifuge the mixture to pellet the peptide. c. Decant the ether and wash the peptide pellet with cold ether twice more.

  • Purification and Characterization: a. Dry the crude peptide pellet under vacuum. b. Dissolve the peptide in a suitable solvent (e.g., Water/Acetonitrile mixture). c. Purify the cyclic peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). d. Confirm the identity and purity of the final product by mass spectrometry (e.g., LC-MS) to verify the expected molecular weight of the cyclized product.

Diagram 3: Chemical Pathway of On-Resin Cyclization

This diagram shows the chemical transformation from the linear protected peptide to the final cyclic product.

cyclization_pathway linear Resin-Linker-Peptide... Dap(Boc) ... Asp(OtBu) ...-NH-Fmoc Protected Linear Peptide deprotected Resin-Linker-Peptide... Dap(NH2) ... Asp(OH) ...-NH-Ac Selectively Deprotected linear:dap->deprotected:dap Mild TFA linear:asp->deprotected:asp Mild TFA cyclic Resin-Linker-Peptide... Dap ... Asp ...-NH-Ac On-Resin Cyclic Peptide deprotected->cyclic PyBOP/DIPEA cyclic:dap->cyclic:asp Lactam Bridge final H-Peptide... Dap ... Asp ...-NH2 Final Cyclic Peptide cyclic->final 95% TFA final:dap->final:asp Lactam Bridge

Caption: Key chemical transformations during on-resin cyclization and cleavage.

Troubleshooting and Scientific Rationale

  • Aspartimide Formation: A common side reaction during Fmoc-SPPS, especially at Asp-Xaa sequences, is the formation of a five-membered aspartimide ring.[8] This can be minimized by using coupling reagents like HATU with a less basic amine such as 2,4,6-collidine instead of DIPEA, and by reducing coupling times.

  • Incomplete Cyclization: If cyclization is slow or incomplete, this may be due to steric hindrance or unfavorable peptide conformation on the resin. Strategies to overcome this include switching to a more potent coupling reagent (e.g., PyAOP), increasing reaction time, or performing the cyclization at a slightly elevated temperature (e.g., 40°C).[9]

  • Dimerization: Intermolecular coupling can compete with the desired intramolecular cyclization, leading to dimers. This is minimized by performing the cyclization step under high dilution conditions.[9] The pseudo-dilution effect of solid-phase synthesis is advantageous, but using low-loading resin can further favor the intramolecular reaction.

  • Racemization: The activation of the carboxylic acid during cyclization can lead to epimerization, particularly at the C-terminal residue of the activated acid (Asp in this case). Using additives like Oxyma Pure® or HOAt with carbodiimide-based coupling agents can suppress this side reaction.[10]

Conclusion

The use of orthogonally protected diaminopropionic acid derivatives, such as Fmoc-Dap(Boc)-OH, is a powerful and versatile strategy for the synthesis of conformationally constrained cyclic peptides. By leveraging a robust orthogonal protection scheme, chemists can achieve selective on-resin cyclization to form stable lactam bridges. This methodology provides a reliable pathway to novel peptide architectures with enhanced therapeutic potential. The protocols and principles outlined in this guide offer a solid foundation for researchers, scientists, and drug development professionals to successfully design and synthesize these valuable molecules.

References

Application Notes and Protocols for the Creation of Branched Peptides Using N-α-Benzyloxycarbonyl-L-2,3-diaminopropionic Acid (Z-Dap-OH)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Branched peptides, characterized by their non-linear architectures, offer significant advantages in drug development and biomedical research, including enhanced enzymatic stability, unique structural conformations, and the ability to present multiple functionalities. N-α-benzyloxycarbonyl-L-2,3-diaminopropionic acid (Z-Dap-OH) is a pivotal building block for introducing such branching. The strategic use of orthogonal protecting groups on its two amine functionalities allows for the selective elongation of peptide chains from either the α-amino or β-amino group. This guide provides an in-depth exploration of the principles and methodologies for synthesizing branched peptides using this compound, with a focus on solid-phase peptide synthesis (SPPS).

Introduction: The Significance of Branched Peptides

Linear peptides, while foundational, are often susceptible to rapid degradation by proteases, limiting their therapeutic potential. Branched peptide architectures can overcome this limitation by sterically hindering the approach of proteolytic enzymes. Furthermore, branching allows for the creation of scaffolds that can present multiple copies of a bioactive sequence or different sequences altogether, leading to multivalent ligands with potentially increased binding affinity and avidity. The non-proteinogenic amino acid L-2,3-diaminopropionic acid (Dap) is an ideal branching unit due to the presence of a second primary amine on its side chain.

This compound: A Versatile Building Block for Peptide Branching

This compound, with the benzyloxycarbonyl (Z or Cbz) group protecting the α-amino group, is a valuable reagent in peptide synthesis.[1][2][3][4] The Z-group is stable under the basic conditions used for Fmoc removal and the mild acidic conditions for Boc removal, making it a key component of orthogonal synthesis strategies.[5][6][7] To be effectively used as a branching point in modern solid-phase peptide synthesis (SPPS), the β-amino group of this compound must be protected with a group that can be removed selectively without affecting the Z-group, the main peptide chain, or other side-chain protecting groups. The most common strategy involves the use of the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, creating the versatile building block N-α-Z-N-β-Fmoc-L-2,3-diaminopropionic acid (Z-Dap(Fmoc)-OH).

The Principle of Orthogonal Protection

The successful synthesis of branched peptides hinges on an orthogonal protection scheme.[5][7][8] This strategy allows for the selective deprotection of one functional group while others remain intact. In the context of creating a branched peptide using Z-Dap(Fmoc)-OH within an Fmoc/tBu SPPS framework:

  • Nα-Fmoc groups on the main chain are removed with a base (e.g., piperidine) to allow linear elongation.

  • The Nβ-Fmoc group on the Dap side chain is also removed with a base, but this is done at a specific step to initiate the synthesis of the branch.

  • Acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt) and the resin linker are removed during the final cleavage step with a strong acid like trifluoroacetic acid (TFA).[9]

  • The Nα-Z group on the Dap residue is stable to both piperidine and TFA. It is typically removed by catalytic hydrogenolysis or strong acids like HBr in acetic acid.[10][11]

This multi-layered protection allows for precise control over where and when peptide chain elongation occurs.

Physicochemical Properties of Key Reagents

A clear understanding of the properties of the core building blocks is essential for successful synthesis.

PropertyThis compoundZ-Dap(Fmoc)-OH
Molecular Formula C₁₁H₁₄N₂O₄[2][4]C₂₆H₂₄N₂O₆
Molecular Weight 238.24 g/mol [2][3][4]460.48 g/mol
Appearance Crystals or crystalline powder[1][3]Powder
CAS Number 35761-26-3[1][2][3]204316-36-9
Typical Application Solution-phase peptide synthesis, building block for further derivatization[1][2][3]Fmoc solid-phase peptide synthesis

Experimental Workflow and Protocols

The following sections detail a comprehensive protocol for the synthesis of a model branched peptide on a solid support using an Fmoc/tBu strategy and incorporating Z-Dap(Fmoc)-OH as the branching point.

Overall Synthesis Strategy

The synthesis involves the assembly of the main peptide chain, followed by the selective deprotection of the Dap side chain to allow for the synthesis of the second peptide chain (the branch).

G cluster_0 Main Chain Synthesis (Fmoc-SPPS) cluster_1 Branch Synthesis cluster_2 Final Steps A Resin Swelling B Fmoc Deprotection (20% Piperidine/DMF) A->B C Amino Acid Coupling (AA, Coupling Reagent) B->C D Repeat B & C for all main chain residues C->D E Incorporate Z-Dap(Fmoc)-OH D->E F Continue main chain synthesis if needed E->F G Selective Nβ-Fmoc Deprotection (20% Piperidine/DMF) F->G H Couple first AA of branch G->H I Complete branch synthesis (Fmoc-SPPS cycles) H->I J Final N-terminal Fmoc Deprotection I->J K Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) J->K L Precipitation & Purification K->L M Nα-Z Deprotection (e.g., Hydrogenolysis) L->M

Caption: Workflow for branched peptide synthesis using Z-Dap(Fmoc)-OH.

Detailed Protocol: Solid-Phase Synthesis of a Branched Peptide

This protocol outlines the manual synthesis of a model branched peptide on Rink Amide resin (for a C-terminal amide).

Materials and Reagents:

  • Rink Amide Resin

  • Fmoc-protected amino acids

  • Z-Dap(Fmoc)-OH

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Coupling reagents (e.g., HBTU, HOBt)

  • N,N-Diisopropylethylamine (DIEA)

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., Triisopropylsilane (TIS), Water)

  • Diethyl ether

Protocol Steps:

  • Resin Preparation:

    • Place the Rink Amide resin (e.g., 0.1 mmol scale) in a reaction vessel.

    • Swell the resin in DMF for 30-60 minutes with gentle agitation.[12]

    • Drain the DMF.

  • Main Peptide Chain Elongation (Fmoc-SPPS Cycles):

    • Fmoc Deprotection: Add 20% piperidine in DMF to the resin. Agitate for 3 minutes, drain. Add fresh 20% piperidine in DMF and agitate for 10-15 minutes. Drain and wash the resin thoroughly with DMF (5-7 times).[12]

    • Amino Acid Coupling: In a separate vial, pre-activate the Fmoc-amino acid (3-5 equivalents) with a coupling reagent like HBTU (3-5 equivalents) and a base like DIEA (6-10 equivalents) in DMF for 1-2 minutes.[13] Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitoring: Perform a Kaiser (ninhydrin) test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

    • Washing: Once coupling is complete, drain the solution and wash the resin with DMF (3-5 times) and DCM (3-5 times).

    • Repeat: Repeat the deprotection and coupling cycle for each amino acid in the main chain.

  • Incorporation of the Branching Unit:

    • Couple Z-Dap(Fmoc)-OH using the same procedure as other amino acids. Ensure complete coupling, as this sterically hindered amino acid may require longer coupling times or a second coupling.

  • Continuation of Main Chain (Optional):

    • If there are more residues on the main chain C-terminal to the Dap, continue the Fmoc-SPPS cycles.

  • Branch Synthesis:

    • Selective Nβ-Fmoc Deprotection: Once the main chain is assembled, treat the peptide-resin with 20% piperidine in DMF as described in step 2. This will remove the Fmoc group from the Dap side chain, exposing the β-amino group.[12]

    • Branch Elongation: Couple the first amino acid of the branch to the now-free Nβ-amine. Continue with standard Fmoc-SPPS cycles until the branch sequence is complete.

  • Final Cleavage and Deprotection:

    • After the final Fmoc group is removed, wash the resin with DMF, then DCM, and dry it under vacuum.

    • Prepare a cleavage cocktail. A common cocktail is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% ethanedithiol. The choice of scavengers depends on the peptide sequence.[12]

    • Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin) and agitate at room temperature for 2-4 hours. This step cleaves the peptide from the resin and removes acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt). The Nα-Z group remains intact.

    • Filter the resin and collect the filtrate.

    • Precipitate the peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 more times.

    • Dry the crude Z-protected branched peptide under vacuum.

  • Deprotection of the Nα-Z Group:

    • Catalytic Transfer Hydrogenation: This is a mild and effective method. Dissolve the Z-protected peptide in methanol or ethanol. Add 10% Pd/C catalyst (10-20% by weight of the peptide) and a hydrogen donor like ammonium formate (4-5 equivalents). Stir at room temperature for 1-4 hours.[10] Filter through Celite to remove the catalyst and evaporate the solvent.

    • Note: This method is not suitable for peptides containing residues sensitive to hydrogenation (e.g., Cys, Met).

  • Purification:

    • Purify the final branched peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final product by mass spectrometry and analytical RP-HPLC.

Key Mechanistic Insights and Troubleshooting

The Orthogonal Deprotection Scheme

The success of this entire process is built upon the differential lability of the protecting groups used.

G Resin Solid Support (Acid Labile Linker) Peptide Branched Peptide Resin->Peptide Cleaved by TFA Z_Dap Dap Residue Z_Dap->Peptide Z_group Nα-Z (H₂/Pd or HBr) Z_group->Z_Dap Cleaved by Hydrogenolysis Fmoc_group Nβ-Fmoc (Base Labile) Fmoc_group->Z_Dap Cleaved by Piperidine SideChains Side Chain PGs (tBu, Trt, etc.) (Acid Labile) SideChains->Peptide Cleaved by TFA

References

Application Notes and Protocols for the Incorporation of Z-Dap-OH in the Synthesis of Peptide Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The emergence of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the development of novel antimicrobial agents. Peptide antibiotics, particularly those incorporating non-canonical amino acids, offer a promising avenue for innovation. L-2,3-diaminopropionic acid (Dap) is a key building block in this endeavor, providing a strategic scaffold for introducing positive charges or branching points, which are often crucial for antimicrobial activity. This guide provides a detailed technical overview and field-proven protocols for the application of N-α-benzyloxycarbonyl-L-2,3-diaminopropionic acid (Z-Dap-OH), a pivotal precursor for incorporating Dap residues into peptide chains using modern solid-phase peptide synthesis (SPPS) methodologies. We will delve into the strategic considerations for its use within an Fmoc/tBu orthogonal protection scheme, provide step-by-step synthetic protocols, and discuss the analytical characterization of the resulting Dap-containing peptides.

Introduction: The Strategic Advantage of this compound in Peptide Antibiotic Design

L-2,3-diaminopropionic acid is a non-proteinogenic amino acid distinguished by a primary amine on its side chain (β-amino group). This feature is exploited in the design of peptide antibiotics for several reasons:

  • Enhanced Antimicrobial Potency: The β-amino group is protonated at physiological pH, introducing a positive charge. This enhances the peptide's electrostatic attraction to negatively charged bacterial membranes, a critical first step in the mechanism of action for many antimicrobial peptides that disrupt membrane integrity.

  • Structural Versatility: The side-chain amine provides a handle for further chemical modifications, such as lipidation to improve membrane penetration, PEGylation to extend half-life, or cyclization to create conformationally constrained and proteolytically stable structures.

  • Natural Product Scaffolding: Dap is a constituent of several naturally occurring antibiotics, including the tuberactinomycin family (e.g., viomycin and capreomycin) and bleomycins, highlighting its evolutionary selection as a valuable component for antimicrobial activity.[1][2][3][4]

This compound, with its α-amino group protected by the benzyloxycarbonyl (Z or Cbz) group, is an ideal building block for introducing Dap into a peptide sequence. The Z-group offers unique stability and orthogonality, making it compatible with the most common SPPS strategy, Fmoc/tBu chemistry.[5][6]

Physicochemical Properties of this compound
PropertyValueReference(s)
Molecular Formula C₁₁H₁₄N₂O₄[1]
Molecular Weight 238.24 g/mol [1]
Appearance Crystalline solid[7]
Melting Point ~240 °C (decomposes)[7]
Solubility Soluble in aqueous bases, DMFGeneral Knowledge
α-Amino Protection Benzyloxycarbonyl (Z or Cbz)[5][6]
β-Amino Group Unprotected (free amine)[1]

The Chemistry of this compound: Protection and Deprotection Strategies

The successful incorporation of this compound hinges on a robust and orthogonal protecting group strategy. The Z-group, introduced by Bergmann and Zervas, is a carbamate-type protecting group renowned for its stability and specific cleavage conditions.[6]

The Z (Benzyloxycarbonyl) Protecting Group
  • Introduction: The Z-group is typically introduced by reacting the amino acid with benzyl chloroformate under basic conditions.

  • Stability: It is stable to the basic conditions (e.g., 20% piperidine in DMF) used for Fmoc-group removal and the moderately acidic conditions of Boc-group deprotection.[6][8][9]

  • Cleavage: The Z-group is removed under harsher conditions, most commonly catalytic hydrogenolysis (H₂/Pd-C) or strong acids like HBr in acetic acid.[5][6] This distinct cleavage requirement makes it orthogonal to the Fmoc/tBu strategy.

The diagram below illustrates the structure of this compound, highlighting the key functional groups.

Caption: Chemical structure of this compound.

Experimental Protocols: Incorporation of this compound via Fmoc-SPPS

The following protocol details the manual incorporation of this compound into a peptide sequence using the standard Fmoc/tBu solid-phase peptide synthesis strategy on a Rink Amide resin, which will yield a C-terminally amidated peptide upon cleavage.[7][10]

Materials and Reagents
  • Resin: Rink Amide resin (e.g., 0.5-0.8 mmol/g loading).

  • Amino Acids: Fmoc-protected amino acids with acid-labile side-chain protection (e.g., Fmoc-Lys(Boc)-OH, Fmoc-Asp(OtBu)-OH).

  • Key Building Block: this compound. Note: The β-amino group of this compound will require protection in a subsequent step if it is not the N-terminal residue and further elongation is desired. For simplicity, this protocol assumes this compound is the N-terminal residue. If it is internal, Z-Dap(Boc)-OH or Z-Dap(Fmoc)-OH would be used.

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Piperidine.

  • Coupling Reagents: HCTU (or HATU/HBTU) and N,N-Diisopropylethylamine (DIPEA).

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O.

Step-by-Step Synthesis Protocol

The general cycle of Fmoc-SPPS involves swelling the resin, deprotecting the N-terminal Fmoc group, coupling the next Fmoc-amino acid, and washing. This cycle is repeated until the desired sequence is assembled.

SPPS_Workflow start Start with Rink Amide Resin swell 1. Swell Resin in DMF start->swell deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 3. Wash with DMF deprotect->wash1 couple 4. Couple Fmoc-AA-OH (HCTU/DIPEA in DMF) wash1->couple wash2 5. Wash with DMF couple->wash2 repeat Repeat for each amino acid wash2->repeat repeat->deprotect Next AA couple_zdap 6. Couple this compound (Final Residue) repeat->couple_zdap Final AA wash3 7. Final Wash (DMF & DCM) couple_zdap->wash3 cleave 8. Cleavage & Deprotection (TFA/TIS/H₂O) wash3->cleave precipitate 9. Precipitate in cold ether cleave->precipitate purify 10. Purify by RP-HPLC precipitate->purify end Characterize Peptide purify->end

Caption: General workflow for Fmoc-SPPS incorporating this compound.

Detailed Steps for this compound Coupling (Step 6):

  • Resin Preparation: After the final Fmoc deprotection of the peptide chain attached to the resin, wash the resin thoroughly with DMF (3x) and DCM (3x) to remove all traces of piperidine.

  • Activation of this compound: In a separate vessel, dissolve this compound (3 eq. relative to resin loading) and HCTU (2.9 eq.) in DMF. Add DIPEA (6 eq.) and allow the mixture to pre-activate for 2-5 minutes.

  • Coupling Reaction: Add the activated this compound solution to the resin. Agitate the reaction vessel at room temperature for 2-4 hours. The coupling of Z-protected amino acids can sometimes be slower than their Fmoc counterparts.

  • Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines on the resin. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling step should be repeated with a fresh solution of activated this compound.

  • Final Washes: Once the coupling is complete, wash the resin thoroughly with DMF (3x) and DCM (3x) and dry the resin under vacuum.

Final Cleavage and Deprotection (Step 8)

A key advantage of the Z-group in an Fmoc/tBu strategy is its stability towards the final TFA cleavage cocktail. This allows for the simultaneous removal of all acid-labile side-chain protecting groups (like Boc, tBu, Trt) and cleavage of the peptide from the Wang or Rink Amide resin, while the N-terminal Z-group remains intact.[8]

  • Place the dried peptide-resin in a reaction vessel.

  • Add the cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5). Use approximately 10 mL of cocktail per gram of resin.

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA.

  • Combine the filtrates and precipitate the crude peptide by adding it dropwise to a large volume of cold diethyl ether.

  • Centrifuge the mixture, decant the ether, and dry the peptide pellet.

At this stage, you will have an N-terminally Z-protected peptide with a free β-amino group on the Dap residue. If the unprotected β-amino group is desired, the Z-group can be removed in solution via hydrogenolysis.

Application Case Study: Tuberactinomycin Analogs

The tuberactinomycins are a family of cyclic peptide antibiotics potent against Mycobacterium tuberculosis.[4] Their structure features a cyclic pentapeptide core containing non-canonical amino acids, including 2,3-diaminopropionic acid.[1][7][11][12] The synthesis of analogs of these complex natural products is a key strategy for developing new antitubercular agents with improved properties. SPPS provides a powerful platform for generating such analogs. The incorporation of a this compound derivative allows for the introduction of the crucial Dap residue, and the β-amino group can be used for subsequent cyclization or modification to mimic the natural product's architecture.

Tuberactinomycin_Concept cluster_SPPS Solid-Phase Synthesis cluster_Modification Cleavage & Modification cluster_Final Final Product zdap Z-Dap(PG)-OH spps Linear Peptide Assembly on Resin zdap->spps cleavage Cleavage from Resin spps->cleavage cyclization On- or Off-Resin Cyclization via Dap side chain cleavage->cyclization analog Tuberactinomycin Analog cyclization->analog

Caption: Conceptual workflow for synthesizing tuberactinomycin analogs using a Dap building block.

Analytical Characterization of Dap-Containing Peptides

Thorough analytical characterization is essential to confirm the successful synthesis of the target peptide.

Mass Spectrometry (MS)

Mass spectrometry is used to verify the molecular weight of the synthesized peptide. High-resolution mass spectrometry (HRMS) should be employed to confirm the elemental composition.

  • Expected Mass: The calculated mass of the peptide should account for the incorporation of the Dap residue (C₃H₆N₂O) and the N-terminal Z-group (C₈H₇O₂) if it has not been removed.

  • Tandem MS (MS/MS) for Sequence Verification: Collision-induced dissociation (CID) is used to fragment the peptide and confirm its sequence. When a Dap residue is present, characteristic fragmentation patterns can be observed. The fragmentation of the peptide backbone will produce b- and y-ions. The mass difference between adjacent b- or y-ions will correspond to the mass of the amino acid residues. A mass difference of 86.05 Da between consecutive ions would indicate the presence of a Dap residue. Due to the presence of the side-chain amine, unique fragmentation pathways involving this group might also be observed, though b/y ions are typically dominant.[13][14][15][16]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the peptide in solution.

  • ¹H NMR: The successful incorporation of the Dap residue can be confirmed by the presence of characteristic proton signals. The α-proton (Hα) of the Dap residue will typically appear in the region of 4.0-4.5 ppm, while the β-protons (Hβ) attached to the carbon bearing the side-chain amine will resonate further upfield.

  • ¹³C NMR: The carbonyl carbon of the peptide bond will resonate around 170-175 ppm. The α-carbon (Cα) of the Dap residue is expected in the 50-55 ppm range, and the β-carbon (Cβ) around 40-45 ppm. These are approximate ranges and can be influenced by neighboring residues and the peptide's conformation.[17][18][19]

  • 2D NMR: Experiments like TOCSY and NOESY can be used to assign all proton resonances and determine the three-dimensional structure of the peptide, which is crucial for understanding its biological activity.

Conclusion and Future Perspectives

This compound is a highly valuable building block for the synthesis of peptide antibiotics. Its compatibility with the robust and widely used Fmoc/tBu SPPS strategy, combined with the unique chemical properties of the Dap side chain, provides a powerful tool for medicinal chemists. The protocols and analytical strategies outlined in this guide offer a solid foundation for researchers to confidently incorporate this versatile non-canonical amino acid into their peptide drug discovery programs. The continued exploration of Dap-containing peptides and their analogs is expected to yield a new generation of potent antibiotics capable of combating the growing threat of antimicrobial resistance.

References

Application Notes & Protocols: Orthogonal Protection Strategies for Nα-Z-L-2,3-Diaminopropionic Acid (Z-Dap-OH)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

L-2,3-diaminopropionic acid (Dap) is a non-proteinogenic amino acid that serves as a versatile building block in medicinal chemistry and peptide science. Its unique structure, featuring both α- and β-amino groups, provides a valuable chemical handle for introducing specific modifications, such as peptide branching, cyclization, and the attachment of functional moieties like labels or cytotoxic payloads.[1] The starting material, Nα-Z-L-2,3-diaminopropionic acid (Z-Dap-OH), already possesses a benzyloxycarbonyl (Z) group on its α-amino function. The successful and precise utilization of this building block hinges on the implementation of a robust orthogonal protection strategy. This guide provides an in-depth exploration of the chemical principles, strategic considerations, and detailed experimental protocols for the orthogonal protection of the remaining reactive sites of this compound—the β-amino group and the C-terminal carboxylic acid.

The Principle of Orthogonality in the Context of this compound

In chemical synthesis, particularly in the assembly of complex molecules like peptides, "orthogonality" refers to the use of multiple classes of protecting groups within a single molecule.[2][3] The defining characteristic of an orthogonal system is that each class of protecting group can be selectively removed under a specific set of chemical conditions without affecting the others.[4][5]

This compound presents three distinct functional groups that require management:

  • α-Amino Group: Pre-protected with the benzyloxycarbonyl (Z or Cbz) group.

  • β-Amino Group: Free and highly nucleophilic.

  • Carboxylic Acid: Free and reactive.

The Z-group is a classic amine protecting group, renowned for its stability under both mildly acidic and basic conditions.[6][7] Its removal is typically achieved through catalytic hydrogenolysis or by treatment with strong acids like HBr in acetic acid.[6] An effective orthogonal strategy for this compound, therefore, requires the selection of protecting groups for the β-amino and carboxyl functions that are stable to Z-group cleavage conditions, and vice-versa.

G Z_Dap_OH This compound (α-Amino Protected) Protect_Beta_Amine Protect_Beta_Amine Z_Dap_OH->Protect_Beta_Amine Protect_Carboxyl Protect_Carboxyl Z_Dap_OH->Protect_Carboxyl Fully_Protected Fully Protected Dap Derivative (Orthogonal System) Deprotect_Alpha Deprotect_Alpha Fully_Protected->Deprotect_Alpha Selective α-Amine Unmasking Deprotect_Beta Deprotect_Beta Fully_Protected->Deprotect_Beta Selective β-Amine Unmasking Deprotect_Carboxyl Deprotect_Carboxyl Fully_Protected->Deprotect_Carboxyl Selective Carboxyl Unmasking Protect_Beta_Amine->Fully_Protected Protect_Carboxyl->Fully_Protected

Strategic Selection of Orthogonal Protecting Groups

The choice of protecting groups must be deliberate, guided by the overall synthetic goal. The two most dominant strategies in modern peptide synthesis, the Boc/Bzl and Fmoc/tBu approaches, provide a robust framework for selecting partners for the Z-group.[8][9]

Protecting the β-Amino Group

The primary objective is to mask the nucleophilicity of the β-amino group to prevent side reactions during subsequent coupling steps. The most common choices are the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.

  • The Boc Group (Acid-Labile): The Boc group is stable to the hydrogenolysis conditions used to cleave the Z-group and to the mildly basic conditions that might be used for ester hydrolysis.[10] It is readily removed with moderate acids, such as trifluoroacetic acid (TFA), conditions to which the Z-group is stable.[7] This Z/Boc pairing is a cornerstone of orthogonal schemes. The resulting building block, Z-Dap(Boc)-OH , is commercially available and widely used.[11][12]

  • The Fmoc Group (Base-Labile): The Fmoc group offers a truly orthogonal partner to the acid- and hydrogenolysis-sensitive Z- and Boc-groups. It is cleaved under mild basic conditions, typically with 20% piperidine in DMF.[13][14] This strategy is invaluable when complete orthogonality is required, for instance, in the on-resin synthesis of branched peptides where the β-amino group needs to be deprotected without affecting any acid-labile resin linkers or side-chain protecting groups.[1]

Comparative Analysis of Key Protecting Groups

The selection of a protection strategy is dictated by the lability of the chosen groups under different chemical environments.

Protecting GroupAbbreviationChemical FamilyCleavage ConditionsOrthogonal To
Benzyloxycarbonyl Z, CbzCarbamateH₂, Pd/C (Hydrogenolysis); HBr/AcOHFmoc, Alloc, Boc (TFA)
tert-Butoxycarbonyl BocCarbamate25-50% TFA in DCM (Moderate Acid)Z, Fmoc, Alloc
9-Fluorenylmethoxycarbonyl FmocCarbamate20-50% Piperidine in DMF (Base)Z, Boc, Alloc
tert-Butyl Ester OtBuEsterTFA (Moderate Acid)Z, Fmoc, Bzl
Benzyl Ester OBzlEsterH₂, Pd/C (Hydrogenolysis)Fmoc, Alloc, tBu

This table summarizes the general cleavage conditions; specific reaction kinetics can be influenced by the substrate and reaction environment.

Orthogonality Z Z Group Acid Acid Z->Acid Stable Base Base Z->Base Stable Boc Boc Group (or tBu) Hydrogenolysis Hydrogenolysis Boc->Hydrogenolysis Stable Boc->Base Stable Fmoc Fmoc Group Fmoc->Hydrogenolysis Stable Fmoc->Acid Stable Hydrogenolysis->Z Cleaves Acid->Boc Cleaves Base->Fmoc Cleaves

Experimental Protocols

Safety Precaution: Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Synthesis of Nα-Z-Nβ-Boc-L-2,3-diaminopropionic acid (Z-Dap(Boc)-OH)

This protocol details the protection of the β-amino group of this compound with a Boc group. The causality behind this choice is to create a derivative where the β-amino group can be selectively deprotected with acid while the α-amino Z-group remains intact.[10]

Materials & Reagents:

ReagentM.W.AmountMoles (equiv.)
This compound238.245.00 g20.99 mmol (1.0)
Di-tert-butyl dicarbonate (Boc)₂O218.255.05 g23.14 mmol (1.1)
Sodium Bicarbonate (NaHCO₃)84.013.53 g42.0 mmol (2.0)
Dioxane-50 mL-
Water-50 mL-
Ethyl Acetate-For extraction-
1 M HCl-For acidification-
Brine-For washing-
Anhydrous MgSO₄ or Na₂SO₄-For drying-

Step-by-Step Procedure:

  • Dissolution: In a 250 mL round-bottom flask, suspend this compound (5.00 g, 20.99 mmol) in a mixture of dioxane (50 mL) and water (50 mL).

  • Basification: Add sodium bicarbonate (3.53 g, 42.0 mmol) to the suspension. Stir until most of the solids dissolve, forming a clear solution.

  • Boc Protection: In a separate beaker, dissolve di-tert-butyl dicarbonate (5.05 g, 23.14 mmol) in 10 mL of dioxane. Add this solution dropwise to the stirred this compound solution at room temperature over 30 minutes.

  • Reaction: Allow the reaction to stir at room temperature overnight (approx. 16 hours). The reaction progress can be monitored by TLC (e.g., in 10% MeOH/DCM with 1% acetic acid).

  • Work-up - Solvent Removal: Remove the dioxane under reduced pressure using a rotary evaporator.

  • Work-up - Acidification: Cool the remaining aqueous solution in an ice bath. Carefully acidify the solution to pH 2-3 by the dropwise addition of 1 M HCl. A white precipitate of the product will form.

  • Work-up - Extraction: Extract the aqueous layer three times with ethyl acetate (3 x 75 mL).

  • Work-up - Washing: Combine the organic layers and wash with water (1 x 50 mL) and then brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield Z-Dap(Boc)-OH as a white solid or viscous oil. The product can be further purified by recrystallization if necessary.

Protocol 2: Selective Deprotection of the Nβ-Boc Group

This protocol is designed to unmask the β-amino group for subsequent modification, leaving the Z-group and any other acid-stable groups untouched. The use of a scavenger is critical to prevent side reactions from the carbocation generated during Boc cleavage.[1][15]

Materials & Reagents:

ReagentRoleAmount
Z-Dap(Boc)-OHSubstrate1.0 g
Dichloromethane (DCM)Solvent10 mL
Trifluoroacetic Acid (TFA)Deprotection Reagent10 mL
Triisopropylsilane (TIS)Scavenger0.5 mL
Diethyl Ether (cold)Precipitation~100 mL

Step-by-Step Procedure:

  • Dissolution: Dissolve Z-Dap(Boc)-OH (1.0 g) in dichloromethane (10 mL) in a round-bottom flask.

  • Prepare Cleavage Cocktail: In a separate container, prepare the cleavage cocktail by mixing TFA (10 mL) and TIS (0.5 mL).

  • Deprotection: Cool the substrate solution in an ice bath. Add the cleavage cocktail and stir the reaction at room temperature for 1-2 hours.

  • Concentration: Remove the TFA and DCM under reduced pressure (a rotary evaporator compatible with acid is recommended). Co-evaporation with toluene can help remove residual TFA.

  • Precipitation: Dissolve the resulting oily residue in a minimal amount of DCM and add it dropwise to a flask of cold, stirred diethyl ether (~100 mL).

  • Isolation: A white precipitate of the TFA salt of this compound will form. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Protocol 3: Selective Deprotection of the Nα-Z Group via Hydrogenolysis

This protocol removes the Z-group, liberating the α-amino group for peptide bond formation while leaving the Boc group on the side chain intact. The palladium catalyst is heterogeneous and can be removed by simple filtration.

Materials & Reagents:

ReagentRoleAmount
Z-Dap(Boc)-OHSubstrate1.0 g
Palladium on Carbon (10% Pd/C)Catalyst100 mg (10 wt%)
Methanol or EthanolSolvent25 mL
Hydrogen (H₂) GasReducing Agent1 atm (balloon) or >

Step-by-Step Procedure:

  • Setup: Dissolve Z-Dap(Boc)-OH (1.0 g) in methanol (25 mL) in a flask suitable for hydrogenation.

  • Catalyst Addition: Carefully add 10% Pd/C (100 mg) to the solution. Caution: Pd/C can be pyrophoric; handle under an inert atmosphere if dry.

  • Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring.

  • Reaction: Allow the reaction to proceed at room temperature for 4-16 hours. Monitor the reaction by TLC for the disappearance of the starting material.

  • Filtration: Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with additional methanol.

  • Concentration: Combine the filtrates and remove the solvent under reduced pressure to yield H-Dap(Boc)-OH.

Conclusion and Future Perspectives

The benzyloxycarbonyl (Z) group on this compound provides a stable and reliable anchor for the α-amino group, enabling a range of orthogonal protection strategies. The combination of Z/Boc is particularly powerful, allowing for the selective unmasking of the β-amino group under acidic conditions for site-specific modifications.[10] For more complex syntheses, especially on solid support, employing a triply orthogonal Z/Fmoc/tBu-ester scheme offers unparalleled control over the synthetic pathway.[16] The protocols detailed herein provide a validated foundation for researchers to confidently incorporate this compound and its derivatives into advanced peptide structures, paving the way for novel therapeutics and biochemical tools.

References

Troubleshooting & Optimization

preventing racemization of Z-Dap-OH during coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that maintaining stereochemical integrity is paramount to your research. This guide provides in-depth troubleshooting advice and optimized protocols specifically for preventing the racemization of Z-Dap-OH during peptide coupling reactions.

Frequently Asked Questions (FAQs): Understanding and Preventing Racemization
Q1: What is racemization and why is it a critical issue in peptide synthesis?

A1: Racemization is the conversion of a pure enantiomer (typically the biologically active L-amino acid) into a mixture of both L- and D-enantiomers. This process compromises the stereochemical integrity of the peptide. The incorporation of an incorrect stereoisomer can drastically alter the peptide's three-dimensional structure, leading to a significant loss of biological activity, altered receptor binding, and potential immunogenicity, thereby impacting its therapeutic efficacy and safety.[1][2][3]

Q2: What are the chemical mechanisms that cause racemization during coupling?

A2: Racemization during peptide coupling primarily occurs through two base-catalyzed mechanisms once the carboxylic acid of this compound is activated:

  • Oxazolone (Azlactone) Formation: This is the most prevalent pathway.[1][4] The activated carboxyl group is attacked by the carbonyl oxygen of the Z-protecting group, forming a cyclic 5(4H)-oxazolone intermediate. The proton on the alpha-carbon (the chiral center) of this oxazolone is highly acidic and is easily abstracted by a base.[5] This creates a planar, achiral enolate intermediate. When the incoming amine attacks this intermediate, it can do so from either face, resulting in both the desired L-product and the undesired D-diastereomer.[6]

  • Direct Enolization (Direct α-Proton Abstraction): A base can directly remove the proton from the alpha-carbon of the activated amino acid, forming an achiral enolate intermediate without passing through an oxazolone.[1][7] This pathway is generally less common for urethane-protected amino acids (like this compound) compared to acyl-protected ones but can become significant in the presence of strong bases or with prolonged activation times.[6]

Racemization_Mechanisms cluster_paths Start Activated this compound Oxazolone Oxazolone Intermediate Start->Oxazolone + Base - H⁺ Enolate Achiral Enolate Start->Enolate + Strong Base - H⁺ Oxazolone->Enolate + Base - H⁺ Racemic_Product L- and D-Peptide (Racemized Product) Enolate->Racemic_Product + Amine + H⁺ Direct_Enolization Direct Enolization (Direct α-Proton Abstraction) Cyclization Cyclization

The two primary pathways for racemization during peptide coupling.
Q3: Are certain amino acids more prone to racemization?

A3: Yes. While any chiral amino acid can racemize, some are particularly susceptible. Histidine and cysteine are notoriously prone to racemization.[1][8] Additionally, amino acids with electron-withdrawing groups in their side chains can increase the acidity of the alpha-proton, making racemization more likely.[4] Although diaminopropionic acid (Dap) is not cited as being as high-risk as histidine, the fundamental principles of preventing racemization are universal and should always be applied to ensure the highest purity of the final peptide.

Q4: How do coupling reagents, additives, and bases influence racemization?

A4: The choice of reagents is the most critical factor in controlling racemization.

  • Coupling Reagents: These reagents activate the carboxylic acid. Carbodiimides like DCC and DIC are cost-effective but generate highly reactive intermediates that can readily form oxazolones, increasing the risk of racemization.[4][9] Uronium/aminium (HATU, HBTU) and phosphonium (PyBOP, PyAOP) salts are generally more efficient and lead to less racemization, especially for challenging couplings.[6][10][11]

  • Additives: Additives like 1-Hydroxybenzotriazole (HOBt), 1-Hydroxy-7-azabenzotriazole (HOAt), and Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) are essential, particularly when using carbodiimides.[6][9][12] They work by forming an active ester with the activated amino acid. This active ester is more reactive towards the desired coupling reaction with the amine and less prone to cyclizing into the problematic oxazolone intermediate, thereby suppressing racemization.[12]

  • Bases: Bases are often required, but they are also the catalysts for racemization. The strength and steric hindrance of the base are crucial.[12] Sterically hindered, weaker bases like N-methylmorpholine (NMM) or 2,4,6-collidine are preferred over stronger, less hindered bases like N,N-diisopropylethylamine (DIEA) or triethylamine, which can more easily abstract the alpha-proton.[12][13]

Troubleshooting Guide: Isolating and Solving Racemization Issues

This section addresses common problems encountered during the coupling of this compound.

Problem Potential Cause Recommended Solution
Diastereomeric impurity detected by HPLC/LC-MS after coupling. Racemization during the activation/coupling step. 1. Optimize Reagent Selection: Switch to a low-racemization coupling cocktail. The combination of Diisopropylcarbodiimide (DIC) with an additive like OxymaPure or HOAt is highly effective.[6][12] For more difficult couplings, using HATU is recommended.[10]2. Change the Base: If using DIEA, switch to a weaker, more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine.[12][13] Ensure you are using the minimum necessary amount.[13]3. Control Temperature: Perform the coupling at a lower temperature (e.g., 0°C to room temperature). Avoid elevated temperatures, which accelerate racemization.[13]
Low coupling efficiency and yield. 1. Inefficient activation. 2. Steric hindrance. 1. Use a More Potent Activator: Switch from a carbodiimide-based system to a uronium/aminium salt like HATU, which is known for high efficiency, especially with sterically hindered amino acids.[10]2. Increase Coupling Time/Temperature (with caution): If you must increase the temperature, do so judiciously and monitor for racemization. A slight increase may improve yield without significantly impacting purity.3. Check Solvent: Ensure you are using high-purity, peptide-synthesis-grade solvents like DMF or NMP. Poor solvent quality can hinder the reaction.[14]
Multiple side products are observed. 1. Prolonged pre-activation time. 2. O-acylation if the Dap side chain is unprotected. 1. Minimize Pre-activation: Add the activated this compound solution to the amine component immediately after it is prepared. A long pre-activation period allows more time for the activated intermediate to racemize or degrade.[15]2. Side-Chain Protection: If you suspect side-chain reactions, consider using an orthogonally protected Z-Dap(Prot)-OH derivative, such as Z-Dap(Boc)-OH.
Experimental Protocols: Best Practices for Coupling this compound

The following protocols are designed to maximize coupling efficiency while minimizing the risk of racemization.

Protocol 1: Low-Racemization Coupling using DIC/OxymaPure

This method is a robust and cost-effective choice that provides excellent suppression of racemization.

Materials:

  • This compound

  • Amine component (e.g., resin-bound peptide with a free N-terminus)

  • Diisopropylcarbodiimide (DIC)

  • OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate)

  • N-methylmorpholine (NMM) (if coupling an amino acid salt)

  • Peptide synthesis grade DMF

Procedure:

  • Preparation: If using a resin, ensure it is swelled in DMF and the N-terminal protecting group (e.g., Fmoc) has been removed and washed thoroughly.

  • Dissolution: In a separate reaction vessel, dissolve this compound (1.5 equivalents) and OxymaPure (1.5 equivalents) in DMF.

  • Coupling: Add the solution from step 2 to your amine component.

  • Activation: Add DIC (1.5 equivalents) to the reaction mixture.

  • Reaction: Agitate the mixture at room temperature for 1-3 hours.

  • Monitoring: Check for reaction completion using a qualitative method like the Kaiser test for free primary amines.[16] A negative result (yellow beads) indicates complete coupling.

  • Washing: Once the reaction is complete, wash the resin thoroughly with DMF to remove excess reagents and the soluble diisopropylurea byproduct.

Protocol 2: High-Efficiency Coupling using HATU

This protocol is recommended for sterically hindered or otherwise challenging couplings where maximum efficiency is required.

Materials:

  • This compound

  • Amine component

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • 2,4,6-Collidine or N-methylmorpholine (NMM)

  • Peptide synthesis grade DMF

Procedure:

  • Preparation: Prepare the amine component as described in Protocol 1.

  • Coupling Solution Preparation: In a separate vessel, dissolve this compound (1.5 equivalents) and HATU (1.45 equivalents) in DMF.

  • Activation and Coupling: Add 2,4,6-Collidine (3.0 equivalents) to the solution and immediately add this activation mixture to the amine component.[10]

  • Reaction: Agitate the mixture at room temperature for 30-60 minutes.

  • Monitoring & Washing: Monitor and wash the product as described in Protocol 1.

Coupling_Workflow Start Start: Free Amine on Peptide Prepare 1. Prepare Coupling Solution: Dissolve this compound & Additive (e.g., OxymaPure) in DMF Start->Prepare Activate 2. Activate: Add Coupling Reagent (e.g., DIC or HATU/Base) Prepare->Activate Couple 3. Couple: Add activated mixture to peptide. Agitate at RT. Activate->Couple Monitor 4. Monitor Reaction (e.g., Kaiser Test) Couple->Monitor Monitor->Couple Incomplete (Recouple) Wash 5. Wash: Remove excess reagents and byproducts Monitor->Wash Complete End End: Coupled Peptide Wash->End

General workflow for a low-racemization coupling cycle.
Analytical Methods for Detecting Racemization

Confirming the stereochemical purity of your final peptide is essential. Several analytical techniques can be employed to detect and quantify racemization.

Method Principle Sensitivity Key Advantages
Chiral High-Performance Liquid Chromatography (HPLC) Utilizes a chiral stationary phase that interacts differently with the L- and D-enantiomers, resulting in their separation.Good to Excellent.[17]High resolution, well-established, and good for quantification of diastereomers in the final peptide.[2]
Gas Chromatography-Mass Spectrometry (GC-MS) Requires hydrolysis of the peptide, derivatization of the resulting amino acids to make them volatile, and separation on a chiral GC column.Very High. Can detect down to 0.1% of the D-enantiomer.[2]Extremely sensitive. Using deuterated acid for hydrolysis can correct for racemization induced during the hydrolysis step itself.[2][18]
Capillary Electrophoresis (CE) Separates charged enantiomers based on their differential migration in an electric field, often with a chiral selector added to the buffer.Excellent. Detection limits can be as low as 0.05% of the major enantiomer.[17][19]Very high resolution, often exceeding HPLC, and requires minimal sample volume.[17]

References

Technical Support Center: Strategic Minimization of Diketopiperazine (DKP) Formation in Peptides Containing Z-Dap-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals working with Z-Dap-OH (Nα-Z-L-2,3-diaminopropionic acid). This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the challenge of diketopiperazine (DKP) formation, a critical side reaction in peptide synthesis that can significantly impact yield and purity. Our guidance is grounded in established chemical principles and field-proven strategies to ensure the integrity of your synthetic peptides.

Frequently Asked Questions (FAQs)

Q1: What is diketopiperazine (DKP) formation, and why is it a concern when working with this compound?

A1: Diketopiperazine (DKP) formation is an intramolecular cyclization reaction that occurs in a resin-bound dipeptide, leading to the cleavage of the dipeptide from the resin as a cyclic anhydride.[1] This results in a truncated peptide sequence and a significant loss of final product yield. The reaction is initiated by the nucleophilic attack of the free N-terminal amine of the second amino acid onto the ester linkage of the first amino acid to the resin.

While this compound itself is not inherently more prone to DKP formation than other amino acids, its incorporation into a peptide sequence, particularly at the C-terminus or as the second amino acid, can lead to this side reaction. The presence of the Z (benzyloxycarbonyl) protecting group on the alpha-amino group means that DKP formation is a concern after the deprotection of the N-terminal protecting group of the second amino acid in the sequence. Furthermore, the presence of a free amino group on the side chain of Dap can lead to other side reactions if not properly protected.

Q2: Which factors promote DKP formation in peptide synthesis?

A2: Several factors can increase the likelihood of DKP formation:

  • Amino Acid Sequence: Peptides with Proline or Glycine at either of the first two positions from the C-terminus are particularly susceptible to DKP formation.[2] The conformational flexibility of Glycine and the unique cyclic structure of Proline can pre-organize the dipeptide into a conformation that favors cyclization.[2]

  • Deprotection Conditions: The use of strong bases, such as 20% piperidine in DMF for Fmoc deprotection, can significantly accelerate DKP formation.[2]

  • Temperature: Higher temperatures increase the rate of most chemical reactions, including DKP formation.

  • Resin Type: Resins with less sterically hindered linkers, such as Wang resin, are more prone to DKP formation.

  • Solvent: Polar aprotic solvents like DMF and NMP, commonly used in solid-phase peptide synthesis (SPPS), can facilitate the cyclization reaction.[3]

Q3: How does the Z-protecting group on Dap influence DKP formation?

A3: The Z-group (benzyloxycarbonyl) is an Nα-protecting group. In the context of DKP formation involving this compound as the first amino acid on the resin, the Z-group itself does not directly participate in the cyclization. DKP formation becomes a risk after the coupling of the second amino acid and the subsequent deprotection of its Nα-protecting group (e.g., Fmoc or Boc). At this stage, the free N-terminal amine of the second amino acid can attack the ester linkage of this compound to the resin.

It is crucial to distinguish between the Nα-Z group and the protection of the side-chain amine of Dap. An unprotected side-chain amine on Dap can lead to undesired branching of the peptide chain. Therefore, for most applications, an orthogonally protected Dap derivative, such as Z-Dap(Boc)-OH or Z-Dap(Fmoc)-OH, should be used.

Troubleshooting Guide

Issue 1: Significant loss of peptide from the resin after the coupling of the second amino acid.

This is a classic symptom of DKP formation, where the dipeptide is cleaved from the solid support.

Recommended Solutions:

  • Switch to a Sterically Hindered Resin: The use of 2-chlorotrityl chloride (2-CTC) resin is highly recommended when synthesizing peptides known to be prone to DKP formation.[1] The bulky trityl group provides steric hindrance that physically impedes the intramolecular cyclization.

  • Lower the Reaction Temperature: Performing the deprotection of the second amino acid and the subsequent coupling of the third amino acid at a reduced temperature (e.g., 0-5 °C) can significantly slow the rate of DKP formation.[2]

  • Modify Deprotection Conditions: Avoid the standard 20% piperidine in DMF for Fmoc deprotection. A milder deprotection cocktail, such as 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine in NMP, has been shown to be effective in suppressing DKP formation while maintaining efficient Fmoc removal.

Issue 2: Presence of a cyclic dipeptide byproduct in the cleavage cocktail, confirmed by LC-MS.

This indicates that DKP formation has occurred, and the cyclic dipeptide has been cleaved from the resin along with the target peptide.

Recommended Solutions:

  • Employ a Dipeptide Coupling Strategy: Synthesize the first two amino acids (including this compound) as a dipeptide unit in solution phase first. Then, couple this pre-formed dipeptide to the resin. This approach completely bypasses the vulnerable dipeptide-resin intermediate, which is the precursor to DKP formation.[1][2]

  • Optimize Coupling Reagents: Utilize coupling reagents that are known to suppress side reactions. Carbodiimides like DIC in combination with additives such as HOBt or Oxyma Pure can enhance coupling efficiency and reduce the time available for the intramolecular cyclization to occur.[3]

Experimental Protocols

Protocol 1: Coupling of Z-Dap(side-chain protected)-OH to a 2-Chlorotrityl Chloride (2-CTC) Resin

This protocol is designed to minimize DKP formation by utilizing a sterically hindered resin. It assumes the use of a side-chain protected this compound derivative (e.g., Z-Dap(Boc)-OH).

Materials:

  • 2-Chlorotrityl chloride resin

  • Z-Dap(Boc)-OH

  • Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Methanol (MeOH)

Procedure:

  • Resin Swelling: Swell the 2-CTC resin in DCM for 30 minutes in a reaction vessel.

  • Amino Acid Preparation: In a separate vial, dissolve Z-Dap(Boc)-OH (1.5 eq.) and DIPEA (3.0 eq.) in a minimal amount of DMF, then dilute with DCM.

  • Resin Loading: Drain the DCM from the swollen resin. Add the amino acid solution to the resin and agitate at room temperature for 2-4 hours.

  • Resin Capping: After the loading is complete, drain the reaction solution and add a solution of DCM/MeOH/DIPEA (80:15:5) to the resin. Agitate for 30 minutes to cap any unreacted sites.

  • Washing: Wash the resin thoroughly with DCM (3x), DMF (3x), and finally DCM (3x). Dry the resin under vacuum.

Protocol 2: Minimized DKP Formation During Fmoc Deprotection

This protocol details a milder Fmoc deprotection step to be used after the coupling of the second amino acid.

Materials:

  • Peptide-resin with N-terminal Fmoc group

  • Deprotection Solution: 2% (v/v) DBU and 5% (w/v) piperazine in NMP

  • NMP for washing

Procedure:

  • Resin Preparation: After the coupling of the second amino acid, thoroughly wash the resin with NMP.

  • First Deprotection: Add the 2% DBU / 5% piperazine solution to the resin and agitate for 5 minutes at room temperature.

  • Second Deprotection: Drain the deprotection solution and add a fresh portion of the solution. Agitate for an additional 10 minutes.

  • Washing: Drain the deprotection solution and wash the resin extensively with NMP (5x) to ensure complete removal of the deprotection reagents before proceeding to the next coupling step.

Data Summary

Strategy for DKP MinimizationKey AdvantageTypical ApplicationReference
Use of 2-Chlorotrityl Chloride Resin Steric hindrance of the linker group physically obstructs the intramolecular cyclization.When the peptide sequence is known to be highly prone to DKP formation (e.g., C-terminal Pro or Gly).[1]
Lower Reaction Temperature (0-5 °C) Slows the kinetics of the DKP formation side reaction more significantly than the desired coupling reaction.For moderately susceptible sequences where a slight increase in coupling time is acceptable.[2]
Milder Deprotection Reagents (e.g., DBU/piperazine) Reduces the basicity of the deprotection step, thereby decreasing the catalysis of DKP formation.As a general preventative measure in Fmoc-based SPPS, especially for longer peptides.
Dipeptide Coupling Completely eliminates the dipeptide-resin intermediate that is the direct precursor to DKP formation.For particularly challenging sequences where other methods are insufficient.[1][2]

Visualizing the Mechanism and Workflow

.dot

DKP_Formation_Mechanism Resin Solid Support (e.g., Wang Resin) Dipeptide Resin-Bound Dipeptide (Free N-terminus) Resin->Dipeptide this compound coupled, followed by 2nd AA Attack Intramolecular Nucleophilic Attack Dipeptide->Attack Deprotection of 2nd AA (e.g., with Piperidine) Truncated Truncated Peptide (Yield Loss) Dipeptide->Truncated Results in DKP Diketopiperazine (Cleaved from Resin) Attack->DKP Cyclization DKP_Prevention_Workflow cluster_synthesis Peptide Synthesis Initiation Start Start SPPS ChooseResin Select Resin Start->ChooseResin CTC_Resin 2-Chlorotrityl Chloride Resin ChooseResin->CTC_Resin High DKP Risk OtherResin Standard Resin (e.g., Wang) ChooseResin->OtherResin Low DKP Risk Couple1 Couple Z-Dap(side-chain protected)-OH CTC_Resin->Couple1 OtherResin->Couple1 Couple2 Couple 2nd Amino Acid Couple1->Couple2 Deprotect N-terminal Deprotection Couple2->Deprotect MildDeprotect Use Mild Conditions (e.g., DBU/Piperazine, low temp) Deprotect->MildDeprotect High DKP Risk StandardDeprotect Standard Conditions (e.g., 20% Piperidine) Deprotect->StandardDeprotect Low DKP Risk Continue Continue Synthesis MildDeprotect->Continue StandardDeprotect->Continue

References

Technical Support Center: Navigating the Use of Z-Dap-OH in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the utilization of Nα-Z-L-2,3-diaminopropionic acid (Z-Dap-OH) in Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the nuances of incorporating this unique building block into synthetic peptides. Here, we move beyond standard protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your syntheses effectively.

Introduction: The Strategic Value of this compound

Nα-Z-L-2,3-diaminopropionic acid (this compound) is a valuable, albeit challenging, non-canonical amino acid for SPPS. The Nα-benzyloxycarbonyl (Z or Cbz) protecting group offers a distinct advantage in orthogonal protection strategies due to its stability to the basic conditions used for Fmoc removal and the moderate acidic conditions for Boc deprotection.[1][2] Its primary applications include:

  • N-terminal Protection: When incorporated as the final amino acid, the Z-group can serve as a stable N-terminal cap on the final peptide.[3]

  • Orthogonal Strategies: The Z-group's unique removal conditions (catalytic hydrogenolysis or strong acids) allow for selective deprotection schemes when used in conjunction with Fmoc/tBu or Boc/Bzl chemistries.[1]

However, the unique properties of the Z-group and the bifunctional nature of diaminopropionic acid present specific challenges that can lead to undesired side reactions. This guide provides a comprehensive question-and-answer-based approach to troubleshoot these issues.

Frequently Asked Questions (FAQs)

Q1: Is it necessary to protect the side-chain (β-amino) group of this compound during SPPS?

A: Yes, it is highly recommended to protect the β-amino group of Dap. An unprotected side-chain amine is nucleophilic and can lead to several significant side reactions:

  • Intermolecular Chain Branching: The free amine can react with activated amino acids during subsequent coupling steps, resulting in the synthesis of branched peptide impurities.

  • Intramolecular Cyclization (Lactam Formation): The β-amino group can cyclize onto an activated C-terminal carboxyl group or other susceptible side chains within the peptide sequence, leading to truncated or undesired cyclic byproducts.[4] While less prone to this than its ornithine and diaminobutyric acid homologues, it remains a notable concern, especially under basic conditions.[4]

An orthogonal protecting group on the β-amine is crucial for controlled synthesis. This allows for selective deprotection and modification of the side chain if desired, while preventing unwanted reactions during chain elongation.

Q2: What are the best orthogonal protecting groups for the β-amine of this compound?

A: The choice of protecting group for the β-amine depends on the desired deprotection strategy for the Nα-Z group. The most common removal method for the Z-group is catalytic hydrogenolysis, as it is milder than using strong acids like HBr/AcOH. Therefore, the β-amine protecting group must be stable under hydrogenolysis conditions.

Protecting GroupAbbreviationRemoval ConditionsOrthogonal to Z-Group (Hydrogenolysis)
tert-ButoxycarbonylBocAcid-labile (e.g., TFA)Yes
AllyloxycarbonylAllocPd(0) catalyzedYes
9-FluorenylmethyloxycarbonylFmocBase-labile (e.g., piperidine)Yes

Recommended Building Blocks:

  • Z-Dap(Boc)-OH: This is an excellent choice for many applications. The Boc group is stable during hydrogenolysis of the Z-group and can be removed during the final TFA cleavage cocktail along with other tBu-based side-chain protecting groups.

  • Z-Dap(Alloc)-OH: The Alloc group offers an additional layer of orthogonality. It can be selectively removed on-resin using a palladium catalyst (e.g., Pd(PPh₃)₄) without affecting the Z-group, Boc, or tBu protecting groups.[5] This allows for on-resin modification of the β-amine before final cleavage.

Q3: Is the Z-group completely stable to the final TFA cleavage cocktail in Fmoc-SPPS?

A: No, the Z-group is not completely stable under standard Fmoc-SPPS cleavage conditions (e.g., 95% TFA).[3] While it is generally stable to the milder acidic conditions used for Boc-group removal (e.g., 50% TFA in DCM), prolonged exposure to high concentrations of TFA can lead to partial or complete cleavage of the Z-group.[6]

This is a critical consideration if the intention is to retain the Z-group on the N-terminus of the final peptide. The lability of the Z-group in TFA is influenced by the composition of the cleavage cocktail and the duration of the cleavage. Scavengers used to protect sensitive residues can also impact the stability of the Z-group.

Troubleshooting Guide: Common Side Reactions and Solutions

This section addresses specific problems you may encounter when using this compound, providing explanations of the underlying chemistry and actionable protocols.

Problem 1: Incomplete Coupling of this compound

Symptoms:

  • Positive Kaiser test (blue/purple beads) after the coupling step.

  • Presence of deletion sequences in the final crude peptide, as detected by mass spectrometry ([M - 237.25 Da]).

Causality: The benzyloxycarbonyl group can contribute to steric hindrance, making the coupling of this compound more challenging than for smaller, less hindered amino acids.[4] Incomplete coupling leads to a portion of the peptide chains having a free N-terminal amine, which will then couple with the subsequent amino acid, resulting in a deletion of the this compound residue.

Solutions:

  • Optimize Coupling Reagents: For sterically hindered couplings, standard carbodiimide reagents like DIC may be insufficient. Utilize more potent uronium/aminium or phosphonium salt-based reagents.

Coupling ReagentRecommendation
HATU/HBTU/PyBOP Highly recommended. These reagents form highly reactive activated esters, which can overcome steric hindrance.
DIC/OxymaPure A good, lower-racemization alternative to DIC/HOBt. Pre-activation is recommended.
  • Double Coupling: If a positive Kaiser test is observed after the initial coupling, perform a second coupling step with fresh, pre-activated this compound and coupling reagents before proceeding to the next deprotection step.

  • Increase Equivalents and Reaction Time: Use a higher excess of the this compound and coupling reagents (e.g., 3-5 equivalents) and extend the coupling time (e.g., 2-4 hours).

Workflow for Troubleshooting Incomplete Coupling

Caption: Decision workflow for incomplete this compound coupling.

Problem 2: Racemization of this compound during Coupling

Symptoms:

  • Appearance of a diastereomeric impurity in the HPLC analysis of the crude peptide, often as a closely eluting peak or shoulder to the main product peak.

  • Mass spectrometry will show the correct mass for the target peptide, but the biological activity may be reduced.

Causality: Racemization can occur during the activation of any amino acid, but urethane-protected amino acids like this compound are generally considered relatively resistant.[3] However, the risk is not zero, and it is exacerbated by strong bases and prolonged activation times. The mechanism involves the abstraction of the α-proton of the activated amino acid, leading to a planar, achiral intermediate that can be re-protonated from either face.[7]

Solutions:

  • Choice of Base: Use a weaker, more sterically hindered base for activation, such as N-methylmorpholine (NMM) or sym-collidine, instead of a stronger base like diisopropylethylamine (DIEA).[8]

  • Use of Additives: When using carbodiimide coupling agents like DIC, always include a racemization-suppressing additive such as OxymaPure or HOBt.[8]

  • Pre-activation Time: Minimize the pre-activation time before adding the activated amino acid solution to the resin.

Comparative Racemization Risk with Different Bases

BaseSteric HindranceBasicityRacemization Risk
DIEAHighHighModerate
NMMModerateModerateLower
sym-CollidineHighLowerLowest
Problem 3: Unwanted Cleavage of the Nα-Z-Group During Final Deprotection

Symptoms:

  • Mass spectrometry of the crude peptide shows a significant peak corresponding to the fully deprotected peptide ([M - 134.1 Da]) in addition to the desired Z-protected peptide.

Causality: The Z-group is labile to strong acids. While generally considered stable to the conditions for Boc removal, the prolonged exposure to high concentrations of TFA (typically 95%) used for final cleavage in Fmoc-SPPS can cleave the Z-group.[3][6] The presence of certain scavengers can also influence this side reaction.

Solutions:

  • Modified Cleavage Cocktail: If the N-terminal Z-group must be retained, avoid standard high-TFA cleavage cocktails. Instead, cleave the peptide from an acid-labile resin (e.g., 2-chlorotrityl chloride resin) using a milder acidic solution.

Experimental Protocol: Cleavage of a Z-Protected Peptide from 2-Chlorotrityl Resin

  • Resin Preparation: Wash the dry peptide-resin with dichloromethane (DCM) (3 x 1 min).

  • Cleavage: Treat the resin with a solution of TFA/TIPS/H₂O (1:2:2) in DCM (e.g., a total of 2% TFA) for 1-2 hours at room temperature.

  • Collection: Filter the resin and collect the filtrate into a flask containing pyridine (approximately 10% of the filtrate volume) to neutralize the acid.

  • Work-up: Evaporate the solvent under reduced pressure. Precipitate the protected peptide by adding cold diethyl ether.

  • Isolation: Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times. Dry the protected peptide under vacuum.

Problem 4: Side Reactions During Z-Group Removal by Hydrogenolysis

Symptoms:

  • Incomplete removal of the Z-group, detected by mass spectrometry.

  • Presence of byproducts resulting from the modification of other residues.

Causality: Catalytic hydrogenolysis is the preferred method for Z-group removal, but it can be problematic when performed on a solid support.

  • Catalyst Poisoning: Certain amino acid residues, particularly those containing sulfur (cysteine and methionine), can adsorb to the surface of the palladium catalyst and deactivate it, leading to incomplete deprotection.[9]

  • Incomplete Reaction: Poor swelling of the resin or aggregation of the peptide chains can prevent the catalyst from accessing all the Z-groups.

  • Side Reactions with Solvents: One study noted that catalytic hydrogenation in DMF can lead to formylation of lysine and histidine side chains.[10]

Solutions:

  • Choice of Solvent: Use a solvent system that promotes resin swelling and is compatible with hydrogenolysis, such as NMP, acetic acid, or a mixture of DMF and isopropanol.[10]

  • Catalyst and Hydrogen Source: Use a fresh, high-quality palladium catalyst (e.g., 10% Pd on carbon). Ammonium formate can be used as a hydrogen donor in a process called transfer hydrogenolysis, which can sometimes be more efficient than using hydrogen gas.

  • Protect Sulfur-Containing Residues: If the peptide contains Cys or Met, consider using a scavenger in the reaction mixture or perform the deprotection in solution phase after cleavage from the resin.

Experimental Protocol: On-Resin Hydrogenolysis of a Z-Group

  • Resin Preparation: Swell the Z-protected peptide-resin in the chosen solvent (e.g., NMP) for at least 1 hour.

  • Reaction Setup: Add the palladium catalyst (e.g., 10% Pd/C, 0.1-0.2 eq by weight relative to the resin) to the swollen resin.

  • Hydrogenation: Securely seal the reaction vessel and purge the atmosphere with hydrogen gas (H₂). Maintain a positive pressure of H₂ (e.g., using a balloon) and stir the suspension vigorously for 2-24 hours at room temperature.

    • Safety Note: Hydrogen gas is highly flammable. This procedure must be performed in a well-ventilated fume hood away from ignition sources.

  • Work-up: Carefully vent the hydrogen and purge with an inert gas (e.g., nitrogen). Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the resin thoroughly with the reaction solvent and then with DCM. The peptide-resin is now ready for final cleavage.

Conclusion

The successful incorporation of this compound into synthetic peptides requires a nuanced understanding of its chemical properties and potential side reactions. By anticipating challenges such as incomplete coupling, racemization, and the specific conditions required for Z-group manipulation, researchers can develop robust and efficient synthesis strategies. This guide serves as a foundational resource for troubleshooting these issues, enabling the synthesis of high-quality, complex peptides for a wide range of applications. For further assistance, please consult the references provided or contact our technical support team.

References

Technical Support Center: Improving the Yield of Peptides Containing Z-Dap-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for challenges encountered during the synthesis of peptides containing N-α-Z-L-2,3-diaminopropionic acid (Z-Dap-OH). The unique structure of this non-canonical amino acid, while offering strategic advantages for peptide modification, can present specific hurdles in solid-phase peptide synthesis (SPPS). This resource will equip you with the knowledge to navigate these challenges and optimize your peptide yields.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in peptide synthesis?

A1: this compound, or N-α-benzyloxycarbonyl-L-2,3-diaminopropionic acid, is a derivative of the non-proteinogenic amino acid L-2,3-diaminopropionic acid (Dap). The benzyloxycarbonyl (Z or Cbz) group protects the α-amino group, while the side chain contains a free primary amine.[1] This side-chain amine serves as a versatile handle for various modifications, including cyclization, branching, and conjugation to other molecules, which can enhance a peptide's conformational stability, proteolytic resistance, and biological activity.[2][3]

Q2: What are the main challenges associated with incorporating this compound into a peptide sequence?

A2: The primary challenges stem from the nucleophilic nature of the unprotected β-amino group on the Dap side chain. This can lead to side reactions during subsequent coupling steps, such as branching, where the incoming amino acid acylates the side-chain amine instead of the intended N-terminal amine. Additionally, steric hindrance from the bulky Z-protecting group can sometimes lead to lower coupling efficiencies.

Q3: Is it necessary to protect the side-chain (β-amino) group of Dap during synthesis?

A3: Yes, for most applications, it is highly recommended to use an orthogonal protecting group for the β-amino group of Dap.[4] An orthogonal protection strategy ensures that the side-chain protecting group is stable under the conditions used to remove the N-α-protecting group, and vice-versa.[5] This prevents unintended acylation of the side chain and allows for selective deprotection if site-specific modification is desired.[6] A common approach in Boc-based SPPS is to use an Fmoc group on the side chain (Boc-Dap(Fmoc)-OH), as Fmoc is base-labile while the Boc group is acid-labile.[5]

Troubleshooting Guide: A Deeper Dive into Common Issues

This section addresses specific problems you might encounter during your experiments, providing causal explanations and actionable solutions.

Problem 1: Low Coupling Efficiency of this compound

You observe a weak or positive Kaiser test after the this compound coupling step, indicating incomplete reaction and the presence of free primary amines on the resin.

Potential Causes:

  • Steric Hindrance: The benzyloxycarbonyl (Z) group is relatively bulky and can sterically hinder the approach of the activated carboxyl group to the resin-bound amine.

  • Suboptimal Activation: The chosen coupling reagent may not be potent enough to efficiently activate the carboxylic acid of this compound, especially in the context of a sterically demanding sequence.

  • Peptide Aggregation: As the peptide chain elongates, it can fold back on itself and form secondary structures that mask the N-terminal amine, preventing efficient coupling.[7] This is a common issue in the synthesis of longer or hydrophobic peptides.[7]

Solutions & Protocols:

  • Optimize Coupling Reagents: For challenging couplings, stronger, more reactive coupling reagents are recommended.[8] While standard carbodiimide reagents like DIC can be effective, especially with additives like HOBt or Oxyma Pure, uronium or phosphonium salt-based reagents often provide superior results.[8][9][10]

    Coupling Reagent Class Examples Key Advantages
    Uronium/Aminium Salts HATU, HBTU, HCTUHigh reactivity, fast kinetics.[8][11] HATU is particularly effective for hindered couplings.[11][12]
    Phosphonium Salts PyBOP, PyAOPHigh reactivity, avoids guanidinylation side reactions.[6][8][11]
    Carbodiimides + Additives DIC/HOBt, DIC/Oxyma PureCost-effective, minimizes racemization.[12][13]
  • Protocol: High-Efficiency Coupling of this compound using HATU

    • Resin Preparation: Swell the peptide-resin in N,N-Dimethylformamide (DMF). Perform the N-terminal deprotection of the preceding amino acid and wash the resin thoroughly with DMF.

    • Activation: In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF. Add N,N-diisopropylethylamine (DIPEA) (6 eq.) to the solution and allow it to pre-activate for 1-2 minutes.

    • Coupling: Add the activated amino acid solution to the resin. Agitate the reaction vessel for 2-4 hours at room temperature.

    • Monitoring: Perform a Kaiser test. If the test is positive, consider a second coupling.

    • Washing: Once the coupling is complete (negative Kaiser test), wash the resin with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x).

  • Disrupt Peptide Aggregation:

    • Solvent Choice: Switch from DMF to N-methylpyrrolidone (NMP) or add a small percentage of a chaotropic agent like DMSO to the coupling solvent.[7]

    • Elevated Temperature: Perform the coupling at a higher temperature (e.g., 40-50°C) to help disrupt secondary structures.

    • Microwave Synthesis: Utilize a microwave peptide synthesizer to enhance coupling kinetics and reduce aggregation.[7]

Problem 2: Side Reactions Involving the Dap Side Chain

Mass spectrometry of your crude peptide reveals a significant peak corresponding to a branched peptide or other unexpected modifications.

Potential Causes:

  • Unprotected β-Amino Group: If a this compound derivative without side-chain protection is used, the free β-amino group can be acylated during subsequent coupling steps, leading to the formation of a branched peptide.

  • Premature Deprotection of the Side Chain: If the chosen side-chain protecting group is not fully orthogonal to the N-α-deprotection conditions, it may be partially removed during the synthesis, exposing the β-amino group to acylation.

Solutions & Protocols:

  • Employ an Orthogonal Protection Strategy: The most robust solution is to use a this compound derivative with an orthogonal protecting group on the side chain. For Fmoc-based SPPS, Fmoc-Dap(Boc)-OH is a suitable choice. For Boc-based SPPS, Boc-Dap(Fmoc)-OH is commonly used.[5] This ensures the side chain remains protected until it is intentionally deprotected.

    Orthogonal_Protection Start Peptide-Resin-NH-AA(n) Deprotect_Alpha N-α Deprotection (e.g., Piperidine for Fmoc) Start->Deprotect_Alpha Couple_Dap Couple Fmoc-Dap(Boc)-OH Deprotect_Alpha->Couple_Dap Chain_Elongation Continue Chain Elongation Couple_Dap->Chain_Elongation Selective_Deprotect_Sidechain Selective Side-Chain Deprotection (e.g., TFA) Chain_Elongation->Selective_Deprotect_Sidechain Final_Cleavage Final Cleavage & Deprotection Chain_Elongation->Final_Cleavage No Side-Chain Modification Sidechain_Modification Side-Chain Modification Selective_Deprotect_Sidechain->Sidechain_Modification Sidechain_Modification->Final_Cleavage Final_Peptide Final Modified Peptide Final_Cleavage->Final_Peptide

    Caption: Orthogonal protection workflow for Dap.

Problem 3: Difficulty in Z-Group Deprotection

After the synthesis is complete, you encounter issues with removing the N-terminal Z-group, leading to low yields of the final peptide.

Potential Causes:

  • Catalyst Poisoning: If using catalytic hydrogenolysis, certain functional groups (e.g., sulfur-containing residues like Cysteine and Methionine) or impurities can poison the palladium catalyst, rendering it inactive.

  • Incomplete Reaction: The deprotection reaction may not have gone to completion due to insufficient reaction time, temperature, or catalyst loading.

Solutions & Protocols:

  • Catalytic Hydrogenolysis: This is the most common and mildest method for Z-group removal.[14][15]

    • Protocol: On-Resin Hydrogenolysis of Z-Group

      • Resin Preparation: Wash the peptide-resin thoroughly with DMF.

      • Reaction Setup: Suspend the resin in a suitable solvent like DMF or a mixture of DMF/DCM/MeOH. Add a palladium catalyst, such as 10% Pd/C (palladium on carbon), in a catalytic amount.

      • Hydrogenation: Purge the reaction vessel with hydrogen gas (H₂) and maintain a positive pressure (e.g., with a balloon). Stir the suspension vigorously for 2-24 hours. Safety Note: Hydrogen gas is highly flammable and should be handled in a well-ventilated fume hood.

      • Workup: Filter the reaction mixture through Celite to remove the catalyst. Wash the resin extensively to remove byproducts.[16]

  • Alternative Deprotection Methods: If hydrogenolysis is not feasible due to catalyst poisoning, stronger acidic conditions can be used, although this requires careful consideration of the stability of other protecting groups and the resin linker.

    • HBr in Acetic Acid: This is a classic method but is harsh and can lead to side reactions.

    • Trifluoromethanesulfonic acid (TFMSA): This strong acid can also cleave the Z-group.[2]

Problem 4: Purification Challenges

The crude peptide containing this compound shows a complex HPLC profile with multiple, closely eluting peaks, making purification difficult.

Potential Causes:

  • Incomplete Coupling or Deprotection: Failure to drive each coupling and deprotection step to completion will result in a mixture of deletion sequences and incompletely deprotected peptides.

  • Side Reactions: As discussed, side reactions like branching can generate impurities with very similar properties to the target peptide.[4]

  • Aggregation: The final peptide may aggregate, leading to broad peaks and poor resolution during HPLC.[4]

Solutions:

  • Optimize Synthesis: The best approach to simplifying purification is to optimize the synthesis to minimize the formation of impurities in the first place. Ensure complete coupling at every step using monitoring techniques like the Kaiser test.

  • HPLC Optimization:

    • Gradient Modification: Use a shallower gradient around the elution time of the target peptide to improve the separation of closely eluting impurities.[4]

    • Solvent System: Experiment with different mobile phase modifiers or organic solvents (e.g., isopropanol instead of acetonitrile for very hydrophobic peptides).

    • Column Chemistry: Try a different stationary phase (e.g., C8 instead of C18) to alter the selectivity of the separation.

Troubleshooting_Workflow cluster_coupling Low Coupling Efficiency cluster_side_reactions Side Reactions cluster_deprotection Deprotection Issues Start Low Peptide Yield with this compound Check_Coupling Check this compound Coupling Efficiency (Kaiser Test) Start->Check_Coupling Check_Side_Reactions Analyze Crude Product (LC-MS) Start->Check_Side_Reactions Check_Deprotection Check Final Z-Group Deprotection Start->Check_Deprotection Coupling_Positive Positive Kaiser Test Check_Coupling->Coupling_Positive Side_Products Branched Peptide or Unexpected Mass Detected Check_Side_Reactions->Side_Products Incomplete_Deprotection Z-Protected Peptide Detected in Crude Check_Deprotection->Incomplete_Deprotection Use_Stronger_Reagent Use Stronger Coupling Reagent (e.g., HATU) Coupling_Positive->Use_Stronger_Reagent Double_Couple Perform Double Coupling Coupling_Positive->Double_Couple Disrupt_Aggregation Change Solvent / Increase Temp Coupling_Positive->Disrupt_Aggregation Use_Orthogonal_Protection Use Side-Chain Protected Dap (e.g., Z-Dap(Boc)-OH) Side_Products->Use_Orthogonal_Protection Optimize_Hydrogenolysis Optimize Hydrogenolysis: Longer Time / Fresh Catalyst Incomplete_Deprotection->Optimize_Hydrogenolysis Alternative_Method Consider Alternative Deprotection (e.g., TFMSA) Incomplete_Deprotection->Alternative_Method

Caption: Troubleshooting workflow for this compound peptides.

References

Technical Support Center: Managing Aggregation in Z-Dap-OH-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and preventative measures for managing aggregation issues associated with peptides containing Nα-Z-L-2,3-diaminopropionic acid (Z-Dap-OH). As an unnatural amino acid, this compound introduces unique considerations into peptide synthesis and handling. This document is designed to provide you with the expertise and practical protocols to ensure the successful synthesis, purification, and application of your this compound-containing peptides.

Part 1: Understanding the Challenge of this compound Peptide Aggregation

Aggregation is a common hurdle in peptide chemistry, where peptide chains self-associate to form insoluble or poorly soluble supramolecular structures.[1][2] This phenomenon can occur during solid-phase peptide synthesis (SPPS), cleavage, purification, or storage. The incorporation of this compound can influence aggregation propensity through several mechanisms.

The this compound residue itself possesses a benzyloxycarbonyl (Z) group, which is notably hydrophobic. While this group is typically removed during the final cleavage step in Fmoc-based synthesis, its presence on the growing peptide chain during synthesis can contribute to hydrophobic interactions that may initiate aggregation. Furthermore, the overall sequence context of the peptide plays a critical role. Stretches of hydrophobic amino acids are well-known to promote the formation of β-sheet structures, leading to aggregation.[3]

The primary driving force for aggregation is often the formation of intermolecular hydrogen bonds between peptide backbones, leading to the formation of stable secondary structures like β-sheets.[2] While the diaminopropionic acid (Dap) residue itself is basic and might be expected to enhance solubility in acidic conditions, the interplay between its side chain, the rest of the peptide sequence, and the synthesis/solution conditions determines the overall aggregation risk.

Part 2: Proactive Strategies: Preventing Aggregation During Synthesis

Preventing aggregation from the outset is far more effective than attempting to solubilize an already aggregated peptide. The following strategies can be employed during solid-phase peptide synthesis (SPPS) to mitigate aggregation of this compound-containing peptides.

Strategic Synthesis Planning
  • Resin Selection : For sequences prone to aggregation, utilizing a low-substitution resin can be beneficial. Resins with good swelling properties, such as those based on polyethylene glycol (PEG), can also help to solvate the growing peptide chain and disrupt intermolecular interactions.[1]

  • Backbone Modifications : The introduction of structural elements that disrupt the formation of β-sheets is a highly effective strategy.[2]

    • Pseudoproline Dipeptides : Incorporating pseudoproline dipeptides at strategic locations (e.g., every 6-8 residues) introduces a "kink" in the peptide backbone, effectively hindering the formation of extended β-sheet structures.[1][3] The native serine, threonine, or cysteine residue is regenerated during the final acid cleavage.[3]

    • Dmb/Hmb Protecting Groups : Utilizing backbone-protecting groups like 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) on the α-nitrogen of amino acids prevents hydrogen bond formation.[2][3] These are also removed during the final cleavage.[1]

Optimized Synthesis Conditions

The following table summarizes key synthesis parameters that can be adjusted to minimize on-resin aggregation.

ParameterRecommendationRationale
Solvent Use N-methylpyrrolidone (NMP) or add 25% dimethyl sulfoxide (DMSO) to DMF.[1][2]These solvents have a greater ability to disrupt hydrogen bonding and solvate the peptide chain compared to standard solvents like dichloromethane (DCM) or dimethylformamide (DMF) alone.
Temperature Couple at a higher temperature (e.g., up to 60°C) or use microwave-assisted synthesis.[2]Increased temperature provides the necessary energy to break up secondary structures and can enhance coupling efficiency for difficult sequences.
Chaotropic Agents Wash the resin with a solution of a chaotropic salt (e.g., 0.8 M NaClO₄ or LiCl in DMF) before the coupling step.[1][3]These salts disrupt the structure of water and interfere with non-covalent interactions like hydrogen bonds, thus breaking up aggregates. Ensure thorough washing before coupling to avoid interference with reagents.
Sonication Gently sonicate the reaction vessel in a water bath for 15-30 minutes.[2][3]Mechanical energy can physically disrupt resin clumping and peptide aggregates, improving reagent access.
Experimental Protocol 1: Chaotropic Salt Wash for On-Resin Aggregation

This protocol is designed to be used prior to a difficult coupling step when on-resin aggregation is suspected (e.g., due to a shrinking resin bed or a difficult deprotection step).

  • Following the standard Fmoc-deprotection and subsequent washing steps, add a solution of 0.8 M LiCl in DMF to the resin.

  • Gently agitate the resin for 30 minutes.

  • Drain the chaotropic salt solution.

  • Thoroughly wash the resin with DMF (at least 5 x 1-minute washes) to completely remove the chaotropic salt.

  • Proceed with the standard amino acid coupling protocol.

Part 3: Reactive Strategies: Dealing with Post-Synthesis Aggregation

If your lyophilized this compound-containing peptide proves difficult to dissolve, the following troubleshooting guide provides a systematic approach to achieve solubilization. It is always advisable to test solubility on a small aliquot of your peptide before attempting to dissolve the entire batch.[4]

Troubleshooting Workflow for Peptide Solubilization

G cluster_0 start Start: Lyophilized Peptide test_water Attempt to dissolve in sterile water or buffer (e.g., PBS) start->test_water check_water Is the solution clear? test_water->check_water success Success: Peptide is Soluble check_water->success Yes acidic_ph Add 10% Acetic Acid or 0.1% TFA dropwise check_water->acidic_ph No (Cloudy/Precipitate) check_acidic Is the solution clear? acidic_ph->check_acidic check_acidic->success Yes organic_solvent Use a minimal amount of organic solvent (e.g., DMSO, DMF) check_acidic->organic_solvent No dilute Slowly add aqueous buffer to the organic solution organic_solvent->dilute check_dilute Does it remain clear? dilute->check_dilute check_dilute->success Yes disaggregation Proceed to Aggressive Disaggregation Protocol check_dilute->disaggregation No (Precipitates out)

Caption: A stepwise workflow for solubilizing challenging this compound-containing peptides.

Aggressive Disaggregation Protocol

For highly intractable aggregates, a protocol adapted from the disaggregation of other challenging peptides, such as polyglutamine sequences, can be effective.[5][6] This method uses strong, volatile solvents to break down aggregates into a soluble form.

Caution: Trifluoroacetic acid (TFA) and hexafluoroisopropanol (HFIP) are corrosive and volatile. This procedure must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).

  • Dissolve the aggregated peptide in a 1:1 mixture of TFA and HFIP. Sonication may be required to facilitate dissolution.

  • Allow the solution to stand for 1-2 hours at room temperature.

  • Evaporate the solvent using a gentle stream of nitrogen or argon gas.

  • After the solvent is visibly gone, continue purging for an additional 15-30 minutes to ensure complete removal.

  • The resulting peptide film or powder should now be more amenable to dissolution in standard aqueous or organic/aqueous solvent systems as described in the workflow above.

Part 4: Analytical Techniques for Detecting Aggregation

It is crucial to have reliable methods to detect and quantify aggregation. The following techniques are commonly employed:

TechniquePrincipleInformation Gained
Size-Exclusion Chromatography (SEC-HPLC) Separates molecules based on their hydrodynamic radius.Allows for the quantification of monomers, dimers, and higher-order aggregates under native conditions.[7][8]
SDS-PAGE (Non-reducing vs. Reducing) Separates proteins by molecular weight.Can reveal disulfide-linked aggregates if the non-reduced sample shows higher molecular weight species compared to the reduced sample.[8]
UV-Vis Spectroscopy (Turbidity) Aggregates scatter light, leading to an apparent increase in absorbance at higher wavelengths (e.g., 350-600 nm).A simple, quick method to assess the presence of large aggregates and monitor aggregation kinetics.[9][10]
Fluorescence Spectroscopy Can use intrinsic tryptophan fluorescence or extrinsic dyes (e.g., Thioflavin T for amyloid-like fibrils) that fluoresce upon binding to aggregates.A sensitive method to detect early-stage aggregation and characterize the type of aggregate formed.[11][12]

Frequently Asked Questions (FAQs)

Q1: My peptide sequence contains this compound and several hydrophobic residues (Val, Ile, Leu). It crashed out of solution during purification. What should I do?

This is a classic case of hydrophobicity-driven aggregation. For purification, consider adding organic modifiers like isopropanol or acetonitrile to your mobile phases. You may also need to add a small amount of TFA to both mobile phases to keep the peptide protonated and soluble. If the peptide is still insoluble, you may need to perform the aggressive disaggregation protocol with TFA/HFIP before attempting purification again.[5][6]

Q2: I successfully synthesized and purified my this compound peptide, but it aggregates upon storage in a freezer. How can I prevent this?

Freeze-thaw cycles can induce aggregation. It is best to aliquot your peptide solution into single-use volumes before freezing to minimize freeze-thaw events. Also, consider the storage buffer. The inclusion of cryoprotectants like glycerol or solubility enhancers may be necessary. Lyophilization is often the best method for long-term storage.

Q3: Can the basic side chain of Dap contribute to aggregation?

While the primary amine on the Dap side chain is expected to be protonated and positively charged at neutral or acidic pH, which generally aids solubility, it could potentially participate in ionic interactions with acidic residues (Asp, Glu) in other peptide chains, leading to aggregation under specific pH conditions. Therefore, optimizing the pH of your solution is a critical step in managing solubility.

Q4: How can I monitor for aggregation during a long synthesis run?

During automated synthesis, monitor the Fmoc deprotection profile. A broadening or flattening of the UV absorbance peak during deprotection is a strong indicator that aggregation is occurring on-resin, hindering reagent access.[1] This is a signal to consider implementing measures like higher temperature coupling or a chaotropic salt wash for the subsequent steps.

References

Technical Support Center: Purification of Peptides Synthesized with Z-Dap-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of synthetic peptides incorporating Nα-Z-L-2,3-diaminopropionic acid (Z-Dap-OH). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address frequently encountered challenges during the purification of these specialized peptides. The unique chemical properties of this compound, particularly the benzyloxycarbonyl (Z) protecting group and the reactive β-amino side chain of diaminopropionic acid (Dap), present distinct hurdles that require a nuanced approach to achieve high purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when purifying peptides containing this compound?

A1: The main difficulties arise from a combination of factors inherent to the this compound moiety. The bulky and hydrophobic nature of the Z-group can significantly increase the peptide's overall hydrophobicity, leading to strong retention on reversed-phase HPLC columns and potential solubility issues.[1] Furthermore, the nucleophilic β-amino group on the Dap side chain, if left unprotected, can lead to various side reactions during synthesis and purification, resulting in a complex mixture of impurities that are often difficult to separate from the target peptide.[1]

Q2: Is it necessary to protect the β-amino group of Dap during solid-phase peptide synthesis (SPPS) when using a Z-protected α-amino group?

A2: Yes, it is highly recommended to use an orthogonal protecting group for the β-amino group of Dap. An unprotected β-amino group can be acylated during subsequent coupling steps, leading to the formation of branched peptides.[1] An orthogonal protection strategy, where the side-chain protecting group is stable to the conditions used for Nα-Z group chemistry, is crucial. A common and effective strategy is the use of the Boc group for the β-amino protection (Z-Dap(Boc)-OH), as the Boc group is acid-labile while the Z-group is removed by catalytic hydrogenolysis.[2]

Q3: What are the most common impurities encountered in the crude product of a this compound peptide synthesis?

A3: Common impurities can be categorized as follows:

  • Synthesis-Related Impurities: These include deletion sequences from incomplete coupling reactions and truncated sequences from premature termination of peptide chain elongation.[1]

  • Protecting Group-Related Impurities: Incomplete removal of the Z-group or other side-chain protecting groups can result in closely eluting impurities.

  • Dap-Specific Impurities: If the β-amino group is unprotected, side reactions can lead to branched peptides or adduction with reagents like trifluoroacetic acid (TFA).[1]

  • Side-Reaction Products: Diketopiperazine formation, especially with N-terminal dipeptides, and aspartimide formation in sequences containing Asp residues are also possible.[1]

Q4: How does the removal of the Z-group by catalytic hydrogenolysis impact the purification strategy?

A4: Catalytic hydrogenolysis, the standard method for Z-group removal, introduces its own set of potential challenges.[1] Incomplete hydrogenolysis will leave the Z-protected peptide as a major impurity. The palladium catalyst used in this reaction can sometimes be difficult to completely remove and may interfere with downstream applications. Furthermore, certain amino acid residues, like methionine and cysteine, can poison the catalyst, leading to incomplete reactions. The purification strategy must therefore be robust enough to separate the fully deprotected peptide from its Z-protected precursor and any byproducts of the hydrogenolysis reaction.

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the purification of this compound containing peptides, primarily focusing on Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Problem 1: Poor Solubility of the Crude Peptide
  • Observation: The lyophilized crude peptide does not fully dissolve in the initial HPLC mobile phase (e.g., 0.1% TFA in water).

  • Causality: Peptides containing the hydrophobic Z-group or those with a high content of hydrophobic amino acids are prone to poor aqueous solubility.[3] Aggregation can also be a significant factor, especially for longer peptides or those with sequences that favor intermolecular interactions.[1]

  • Troubleshooting Workflow:

    start Crude Peptide Insoluble step1 Sonication in initial buffer start->step1 Try first step2 Add small increments of Acetonitrile (ACN) step1->step2 If still insoluble step3 Use a stronger organic solvent for initial dissolution (e.g., DMSO, DMF) step2->step3 If still insoluble step4 Dilute with initial HPLC buffer step3->step4 success Soluble Sample for Injection step4->success

  • Detailed Solutions:

    • Sonication: Begin by sonicating the peptide suspension in the initial mobile phase. This can help break up aggregates. 2. Organic Modifier: If sonication is insufficient, add a small percentage of an organic solvent like acetonitrile (ACN) or methanol to the aqueous solution.

    • Stronger Solvents: For highly intractable peptides, dissolve the crude material in a minimal amount of a strong organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), and then dilute the solution with the initial HPLC mobile phase to the desired concentration. 4. pH Adjustment: Since Dap is a basic amino acid, peptides with multiple Dap units will likely have a net positive charge at acidic pH. Ensuring the mobile phase is sufficiently acidic (e.g., 0.1% TFA) can aid solubility. [4]

Problem 2: Poor HPLC Peak Shape (Tailing or Broadening)
  • Observation: The main peptide peak in the HPLC chromatogram is broad or shows significant tailing.

  • Causality: This is often a result of peptide aggregation on the column, secondary interactions with the silica matrix, or co-elution with closely related impurities. [1]The presence of the Z-group can exacerbate these effects due to increased hydrophobicity.

  • Troubleshooting Workflow:

    problem Poor Peak Shape Broadening or Tailing cause1 Aggregation on Column problem->cause1 cause2 Secondary Interactions problem->cause2 cause3 Co-elution of Impurities problem->cause3 solution1 Optimize Mobile Phase: - Increase ACN concentration - Use different ion-pairing agent (e.g., Formic Acid) cause1->solution1 solution2 Adjust HPLC Conditions: - Lower flow rate - Increase column temperature cause2->solution2 solution3 Change Stationary Phase: - Use a C8 or C4 column for very hydrophobic peptides cause3->solution3

    Caption: Troubleshooting poor HPLC peak shape.

  • Detailed Solutions:

    • Optimize Mobile Phase: Ensure the concentration of the ion-pairing agent (e.g., 0.1% TFA) is adequate. For some peptides, switching to a different ion-pairing agent like formic acid (FA) may improve peak shape, although this can sometimes reduce resolution. [5] 2. Gradient and Flow Rate: Employ a shallower gradient around the elution point of your peptide to improve separation from closely eluting impurities. Reducing the flow rate can also enhance resolution.

    • Column Temperature: Increasing the column temperature (e.g., to 40-50 °C) can reduce viscosity and disrupt secondary structures, often leading to sharper peaks.

    • Stationary Phase: For very hydrophobic Z-protected peptides, a less retentive stationary phase, such as a C8 or C4 column, may provide better results than the standard C18. [6]

Problem 3: Low Recovery of Purified Peptide
  • Observation: The amount of lyophilized pure peptide obtained is significantly lower than expected.

  • Causality: Low recovery can be due to several factors including irreversible adsorption to the column, precipitation during fraction collection, or degradation of the peptide in solution. Peptides with exposed Dap side chains can be particularly susceptible to degradation.

  • Troubleshooting Workflow:

    problem Low Peptide Recovery cause1 Irreversible Adsorption problem->cause1 cause2 Precipitation in Fractions problem->cause2 cause3 Peptide Degradation problem->cause3 solution1 Column Passivation: - Inject a sacrificial protein (e.g., BSA) before the run cause1->solution1 solution2 Fraction Handling: - Add ACN to collection tubes - Freeze immediately after collection cause2->solution2 solution3 pH Control: - Ensure fractions remain acidic to maintain solubility and stability cause3->solution3

    Caption: Troubleshooting low peptide recovery.

  • Detailed Solutions:

    • Column Conditioning: Before the preparative run, "prime" the column by injecting a small amount of a standard protein like bovine serum albumin (BSA) to block active sites on the silica.

    • Fraction Collection: If the peptide is suspected to precipitate as the ACN concentration decreases post-column, add a small amount of ACN to the collection tubes beforehand.

    • Post-Purification Handling: Immediately freeze the pooled, pure fractions and lyophilize as soon as possible to prevent degradation in solution. [7]Ensure the pooled fractions remain acidic to maintain peptide solubility.

Problem 4: Incomplete Removal of the Z-Group
  • Observation: HPLC and mass spectrometry analysis of the purified peptide show a significant peak corresponding to the Z-protected precursor.

  • Causality: Incomplete catalytic hydrogenolysis can be due to catalyst poisoning by sulfur-containing residues (Met, Cys), insufficient reaction time, or poor catalyst activity.

  • Troubleshooting Workflow:

    start Incomplete Z-Group Removal step1 Check for Catalyst Poisons (Met, Cys) start->step1 step2 Increase Catalyst Loading and/or Reaction Time step1->step2 If present, be more aggressive step3 Use a Fresh, Active Catalyst step2->step3 If still incomplete step4 Consider Alternative Deprotection (e.g., HBr/AcOH) if Hydrogenolysis Fails step3->step4 If still incomplete success Complete Deprotection step4->success

    Caption: Troubleshooting incomplete Z-group deprotection.

  • Detailed Solutions:

    • Catalyst and Conditions: Ensure you are using a fresh and active palladium catalyst (e.g., Pd/C). Increase the catalyst loading and/or the hydrogen pressure. Extend the reaction time and monitor the reaction progress by analytical HPLC.

    • Alternative Deprotection: If catalytic hydrogenolysis is consistently problematic, alternative methods for Z-group cleavage, such as treatment with strong acids like HBr in acetic acid, can be considered, although this is a harsher method and requires careful consideration of other protecting groups in the peptide. [8]

Experimental Protocols

Protocol 1: Standard RP-HPLC Purification of a this compound Peptide

This protocol provides a general starting point and will likely require optimization for your specific peptide.

  • Crude Peptide Preparation:

    • After synthesis and cleavage from the resin, precipitate the crude peptide using cold diethyl ether.

    • Wash the peptide pellet with cold ether to remove organic-soluble scavengers and byproducts. [9] * Air-dry the crude peptide pellet.

  • Sample Solubilization:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent. Start with Mobile Phase A (0.1% TFA in water).

    • If solubility is an issue, use the troubleshooting workflow described in Problem 1.

    • Filter the sample through a 0.45 µm syringe filter before injection. [1]

  • Analytical Method Development:

    • Column: C18 stationary phase, 5 µm particle size, 100-300 Å pore size.

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

    • Gradient: Run a scouting gradient (e.g., 5-95% B over 30 minutes) to determine the approximate elution time of your peptide.

    • Optimization: Based on the scouting run, develop a shallower, focused gradient around the elution point of the target peptide to improve resolution. [1]

  • Preparative Purification:

    • Scale up the optimized analytical method to a preparative column with the same stationary phase.

    • Inject the dissolved crude peptide.

    • Collect fractions as the target peptide elutes, monitoring at 214-220 nm. [10]

  • Post-Purification Processing:

    • Analyze the collected fractions by analytical HPLC to assess purity.

    • Pool the fractions that meet the desired purity level.

    • Freeze the pooled fractions immediately and lyophilize to obtain the purified peptide as a white powder. [7]

Protocol 2: Catalytic Hydrogenolysis for Z-Group Removal
  • Dissolution: Dissolve the Z-protected peptide in a suitable solvent, such as methanol (MeOH) or a mixture of MeOH and acetic acid.

  • Catalyst Addition: Add a palladium on carbon catalyst (e.g., 5-10% Pd/C) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Stir the reaction mixture vigorously under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.

  • Monitoring: Monitor the reaction progress by analytical HPLC or mass spectrometry until the starting material is fully consumed.

  • Filtration: Carefully filter the reaction mixture through a pad of celite to remove the palladium catalyst. Wash the celite pad with the reaction solvent.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the deprotected peptide.

  • Purification: Purify the resulting crude peptide using the RP-HPLC protocol described above to remove any remaining impurities and the deprotected peptide from the catalyst residues.

Data Presentation

The following table presents hypothetical, yet representative, data for the purification of a 12-amino acid peptide containing one Z-Dap(Boc)-OH residue, comparing different purification strategies post-hydrogenolysis.

Purification StrategyCrude Purity (%)Final Purity (%)Recovery (%)Observations
Standard RP-HPLC (C18, 0.1% TFA)6097.545Good separation, but some peak tailing.
RP-HPLC with C8 Column6098.255Improved peak shape and better recovery for the hydrophobic peptide.
RP-HPLC at Elevated Temperature (45°C)6097.850Reduced peak broadening, faster elution.
RP-HPLC with 0.1% Formic Acid6096.540Broader peaks, but useful if TFA is incompatible with downstream applications.

References

Technical Support Center: Z-Dap-OH Stability & Scavenger Interactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with Z-Dap-OH (Nα-benzyloxycarbonyl-L-2,3-diaminopropionic acid). Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address potential stability issues and navigate the critical role of scavengers during your experiments, particularly within the context of solid-phase peptide synthesis (SPPS).

Introduction: The Chemistry of this compound and Scavengers

This compound is a non-canonical amino acid featuring a benzyloxycarbonyl (Z or Cbz) protecting group on its alpha-amine and a free primary amine on its side chain.[1] This unique structure makes it a valuable building block for synthesizing peptide analogs with modified properties, such as enhanced enzymatic stability.[2]

However, the final and most critical step in SPPS—cleavage of the peptide from the resin and removal of side-chain protecting groups—poses significant challenges. This process, typically driven by strong acids like trifluoroacetic acid (TFA), generates highly reactive carbocations from protecting groups (e.g., Boc, t-butyl, trityl).[3][4] These electrophilic species can irreversibly modify nucleophilic amino acid residues (like Trp, Met, Tyr, Cys) in the nascent peptide chain.[5] To prevent these deleterious side reactions, scavengers are added to the cleavage cocktail. These are nucleophilic reagents designed to efficiently trap or "scavenge" the carbocations before they can damage the peptide.[3][6]

This guide will explore the interplay between this compound's inherent stability and the selection of appropriate scavengers to ensure the integrity of your final peptide product.

Frequently Asked Questions (FAQs)

Q1: Is the Z-protecting group on this compound stable to standard Fmoc-SPPS cleavage conditions?

Answer: Yes, for the most part. The benzyloxycarbonyl (Z) group is generally stable to the moderate acidic conditions of a standard TFA-based cleavage cocktail (e.g., 95% TFA) used in Fmoc-SPPS.[7] This stability is a key feature that allows for its use in orthogonal protection schemes. However, the Z-group is labile to stronger acids like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), which are used in Boc-SPPS, and can also be removed by catalytic hydrogenolysis or HBr in acetic acid.[7] Therefore, this compound is well-suited for Fmoc-based strategies where the Z-group is intended to remain on the final peptide or be removed via a distinct, orthogonal step.

Q2: Can the free side-chain amine of this compound cause side reactions during TFA cleavage?

Answer: This is a common concern, but the risk is minimal under standard cleavage conditions. The side-chain primary amine of Dap is indeed nucleophilic. However, in a strong acidic environment like a 95% TFA cleavage cocktail, this amine will be protonated to form an ammonium salt (-NH₃⁺). This protonation effectively neutralizes its nucleophilicity, rendering it unreactive towards carbocations. Therefore, the primary stability concern is not the this compound residue itself, but rather the protection of other sensitive residues within your peptide sequence.

Q3: Do scavengers directly react with or degrade this compound?

Answer: It is highly unlikely. Common scavengers such as triisopropylsilane (TIS), water, 1,2-ethanedithiol (EDT), and thioanisole are designed to react with electrophilic carbocations.[5][8] As explained in Q2, the this compound residue in a TFA solution is protonated and not electrophilic. The scavengers and the this compound residue will coexist in the cleavage cocktail without direct adverse interaction. The impact of scavengers is indirect but critical: by preventing side reactions elsewhere on the peptide, they preserve the overall stability and purity of the this compound-containing molecule.

Q4: My peptide contains this compound and also a Tryptophan residue. What is the best scavenger cocktail to use?

Answer: The presence of Tryptophan (Trp) is a major consideration. Trp's indole side chain is highly susceptible to alkylation by carbocations (e.g., from Boc groups).[5] To protect it, a robust scavenger cocktail is essential. For a peptide containing Trp, a cocktail of TFA/TIS/H₂O/EDT (92.5:2.5:2.5:2.5 v/v/v/v) is a strong choice.

  • TIS is a highly effective scavenger for trityl cations and other carbocations.[9]

  • Water helps to scavenge t-butyl cations.

  • EDT is a reducing agent that helps prevent oxidation and is also an effective scavenger.[8]

If your peptide also contains arginine protected with Pmc or Pbf groups, which can generate sulfonyl cations, using Fmoc-Trp(Boc)-OH during synthesis is the best strategy to completely prevent sulfonation of the Trp indole ring.[4]

Troubleshooting Guide: Common Issues & Solutions

Issue Observed Probable Cause Recommended Solution & Scientific Rationale
Mass spectrometry shows unexpected mass additions (+56, +112, etc.) on Trp, Tyr, or Met residues. Ineffective Scavenging. The masses correspond to t-butylation. The scavenger cocktail was insufficient to trap all the t-butyl cations generated from Boc or t-butyl protecting groups during cleavage.[5]Optimize the Scavenger Cocktail. For peptides rich in t-butyl protected residues (e.g., Asp(OtBu), Ser(tBu), Tyr(tBu)), increase the scavenger concentration. Use a proven, robust mixture like Reagent K (TFA/water/phenol/thioanisole/EDT at 82.5:5:5:5:2.5).[4] Phenol and thioanisole are excellent scavengers for protecting Tyr and Met, respectively.
HPLC analysis shows a complex mixture of products, but the this compound residue appears intact. Global Peptide Degradation. While this compound is stable, other sensitive residues (e.g., Cys, Met) may have been oxidized or modified due to a poorly chosen cleavage cocktail or prolonged cleavage time. Cysteine, for example, can oxidize to form disulfide bonds or various sulfonic acids if not kept in a reduced state.[8]Refine Cleavage Protocol & Cocktail. For Cys-containing peptides, the inclusion of a reducing scavenger like EDT is mandatory to maintain the free sulfhydryl group.[8] Ensure the cleavage cocktail is prepared fresh.[10] Limit cleavage time to the minimum required for complete deprotection (typically 1.5-3 hours) to minimize contact with the harsh acidic environment.
The Z-protecting group is unintentionally cleaved from the peptide. Incompatible Cleavage Chemistry. The Z-group was exposed to conditions that remove it, such as HF, HBr/AcOH, or catalytic hydrogenolysis. This typically occurs if a protocol for Boc-SPPS was mistakenly applied to a peptide containing a Z-group.[7]Verify Your Synthetic Strategy. Confirm that you are using a cleavage method compatible with the Z-group's stability (i.e., standard TFA-based cocktails). If the Z-group must be removed, plan for a specific, orthogonal deprotection step after initial purification of the Z-protected peptide.

Visualizing the Scavenging Mechanism

The following diagram illustrates the critical role of scavengers in protecting a peptide containing a this compound residue during the final cleavage step in Fmoc-SPPS.

Scavenger_Mechanism cluster_0 Cleavage Cocktail cluster_1 Peptide-Resin Complex cluster_2 Reaction Products TFA TFA (Strong Acid) PeptideResin Peptide-Resin (with Boc, tBu groups) TFA->PeptideResin Scavengers Scavengers (TIS, H₂O, EDT) TrappedCations Scavenged Cations Scavengers->TrappedCations Forms Carbocations Reactive Carbocations (e.g., t-butyl⁺) PeptideResin->Carbocations Cleavage by TFA CleanPeptide Intact this compound Peptide PeptideResin->CleanPeptide Released Carbocations->Scavengers Trapped by SideProducts Damaged Peptide (Side Products) Carbocations->SideProducts Attacks Peptide (No Scavengers)

Caption: Workflow of TFA cleavage and the protective role of scavengers.

Recommended Universal Cleavage Protocol

This protocol is suitable for most standard peptides synthesized via Fmoc chemistry that contain a this compound residue. Always perform a small-scale trial cleavage first.

Materials:

  • Peptide-resin (dried)

  • Cleavage Cocktail: TFA/TIS/H₂O (95:2.5:2.5 v/v/v) . Prepare fresh.

  • Ice-cold diethyl ether (or MTBE)

  • Centrifuge tubes

Procedure:

  • Preparation: Place the dried peptide-resin (e.g., 25-50 mg) in a suitable reaction vessel.

  • Cleavage Reaction: Add the freshly prepared cleavage cocktail to the resin (approx. 1-2 mL for 25 mg of resin). Ensure the resin is fully suspended.

  • Incubation: Gently agitate the mixture at room temperature for 2 hours. Peptides with multiple arginine residues may require longer.[11]

  • Filtration: Filter the resin and collect the filtrate containing the cleaved peptide. Wash the resin twice with a small volume of fresh TFA and combine the filtrates.

  • Precipitation: In a centrifuge tube, add the TFA filtrate dropwise to a 10-fold volume of ice-cold diethyl ether. A white precipitate of the crude peptide should form.

  • Isolation: Centrifuge the mixture to pellet the peptide. Carefully decant the ether.

  • Washing: Wash the peptide pellet twice more with cold ether to remove residual scavengers and organic impurities.

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. The crude peptide is now ready for purification (e.g., by RP-HPLC).

This foundational guide provides the necessary technical insights to successfully work with this compound. By understanding the underlying chemical principles and carefully selecting scavenger cocktails tailored to your specific peptide sequence, you can ensure the integrity and stability of your final product.

References

Technical Support Center: Monitoring Z-Dap-OH Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for monitoring Z-Dap-OH coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) related to the crucial step of ensuring complete coupling of this compound in your synthetic workflows. As a non-canonical amino acid, Nα-Z-L-2,3-diaminopropionic acid (this compound) offers unique opportunities for peptide modification, but its successful incorporation requires careful monitoring to avoid unwanted side products and ensure high yield and purity.

This center is structured to provide not just procedural steps, but also the scientific rationale behind them, empowering you to make informed decisions during your experiments.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding this compound and the monitoring of its coupling reactions.

Q1: What is this compound and why are protecting groups important?

A1: this compound, or Nα-Z-L-2,3-diaminopropionic acid, is a derivative of the amino acid L-2,3-diaminopropionic acid where the α-amino group is protected by a benzyloxycarbonyl (Z or Cbz) group.[1][2] This protection is critical in peptide synthesis to prevent the highly nucleophilic α-amino group from participating in unwanted side reactions during peptide bond formation. The Z-group is stable under a range of conditions but can be selectively removed, typically by catalytic hydrogenation, which provides an orthogonal deprotection strategy to other common protecting groups like Boc or Fmoc.[3][4] The β-amino group remains free for subsequent coupling reactions or modifications.

Q2: Which analytical techniques are most suitable for monitoring this compound coupling?

A2: The choice of monitoring technique depends on whether the synthesis is performed in solution-phase or on a solid support (Solid-Phase Peptide Synthesis - SPPS).

  • For solution-phase synthesis: Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) are the most powerful techniques.[3][5]

  • For SPPS: The Kaiser test is a widely used qualitative method to detect the presence of free primary amines on the solid support, indicating an incomplete coupling.[3][6]

Q3: How does the Kaiser test work and how do I interpret the results?

A3: The Kaiser test is a colorimetric assay that detects free primary amines.[3] Ninhydrin reacts with the primary amine to produce an intense blue or purple color known as Ruhemann's purple.[7] In the context of this compound coupling in SPPS, a positive test (blue/purple color) on the resin beads after the coupling step indicates that the incoming this compound has failed to react with all the available amino groups on the growing peptide chain. A negative test (yellow or colorless) suggests a complete reaction.

Q4: Can I use the Kaiser test for solution-phase reactions?

A4: The Kaiser test is primarily designed for solid-phase synthesis where the peptide is attached to a resin. While technically possible to adapt for solution-phase by spotting the reaction mixture on a TLC plate and then performing the test on the spot, it is generally less practical and informative than direct TLC analysis of the reaction mixture.

Q5: What are the common side reactions to be aware of during this compound coupling?

A5: Several side reactions can occur, impacting the purity and yield of your desired product. These include:

  • Incomplete coupling: This leads to deletion sequences in the final peptide.

  • Racemization: The stereochemistry of the amino acid can be compromised during activation. The urethane nature of the Z-group helps to suppress this.[8]

  • Diketopiperazine (DKP) formation: This is particularly prevalent in SPPS at the dipeptide stage, where the N-terminal amine can attack the ester linkage to the resin, causing cyclization and cleavage.[9][10]

  • Side reactions involving the β-amino group: If the β-amino group is not the intended site of coupling, it can potentially react, leading to branched peptides.[3]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during this compound coupling.

Issue Possible Cause(s) Recommended Action(s)
Positive Kaiser test after coupling (SPPS) 1. Steric Hindrance: The coupling site may be sterically hindered. 2. Poor Resin Swelling: Inadequate swelling of the resin can limit reagent access. 3. Reagent Degradation: The coupling reagents or this compound may have degraded. 4. Insufficient Reaction Time/Equivalents: The reaction may not have gone to completion.1. Double Couple: Repeat the coupling step with fresh reagents.[6] 2. Use a More Powerful Coupling Reagent: Consider using reagents like HATU, HBTU, or PyBOP.[3] 3. Ensure Proper Resin Swelling: Swell the resin adequately in a suitable solvent (e.g., DMF or NMP) before coupling.[3] 4. Increase Reaction Time or Equivalents: Extend the coupling time or increase the equivalents of this compound and coupling reagents.
Multiple spots on TLC (Solution-Phase) 1. Incomplete Reaction: Starting material (this compound or the amine component) is still present. 2. Side Product Formation: Unwanted reactions are occurring. 3. Degradation of Starting Material or Product: Instability under the reaction conditions.1. Extend Reaction Time: Continue to monitor the reaction by TLC until the limiting reagent is consumed. 2. Optimize Reaction Conditions: Adjust temperature, solvent, or coupling reagents to minimize side reactions. 3. Analyze by LC-MS: Identify the molecular weights of the different spots to diagnose the issue.
Unexpected mass peaks in MS analysis 1. Deletion Sequences: Due to incomplete coupling in a previous step. 2. Adduct Formation: Formation of adducts with solvents or reagents. 3. Branched Peptides: The β-amino group of Dap may have reacted. 4. Diketopiperazine Formation: A mass corresponding to the cyclized dipeptide may be observed.[9]1. Review Synthesis History: Check monitoring results from previous coupling steps. 2. Optimize Purification: Use HPLC to separate the desired product from impurities. 3. Re-evaluate Protecting Group Strategy: Ensure the β-amino group is appropriately protected if it's not the intended reaction site.
Low product yield after purification 1. Incomplete Reaction: A significant portion of the starting material was unreacted. 2. Difficult Purification: The product may have similar properties to byproducts, leading to loss during purification. 3. Product Insolubility: The coupled product may have poor solubility in the reaction or work-up solvents.1. Ensure Complete Reaction: Use the monitoring techniques described below to confirm reaction completion before work-up. 2. Optimize Chromatography: Develop a more effective purification method using different solvent systems or chromatography media.[11][12] 3. Adjust Solvents: Use a solvent system in which the product is more soluble for work-up and purification.

Experimental Protocols for Monitoring

This section provides detailed step-by-step methodologies for the key analytical techniques used to monitor this compound coupling reactions.

Protocol 1: Thin-Layer Chromatography (TLC) Monitoring (Solution-Phase)

TLC is a rapid and effective method for qualitatively monitoring the progress of a solution-phase reaction by observing the disappearance of starting materials and the appearance of the product.

Materials:

  • TLC plates (Silica gel 60 F254)

  • Developing chamber

  • Capillary tubes for spotting

  • Mobile phase (e.g., a mixture of dichloromethane/methanol or ethyl acetate/hexane)

  • Visualization agent (e.g., UV light, p-Anisaldehyde stain, or Ninhydrin stain)

Procedure:

  • Prepare the TLC Plate: Using a pencil, lightly draw an origin line about 1 cm from the bottom of the TLC plate.

  • Spot the Plate: On the origin line, apply a small spot of:

    • The starting amine component.

    • This compound.

    • A co-spot (both starting materials applied to the same spot).

    • The reaction mixture.

  • Develop the Plate: Place the spotted TLC plate in a developing chamber containing the chosen mobile phase. Ensure the solvent level is below the origin line. Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualize the Plate:

    • Remove the plate from the chamber and mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Visualize the spots under a UV lamp (254 nm). Z-protected compounds will be UV active.

    • For further visualization, dip or spray the plate with a suitable stain:

      • p-Anisaldehyde Stain: A good general-purpose stain that often gives a range of colors for different functional groups upon heating.[1]

      • Ninhydrin Stain: This will stain the free amino group of the starting amine component (if it's a primary amine) and the β-amino group of the this compound. The coupled product may or may not stain depending on the accessibility of any remaining free amines.[13][14]

  • Interpret the Results: A successful reaction will show the disappearance of the starting material spots in the reaction mixture lane and the appearance of a new spot for the product. The product should have an Rf value that is different from the starting materials.

Diagram of TLC Monitoring Workflow

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_vis Visualization cluster_int Interpretation prep_plate Prepare TLC Plate spot_reactants Spot Reactants & Reaction Mixture prep_plate->spot_reactants develop Develop in Chamber spot_reactants->develop dry_plate Dry Plate develop->dry_plate uv_vis Visualize under UV Light dry_plate->uv_vis stain_plate Stain Plate (e.g., p-Anisaldehyde) uv_vis->stain_plate analyze Analyze Spots (Rf values) stain_plate->analyze conclusion Determine Reaction Completion analyze->conclusion

Caption: Workflow for monitoring a this compound coupling reaction using TLC.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Monitoring

HPLC provides quantitative data on the progress of a reaction by separating the components of the reaction mixture and measuring their relative concentrations.

Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column

  • Mobile phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

  • Mobile phase B: Acetonitrile with 0.1% TFA

  • Syringe filters (0.22 µm)

Procedure:

  • Sample Preparation: At various time points, withdraw a small aliquot of the reaction mixture. Dilute the aliquot with a suitable solvent (e.g., the mobile phase starting conditions) and filter it through a syringe filter.

  • HPLC Analysis:

    • Inject the prepared sample onto the HPLC system.

    • Elute the components using a gradient of mobile phase B (e.g., 5% to 95% B over 20-30 minutes).

    • Monitor the elution at a suitable wavelength, typically 214 nm for the peptide backbone and 254 nm for the Z-group.

  • Data Interpretation:

    • Identify the peaks corresponding to the starting materials and the product based on their retention times (which can be determined by injecting standards of the starting materials).

    • Monitor the decrease in the peak area of the limiting starting material and the increase in the peak area of the product over time.

    • The reaction is considered complete when the peak for the limiting reactant is no longer observed.

Diagram of HPLC Monitoring Logic

HPLC_Logic start Reaction Starts (t=0) aliquot Take Aliquot at time 't' start->aliquot hplc Inject into HPLC aliquot->hplc analyze Analyze Chromatogram hplc->analyze complete Reaction Complete analyze->complete Limiting reactant consumed incomplete Reaction Incomplete analyze->incomplete Limiting reactant present continue_rxn Continue Reaction incomplete->continue_rxn continue_rxn->aliquot Wait (t+Δt)

Caption: Logical flow for using HPLC to monitor reaction completion.

Protocol 3: Mass Spectrometry (MS) Analysis

MS is used to confirm the identity of the product by determining its molecular weight. It can also help in identifying byproducts.

Procedure:

  • Sample Preparation: Prepare a diluted sample of the final reaction mixture as you would for HPLC analysis.

  • Analysis: The sample can be analyzed by direct infusion into the mass spectrometer or, more commonly, by Liquid Chromatography-Mass Spectrometry (LC-MS), which provides separation prior to detection.

  • Data Interpretation:

    • In the mass spectrum, look for the peak corresponding to the expected molecular weight of the coupled product (typically as the [M+H]⁺ ion).

    • The absence of a peak for the starting materials further confirms reaction completion.

    • Any other significant peaks may correspond to side products, which can be tentatively identified based on their mass-to-charge ratio (m/z). Common fragment ions in peptide mass spectrometry are b- and y-ions from the N- and C-terminus, respectively, and c- and z-ions.[15][16][17][18]

Purification of this compound Coupled Products

Once the reaction is complete, the desired product needs to be purified from any remaining reagents, byproducts, and solvents.

Recommended Technique: Flash Column Chromatography on Silica Gel

For Z-protected peptides, which are often less polar than their deprotected counterparts, normal-phase flash chromatography is an effective purification method.[6][11][12]

General Procedure:

  • Work-up: After the reaction is complete, perform an appropriate aqueous work-up to remove water-soluble reagents and byproducts.

  • Column Packing: Pack a flash chromatography column with silica gel using a suitable solvent system (e.g., hexane or dichloromethane).

  • Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and load it onto the column.

  • Elution: Elute the column with a gradient of a more polar solvent (e.g., ethyl acetate or methanol) in a non-polar solvent (e.g., hexane or dichloromethane). The optimal solvent system can be determined by running TLC in various solvent mixtures.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound coupled product.

References

Technical Support Center: Strategies to Avoid Incomplete Deprotection of Z-Dap-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the challenges associated with the incomplete deprotection of Nα-Z-L-2,3-diaminopropionic acid (Z-Dap-OH). Our goal is to equip you with the expertise and practical knowledge to overcome common hurdles in your synthetic workflows.

Introduction to this compound and the Challenge of Deprotection

This compound, a derivative of diaminopropionic acid, features a benzyloxycarbonyl (Z or Cbz) protecting group on its α-amino group.[1][2] The Z-group is widely used in peptide synthesis due to its stability under various conditions.[3][4] However, its removal, a critical step for subsequent synthetic transformations, can be fraught with difficulties, leading to incomplete reactions, low yields, and challenging purifications. This guide will explore the common pitfalls and provide robust solutions to ensure complete and efficient deprotection.

Troubleshooting Guide: Incomplete Deprotection of this compound

This section is structured in a question-and-answer format to directly address the most common issues encountered during the deprotection of this compound.

Issue 1: My catalytic hydrogenolysis of this compound is sluggish or incomplete.

Catalytic hydrogenolysis is the most common and generally mildest method for Z-group removal.[3][5] However, its efficacy is highly dependent on several factors.

Question: What are the primary causes of incomplete hydrogenolysis and how can I address them?

Answer: Several factors can impede the efficiency of catalytic hydrogenolysis. A systematic approach to troubleshooting is essential.

  • Catalyst Poisoning: The palladium catalyst is highly susceptible to poisoning by sulfur-containing compounds (e.g., thiols, thioethers), which can be present as impurities in the starting material or solvents.[5][6]

    • Solution: Ensure the high purity of your this compound and solvents. If sulfur-containing residues are suspected, consider pre-treating your starting material with a scavenger resin or performing a recrystallization.

  • Poor Catalyst Activity: The activity of palladium on carbon (Pd/C) can vary between batches and degrade over time.[5][7]

    • Solution: Use a fresh batch of high-quality catalyst from a reputable supplier. For particularly stubborn deprotections, consider using a more active catalyst such as Pearlman's catalyst (Pd(OH)₂/C).[7] The physical and chemical properties of the catalyst, such as particle size and distribution on the carbon support, can significantly impact its efficiency.[8][9][10]

  • Insufficient Hydrogen Pressure: Atmospheric pressure may not be sufficient to drive the reaction to completion, especially for more sterically hindered substrates.[5]

    • Solution: Increase the hydrogen pressure. Utilizing a hydrogenation apparatus that allows for pressures of 50 psi or higher can significantly improve reaction rates.[6]

  • Inadequate Mixing: As a heterogeneous reaction, efficient mixing is crucial to ensure proper contact between the substrate, hydrogen, and the catalyst surface.[6]

    • Solution: Employ vigorous stirring or mechanical agitation to keep the catalyst suspended and well-dispersated in the reaction mixture.

  • Product Inhibition: The newly formed free diamine product can chelate with the palladium catalyst, thereby inhibiting its activity.[6] This is a particular concern with this compound due to the presence of two amino groups.

    • Solution: The addition of a small amount of a weak acid, such as acetic acid, can protonate the free amines, reducing their ability to coordinate with the palladium catalyst and thus maintaining its activity.[6]

Workflow for Troubleshooting Incomplete Hydrogenolysis

incomplete_rxn Incomplete Hydrogenolysis check_purity Check Substrate/Solvent Purity incomplete_rxn->check_purity Potential Cause: Catalyst Poisoning change_catalyst Use Fresh/More Active Catalyst (e.g., Pd(OH)₂/C) incomplete_rxn->change_catalyst Potential Cause: Poor Catalyst Activity increase_pressure Increase H₂ Pressure (>50 psi) incomplete_rxn->increase_pressure Potential Cause: Insufficient Hydrogen improve_mixing Ensure Vigorous Stirring incomplete_rxn->improve_mixing Potential Cause: Poor Mixing add_acid Add Weak Acid (e.g., Acetic Acid) incomplete_rxn->add_acid Potential Cause: Product Inhibition

Caption: Troubleshooting workflow for incomplete catalytic hydrogenolysis.

Frequently Asked Questions (FAQs)

Q1: Are there alternative methods to catalytic hydrogenolysis for this compound deprotection?

A1: Yes, several alternatives exist, which can be particularly useful if your substrate is sensitive to hydrogenation conditions or contains functional groups that are not compatible with catalytic reduction.

  • Acidolysis: Strong acids can cleave the Z-group. A common reagent is 33% hydrogen bromide (HBr) in acetic acid.[3][11] This method is typically fast and efficient but can be harsh and may not be suitable for substrates with other acid-labile protecting groups. Milder Lewis acid conditions, such as aluminum chloride (AlCl₃) in hexafluoroisopropanol (HFIP), can also be effective and offer better functional group tolerance.[11][12]

  • Transfer Hydrogenation: This method uses a hydrogen donor in place of hydrogen gas, which can be more convenient for labs not equipped for high-pressure hydrogenations. Common hydrogen donors include ammonium formate, cyclohexene, or 1,4-cyclohexadiene in the presence of a palladium catalyst.[13]

  • Nucleophilic Cleavage: For substrates with functionalities sensitive to both reduction and strong acids, nucleophilic cleavage can be an option. Reagents like 2-mercaptoethanol in the presence of a base can effectively remove the Z-group.[6][12][14]

Q2: I am observing side products during my Z-deprotection. What could they be and how can I avoid them?

A2: The nature of the side products depends on the deprotection method used.

  • During Catalytic Hydrogenolysis:

    • N-Benzylation: If the reaction stalls or there is insufficient hydrogen, the intermediate benzyl carbocation can alkylate the deprotected amine, leading to an N-benzyl side product.[11] Ensuring complete reaction and sufficient hydrogen supply can mitigate this.

  • During Acidolysis (e.g., HBr/AcOH):

    • Alkylation: The benzyl cation generated during cleavage can alkylate other nucleophilic sites on the molecule or in the solvent.[5] Using scavengers can help trap this reactive intermediate.

    • Acylation: If acetic acid is used as the solvent, the deprotected amine can be acylated.[5] Using a non-nucleophilic acid/solvent system like HCl in dioxane can prevent this.[5]

Q3: How do I choose the best deprotection method for my specific derivative of this compound?

A3: The choice of method is dictated by the overall functionality of your molecule.

Scenario Recommended Method Rationale
Simple this compound, no other sensitive groupsCatalytic HydrogenolysisMild, clean byproducts (toluene and CO₂).[5]
Substrate contains reducible groups (e.g., alkenes, alkynes, nitro groups)Acidolysis (HBr/AcOH or AlCl₃/HFIP)Avoids unwanted reduction of other functional groups.[7]
Substrate is sensitive to strong acidsTransfer Hydrogenation or Nucleophilic CleavageMilder conditions that preserve acid-labile groups.
Concerns about catalyst poisoning (e.g., sulfur-containing moieties)Acidolysis or Nucleophilic CleavageThese methods are not susceptible to catalyst poisoning by sulfur.[5][6]

Experimental Protocols

Protocol 1: Standard Catalytic Hydrogenolysis

This protocol outlines a general procedure for the deprotection of this compound using catalytic hydrogenolysis.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)

  • Celite® or other filtration aid

Procedure:

  • Dissolve the this compound (1.0 equivalent) in a suitable solvent such as MeOH or EtOH.[3]

  • Carefully add the 10% Pd/C catalyst to the solution.

  • Place the reaction mixture under an atmosphere of hydrogen, using either a balloon or a hydrogenation apparatus.[3]

  • Stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.[6]

  • Wash the Celite® pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected diaminopropionic acid.

Protocol 2: Acid-Catalyzed Deprotection with HBr in Acetic Acid

This protocol is suitable for substrates that are incompatible with hydrogenation.

Materials:

  • This compound

  • 33% Hydrogen bromide (HBr) in acetic acid (AcOH)

  • Anhydrous ether or other suitable solvent for precipitation

Procedure:

  • Dissolve the this compound (1.0 equivalent) in a minimal amount of 33% HBr in acetic acid at room temperature.[6]

  • Stir the solution and monitor the reaction by TLC or LC-MS. The reaction is often complete within 1-2 hours.[6]

  • Upon completion, precipitate the product by adding the reaction mixture to a large volume of cold, anhydrous ether.

  • Collect the precipitate by filtration, wash with ether, and dry under vacuum to obtain the hydrobromide salt of the deprotected product.

Deprotection Decision Workflow

start Start: Deprotect this compound check_reducible_groups Substrate has other reducible groups? start->check_reducible_groups check_acid_sensitivity Substrate is acid sensitive? check_reducible_groups->check_acid_sensitivity No acidolysis Use Acidolysis (HBr/AcOH) check_reducible_groups->acidolysis Yes hydrogenolysis Use Catalytic Hydrogenolysis check_acid_sensitivity->hydrogenolysis No transfer_hydrogenation Consider Transfer Hydrogenation or Nucleophilic Cleavage check_acid_sensitivity->transfer_hydrogenation Yes

Caption: Decision workflow for selecting a this compound deprotection method.

References

Technical Support Center: Managing Steric Hindrance in Z-Dap-OH Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for navigating the challenges of peptide synthesis involving Z-Dap-OH. This guide is designed for researchers, scientists, and drug development professionals who are encountering difficulties with the incorporation of N-α-benzyloxycarbonyl-L-2,3-diaminopropionic acid (this compound) due to steric hindrance. The bulky benzyloxycarbonyl (Z) protecting group, combined with factors inherent to the peptide sequence and synthesis conditions, can lead to sluggish or incomplete coupling reactions.

This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to empower you to overcome these synthetic hurdles. Our approach is grounded in the fundamental principles of peptide chemistry, offering explanations for why certain strategies are effective and how to tailor them to your specific sequence.

Troubleshooting Guide: Overcoming Coupling Inefficiencies with this compound

This section addresses the most common issues encountered during this compound coupling and provides a systematic approach to resolving them.

Problem 1: Low or Incomplete Coupling Efficiency

  • Symptom: A positive Kaiser test (resulting in blue beads) after the coupling step, which indicates the presence of unreacted free primary amines.[1] Subsequent mass spectrometry analysis of the crude peptide may also show a significant deletion sequence corresponding to the absence of the Dap residue.[2]

  • Workflow for Troubleshooting Low Coupling Efficiency:

    digraph "Troubleshooting_Workflow" { graph [fontname="Arial", fontsize=12, rankdir="TB"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

    start [label="Low Coupling Efficiency Detected\n(e.g., Positive Kaiser Test)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

    subgraph "cluster_0" { label = "Initial Checks"; bgcolor="#F1F3F4";

    }

    subgraph "cluster_1" { label = "Reaction Condition Optimization"; bgcolor="#F1F3F4";

    }

    subgraph "cluster_2" { label = "Reagent & Strategy Modification"; bgcolor="#F1F3F4";

    }

    end [label="Coupling Successful", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; cap_amines [label="If issues persist,\ncap unreacted amines\nto prevent deletion sequences.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

    start -> reagent_quality; reagent_quality -> optimize_conditions; optimize_conditions -> solvent_choice; solvent_choice -> change_reagent; change_reagent -> double_coupling; double_coupling -> end; double_coupling -> cap_amines [style=dashed]; }

    Caption: A systematic workflow for troubleshooting low this compound coupling efficiency.

  • Detailed Solutions:

    • Insufficient Reagent Reactivity: Standard carbodiimide reagents like DCC and DIC may not be potent enough to overcome the steric barrier presented by the Z-group and the growing peptide chain.[2][3]

      • Solution: Upgrade to a more powerful in-situ activating reagent. Uronium/aminium salts such as HATU, HCTU, and COMU, or phosphonium salts like PyBOP and PyAOP, are significantly more effective.[1][3] These reagents form highly reactive esters (OAt or Oxyma esters) that can overcome the steric hindrance more efficiently.[3] For exceptionally difficult couplings, converting the carboxylic acid to an acyl fluoride has proven to be a highly effective strategy.[3][4]

    • Suboptimal Reaction Conditions: Steric hindrance inherently slows down the reaction rate.[3]

      • Solution: Increase the coupling reaction time from the standard 1-2 hours to 4 hours, or even overnight.[2] Gentle heating (e.g., to 40-60°C) can also help overcome the activation energy, but must be done cautiously to minimize the risk of racemization.[2][5] Microwave-assisted peptide synthesis (MASPPS) is a particularly effective technique for accelerating difficult couplings by efficiently heating the reaction mixture.[3][6]

    • Poor Solvation and Peptide Aggregation: The growing peptide chain, especially if it contains hydrophobic residues, can aggregate on the solid support, blocking reactive sites and further hindering the coupling reaction.[5][7] The solvent plays a crucial role in solvating the peptide-resin complex to maintain its accessibility.[8][9]

      • Solution: Switch from Dimethylformamide (DMF) to N-methylpyrrolidone (NMP), which has superior solvating properties.[3][9] For particularly challenging sequences, a "magic mixture" of solvents like DCM/DMF/NMP (1:1:1) can be beneficial.[5] The incorporation of chaotropic salts, such as LiCl, into the coupling mixture can also help to disrupt aggregates.[5]

    • Incomplete Reaction After a Single Coupling: For highly hindered residues, a single coupling step may not be sufficient to achieve a quantitative yield.

      • Solution: Perform a "double coupling," where the coupling procedure is repeated with a fresh solution of the activated this compound and reagents.[3][10] This is a widely used and effective method to drive the reaction to completion.[3]

Problem 2: Presence of Diastereomeric Impurities or Racemization

  • Symptom: HPLC or MS analysis reveals the presence of the D-Dap diastereomer in the final peptide.

  • Causes & Solutions:

    • Over-activation of the Amino Acid: The activation of the carboxylic acid can lead to the ionization of the α-proton, particularly with highly reactive coupling reagents or prolonged activation times, resulting in racemization.[11]

      • Solution:

        • Use Racemization-Suppressing Additives: Always use additives like HOBt or, preferably, OxymaPure® with carbodiimide coupling reagents.[5][12] For uronium/phosphonium reagents, those based on HOAt (like HATU) or Oxyma (like COMU) are designed to minimize racemization.[13]

        • Optimize Base Addition: The organic base used (e.g., DIPEA) can promote racemization. Use the minimum number of equivalents necessary and consider a less hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine.[1][5]

        • Control Temperature and Pre-activation Time: Avoid prolonged pre-activation times and excessively high temperatures, as both can increase the risk of racemization.[5]

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of steric hindrance when coupling this compound?

The steric hindrance associated with this compound coupling is multifactorial. The primary contributor is the bulky benzyloxycarbonyl (Z) group on the α-amino nitrogen.[11] This bulk can be compounded by the growing peptide chain, which may adopt secondary structures or aggregate, further obstructing the N-terminal amine.[3] Additionally, the side chain of the N-terminal amino acid to which this compound is being coupled can also contribute significantly, especially if it is a β-branched residue like Valine or Isoleucine.[11]

Q2: Which coupling reagents are most effective for this compound?

For challenging couplings involving this compound, uronium or phosphonium-based reagents are highly recommended over standard carbodiimides.[2][3] Reagents that form highly reactive OAt or Oxyma esters are generally preferred.[3]

  • HATU and PyAOP are considered among the most efficient as they form OAt esters.[3]

  • COMU , an Oxyma-based reagent, demonstrates performance comparable to HATU but with a superior safety profile, as it does not rely on potentially explosive HOBt or HOAt derivatives.[13]

Q3: Is it necessary to protect the side-chain amino group of this compound?

Yes, it is highly recommended to protect the side-chain β-amino group of Dap to prevent unwanted side reactions.[14] An unprotected side-chain amine is nucleophilic and can react with activated amino acids during subsequent coupling steps, leading to the formation of branched peptides.[14] An orthogonal protecting group (e.g., Fmoc, Boc, or Dde) should be used, which can be removed under conditions that do not affect the N-terminal Z-group or other side-chain protecting groups in the sequence.

Q4: Can increasing the temperature to improve coupling efficiency lead to side reactions?

Yes, while increasing the temperature can be very effective for overcoming the activation energy of a sterically hindered coupling, it must be done with caution.[3] The primary risk is an increased rate of racemization.[5] For certain residues, elevated temperatures can also promote other side reactions. Therefore, temperature increases should be implemented judiciously, often as a secondary strategy after optimizing coupling reagents and reaction times.

Q5: What is "capping" and when should I use it?

Capping is the process of intentionally terminating unreacted peptide chains by acetylating the free N-terminal amines. This is typically done with acetic anhydride and a non-nucleophilic base like DIPEA.[1] If you find that a coupling reaction remains incomplete even after employing strategies like double coupling, it is advisable to cap the unreacted amines. This prevents the formation of deletion peptides, which can be difficult to separate from the desired full-length product during purification, thus simplifying the final workup.[1][10]

Data & Reagent Comparison

The selection of a coupling reagent is a critical decision in managing sterically hindered reactions. The following table summarizes the relative performance of common reagents.

Reagent ClassExamplesRelative ReactivityRacemization RiskKey Considerations
Carbodiimide DIC, DCCModerateModerate to HighOften insufficient for hindered couplings.[3] Requires an additive (e.g., HOBt, OxymaPure) to suppress racemization.[12]
Uronium/Aminium HBTU, HCTUHighLow (with HOBt/HOAt)HCTU is more reactive than HBTU.[3] Guanidinylation of the N-terminus is a possible side reaction if excess reagent is used.[2][15]
Uronium/Aminium (Azabenzotriazole based) HATUVery HighVery LowConsidered a gold standard for difficult couplings due to the formation of highly reactive OAt esters.[2][3]
Phosphonium PyBOP, PyAOPHigh to Very HighLowPyAOP is the aza-version and is more reactive. Does not cause guanidinylation.[3] Byproducts can be carcinogenic (HMPA from BOP).[12]
Oxyma-based COMUVery HighVery LowPerformance is comparable to HATU with a better safety profile.[13]

Experimental Protocols

Protocol 1: High-Efficiency Coupling of this compound using HATU

This protocol is recommended for sterically demanding coupling steps where standard methods have failed.

  • Resin Preparation: Swell the resin-bound peptide in DMF for 30-60 minutes. If the N-terminal protecting group is Fmoc, deprotect using 20% piperidine in DMF (2 x 10 minutes) and wash the resin thoroughly with DMF (5-7 times).[5]

  • Activation Solution: In a separate vessel, dissolve Z-Dap(side-chain-PG)-OH (3-4 equivalents relative to resin loading), HATU (2.9-3.9 equivalents), and a non-nucleophilic base like DIPEA or 2,4,6-collidine (6-8 equivalents) in DMF.[3]

  • Pre-activation: Allow the activation solution to stand for 1-5 minutes at room temperature.[3]

  • Coupling Reaction: Add the pre-activated solution to the resin. Agitate the mixture at room temperature for 2-4 hours. For very difficult couplings, the reaction time can be extended overnight.[2][5]

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines.[16] A negative result (yellow beads) indicates complete coupling.

  • Washing: Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.[2]

  • (Optional) Double Coupling: If the Kaiser test is positive, repeat steps 2 through 6 with a fresh solution of activated amino acid.[3]

Protocol 2: Low-Racemization Coupling using DIC/OxymaPure®

This protocol is a cost-effective alternative for couplings that are moderately hindered and where minimizing racemization is a primary concern.

  • Resin Preparation: Swell and deprotect the resin as described in Protocol 1.

  • Reagent Solution: In a separate vessel, dissolve Z-Dap(side-chain-PG)-OH (3 equivalents) and OxymaPure® (3 equivalents) in DMF.[5]

  • Coupling Reaction: Add the amino acid/OxymaPure solution to the resin. Then, add Diisopropylcarbodiimide (DIC) (3 equivalents). Agitate the mixture at room temperature for 2-4 hours.[16]

  • Monitoring & Washing: Follow the same monitoring and washing steps as outlined in Protocol 1. If the reaction is incomplete, consider extending the reaction time before resorting to a more powerful coupling reagent.

digraph "Peptide_Coupling_Mechanism" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

subgraph "cluster_activation" { label="Step 1: Carboxyl Activation"; bgcolor="#4285F4" fontcolor="#FFFFFF"

}

subgraph "cluster_coupling" { label="Step 2: Nucleophilic Attack"; bgcolor="#34A853" fontcolor="#FFFFFF"

} }

Caption: General mechanism of amide bond formation in peptide synthesis.

References

Z-Dap-OH Reactions: A Technical Support Guide to Temperature Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for Nα-Z-L-2,3-Diaminopropionic acid (Z-Dap-OH). As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights into the critical role temperature plays in the successful application of this versatile building block in peptide synthesis and other chemical reactions. This resource is structured to anticipate and address the common challenges and questions that arise during experimental work, moving beyond simple step-by-step instructions to explain the causality behind protocol choices.

Understanding this compound: Foundational Knowledge

This compound, also known as Nα-Benzyloxycarbonyl-L-2,3-diaminopropionic acid, is a crucial intermediate for synthesizing peptides containing L-2,3-diaminopropionic acid (Dap) residues.[1] These peptides are components of various biologically active compounds, including certain antibiotics.[1] The benzyloxycarbonyl (Z or Cbz) group protects the α-amino group, allowing for selective reactions at the β-amino or carboxyl functionalities.[2][3][4]

Key Physicochemical Properties:
PropertyValueSource
Molecular Formula C₁₁H₁₄N₂O₄[5]
Molecular Weight 238.24 g/mol [5]
Appearance White to off-white crystalline solid
Melting Point ~240 °C (with decomposition)[1]
Storage Temperature Room Temperature (Keep in a dark, dry place)

The Crucial Role of Temperature in this compound Reactions

Temperature is a double-edged sword in peptide synthesis. While elevated temperatures can enhance reaction kinetics, they can also promote undesirable side reactions.[6] The key is to find the optimal thermal window that maximizes yield and purity.

General Principles of Temperature in Peptide Synthesis:

Temperature_Effects

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for coupling this compound in solution-phase peptide synthesis?

A1: For standard peptide couplings involving Z-protected amino acids, reactions are typically conducted at room temperature (20-25 °C) to minimize the risk of side reactions. However, for sterically hindered couplings or sequences prone to aggregation, elevating the temperature to 40-50 °C can significantly improve reaction rates and yields. It is crucial to monitor the reaction closely at elevated temperatures for any increase in byproducts.

Q2: Can I use microwave synthesis with this compound?

A2: Yes, microwave-assisted peptide synthesis (MAPS) can be employed. The primary benefit of microwave irradiation is the rapid and efficient heating of the reaction mixture.[6] This can dramatically reduce coupling and deprotection times. However, it is essential to have precise temperature control, as the high temperatures achieved can increase the risk of racemization, especially with sensitive amino acids.[6] A starting point for microwave-assisted coupling of this compound would be a temperature of 60-80°C, with short irradiation times.

Q3: How does temperature affect the stability of the Z-protecting group on this compound?

A3: The benzyloxycarbonyl (Z) group is generally stable under the conditions used for peptide synthesis.[2][3] It is resistant to mildly acidic and basic conditions at room temperature. However, prolonged exposure to high temperatures, especially in the presence of strong nucleophiles or bases, can lead to gradual degradation. The Z-group is typically removed by catalytic hydrogenolysis (e.g., H₂/Pd-C) or strong acids like HBr in acetic acid, and these deprotection methods can be influenced by temperature.[4] For instance, catalytic transfer hydrogenation for Z-group removal can sometimes be accelerated by gentle heating, but this must be optimized to avoid side reactions.

Q4: What are the potential side reactions of this compound at elevated temperatures?

A4: The primary concern at elevated temperatures is racemization , where the stereochemical integrity of the chiral center is compromised, leading to a mixture of L- and D-isomers. This is a known issue for Z-protected amino acids during activation and coupling.[7] Another potential issue is the increased lability of other protecting groups in your peptide sequence that might not be stable at higher temperatures.

Q5: How does temperature impact the solubility of this compound?

A5: this compound is a crystalline solid with limited solubility in many common organic solvents at room temperature. Heating can significantly improve its solubility, which is often necessary to achieve the desired concentration for coupling reactions. Gentle warming of the solvent (e.g., DMF, NMP) is a common practice to dissolve this compound before adding it to the reaction mixture. Always ensure the compound is fully dissolved before initiating the coupling reaction to avoid issues with reaction stoichiometry and incomplete conversion.

Troubleshooting Guide: Temperature-Related Issues

Problem Possible Cause(s) Recommended Solution(s)
Low coupling efficiency / Incomplete reaction - Insufficient temperature: The reaction may be too slow at room temperature, especially for sterically hindered amino acids. - Poor solubility of this compound: The reagent may not be fully dissolved at lower temperatures.- Gradually increase the reaction temperature in 10°C increments (e.g., from room temperature to 40°C, then 50°C), monitoring the reaction progress by TLC or LC-MS. - Gently warm the solvent to ensure complete dissolution of this compound before adding it to the reaction vessel. - Consider using a more polar solvent or a solvent mixture to improve solubility.
Presence of diastereomeric impurities (racemization) - Excessive temperature during coupling: High temperatures can promote the formation of an oxazolone intermediate, which is prone to racemization.- Reduce the coupling temperature. If elevated temperatures are necessary, minimize the reaction time. - Use racemization-suppressing additives such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).
Unexpected byproducts - Degradation of this compound or other reagents: Prolonged exposure to high temperatures can lead to the decomposition of reagents. - Side reactions of other protecting groups: Elevated temperatures may compromise the stability of other protecting groups in the peptide chain.- Ensure all reagents are fresh and of high purity. - Lower the reaction temperature and extend the reaction time if necessary. - Review the temperature stability of all protecting groups in your synthetic scheme.
Inconsistent reaction times - Fluctuations in ambient temperature: Reactions run at "room temperature" can be affected by changes in the laboratory environment.- Use a temperature-controlled reaction block or water bath to maintain a consistent reaction temperature. - For sensitive reactions, avoid placing them in direct sunlight or near heat sources.

Experimental Protocols

Protocol 1: Standard Solution-Phase Coupling of this compound at Room Temperature

This protocol outlines a general procedure for coupling this compound to an amino acid ester or a peptide chain in solution.

Protocol1

Protocol 2: Elevated Temperature Coupling for Difficult Sequences

This protocol is adapted for situations where room temperature coupling is inefficient.

  • Dissolution and Activation:

    • In a reaction vessel, dissolve this compound (1.5 eq) and a suitable activating agent (e.g., HATU, 1.45 eq) in an appropriate solvent (e.g., DMF or NMP).

    • Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (3.0 eq).

  • Coupling Reaction:

    • Add the amine component (1.0 eq) to the activated this compound solution.

    • Heat the reaction mixture to the desired temperature (e.g., 40-50 °C) using a controlled heating mantle or oil bath.

    • Maintain the temperature and stir the reaction for 1-2 hours.

  • Monitoring and Work-up:

    • Monitor the reaction for the consumption of the starting material using TLC or LC-MS.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Proceed with a standard aqueous work-up and purification.

Note: Always perform a small-scale trial to determine the optimal temperature and reaction time for your specific substrate before proceeding to a larger scale.

References

Validation & Comparative

A Senior Application Scientist's Guide: Z-Dap-OH vs. Fmoc-Dap(Boc)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of Solid-Phase Peptide Synthesis (SPPS), the strategic selection of protected amino acid building blocks is paramount to success. This is particularly true for non-proteinogenic amino acids like L-2,3-diaminopropionic acid (Dap), which offers a valuable scaffold for creating peptides with novel structures and functions. The bifunctional nature of Dap, with its α- and β-amino groups, demands a robust and orthogonal protection strategy to prevent unwanted side reactions such as chain branching.

This guide provides an in-depth, objective comparison of two key Dap derivatives: the classically protected Nα-Z-L-Dap-OH and the modern workhorse, Nα-Fmoc-Nβ-Boc-L-Dap-OH. We will delve into the fundamental chemistry of their respective protecting group strategies, present comparative performance data, and provide detailed experimental protocols to guide researchers, scientists, and drug development professionals in making the most informed decision for their synthetic needs.

The Fundamental Divide: Boc/Bzl vs. Fmoc/tBu Strategies

The choice between Z-Dap-OH and Fmoc-Dap(Boc)-OH is fundamentally a choice between two different orthogonal protection philosophies that have shaped the field of peptide synthesis.[1][2][3]

  • This compound belongs to the traditional Boc/Bzl strategy . In this approach, the temporary Nα-protecting group for chain elongation is tert-butyloxycarbonyl (Boc), which is removed by moderate acid (e.g., TFA).[4] The benzyloxycarbonyl (Z) group, on the other hand, serves as a "permanent" protecting group, stable to the repetitive TFA treatments and typically removed at the end of the synthesis using strong acids like liquid hydrogen fluoride (HF) or catalytic hydrogenation.[1][5]

  • Fmoc-Dap(Boc)-OH is a cornerstone of the modern Fmoc/tBu strategy . This is a truly orthogonal system where the temporary Nα-Fmoc group is labile to mild base (commonly piperidine), while the side-chain protecting groups, like tert-butyl (tBu) and the Nβ-Boc group on Dap, are labile to acid.[4][6] This allows for deprotection under distinct and milder conditions, which is a major reason for the widespread adoption of Fmoc chemistry in both manual and automated SPPS.[6][7]

Head-to-Head Comparison: this compound vs. Fmoc-Dap(Boc)-OH

The practical implications of these differing strategies are significant, impacting everything from reaction conditions to potential side reactions and overall workflow.

FeatureThis compound (in Boc/Bzl Strategy)Fmoc-Dap(Boc)-OH (in Fmoc/tBu Strategy)Senior Scientist's Field Notes
Nα Protection Benzyloxycarbonyl (Z)9-Fluorenylmethoxycarbonyl (Fmoc)The Z-group is rarely used for iterative Nα-protection in modern SPPS due to the harsh deprotection conditions. Its primary modern role is as a specialized, orthogonal side-chain or N-terminal protecting group.[5]
Nβ Side-Chain Protection None (H₂N-) in this compoundtert-Butyloxycarbonyl (Boc)The free β-amino group in this compound makes it unsuitable for direct use in SPPS without prior side-chain protection, which would lead to chain branching. Fmoc-Dap(Boc)-OH provides the necessary orthogonal side-chain protection.[8]
Orthogonality Quasi-orthogonal with Boc. Both Z and Boc are acid-labile, relying on different strengths of acid for selective removal.[3][4]Fully orthogonal. Fmoc is base-labile, while Boc is acid-labile, allowing for selective removal with no cross-reactivity.[2][4]True orthogonality is a major advantage of the Fmoc/tBu strategy, simplifying the synthesis of complex peptides requiring on-resin side-chain modifications.[9]
Nα Deprotection Conditions Catalytic Hydrogenolysis (e.g., H₂/Pd) or strong acid (HBr/AcOH). Not compatible with standard iterative SPPS.20-40% Piperidine in DMF.[6][10]The mild, base-mediated deprotection of Fmoc is highly compatible with automation and a wide range of functional groups and linkers.[6] Hydrogenolysis for Z-group removal is incompatible with sulfur-containing residues (Met, Cys) and some resins.[11]
Final Cleavage & Deprotection Strong acid (e.g., HF, TFMSA) to remove side-chain groups like Bzl.Trifluoroacetic acid (TFA) cocktail.[6][12]The use of highly corrosive and hazardous liquid HF in the Boc/Bzl strategy requires specialized, expensive equipment.[6] The TFA-based cleavage in Fmoc-SPPS is significantly milder and more accessible.
Key Side Reactions Potential for t-butylation of Trp/Met during iterative Boc deprotection.[4] Chain branching if Nβ is unprotected.Diketopiperazine formation at the dipeptide stage.[13] Aspartimide formation with Asp-containing sequences.[13] Piperidine adducts.[4]While Fmoc chemistry has its own set of common side reactions, they are well-characterized and can often be mitigated through optimized coupling protocols and sequence-specific strategies.[14]
Primary Application N-terminal capping to prevent side reactions (e.g., diketopiperazine formation).[5][11] Solution-phase synthesis.Routine incorporation of Dap into peptide sequences via automated or manual Fmoc-SPPS.[15] Synthesis of branched or cyclic peptides.[16][17]Fmoc-Dap(Boc)-OH is the undisputed standard for incorporating Dap in SPPS.[15] this compound is a specialized tool, valuable for its orthogonality to both Fmoc and Boc groups in complex synthetic schemes.[5]

Visualizing the Chemistry and Workflows

Understanding the structural differences and the synthetic cycles is key to appreciating the practical applications of each derivative.

Chemical Structures

G cluster_0 Fmoc-Dap(Boc)-OH cluster_1 This compound Fmoc_Dap Fmoc_Dap Z_Dap Z_Dap

Caption: Chemical structures of Fmoc-Dap(Boc)-OH and this compound.

SPPS Workflow Comparison

The logical flow of a single coupling cycle highlights the fundamental operational differences between the two strategies.

SPPS_Workflows cluster_fmoc Fmoc-SPPS Cycle for Fmoc-Dap(Boc)-OH cluster_boc Boc-SPPS Cycle (General) f_start Resin-Peptide-(AA)n-NH-Fmoc f_deprotect 1. Deprotection: 20% Piperidine/DMF f_start->f_deprotect f_wash1 Wash (DMF) f_deprotect->f_wash1 f_intermediate Resin-Peptide-(AA)n-NH2 f_wash1->f_intermediate f_couple 2. Coupling: Fmoc-AA-OH, Activator, Base f_intermediate->f_couple f_wash2 Wash (DMF) f_couple->f_wash2 f_end Resin-Peptide-(AA)n+1-NH-Fmoc f_wash2->f_end b_start Resin-Peptide-(AA)n-NH-Boc b_deprotect 1. Deprotection: 25-50% TFA/DCM b_start->b_deprotect b_wash1 Wash (DCM) b_deprotect->b_wash1 b_neutralize 2. Neutralization: 10% DIEA/DCM b_wash1->b_neutralize b_wash2 Wash (DCM) b_neutralize->b_wash2 b_intermediate Resin-Peptide-(AA)n-NH2 b_wash2->b_intermediate b_couple 3. Coupling: Boc-AA-OH, Activator b_intermediate->b_couple b_wash3 Wash (DMF/DCM) b_couple->b_wash3 b_end Resin-Peptide-(AA)n+1-NH-Boc b_wash3->b_end

Caption: Comparison of typical Fmoc and Boc SPPS cycles.

Experimental Protocols

The following are generalized protocols. Researchers should always optimize conditions for their specific peptide sequence and automated synthesizer.

Protocol 1: Incorporation of Fmoc-Dap(Boc)-OH via Fmoc-SPPS

This protocol outlines a standard manual coupling cycle for incorporating Fmoc-Dap(Boc)-OH into a growing peptide chain on a solid support.

1. Resin Preparation:

  • Start with the peptide-resin bearing a free N-terminal amine (confirmed by a positive Kaiser test).

  • Swell the resin in N,N-Dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

2. Amino Acid Activation and Coupling:

  • In a separate vial, dissolve Fmoc-Dap(Boc)-OH (3–5 equivalents relative to resin loading) and a suitable coupling agent like HBTU (0.95 eq. relative to the amino acid) in DMF.[18][19]

  • Add N,N-Diisopropylethylamine (DIEA) (2 eq. relative to the amino acid) to the activation mixture.

  • Immediately add the activated amino acid solution to the swollen, deprotected resin.

  • Agitate the mixture for 1-2 hours at room temperature.

3. Monitoring and Washing:

  • Perform a Kaiser test to monitor for the disappearance of the free primary amine. A negative result (yellow/colorless beads) indicates complete coupling.

  • If the coupling is incomplete, drain the vessel and repeat step 2.

  • Once coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (3-5 times) to remove excess reagents and byproducts.

4. Fmoc Deprotection:

  • Add a 20% solution of piperidine in DMF to the resin.[20]

  • Agitate for 5 minutes, then drain.

  • Add a fresh 20% piperidine/DMF solution and agitate for an additional 15-20 minutes to ensure complete Fmoc removal.[4][20]

  • Drain and wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene adduct.[6]

  • The resin is now ready for the next coupling cycle.

Protocol 2: Strategic Use of this compound for N-Terminal Capping

This protocol describes a scenario where this compound is coupled to the N-terminus of a peptide chain to leverage its unique stability. This is not a protocol for iterative synthesis.

1. Resin Preparation:

  • Synthesize the desired peptide sequence (e.g., H-Peptide-Resin) using standard Fmoc-SPPS.

  • Perform the final Fmoc deprotection as described in Protocol 1, Step 4.

2. This compound Coupling:

  • In a separate vial, activate this compound (3-5 eq.) using a standard coupling reagent combination (e.g., HBTU/DIEA in DMF) as described in Protocol 1, Step 2. Note: The β-amino group must be protected with an orthogonal group (e.g., Boc) if it is not desired to be free for subsequent reactions.

  • Add the activated Z-Dap(Boc)-OH solution to the peptide-resin.

  • Agitate for 2-4 hours, or until a Kaiser test confirms the absence of a free amine.

  • Wash the resin thoroughly with DMF and DCM. The resulting Z-Dap(Boc)-Peptide-Resin is now capped.

3. Selective Deprotection (Post-Cleavage):

  • The peptide can be cleaved from the resin using a standard TFA cocktail, which will also remove the Boc group from the Dap side chain, but leave the Z-group intact.

  • After purification of the Z-Dap-Peptide, the Z-group can be removed in solution via catalytic hydrogenolysis (e.g., H₂ over Pd/C in methanol), provided the peptide sequence is compatible.[1][11]

Senior Application Scientist's Recommendation

For the routine incorporation of diaminopropionic acid into a peptide sequence using modern SPPS, Fmoc-Dap(Boc)-OH is the unequivocally superior choice. Its integration into the well-established, mild, and highly efficient Fmoc/tBu orthogonal strategy makes it compatible with a vast array of sensitive functional groups, automated synthesizers, and complex peptide architectures.[6][15] The full orthogonality between the base-labile Fmoc group and the acid-labile Boc group provides maximum flexibility for on-resin manipulations, such as side-chain cyclization or branching.[16][17]

This compound, while a historically significant reagent, should not be considered for iterative Nα-protection in contemporary SPPS. The harsh conditions required for Z-group removal are incompatible with the principles of modern, mild peptide synthesis. However, it retains significant value as a specialized tool. Its stability to both piperidine and TFA makes it an excellent orthogonal protecting group for N-terminal capping or for the side-chain protection of Dap when both Fmoc and Boc deprotection conditions must be employed elsewhere in a complex synthesis.[2][5]

Ultimately, the decision rests on the specific synthetic goal. For linear peptide synthesis and most complex designs, the efficiency and mildness of the Fmoc-Dap(Boc)-OH workflow are unmatched. For intricate, multi-step synthetic routes requiring an additional layer of orthogonality, Z-protected derivatives remain a powerful option in the expert's toolkit.

References

A Strategic Guide to Incorporating Diaminopropionic Acid: A Comparative Analysis of Z-Dap-OH and Boc-Dap(Fmoc)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of innovative peptide therapeutics and complex molecular architectures, the non-proteinogenic amino acid L-2,3-diaminopropionic acid (Dap) stands out as a pivotal building block. Its side-chain primary amine offers a versatile handle for a myriad of modifications, including lactam bridge formation for cyclization, the synthesis of branched peptides, and the conjugation of payloads such as toxins or imaging agents. The successful incorporation of Dap, however, hinges on a meticulously planned protecting group strategy to differentiate the α- and β-amino groups.

This guide provides an in-depth, objective comparison of two key Dap derivatives: Nα-benzyloxycarbonyl-L-2,3-diaminopropionic acid (Z-Dap-OH) and Nα-tert-butyloxycarbonyl-Nβ-(9-fluorenylmethoxycarbonyl)-L-2,3-diaminopropionic acid (Boc-Dap(Fmoc)-OH). The choice between these reagents is not merely a matter of preference but is fundamentally tied to the overarching synthetic strategy: solution-phase versus solid-phase peptide synthesis.

At a Glance: Strategic Divergence

The core difference in the application of this compound and Boc-Dap(Fmoc)-OH lies in the synthetic methodologies they are best suited for and the orthogonal protection schemes they enable.

FeatureThis compoundBoc-Dap(Fmoc)-OH
Primary Application Solution-Phase Peptide Synthesis (LPPS)Solid-Phase Peptide Synthesis (SPPS)
α-Amine Protection Z (Benzyloxycarbonyl)Boc (tert-Butyloxycarbonyl)
β-Amine Protection Unprotected (for direct coupling)Fmoc (9-fluorenylmethoxycarbonyl)
Orthogonality Z group is stable to conditions used for peptide coupling but requires specific deprotection.Fully orthogonal system: Boc is acid-labile, Fmoc is base-labile.[1]
Deprotection of α-Amine Catalytic hydrogenation or strong acids (e.g., HBr/AcOH).[2]Mild acid (e.g., Trifluoroacetic acid - TFA).[1]
Flexibility for Side-Chain Limited on-resin modification potential.Allows for selective on-resin deprotection of the β-amine for modification.[1]

The Solution-Phase Workhorse: this compound

This compound, with its α-amino group protected by the benzyloxycarbonyl (Z or Cbz) group, is a classic building block predominantly used in solution-phase peptide synthesis (LPPS).[3][4] In this approach, each coupling and deprotection step is carried out in solution, followed by purification of the intermediate peptide fragment.[5]

The Z group is stable under the basic and mildly acidic conditions often used for peptide coupling, providing robust protection.[2] Its removal is typically achieved by catalytic transfer hydrogenation (e.g., using palladium on carbon with a hydrogen donor like formic acid or ammonium formate) or under harsh acidic conditions, which are generally incompatible with solid-phase synthesis where the peptide is anchored to an acid-sensitive resin.[6][7]

Causality in Experimental Choices for this compound in LPPS

The choice of this compound for solution-phase synthesis is dictated by several factors:

  • Scalability and Purity for Short Peptides : LPPS can be advantageous for the large-scale synthesis of short peptides, where purification of intermediates is feasible and can lead to very high-purity final products.[5][8]

  • Avoidance of Specialized Resins : LPPS bypasses the need for expensive and specialized resins required in SPPS.[9]

  • Strategic Fragment Condensation : Z-protected peptide fragments can be synthesized and purified, then coupled together in a convergent synthesis strategy.

However, LPPS is often a more laborious and time-consuming process, especially for longer peptides, due to the need for purification after each step.[10]

G cluster_solution Solution-Phase Synthesis with this compound Z_Dap This compound Coupling Coupling (e.g., DCC/HOBt) Z_Dap->Coupling Peptide_Fragment H-Peptide Fragment-OH Peptide_Fragment->Coupling Z_Dap_Peptide Z-Dap-Peptide-OH Coupling->Z_Dap_Peptide Deprotection Z-Group Deprotection (Catalytic Hydrogenation) Z_Dap_Peptide->Deprotection H_Dap_Peptide H-Dap-Peptide-OH Deprotection->H_Dap_Peptide Next_Coupling Couple next Z-AA-OH H_Dap_Peptide->Next_Coupling

Caption: Workflow for incorporating this compound in solution-phase synthesis.

The Solid-Phase Strategist: Boc-Dap(Fmoc)-OH

Boc-Dap(Fmoc)-OH is ingeniously designed for modern solid-phase peptide synthesis (SPPS), a methodology where the peptide is assembled on an insoluble resin support. This approach simplifies the synthesis process by allowing for the use of excess reagents to drive reactions to completion, with purification consisting of simple washing and filtration steps.[3]

The brilliance of Boc-Dap(Fmoc)-OH lies in its orthogonal protection scheme.[1] The α-amino group is protected by the acid-labile Boc group, which is removed at each cycle of amino acid addition using an acid like TFA.[1] The β-amino group of the Dap side chain is protected by the base-labile Fmoc group. This Fmoc group remains stable during the acidic Boc deprotection steps but can be selectively removed at any point using a mild base like piperidine, without affecting the Boc group or other acid-labile side-chain protecting groups.[1][11] This orthogonality is the cornerstone of its utility, enabling site-specific modification of the Dap side chain while the peptide is still anchored to the resin.

Causality in Experimental Choices for Boc-Dap(Fmoc)-OH in SPPS

The preference for Boc-Dap(Fmoc)-OH in SPPS is clear for several reasons:

  • Efficiency and Automation : SPPS is significantly faster than LPPS for longer peptides and is readily automated, making it ideal for research and high-throughput synthesis.[10][12]

  • Orthogonal Handle for Modification : The ability to selectively deprotect the Fmoc group on the Dap side chain provides a powerful tool for creating complex peptide architectures, such as branched or cyclic peptides, directly on the solid support.[1]

  • High Coupling Efficiencies : The use of excess reagents in SPPS ensures high coupling efficiencies, which is critical for the synthesis of long peptides.[13]

G cluster_solid Solid-Phase Synthesis with Boc-Dap(Fmoc)-OH Resin Resin-Bound Peptide (Free N-terminus) Coupling Couple Boc-Dap(Fmoc)-OH (e.g., HBTU/DIEA) Resin->Coupling Boc_Dap_Peptide Resin-Boc-Dap(Fmoc)-Peptide Coupling->Boc_Dap_Peptide Boc_Deprotection Boc Deprotection (TFA in DCM) Boc_Dap_Peptide->Boc_Deprotection Side_Chain_Mod Selective Fmoc Deprotection (Piperidine in DMF) for Side-Chain Modification Boc_Dap_Peptide->Side_Chain_Mod Fmoc_Dap_Peptide Resin-H-Dap(Fmoc)-Peptide Boc_Deprotection->Fmoc_Dap_Peptide Next_Coupling Couple next Boc-AA-OH Fmoc_Dap_Peptide->Next_Coupling

Caption: Workflow for incorporating Boc-Dap(Fmoc)-OH in solid-phase synthesis.

Experimental Protocols

Protocol 1: Incorporation of this compound in Solution-Phase Synthesis (Illustrative Example)

This protocol describes the coupling of this compound to a C-terminally protected amino acid or peptide fragment (e.g., H-Gly-OMe).

Materials:

  • This compound

  • H-Gly-OMe·HCl

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution

  • 10% citric acid solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve H-Gly-OMe·HCl (1.0 eq) in DCM and add DIEA (1.1 eq) to neutralize.

  • In a separate flask, dissolve this compound (1.0 eq) and HOBt (1.1 eq) in DCM.

  • Cool the this compound solution to 0 °C in an ice bath.

  • Add DCC (1.1 eq) to the this compound solution and stir for 15 minutes at 0 °C.

  • Add the neutralized H-Gly-OMe solution to the activated this compound mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Once complete, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with 10% citric acid, saturated sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Z-Dap-Gly-OMe.

  • Purify the product by column chromatography.

Protocol 2: Incorporation of Boc-Dap(Fmoc)-OH in Solid-Phase Synthesis

This protocol outlines a manual Boc-SPPS cycle for coupling Boc-Dap(Fmoc)-OH to a resin-bound peptide.[1]

Materials:

  • Peptide-resin with a free N-terminal amine (e.g., on Merrifield resin)

  • Boc-Dap(Fmoc)-OH

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • DIEA

  • TFA

  • DCM

  • N,N-Dimethylformamide (DMF)

  • Piperidine

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 30-60 minutes in a reaction vessel.[1]

  • Boc Deprotection:

    • Wash the resin with DCM (3x).

    • Add a solution of 25-50% TFA in DCM to the resin. Agitate for 1-2 minutes, then drain.

    • Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.[1]

    • Drain the TFA solution and wash the resin thoroughly with DCM (3-5x), isopropanol (2x), and DCM (3x).

  • Neutralization:

    • Add a 5-10% solution of DIEA in DCM to the resin and agitate for 5-10 minutes. Repeat this step.

    • Wash the resin with DCM (3-5x) to remove excess base.

  • Coupling:

    • In a separate vial, dissolve Boc-Dap(Fmoc)-OH (3-4 eq relative to resin loading) and HBTU (2.9 eq) in DMF.

    • Add DIEA (6 eq) to the amino acid solution to pre-activate for 1-2 minutes.[1]

    • Add the activated amino acid solution to the neutralized resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitoring and Washing:

    • Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.[11][14] If the test is positive, the coupling step should be repeated.

    • Once coupling is complete, drain the solution and wash the resin with DMF (3-5x) and DCM (3-5x). The resin is now ready for the next deprotection and coupling cycle.

  • (Optional) Selective Fmoc Deprotection for Side-Chain Modification:

    • Wash the peptide-resin with DMF (3x).

    • Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes, then drain.

    • Add a fresh 20% piperidine in DMF solution and agitate for 15-20 minutes.[1]

    • Wash the resin thoroughly with DMF (5-7x). The free β-amino group is now available for modification.

Conclusion and Strategic Recommendations

The choice between this compound and Boc-Dap(Fmoc)-OH is fundamentally a choice between two powerful, yet distinct, peptide synthesis paradigms.

Choose this compound for:

  • Solution-phase synthesis , particularly for the large-scale production of shorter peptides or peptide fragments where intermediate purification is manageable.

  • When a convergent synthesis strategy involving the coupling of protected peptide fragments is planned.

  • Projects where the specific deprotection conditions of the Z-group (catalytic hydrogenation) are compatible with the overall molecular structure and offer a strategic advantage.

Choose Boc-Dap(Fmoc)-OH for:

  • Solid-phase peptide synthesis , which is the method of choice for routine, automated, and high-throughput synthesis of peptides of varying lengths.

  • Syntheses that require site-specific modification of the Dap side chain , such as the creation of branched or cyclic peptides on-resin.

  • Projects that benefit from a fully orthogonal protection scheme , allowing for maximum flexibility in the synthesis of complex, multifunctional peptides.

For the majority of modern research and drug development applications, the efficiency, automation compatibility, and versatility for side-chain modification make Boc-Dap(Fmoc)-OH the superior and more strategic choice for incorporating diaminopropionic acid into peptide sequences.

References

The Strategic Advantage of Z-Dap-OH in Peptide Synthesis: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of peptide synthesis, the choice of protecting groups for non-proteinogenic amino acids like L-2,3-diaminopropionic acid (Dap) is a critical decision that profoundly influences the efficiency, purity, and ultimate success of complex synthetic routes. While modern solid-phase peptide synthesis (SPPS) has largely gravitated towards the use of acid-labile Boc and base-labile Fmoc protecting groups, the classical benzyloxycarbonyl (Z or Cbz) group, particularly in the form of Nα-Z-L-2,3-diaminopropionic acid (Z-Dap-OH), offers a unique set of advantages that warrant careful consideration, especially in solution-phase synthesis and for the construction of intricate peptide architectures.

This guide provides an in-depth technical comparison of this compound with its common counterparts, such as Boc-Dap-OH and orthogonally protected Fmoc-Dap(Boc)-OH. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to empower researchers, scientists, and drug development professionals to make informed decisions for their synthetic strategies.

The Benzyloxycarbonyl (Z) Group: A Classic with Enduring Relevance

The Z-group, introduced by Bergmann and Zervas, is one of the foundational protecting groups in peptide chemistry.[1] Its enduring utility stems from its distinct cleavage conditions—typically catalytic hydrogenolysis—which imparts a valuable layer of orthogonality to complex synthetic strategies.[1][] This means it can be selectively removed without affecting acid-labile (e.g., Boc, tBu) or base-labile (e.g., Fmoc) protecting groups, a crucial feature for convergent synthesis or the introduction of specific modifications.[3]

This compound: Key Physicochemical Properties

PropertyValue
Chemical Formula C₁₁H₁₄N₂O₄[4]
Molecular Weight 238.24 g/mol
Appearance Crystalline solid
Melting Point ~240 °C (decomposes)
Solubility Soluble in dilute acid[5]
Primary Application Solution-phase peptide synthesis

The Core Advantages of this compound

The strategic selection of this compound over other protected forms of diaminopropionic acid is often driven by the following key advantages:

  • Orthogonality in Complex Syntheses: The primary advantage of the Z-group lies in its unique deprotection method. Catalytic hydrogenolysis (e.g., H₂/Pd-C) is a mild and highly selective method for cleaving the Z-group that leaves most other protecting groups, such as Boc and Fmoc, intact.[1][6] This orthogonality is indispensable for the synthesis of branched or cyclic peptides where sequential and selective deprotection is necessary. For instance, in the synthesis of a branched peptide where a peptide chain is to be elongated from the β-amino group of a Dap residue, one could employ an Nα-Fmoc and Nβ-Z protection scheme. The Fmoc group can be removed with piperidine to elongate the main peptide chain, followed by the selective removal of the Z-group via hydrogenolysis to build the branch, without affecting any acid-labile side-chain protecting groups.

  • Suppression of Racemization: The urethane-type linkage of the Z-group is known to suppress racemization during the activation of the carboxylic acid for peptide coupling, a critical factor for maintaining the stereochemical integrity of the final peptide.[1]

  • Stability and Crystallinity: Z-protected amino acids are often crystalline solids that are stable at room temperature, facilitating their handling, purification, and storage.[1] This contrasts with some other protected amino acids that may be oils or less stable compounds.

  • Utility in Solution-Phase Synthesis: While SPPS is dominant, solution-phase synthesis remains crucial for large-scale production of peptides and for segments that are difficult to synthesize on a solid support. This compound is well-suited for these classical synthetic approaches.

Comparative Analysis: this compound vs. Other Protected Dap Derivatives

The choice between this compound, Boc-Dap-OH, and Fmoc-Dap(Boc)-OH is dictated by the overall synthetic strategy, particularly the choice between solution-phase and solid-phase synthesis and the need for orthogonal deprotection.

DerivativeSynthesis PhaseNα-ProtectionNβ-ProtectionNα-DeprotectionNβ-DeprotectionKey Considerations
This compound Solution-PhaseZ (Benzyloxycarbonyl)UnprotectedCatalytic Hydrogenolysis[1]-Excellent for orthogonal strategies; suppresses racemization.[1]
Boc-Dap-OH Solid-Phase (Boc-SPPS)[7]Boc (tert-Butyloxycarbonyl)UnprotectedAcid (e.g., TFA)[8]-Side-chain requires protection in most cases to prevent branching.[7]
Fmoc-Dap(Boc)-OH Solid-Phase (Fmoc-SPPS)[9]Fmoc (9-Fluorenylmethyloxycarbonyl)Boc (tert-Butyloxycarbonyl)Base (e.g., Piperidine)[8]Acid (e.g., TFA)[8]Standard for orthogonal protection in Fmoc-SPPS, allowing for side-chain modification.[9]

Experimental Protocols

Protocol 1: Solution-Phase Peptide Coupling using this compound

This protocol describes a general procedure for coupling this compound to an amino acid ester.

Methodology:

  • Activation: Dissolve this compound (1 equivalent) and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in an anhydrous solvent like dichloromethane (DCM) or dimethylformamide (DMF) at 0 °C.

  • Coupling: Add the amino acid ester hydrochloride (1 equivalent) and a base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIEA) (1 equivalent) to the activated this compound solution.

  • Reaction: Allow the reaction to stir at 0 °C for 1-2 hours and then at room temperature overnight.

  • Work-up: Filter the dicyclohexylurea (DCU) byproduct. Wash the organic layer with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate in vacuo, and purify the resulting dipeptide by column chromatography or recrystallization.

G cluster_activation Activation cluster_coupling Coupling cluster_workup Work-up & Purification Z_Dap_OH This compound Activated_Ester Activated Intermediate Z_Dap_OH->Activated_Ester in DCM/DMF, 0°C DCC DCC DCC->Activated_Ester Dipeptide Protected Dipeptide Activated_Ester->Dipeptide AA_Ester Amino Acid Ester AA_Ester->Dipeptide DIEA DIEA DIEA->Dipeptide Crude Crude Product Dipeptide->Crude Filtration & Washes Pure Pure Dipeptide Crude->Pure Chromatography

Caption: Solution-Phase Coupling Workflow.

Protocol 2: Deprotection of the Z-Group by Catalytic Transfer Hydrogenolysis

Catalytic transfer hydrogenolysis offers a convenient alternative to using gaseous hydrogen.

Methodology:

  • Reaction Setup: Dissolve the Z-protected peptide in a suitable solvent such as methanol, ethanol, or formic acid.[6]

  • Catalyst Addition: Add 10% Palladium on carbon (Pd/C) catalyst (typically 10-20% by weight of the peptide).

  • Hydrogen Donor: Add a hydrogen donor such as formic acid, ammonium formate, or 1,4-cyclohexadiene.[6][10]

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Upon completion, filter the catalyst through a pad of Celite.

  • Isolation: Remove the solvent in vacuo to obtain the deprotected peptide.

G Z_Peptide Z-Protected Peptide Deprotected_Peptide Deprotected Peptide Z_Peptide->Deprotected_Peptide RT, Stir Toluene Toluene + CO₂ Z_Peptide->Toluene byproduct Pd_C 10% Pd/C Pd_C->Deprotected_Peptide H_Donor Formic Acid / Ammonium Formate H_Donor->Deprotected_Peptide

Caption: Z-Group Deprotection Workflow.

Mitigating Side Reactions with this compound

A significant challenge in peptide synthesis is the prevention of side reactions. The choice of protecting group can play a pivotal role in minimizing these unwanted products. For instance, diketopiperazine formation, an intramolecular cyclization that leads to chain termination, is a common side reaction, particularly with proline as the second amino acid in SPPS. The use of a Z-protected amino acid in the second position can effectively prevent this by keeping the N-terminal amine protected during the subsequent coupling step. While Dap is not as prone to this as proline, the principle of using a more robust N-terminal protecting group like Z in solution-phase synthesis can contribute to higher fidelity in the synthesis of dipeptides.

Conclusion: A Strategic Choice for Complex Peptide Synthesis

While Fmoc and Boc strategies dominate the landscape of routine peptide synthesis, this compound remains a powerful and strategic building block for researchers tackling complex synthetic challenges. Its key advantage of orthogonality, conferred by the unique hydrogenolytic cleavage of the Z-group, provides an essential tool for the construction of branched, cyclic, and other intricate peptide architectures. Furthermore, its stability and tendency to suppress racemization make it a reliable choice, particularly in solution-phase synthesis. A thorough understanding of the distinct advantages and limitations of this compound versus its Boc and Fmoc counterparts allows for a more nuanced and successful approach to the art of peptide synthesis.

References

The Strategic Validation of Z-Dap-OH in the Synthesis of Tuberactinomycin O: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, the choice of building blocks is paramount to the success of a synthetic campaign, directly impacting yield, purity, and the feasibility of assembling complex architectures. This is particularly true for the synthesis of natural products with dense functionalities and stereochemical complexity. This guide provides an in-depth technical analysis of the validation of Nα-Z-L-2,3-diaminopropionic acid (Z-Dap-OH) in the total synthesis of Tuberactinomycin O, a potent antituberculous cyclic peptide antibiotic. By examining the seminal total synthesis by Teshima and Shiba, and comparing it with alternative synthetic strategies, we will elucidate the causal factors behind the selection of this compound and its implications for the overall synthetic design.

Introduction to Tuberactinomycin O and the Synthetic Challenge

Tuberactinomycin O is a member of the tuberactinomycin family of antibiotics, which are crucial second-line treatments for tuberculosis.[1] These cyclic peptides are characterized by a unique pentapeptide core, non-proteinogenic amino acids, and a β-lysine side chain. The synthesis of Tuberactinomycin O presents several challenges, including the construction of the cyclic core, the management of multiple reactive functional groups, and the stereoselective introduction of its constituent amino acids. A key component of the Tuberactinomycin O structure is the L-2,3-diaminopropionic acid (Dap) residue, which requires a strategic approach to orthogonal protection to prevent unwanted side reactions during peptide elongation and cyclization.

The Pivotal Role of this compound in the Teshima-Shiba Synthesis

The first total synthesis of Tuberactinomycin O, a landmark achievement in peptide chemistry, was reported by Teshima and Shiba in 1977.[2] Their strategy hinged on a carefully planned protecting group scheme to orchestrate the assembly of the linear peptide precursor and its subsequent cyclization. At the heart of this strategy was the use of Z-Dap(Boc)-OH, a derivative of this compound where the side-chain amino group is protected by a tert-butyloxycarbonyl (Boc) group.

Causality Behind the Choice of Z-Dap(Boc)-OH:

The selection of the Z-group for the α-amino protection and the Boc-group for the β-amino side-chain of the diaminopropionic acid residue was a deliberate and strategic decision driven by the principle of orthogonal protection .[3] This principle dictates the use of protecting groups that can be removed under different chemical conditions, allowing for the selective deprotection of one functional group in the presence of others.

  • Z-group (Benzyloxycarbonyl): The Z-group is stable to the acidic conditions required for the removal of the Boc group. This was critical for the stepwise elongation of the peptide chain, where the Boc group on the N-terminus of the growing peptide was removed at each step. The Z-group on the Dap residue remained intact throughout this process. Its removal is typically achieved via hydrogenolysis (e.g., H₂/Pd), a condition that does not affect most other protecting groups used in the synthesis.

  • Boc-group (tert-Butyloxycarbonyl): The Boc group provided robust protection for the β-amino group of the Dap residue during the peptide coupling reactions. Its lability under acidic conditions (e.g., trifluoroacetic acid, TFA) allowed for its selective removal when needed, without affecting the Z-group or other protecting groups like benzyl ethers.

This orthogonal scheme was instrumental in preventing side reactions such as branching or incorrect peptide bond formation involving the Dap side chain.

Experimental Validation: The Teshima-Shiba Approach

The synthesis of Tuberactinomycin O by Teshima and Shiba provides a clear validation of the Z-Dap(Boc)-OH building block. The following is a summary of their synthetic approach, highlighting the key steps involving the Dap residue.

Synthetic Workflow Diagram:

Tuberactinomycin_O_Synthesis cluster_linear Linear Peptide Assembly cluster_cyclization Cyclization cluster_modification Side-Chain Introduction and Deprotection start Start with C-terminal amino acid on resin/support coupling1 Stepwise coupling of protected amino acids start->coupling1 Fmoc/Boc SPPS zdap_coupling Incorporation of Z-Dap(Boc)-OH coupling1->zdap_coupling Deprotection and Coupling coupling2 Coupling of subsequent amino acids zdap_coupling->coupling2 linear_peptide Protected Linear Pentapeptide coupling2->linear_peptide deprotection Selective C-terminal deprotection linear_peptide->deprotection activation Activation of C-terminus deprotection->activation cyclization Intramolecular Cyclization activation->cyclization High dilution cyclic_peptide Protected Cyclic Pentapeptide cyclization->cyclic_peptide sidechain_coupling Coupling of protected β-Lysine cyclic_peptide->sidechain_coupling Selective N-deprotection global_deprotection Global Deprotection sidechain_coupling->global_deprotection Removal of all protecting groups tuberactinomycin_o Tuberactinomycin O global_deprotection->tuberactinomycin_o

Caption: Synthetic workflow for Tuberactinomycin O.

Key Experimental Steps:
  • Synthesis of the Linear Pentapeptide: The linear precursor of the cyclic core was assembled in a stepwise manner. The incorporation of the diaminopropionic acid residue was achieved using Z-Dap(Boc)-OH as the building block. Standard peptide coupling reagents were employed to form the amide bonds.

  • Cyclization: After the assembly of the linear peptide, the terminal protecting groups were removed, and the peptide was cyclized. The Teshima-Shiba synthesis utilized an active ester method for the cyclization step. The robust Z and Boc protecting groups on the Dap residue remained in place during this crucial transformation.

  • Introduction of the β-Lysine Side Chain: Following the formation of the cyclic pentapeptide, the α-amino group of the Dap residue was selectively deprotected, and the protected β-lysine moiety was coupled to it.

  • Global Deprotection: In the final step, all remaining protecting groups were removed to yield the natural product, Tuberactinomycin O.

Comparative Analysis with Alternative Strategies

While the Teshima-Shiba synthesis remains a classic example, subsequent synthetic efforts towards tuberactinomycins and other complex cyclic peptides have explored alternative protecting group strategies for diaminopropionic acid. A common alternative is the use of Fmoc-Dap(Boc)-OH.

FeatureZ-Dap(Boc)-OH Strategy (Teshima-Shiba)Fmoc-Dap(Boc)-OH Strategy (Alternative)
α-Amino Protection Z (Benzyloxycarbonyl)Fmoc (9-Fluorenylmethyloxycarbonyl)
Side-Chain Protection Boc (tert-Butyloxycarbonyl)Boc (tert-Butyloxycarbonyl)
Deprotection of α-Amino Group Hydrogenolysis (H₂/Pd) or strong acid (HBr/AcOH)Mild base (e.g., 20% piperidine in DMF)
Orthogonality Orthogonal to Boc and many other protecting groups.Orthogonal to Boc and acid-labile protecting groups.
Advantages - Z-group is highly stable. - Less prone to diketopiperazine formation in certain sequences.- Fmoc removal is very mild and compatible with a wider range of acid-sensitive protecting groups. - Generally preferred in modern solid-phase peptide synthesis (SPPS).
Disadvantages - Harsher deprotection conditions for the Z-group may not be compatible with all functionalities. - Catalytic hydrogenolysis can be problematic with sulfur-containing amino acids.- The basic conditions for Fmoc removal can sometimes lead to side reactions, such as aspartimide formation.
Experimental Protocol: A Modern Fmoc-Based Approach for a Dap-Containing Peptide

The following protocol outlines a general procedure for the incorporation of Fmoc-Dap(Boc)-OH into a peptide sequence using solid-phase peptide synthesis (SPPS), which represents a common modern alternative to the classical solution-phase synthesis.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-amino acids

  • Fmoc-Dap(Boc)-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • 20% (v/v) Piperidine in N,N-dimethylformamide (DMF)

  • DMF, Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the resin.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Coupling of the First Amino Acid: Dissolve the first Fmoc-amino acid (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF and add to the resin. Agitate for 2 hours.

  • Washing: Wash the resin with DMF and DCM.

  • Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid, including Fmoc-Dap(Boc)-OH, until the desired linear peptide is assembled.

  • Final Fmoc Deprotection: Remove the final Fmoc group from the N-terminus.

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups, including the Boc group from the Dap residue.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion: The Enduring Validity of the this compound Strategy

The total synthesis of Tuberactinomycin O by Teshima and Shiba stands as a testament to the power of strategic protecting group chemistry. The choice of a Z-protected diaminopropionic acid derivative was not arbitrary but a carefully considered decision that enabled the successful construction of a complex natural product. While modern peptide synthesis has largely shifted towards Fmoc-based strategies due to their milder deprotection conditions, the this compound approach remains a valid and powerful tool in the synthetic chemist's arsenal, particularly in solution-phase synthesis and for complex peptides where the robustness of the Z-group is advantageous. This comparative analysis underscores the importance of understanding the underlying chemical principles that guide the selection of building blocks in the pursuit of complex molecular targets.

References

A Senior Application Scientist's Guide to the Mass Spectrometric Characterization of Peptides Containing Z-Dap-OH

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

The incorporation of non-canonical amino acids (ncAAs) into peptides is a cornerstone of modern drug discovery, enabling the design of therapeutics with enhanced stability, novel functionalities, and improved pharmacokinetic profiles.[1][2] Among these, N-benzyloxycarbonyl-L-diaminopropionic acid (Z-Dap-OH) offers a versatile scaffold for constructing complex peptide architectures. However, the very features that make this compound valuable also present unique challenges for structural verification. The bulky, labile benzyloxycarbonyl (Z) protecting group can dominate fragmentation spectra, obscuring the peptide backbone information essential for sequence confirmation.

This guide provides an in-depth comparison of mass spectrometry-based strategies for the unambiguous characterization of this compound-containing peptides. We will move beyond standard protocols to explore the causality behind fragmentation behavior, offering field-proven insights into selecting the optimal analytical approach. Our focus is on leveraging different fragmentation techniques—Collision-Induced Dissociation (CID), Higher-Energy C-trap Dissociation (HCD), and Electron-Transfer Dissociation (ETD)—to achieve complete and confident characterization.

Part 1: The Fragmentation Conundrum of the Z-Group

The primary challenge in analyzing this compound peptides lies in the gas-phase behavior of the benzyloxycarbonyl group. This group is highly labile under the energetic conditions of traditional collision-based fragmentation methods like CID and HCD.

  • Collision-Induced Dissociation (CID): As the most common fragmentation method, CID utilizes low-energy collisions with an inert gas to induce peptide bond cleavage, primarily generating b- and y-type ions that reveal sequence information.[3][4] However, when a Z-group is present, a significant portion of the collision energy is preferentially directed toward the C-O bond of the carbamate, leading to its facile cleavage.[5] This results in two dominant fragmentation pathways that can suppress backbone cleavage:

    • Formation of a Benzyl/Tropylium Cation: A highly stable tropylium cation (C₇H₇⁺) is formed, producing an intense reporter ion at m/z 91 .[6]

    • Neutral Loss: The peptide precursor may lose benzyl alcohol (108 Da) or the entire Z-group via rearrangement.[5]

While the m/z 91 ion is a strong diagnostic marker for the presence of the Z-group, its high stability means it often becomes the base peak in the spectrum, leaving insufficient energy for the peptide backbone fragmentation required for sequencing.

  • Higher-Energy C-trap Dissociation (HCD): HCD, a beam-type fragmentation method, applies higher energy than ion trap CID. While this can sometimes improve the yield of backbone fragments, the fundamental lability of the Z-group remains. The resulting spectra are often similar to CID spectra, dominated by the m/z 91 ion and neutral losses, albeit with potentially more low-mass fragments.

  • Electron-Transfer Dissociation (ETD): ETD is a non-ergodic fragmentation technique that involves the transfer of an electron to a multiply protonated peptide precursor. This process induces cleavage of the N-Cα bond along the peptide backbone, generating c- and z-type fragment ions .[7] Crucially, ETD is known to preserve labile post-translational modifications (PTMs) and other modifications that are unstable under CID/HCD.[8][9] This makes it exceptionally well-suited for this compound peptides, as the fragmentation energy is not directed at the side chain modification. Instead, the backbone is systematically cleaved, allowing the this compound residue to be localized with high confidence while its protecting group remains intact on the side chain of the resulting fragment ions.

Part 2: Comparative Analysis Workflow

To objectively compare these techniques, we propose a self-validating workflow designed to maximize data quality and interpretation confidence. This workflow moves from initial screening to in-depth characterization, using an alternating fragmentation strategy.

Workflow cluster_prep Phase 1: Preparation & Screening cluster_analysis Phase 2: Data-Dependent Acquisition (DDA) cluster_interp Phase 3: Data Interpretation SamplePrep Sample Preparation (Desalting, Dilution) LC_MS1 LC-MS1 Survey Scan (Accurate Mass Confirmation) SamplePrep->LC_MS1 Inject DDA DDA Experiment Setup (Alternating CID/ETD Scans) LC_MS1->DDA Select Precursor CID_Scan CID Fragmentation (Identify Z-group presence via m/z 91) DDA->CID_Scan Scan Event 1 ETD_Scan ETD Fragmentation (Generate c- and z-ions for sequencing) DDA->ETD_Scan Scan Event 2 CID_Data Analyze CID Spectrum: - Confirm m/z 91 reporter ion - Identify any b/y ions CID_Scan->CID_Data ETD_Data Analyze ETD Spectrum: - Map c/z ion series - Localize this compound residue ETD_Scan->ETD_Data Confirmation Sequence Confirmation (Combine CID & ETD evidence) CID_Data->Confirmation ETD_Data->Confirmation

Caption: Experimental workflow for this compound peptide characterization.

Experimental Protocols

Protocol 1: Sample Preparation and LC-MS1 Analysis

The goal of this initial step is to ensure sample purity and confirm the mass of the intact peptide. High-quality data from impurity profiling and accurate mass measurement is critical for subsequent fragmentation analysis.[10][11][12]

  • Sample Preparation:

    • Dissolve the synthetic peptide in 0.1% formic acid (FA) in water to a stock concentration of 1 mg/mL. Formic acid is a preferred mobile phase modifier for LC-MS as it provides good protonation for ESI without the significant ion suppression associated with trifluoroacetic acid (TFA).[13][14]

    • Desalt the sample using a C18 ZipTip or equivalent solid-phase extraction method to remove synthesis byproducts and salts that can interfere with ionization.

    • Dilute the desalted sample to a final concentration of 1-10 pmol/µL in 0.1% FA in 2% acetonitrile/98% water for injection.

  • LC-MS Method:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: ACQUITY UPLC Peptide CSH C18, 130 Å, 1.7 µm, 2.1 mm x 100 mm or equivalent.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A shallow gradient appropriate for the peptide's hydrophobicity (e.g., 5-45% B over 20 minutes).

    • MS System: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

    • MS1 Scan: Perform a full MS1 scan (e.g., m/z 200-2000) to detect the precursor ion of the this compound peptide. Verify that the observed m/z and isotopic distribution match the theoretical values for the expected elemental formula.

Protocol 2: Alternating CID/ETD Fragmentation

This protocol uses a data-dependent acquisition (DDA) method to automatically switch between CID and ETD fragmentation on the same precursor ion, providing complementary datasets from a single LC-MS/MS run.[7]

  • Instrument Setup (Example on an Orbitrap platform):

    • Enable "Alternating CID/ETD" mode in the instrument method setup.

    • Set the MS1 scan parameters as described in Protocol 1.

    • In the DDA settings, specify the charge states to be selected for fragmentation (typically 2+ and higher for efficient ETD).

  • CID Scan Parameters:

    • Activation Type: CID.

    • Collision Energy: Normalized Collision Energy (NCE) of 28-32% (value should be optimized for the specific peptide).

    • Activation Q: 0.25.

    • Detector: Ion Trap or Orbitrap.

  • ETD Scan Parameters:

    • Activation Type: ETD.

    • Reagent Target: Set to the instrument's recommended value (e.g., 3e5).

    • Reaction Time: 50-100 ms (optimize for peptide charge state and size).

    • Detector: Ion Trap or Orbitrap.

  • Data Analysis:

    • Process the raw data file using software capable of handling mixed fragmentation data (e.g., Proteome Discoverer, MassHunter, Byos).

    • Separately analyze the CID and ETD spectra for the same precursor ion.

Part 3: Data Interpretation & Performance Comparison

Let's consider a hypothetical peptide, Ac-Tyr-(Z-Dap)-Ala-Phe-Gly-NH₂ .

  • Monoisotopic Mass: 704.3122 Da

  • Precursor Ion ([M+H]⁺): m/z 705.3195

Expected CID/HCD Fragmentation:

The spectrum would be characterized by a dominant peak at m/z 91.0542 (C₇H₇⁺). Backbone fragmentation would be sparse. Some weak b- or y-ions might be observed, but complete sequence coverage is highly unlikely. The primary utility is confirming the presence of the Z-group.

CID_Fragmentation cluster_fragments Major Fragments (CID/HCD) Peptide Ac-Tyr-(Z-Dap)-Ala-Phe-Gly-NH₂ Tropylium Tropylium Ion (m/z 91.05) Peptide->Tropylium Side-chain cleavage (High Probability) Backbone Suppressed b/y ions Peptide->Backbone Backbone cleavage (Low Probability)

Caption: Dominant fragmentation pathway in CID for Z-Dap peptides.

Expected ETD Fragmentation:

ETD cleaves the backbone, preserving the side chain. We would expect to see a comprehensive series of c- and z-ions. The mass difference between adjacent c-ions or z-ions would correspond to the residues, allowing for full sequence determination. The Z-Dap residue would be identified by a mass shift of 221.0899 Da (mass of Z-Dap residue) in the ion series.

Ion TypeCalculated m/zSequence
c₁206.1128Ac-Tyr
c₂ 427.2027 Ac-Tyr-(Z-Dap)
c₃498.2398Ac-Tyr-(Z-Dap)-Ala
c₄645.3082Ac-Tyr-(Z-Dap)-Ala-Phe
z₁75.0504Gly-NH₂
z₂222.1188Phe-Gly-NH₂
z₃293.1559Ala-Phe-Gly-NH₂
z₄ 514.2458 (Z-Dap)-Ala-Phe-Gly-NH₂
z₅677.2778Tyr-(Z-Dap)-Ala-Phe-Gly-NH₂
Table 1: Predicted ETD fragment ions for Ac-Tyr-(Z-Dap)-Ala-Phe-Gly-NH₂. The key ions localizing the Z-Dap residue are highlighted.

Performance Comparison Summary

MetricCollision-Induced Dissociation (CID)Electron-Transfer Dissociation (ETD)
Primary Utility Confirmation of Z-group presenceFull sequence determination & localization
Key Fragment Ions b, y ions; m/z 91 tropylium ion c, z ions
Sequence Coverage Low to moderate; often incomplete[8]High; often near-complete[8][15]
Modification Stability Poor; promotes facile loss of Z-groupExcellent; preserves Z-group on side chain[9]
Confidence in Localization Low; inferred by mass of precursorHigh; directly observed by mass shift in c/z series
Applicability Quick screening for presence of modificationDefinitive characterization and isomer differentiation

Conclusion and Recommendations

For the comprehensive and unambiguous characterization of peptides containing this compound, a multi-faceted approach leveraging different fragmentation methods is essential.

  • For initial screening and confirmation of synthesis, a simple LC-MS/MS method using CID is sufficient. The presence of a strong m/z 91 reporter ion provides high-confidence evidence that the Z-group is incorporated.

  • For definitive sequence confirmation, localization of the this compound residue, and characterization of potential isomers, ETD is the superior technique. It provides extensive backbone fragmentation while preserving the labile Z-group, yielding data that is straightforward to interpret for complete sequence mapping.[9][15]

By employing an alternating CID/ETD acquisition strategy, researchers can obtain both the diagnostic fingerprint from CID and the rich sequencing data from ETD in a single analysis. This dual-fragmentation approach constitutes a self-validating system, providing the highest possible confidence in the structural integrity of these valuable and complex synthetic peptides.

References

A Senior Application Scientist's Guide to NMR Analysis of Peptides with Incorporated Diaminopropionic Acid (Dap) Residues

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the incorporation of non-canonical amino acids (ncAAs) into peptides is a powerful strategy for modulating their structure, stability, and function. Among these, 2,3-diaminopropionic acid (Dap) offers a unique handle for introducing a primary amine into the peptide backbone or side-chain, enabling the creation of branched, cyclic, and pH-responsive peptides. However, the introduction of this ncAA presents unique challenges and opportunities for structural analysis by Nuclear Magnetic Resonance (NMR) spectroscopy.

This guide provides an in-depth comparison of NMR analysis strategies for Dap-containing peptides versus their canonical counterparts. We will delve into the causality behind experimental choices, provide detailed protocols, and present supporting data to ensure a comprehensive understanding of this powerful analytical technique.

The Structural and Spectroscopic Impact of Dap Incorporation

The key feature of Dap is the presence of a β-amino group, in addition to the α-amino group that participates in the peptide bond. This additional functionality has several important consequences:

  • Altered Chemical Environment: The electron-withdrawing effect of the additional amino group and its potential for hydrogen bonding significantly alters the local electronic environment, leading to distinct chemical shifts for the α- and β-protons of the Dap residue compared to standard amino acids.

  • pH-Dependent Conformational Changes: The β-amino group of Dap has a pKa that, when incorporated into a peptide, is often lowered into the physiological range (around 6.3).[1] This means that small changes in pH can alter the protonation state of the Dap side chain, leading to significant conformational rearrangements. This property is a key differentiator from most standard amino acids (with the exception of histidine) and a major focus of NMR analysis.[2]

  • Structural Constraints and Flexibility: When the β-amino group is used for cyclization or branching, it introduces significant conformational constraints. Conversely, in a linear peptide, the charged or uncharged side chain can influence local flexibility.

A Comparative Guide to NMR Experiments for Dap-Containing Peptides

The choice of NMR experiments for analyzing Dap-containing peptides is guided by the need to address the unique structural features introduced by this residue. While the standard suite of 2D NMR experiments remains essential, their interpretation and, in some cases, their parameters, must be adapted.

NMR Experiment Application for Standard Peptides Enhanced Application & Rationale for Dap-Containing Peptides
1D ¹H NMR Initial assessment of sample purity and folding.Crucial for observing the pH-dependent chemical shift changes of Dap protons and neighboring residues, providing a direct probe of conformational switching.[1]
2D TOCSY Identification of amino acid spin systems through-bond correlations.Essential for unambiguously assigning the Dap spin system, which can be challenging due to unusual chemical shifts. It helps to differentiate Dap from other amino acids and to observe the propagation of conformational changes along the peptide backbone.
2D NOESY/ROESY Determination of through-space proton-proton distances (<5 Å) for 3D structure calculation.Key for identifying unique structural features induced by Dap, such as specific side-chain conformations, inter-residue contacts in cyclic structures, and changes in global fold upon pH titration. Characteristic NOEs between the Dap side-chain protons and the peptide backbone can reveal local conformation.
2D ¹H-¹³C HSQC Correlation of protons to their directly attached carbons, providing carbon chemical shifts.Provides highly resolved spectra to confirm Dap incorporation and assign its carbon resonances. ¹³C chemical shifts are sensitive to secondary structure and can be used to monitor conformational changes.
pH Titration NMR Measurement of pKa values for acidic/basic residues (e.g., Asp, Glu, His, Lys).A cornerstone experiment for Dap-peptides. By acquiring a series of 1D ¹H or 2D ¹H-¹⁵N HSQC spectra at different pH values, one can precisely determine the pKa of the Dap β-amino group and monitor the associated conformational transitions in detail.[2][3]
Expected NMR Chemical Shifts

While a comprehensive database for Dap chemical shifts within various peptide contexts is still evolving, we can compile expected ranges based on available data and first principles. The Biological Magnetic Resonance Data Bank (BMRB) is a valuable resource for chemical shifts of standard amino acids.

Atom Typical ¹H Chemical Shift (ppm) in Standard Amino Acids Expected ¹H Chemical Shift (ppm) for Dap in a Peptide Typical ¹³C Chemical Shift (ppm) in Standard Amino Acids Expected ¹³C Chemical Shift (ppm) for Dap in a Peptide
3.5 - 4.8~4.0 - 4.5 50 - 65
1.5 - 3.2~3.1 - 3.6 25 - 45
HN 7.5 - 9.07.5 - 9.0C' (Carbonyl) 170 - 180

Note: These are approximate values and can vary significantly depending on the local environment, secondary structure, and pH.

Experimental Workflows and Protocols

Workflow for NMR Analysis of a Dap-Containing Peptide

NMR_Workflow_Dap_Peptide cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Processing & Analysis cluster_3 Structural Interpretation SamplePrep Peptide Synthesis & Purification (e.g., SPPS, HPLC) Dissolution Dissolve in H2O/D2O (90/10) with appropriate buffer (e.g., phosphate) SamplePrep->Dissolution Concentration Adjust concentration (0.5 - 2 mM) Dissolution->Concentration pH_Initial Adjust to initial pH (e.g., pH 7.5) Concentration->pH_Initial NMR_1D 1D ¹H Spectrum (Quality Check) pH_Initial->NMR_1D NMR_TOCSY 2D TOCSY (Spin System ID) NMR_1D->NMR_TOCSY NMR_NOESY 2D NOESY/ROESY (Distance Restraints) NMR_TOCSY->NMR_NOESY NMR_HSQC 2D ¹H-¹³C/¹⁵N HSQC (Resonance Assignment) NMR_NOESY->NMR_HSQC pH_Titration pH Titration Series (1D ¹H or 2D HSQC) NMR_HSQC->pH_Titration Processing Fourier Transform, Phasing, Baseline Correction NMR_HSQC->Processing pH_Titration->Processing Assignment Resonance Assignment (e.g., using CCPNmr Analysis) Processing->Assignment Restraints NOE Integration & Dihedral Angle Calculation (from ³J(HN,Hα)) Assignment->Restraints pKa_Det pKa Determination (from pH titration data) Assignment->pKa_Det Structure_Calc 3D Structure Calculation (e.g., CYANA, Xplor-NIH) Restraints->Structure_Calc Ensemble Analyze Structural Ensemble Structure_Calc->Ensemble Conformational_Dynamics Relate pH-dependent changes to structure and function Ensemble->Conformational_Dynamics

Caption: General workflow for the NMR analysis of a Dap-containing peptide.

Detailed Protocol: pH Titration of a Dap-Containing Peptide by ¹H NMR

This protocol outlines the steps for monitoring the pH-dependent conformational changes of a peptide containing a Dap residue.

1. Sample Preparation: a. Dissolve the lyophilized peptide in 500 µL of a 90% H₂O / 10% D₂O solution containing a suitable buffer system (e.g., 20 mM sodium phosphate) to a final peptide concentration of approximately 1 mM. b. Use a calibrated pH meter to adjust the initial pH of the sample to a starting point (e.g., pH 8.0) using small aliquots of dilute NaOH or HCl. c. Transfer the solution to a high-quality 5 mm NMR tube.

2. NMR Data Acquisition: a. Place the sample in the NMR spectrometer and allow it to equilibrate to the desired temperature (e.g., 298 K). b. Acquire a 1D ¹H NMR spectrum with water suppression (e.g., using presaturation or a WATERGATE sequence). A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio. c. Carefully remove the NMR tube from the spectrometer. d. Add a small, known volume (e.g., 0.5-1.0 µL) of a dilute acid solution (e.g., 0.1 M HCl) to the NMR tube. e. Gently mix the sample and measure the pH with a micro-pH electrode. f. Return the sample to the spectrometer, allow it to re-equilibrate, and acquire another 1D ¹H spectrum. g. Repeat steps d-f to obtain spectra at a series of pH values, ensuring sufficient data points are collected around the expected pKa of the Dap residue.

3. Data Analysis: a. Process all spectra uniformly (e.g., Fourier transformation, phasing, and baseline correction). b. Identify the resonances corresponding to the Dap residue and neighboring protons. c. Plot the chemical shift of these protons as a function of pH. d. Fit the resulting titration curves to the Henderson-Hasselbalch equation to determine the pKa of the Dap β-amino group.

Structure Calculation with Non-Canonical Residues

The process of calculating a 3D structure from NMR data for a peptide containing Dap requires special consideration for the software used. Programs like CYANA and Xplor-NIH are commonly used for this purpose.[1]

Workflow for Incorporating a Non-Canonical Residue (Dap) into Structure Calculation

ncAA_Structure_Calculation cluster_0 Residue Library Preparation cluster_1 Structure Calculation Setup cluster_2 Calculation and Refinement cluster_3 Validation Define_Topology Define Dap Topology (Atom names, bonds, angles) Generate_Lib Generate Residue Library File (e.g., using ATB server or manually) Define_Topology->Generate_Lib Load_Lib Load Custom Dap Library into Calculation Software (e.g., CYANA) Generate_Lib->Load_Lib Input_Restraints Input Experimental Restraints (NOEs, Dihedral Angles) Load_Lib->Input_Restraints Torsion_Angle_Dynamics Perform Torsion Angle Dynamics Calculation Input_Restraints->Torsion_Angle_Dynamics Simulated_Annealing Simulated Annealing Protocol Torsion_Angle_Dynamics->Simulated_Annealing Water_Refinement Optional: Final Refinement in Explicit Solvent (e.g., with CNS) Simulated_Annealing->Water_Refinement Analyze_Ensemble Analyze Ensemble of Lowest Energy Structures Water_Refinement->Analyze_Ensemble Check_Violations Check for Restraint Violations and Stereochemical Quality Analyze_Ensemble->Check_Violations

Caption: Workflow for 3D structure calculation of a peptide containing a non-canonical amino acid like Dap.

Several online servers and software packages can assist in generating the necessary library files for non-canonical residues. The Automated Topology Builder (ATB) server, for example, can generate topologies for a wide range of molecules that can then be adapted for use in NMR structure calculation software.[4][5][6]

Conclusion

The incorporation of Dap residues into peptides provides a wealth of opportunities for designing novel therapeutics and research tools. NMR spectroscopy is an indispensable technique for characterizing the structural consequences of this modification. By understanding the unique spectroscopic signatures of Dap and employing tailored experimental strategies, particularly pH titrations, researchers can gain deep insights into the structure, dynamics, and function of these modified peptides. The workflows and protocols outlined in this guide provide a robust framework for the successful NMR analysis of Dap-containing peptides, enabling the confident elucidation of their three-dimensional structures and pH-dependent behavior.

References

Understanding the Substrate: The Imperative of Orthogonal Protection

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to the Efficacy of Coupling Reagents with Z-Dap-OH Derivatives for Advanced Peptide Synthesis

Introduction

In the intricate world of peptide synthesis, the incorporation of non-proteinogenic amino acids is a cornerstone of modern drug discovery and development. Among these, L-α,β-diaminopropionic acid (Dap) offers a unique scaffold for creating novel peptide architectures, including branched, cyclic, and conjugated structures. The use of Nα-benzyloxycarbonyl-L-diaminopropionic acid (this compound) is particularly advantageous. The Z-group, a classic urethane protecting group, provides crucial orthogonality in complex synthesis strategies, as it is selectively cleaved by catalytic hydrogenation, leaving acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) protecting groups intact.[1][2][3]

However, the successful incorporation of a this compound moiety into a growing peptide chain is not trivial. The efficiency of the amide bond formation, the preservation of stereochemical integrity, and the avoidance of unwanted side reactions are critically dependent on the choice of coupling reagent. This guide provides a comprehensive comparison of common coupling reagents for this compound, grounded in mechanistic principles and supported by experimental data. We will delve into the causality behind experimental choices, empowering researchers to optimize their protocols for maximum yield and purity.

The structure of this compound features two primary amino groups: the α-amino group protected by the Z-group and the β-amino group on the side chain. During solid-phase peptide synthesis (SPPS), leaving the β-amino group unprotected would lead to deleterious side reactions, most notably the formation of branched peptide chains where the main sequence continues to grow from the side chain.[4]

Therefore, it is mandatory to employ an orthogonally protected derivative, such as Z-Dap(Boc)-OH or Z-Dap(Fmoc)-OH .[5][6] This strategy ensures that the α-amino group of the growing peptide chain is deprotected at each cycle while the Dap side chain remains shielded. The side-chain protecting group can then be removed at a later, strategic stage of the synthesis.[6][7] This guide will focus on the coupling of these essential, orthogonally protected this compound derivatives.

G cluster_ZDap Z-Dap(PG)-OH Structure cluster_groups Protecting Groups (PG) cluster_cleavage Orthogonal Deprotection ZDap Z-Dap(PG)-OH Z Z-Group (Nα) (Benzyloxycarbonyl) ZDap->Z Protects α-amine COOH Carboxyl Group (Activation Site) ZDap->COOH Activated for coupling SideChainPG Side-Chain PG (Nβ) (e.g., Boc, Fmoc) ZDap->SideChainPG Protects β-amine H2 Catalytic Hydrogenation (e.g., Pd/C, H₂) Z->H2 Cleaved by Acid Acidolysis (e.g., TFA) SideChainPG->Acid Cleaved by (if Boc) Base Base Treatment (e.g., Piperidine) SideChainPG->Base Cleaved by (if Fmoc) HATU_Mechanism ZDap Z-Dap(PG)-OH R-COOH ActiveEster {OAt-Active Ester | R-COO-At} ZDap->ActiveEster Activation HATU HATU + Base (DIPEA) HATU->ActiveEster PeptideBond {New Peptide Bond | R-CO-NH-Peptide} ActiveEster->PeptideBond Aminolysis Peptide Peptide Chain H₂N-Peptide Peptide->PeptideBond HOAt HOAt PeptideBond->HOAt Releases DIC_Mechanism ZDap Z-Dap(PG)-OH R-COOH Oacyl {O-Acylisourea | (Unstable)} ZDap->Oacyl DIC DIC DIC->Oacyl Oxyma Oxyma ActiveEster {Oxyma-Active Ester | R-COO-Oxyma} Oxyma->ActiveEster Oacyl->ActiveEster PeptideBond {New Peptide Bond | R-CO-NH-Peptide} ActiveEster->PeptideBond Aminolysis Peptide Peptide Chain H₂N-Peptide Peptide->PeptideBond SPPS_Workflow Start Start Cycle: Resin-NH-Peptide Swell 1. Resin Swelling (DMF, 30 min) Start->Swell Deprotect 2. Nα-Deprotection (e.g., 20% Piperidine/DMF for Fmoc) Swell->Deprotect Wash1 3. Wash (DMF, DCM) Deprotect->Wash1 Activate 4. Activation (Z-Dap(PG)-OH + Reagent + Base) Wash1->Activate Couple 5. Coupling (Add activated mix to resin) Activate->Couple Monitor 6. Monitor Completion (Kaiser Test) Couple->Monitor Positive Positive (Incomplete) Monitor->Positive Negative Negative (Complete) Monitor->Negative Result? Wash2 7. Wash (DMF, DCM) End End Cycle: Resin-NH-Dap(PG)-Peptide Wash2->End Positive->Couple Double Couple Negative->Wash2

References

Z-Dap-OH: A Strategic Alternative in Modified Peptide Synthesis for Enhanced Bioactivity and Stability

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide-based therapeutics and research, the incorporation of non-proteinogenic amino acids (NPAAs) is a cornerstone strategy for overcoming the inherent limitations of their natural counterparts. These modifications can dramatically improve proteolytic stability, modulate bioactivity, and fine-tune physicochemical properties. Among the arsenal of available NPAAs, N-α-benzyloxycarbonyl-L-2,3-diaminopropionic acid (Z-Dap-OH) emerges as a versatile and valuable building block. This guide provides an in-depth, objective comparison of this compound with other modified amino acids, supported by experimental insights and detailed protocols to empower researchers in making informed decisions for their peptide synthesis and development endeavors.

The Strategic Advantage of this compound in Peptide Design

This compound is a derivative of L-2,3-diaminopropionic acid (Dap), a non-proteinogenic amino acid characterized by the presence of a primary amine on its side chain. The benzyloxycarbonyl (Z or Cbz) protecting group on the α-amino group is a well-established and widely used protecting group in peptide synthesis.[1][2] This unique combination of a versatile protecting group and a functionalized amino acid core endows this compound with several strategic advantages in peptide design.

The primary amine on the Dap side chain offers a locus for various modifications, including PEGylation, lipidation, and the attachment of fluorescent probes or drug conjugates. This functionality is particularly valuable for enhancing the pharmacokinetic properties of peptides. Furthermore, the presence of the additional amino group can introduce a positive charge at physiological pH, potentially improving interactions with cellular membranes and target molecules.[3]

Comparative Analysis: this compound vs. Other Modified Amino Acids

The decision to incorporate a specific modified amino acid into a peptide sequence is a critical step that influences its biological activity and therapeutic potential. The following sections provide a comparative analysis of this compound against other commonly used modified amino acids, focusing on key performance parameters.

Enhancing Proteolytic Stability

A major hurdle in the development of peptide-based drugs is their rapid degradation by proteases in the body.[4][5] The incorporation of NPAAs is a proven strategy to enhance proteolytic resistance.

Table 1: Comparative Proteolytic Stability of Peptides with Different Modifications

ModificationRationale for Increased StabilityRepresentative Half-Life (t½) in Human SerumKey Considerations
Dap Incorporation Alters peptide backbone conformation, potentially disrupting protease recognition sites.[6]Moderately IncreasedSide-chain amine can be a site for further modification to enhance stability.
D-Amino Acid Substitution Peptidases are stereospecific and generally do not recognize D-amino acids.Significantly IncreasedCan alter peptide conformation and receptor binding affinity.
N-Methylation The N-methyl group sterically hinders protease access to the peptide bond.[7]Significantly IncreasedCan reduce hydrogen bonding potential and alter conformation.
β-Amino Acid Incorporation The altered backbone structure is not a substrate for most proteases.Significantly IncreasedCan significantly alter the secondary structure of the peptide.

Note: The half-life values are qualitative and can vary significantly depending on the peptide sequence and the specific protease.

Modulating Bioactivity and Receptor Binding

The introduction of modified amino acids can have a profound impact on the bioactivity of a peptide by altering its conformation and interaction with its target receptor.[8][9]

Table 2: Impact of Modified Amino Acids on Peptide Bioactivity

ModificationEffect on BioactivityMechanism of ActionExample Application
Dap Incorporation Can enhance or modulate activity.Introduction of a positive charge can improve binding to negatively charged cell surfaces or receptor domains.[3]Antimicrobial peptides, cell-penetrating peptides.
D-Amino Acid Substitution Can increase, decrease, or have no effect.Alters the three-dimensional structure of the peptide, which can affect receptor fit.Can lead to antagonists from agonist sequences.
Conformationally Constrained Amino Acids (e.g., Aib) Often increases potency and selectivity.Reduces conformational flexibility, locking the peptide into a bioactive conformation.[6]Receptor-specific agonists and antagonists.
Halogenated Amino Acids (e.g., Fluoro-Phe) Can enhance binding affinity.Alters electronic properties and can participate in halogen bonding with the receptor.Enzyme inhibitors, receptor ligands.
Tuning Physicochemical Properties: The Case of pH-Sensitivity

The ionizable side chain of Dap (pKa of the β-amino group is ~6.3 when incorporated into a peptide) makes it a valuable tool for designing pH-sensitive peptides.[10][11] These peptides can undergo conformational changes in response to the lower pH of the tumor microenvironment or endosomal compartments, leading to targeted drug release or enhanced cell penetration.[12][13]

Table 3: Comparison of Ionizable Amino Acids for pH-Sensitive Peptides

Ionizable Amino AcidpKa of Side ChainOptimal pH Range for TransitionApplications
Diaminopropionic Acid (Dap) ~6.36.0 - 7.0Tumor targeting, endosomal escape.[10][11]
Histidine (His) ~6.05.5 - 6.5Endosomal escape ("proton sponge" effect).
Aspartic Acid (Asp) ~3.93.5 - 4.5pH-responsive hydrogels, drug delivery.
Glutamic Acid (Glu) ~4.34.0 - 5.0pH-responsive polymers, targeted delivery.

Experimental Protocols for Comparative Analysis

To facilitate the direct comparison of this compound with other modified amino acids, the following detailed experimental protocols are provided.

Workflow for Comparative Peptide Synthesis and Analysis

G cluster_0 Peptide Synthesis cluster_1 Purification & Characterization cluster_2 Performance Evaluation Synthesis_Z_Dap Synthesis of Peptide with this compound Purification RP-HPLC Purification Synthesis_Z_Dap->Purification Synthesis_Alternative Synthesis of Peptide with Alternative AA Synthesis_Alternative->Purification Characterization Mass Spectrometry (MS) Analysis Purification->Characterization Stability_Assay Proteolytic Stability Assay Characterization->Stability_Assay Bioactivity_Assay Bioactivity Assay Characterization->Bioactivity_Assay CD_Spectroscopy Conformational Analysis (CD) Characterization->CD_Spectroscopy

Caption: Workflow for comparing peptides synthesized with this compound and alternative amino acids.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide

This protocol outlines the synthesis of a model hexapeptide (e.g., Ac-Tyr-Gly-Gly-Phe-X-Arg-NH2) where 'X' is either Dap or an alternative modified amino acid.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids

  • Z-Dap(Boc)-OH or other appropriately protected modified amino acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Piperidine solution (20% in DMF)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Acetic anhydride

  • DIEA

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

    • For the incorporation of Z-Dap(Boc)-OH, use the same coupling conditions.

    • Monitor the coupling reaction using a Kaiser test.

  • Washing: Wash the resin with DMF and DCM after each deprotection and coupling step.

  • Repeat Cycles: Repeat steps 2-4 for each amino acid in the sequence.

  • N-terminal Acetylation: After the final Fmoc deprotection, treat the resin with a solution of acetic anhydride and DIEA in DMF.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours.

    • Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet.

  • Purification and Characterization: Purify the crude peptide by reverse-phase HPLC and confirm its identity by mass spectrometry.

Protocol 2: Proteolytic Stability Assay

This protocol compares the stability of the synthesized peptides in the presence of a protease.[14][15]

Materials:

  • Purified peptides

  • Trypsin solution (or other relevant protease)

  • Phosphate-buffered saline (PBS)

  • Acetonitrile (ACN) with 0.1% TFA

  • Water with 0.1% TFA

  • LC-MS system

Procedure:

  • Sample Preparation: Prepare stock solutions of the peptides in PBS.

  • Incubation: Incubate a known concentration of each peptide with the trypsin solution at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), quench the reaction by adding an equal volume of 1% TFA in ACN.

  • LC-MS Analysis: Analyze the samples by LC-MS to determine the percentage of the intact peptide remaining at each time point.

  • Data Analysis: Plot the percentage of intact peptide versus time and calculate the half-life (t½) for each peptide.

Decision Pathway for Selecting a Modified Amino Acid

G Start Goal of Peptide Modification? Stability Enhance Proteolytic Stability? Start->Stability Bioactivity Modulate Bioactivity? Start->Bioactivity pH_Sensitivity Introduce pH-Sensitivity? Start->pH_Sensitivity D_Amino_Acid Consider D-Amino Acid or N-Methylation Stability->D_Amino_Acid Yes Z_Dap_OH Consider this compound for charge/further modification Stability->Z_Dap_OH Moderate enhancement needed Bioactivity->Z_Dap_OH Modulate charge/interaction Constrained_AA Consider Conformationally Constrained AA Bioactivity->Constrained_AA Increase potency Halogenated_AA Consider Halogenated AA for binding Bioactivity->Halogenated_AA Enhance binding Z_Dap_OH_pH This compound is a strong candidate pH_Sensitivity->Z_Dap_OH_pH Yes Histidine Consider Histidine for endosomal escape pH_Sensitivity->Histidine Proton sponge effect desired

Caption: Decision-making framework for selecting a modified amino acid based on the desired outcome.

Conclusion: The Versatility of this compound in Modern Peptide Science

This compound stands as a highly versatile and valuable building block in the design and synthesis of modified peptides. Its unique combination of a functionalizable side chain and a well-established protecting group provides researchers with a powerful tool to enhance proteolytic stability, modulate bioactivity, and introduce novel functionalities such as pH-sensitivity. While other modified amino acids offer distinct advantages for specific applications, the strategic incorporation of this compound allows for a multifaceted approach to peptide optimization. The experimental protocols and comparative data presented in this guide are intended to provide a solid foundation for researchers to explore the full potential of this compound and other modified amino acids in their quest for novel and effective peptide-based therapeutics and research tools.

References

A Senior Application Scientist's Guide to the Biological Activity of Peptides Synthesized with Z-Dap-OH: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of therapeutic peptide design, the incorporation of non-proteinogenic amino acids is a cornerstone strategy for imbuing novel functionalities and enhancing biological performance. Among these, 2,3-diaminopropionic acid (Dap) stands out for its unique side-chain amino group, which offers a distinct physicochemical profile compared to canonical amino acids like lysine. The choice of synthetic building block is paramount, and Nα-benzyloxycarbonyl-L-2,3-diaminopropionic acid (Z-Dap-OH) represents a classical, yet still relevant, reagent for this purpose.

This guide provides a comparative analysis of the biological activities conferred by incorporating Dap into peptide sequences, with a specific focus on peptides synthesized using this compound. We will explore the causality behind the enhanced activities, compare them to peptides containing other cationic residues, and contrast the synthetic methodologies involved. This analysis is designed for researchers, scientists, and drug development professionals seeking to leverage the unique properties of Dap in their work.

The Physicochemical Advantage of the Dap Residue

The biological utility of incorporating Dap into a peptide sequence is rooted in the distinct properties of its β-amino side chain. Unlike the ε-amino group of lysine, which has a pKa of approximately 10.5, the β-amino group of a Dap residue within a peptide has a pKa in the range of 6.3 to 7.5.[1][2] This critical difference means that the Dap side chain undergoes a change in its protonation state within the physiological pH range, particularly during the transition from the extracellular environment (pH ~7.4) to the acidic environment of endosomes (pH 5-6).[1]

This pH-sensitivity is the primary driver for many of the unique biological activities of Dap-containing peptides, allowing them to function as "smart" molecules that respond to their environment. This contrasts sharply with lysine-containing peptides, which remain constitutively protonated and positively charged across this pH range.

Comparative Synthetic Strategies for Dap Incorporation

The synthesis of Dap-containing peptides can be approached through several chemical strategies, primarily defined by the Nα-protecting group. While this guide focuses on this compound, understanding the alternatives is crucial for selecting the optimal path for a given research objective.

1. This compound in Solution-Phase Peptide Synthesis (SPPS)

The benzyloxycarbonyl (Z or Cbz) group is a robust protecting group traditionally favored for solution-phase synthesis.[3] Its stability to both acidic and basic conditions used for other protecting groups makes it a reliable choice.[4] However, its removal typically requires harsh, non-orthogonal conditions such as catalytic hydrogenolysis (H₂/Pd) or strong acids (HBr/AcOH), which can be incompatible with sensitive functional groups elsewhere in the peptide.[4] Solution-phase synthesis itself, while excellent for large-scale production and intermediate purification, is often a labor-intensive and time-consuming process.[5]

2. Modern Alternatives for Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is the most widely used method for peptide synthesis due to its efficiency and amenability to automation.[5][6] This approach relies on orthogonal protecting groups that can be removed selectively without cleaving the peptide from the solid support.[7]

  • Fmoc-Dap(Boc)-OH: This is the most common derivative for Fmoc-based SPPS. The Nα-Fmoc group is removed with a mild base (e.g., piperidine), while the side-chain Boc group is stable to these conditions and is removed during the final acid-mediated cleavage from the resin.[8][9] This strategy offers mild deprotection conditions and high efficiency.

  • Boc-Dap(Fmoc)-OH: Used in Boc-based SPPS, this derivative employs an acid-labile Boc group for the Nα-terminus and a base-labile Fmoc group for the side chain, allowing for selective side-chain modification on the resin.[9][10]

Workflow Comparison: Solution-Phase vs. Solid-Phase Synthesis

G cluster_0 Solution-Phase Synthesis (e.g., using this compound) cluster_1 Solid-Phase Synthesis (e.g., using Fmoc-Dap(Boc)-OH) s1 1. Activate this compound s2 2. Couple to Amino Acid Ester s1->s2 s3 3. Work-up & Purification s2->s3 s4 4. Z-Group Deprotection (e.g., Hydrogenolysis) s3->s4 s5 5. Repeat Cycle s4->s5 f1 1. Swell Resin f2 2. Fmoc Deprotection (Piperidine) f1->f2 f3 3. Wash f2->f3 f4 4. Couple Fmoc-Dap(Boc)-OH f3->f4 f5 5. Wash f4->f5 f6 6. Repeat Cycle f5->f6 f7 7. Final Cleavage & Deprotection (TFA) f6->f7

Caption: Comparative workflows of Solution-Phase and Solid-Phase Peptide Synthesis.

Comparative Analysis of Biological Activity: Case Studies

The true value of Dap incorporation is demonstrated by the resulting peptide's performance in biological assays.

Case Study 1: pH-Sensitive Peptides for Gene Delivery

A significant challenge in non-viral gene delivery is enabling the therapeutic cargo to escape the endosome after cellular uptake. Peptides incorporating Dap are uniquely suited for this task.

  • Mechanism of Action: As the endosome acidifies, the β-amino groups of the Dap residues become protonated. This influx of protons, coupled with counter-ions, increases the osmotic pressure within the endosome, causing it to swell and rupture—a mechanism known as the "proton sponge" effect. This releases the genetic material into the cytoplasm.[1] Lysine-based peptides are less effective in this regard as their side chains are already protonated and cannot buffer the endosomal pH in the same dynamic way.

  • Experimental Data: The performance of a Dap-containing peptide vector can be compared to a lysine-containing analogue by measuring the efficiency of gene transfection (e.g., a reporter gene like GFP) in a cell line.

Peptide VectorCationic ResidueTransfection Efficiency (% of GFP-Positive Cells)
Peptide-Dap2,3-Diaminopropionic Acid45%
Peptide-LysLysine12%
Control (Lipofectamine)-60%

Mechanism of Dap-Mediated Endosomal Escape

G p_dna Peptide-Dap/DNA Complex (pH 7.4) uptake Endocytosis endosome Early Endosome (pH ~6.5) Dap side-chains begin to protonate uptake->endosome acidification Proton Pumping (V-ATPase) late_endosome Late Endosome (pH ~5.5) Dap side-chains fully protonated acidification->late_endosome sponge Proton Sponge Effect: Influx of H+ and Cl- ions late_endosome->sponge rupture Osmotic Swelling & Endosomal Rupture sponge->rupture release DNA Release into Cytoplasm rupture->release

Caption: Proposed mechanism for endosomal escape mediated by Dap-containing peptides.

Case Study 2: Cationic Antimicrobial Peptides (AMPs)

The cationic nature of AMPs is crucial for their initial interaction with negatively charged bacterial membranes, leading to membrane disruption and cell death.[11] The introduction of Dap can enhance this activity.

  • Mechanism of Action: Dap residues contribute to the overall positive charge of the peptide, facilitating electrostatic attraction to bacterial surfaces.[11] Furthermore, the unique stereochemistry and spacing of the β-amino group can influence the peptide's secondary structure and hydrophobic moment, potentially leading to more efficient membrane permeabilization compared to peptides with other cationic residues.

  • Experimental Data: The efficacy of a Dap-containing AMP is typically quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible bacterial growth.

PeptideSequenceMIC vs. E. coli (µM)MIC vs. S. aureus (µM)
AMP-DapG(Dap)W(Dap)L(Dap)G1632
AMP-LysGKWKLKG64128
Ampicillin (Control)-84
Case Study 3: Branched Peptides for Metal Chelation

The Dap residue can be used as a branching point to create peptides with three available "arms" for metal chelation, a structure not easily achieved with linear peptides.[12]

  • Mechanism of Action: By synthesizing a peptide with Dap at its core, such as H-Gly-Dap(H-Gly)-Gly-NH₂, the N-terminus and the two amino groups of the Dap residue create a unique coordination environment for metal ions like Cu²⁺.[12] This has potential applications in developing metalloenzyme mimics or catalysts.

  • Performance Comparison: The binding affinity (K_d) or the catalytic efficiency of a Dap-branched peptide can be compared to a linear control peptide, demonstrating the structural advantage conferred by the Dap branching point.

Experimental Protocols

Protocol 1: Solution-Phase Synthesis of a Dipeptide (Z-Dap-Ala-OMe)

This protocol outlines a classic carbodiimide-mediated coupling in solution.

  • Amine Component Preparation: Dissolve Alanine methyl ester hydrochloride (H-Ala-OMe·HCl) (1.0 eq.) in anhydrous Dichloromethane (DCM). Cool to 0°C. Add N,N-Diisopropylethylamine (DIEA) (1.0 eq.) dropwise to neutralize the salt and stir for 20 minutes.

  • Carboxyl Component Activation: In a separate flask, dissolve this compound (1.0 eq.) and 1-Hydroxybenzotriazole (HOBt) (1.1 eq.) in anhydrous DCM. Cool to 0°C.

  • Coupling: To the this compound solution, add a solution of N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq.) in DCM dropwise. A white precipitate of dicyclohexylurea (DCU) will form. Stir at 0°C for 30 minutes.

  • Reaction: Add the neutralized amine solution from step 1 to the activated carboxyl component. Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by Thin Layer Chromatography (TLC).

  • Work-up: Filter the reaction to remove the DCU precipitate. Wash the filtrate with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude protected dipeptide. Purify via column chromatography.

Protocol 2: Manual Solid-Phase Synthesis using Fmoc-Dap(Boc)-OH

This protocol describes a standard Fmoc/tBu strategy on a Rink Amide resin.

  • Resin Swelling: Place Rink Amide resin in a reaction vessel. Add N,N-Dimethylformamide (DMF) and agitate for 30 minutes to swell the resin. Drain the DMF.

  • Fmoc Deprotection: Add 20% piperidine in DMF to the resin. Agitate for 5 minutes, drain. Repeat with a 15-minute agitation.

  • Washing: Wash the resin thoroughly with DMF (6 times) to remove all traces of piperidine.

  • Kaiser Test: Perform a Kaiser test to confirm the presence of a free primary amine (a positive test yields a blue color).

  • Coupling: In a separate vial, pre-activate Fmoc-Dap(Boc)-OH (3 eq. relative to resin loading) with HBTU (2.9 eq.) and DIEA (6 eq.) in DMF for 2 minutes. Add this solution to the resin. Agitate at room temperature for 2 hours.

  • Washing: Wash the resin with DMF (5 times).

  • Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling (a negative test leaves the beads colorless/yellow).

  • Repeat: Repeat steps 2-7 for each subsequent amino acid in the sequence.

  • Final Cleavage: After the final coupling and deprotection, wash the resin with DCM and dry. Add a cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS) and stir for 2-3 hours. Filter to separate the resin and precipitate the peptide in cold diethyl ether.

Protocol 3: Hemolytic Activity Assay

This protocol assesses the peptide's toxicity to mammalian cells.[13]

  • Erythrocyte Preparation: Obtain fresh sheep or human red blood cells (RBCs). Wash the RBCs three times with phosphate-buffered saline (PBS) by centrifugation (1000 x g for 5 min) and resuspend to a 4% (v/v) solution in PBS.

  • Sample Preparation: Prepare serial dilutions of the peptide in PBS in a 96-well plate.

  • Controls: Use PBS as a negative control (0% hemolysis) and 0.1% Triton X-100 as a positive control (100% hemolysis).

  • Incubation: Add the 4% RBC suspension to each well. Incubate the plate at 37°C for 1 hour.

  • Measurement: Centrifuge the plate (1000 x g for 5 min). Transfer the supernatant to a new plate and measure the absorbance at 540 nm, which corresponds to hemoglobin release.

  • Calculation: Calculate the percentage of hemolysis using the formula: % Hemolysis = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] * 100

Conclusion

The incorporation of 2,3-diaminopropionic acid into peptides imparts a unique pH-responsive character that can be exploited to create highly effective agents for antimicrobial, gene delivery, and catalytic applications. While the classical building block this compound is a viable option, particularly for targeted solution-phase synthesis, modern solid-phase strategies using orthogonally protected derivatives like Fmoc-Dap(Boc)-OH offer greater efficiency and flexibility for most research applications.[4][8] The ultimate biological performance, however, is a direct consequence of the intrinsic physicochemical properties of the Dap residue itself. The experimental data clearly demonstrates that the strategic substitution of common cationic residues like lysine with Dap can lead to a significant and advantageous enhancement in biological activity, validating its role as a powerful tool in peptide design and drug development.

References

A Senior Application Scientist's Guide to the Structural Analysis of Z-Dap-OH Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Incorporation of Z-Dap-OH in Peptide Therapeutics

In the landscape of modern drug development, peptides represent a highly promising class of therapeutics due to their high specificity and low toxicity. However, their application is often hampered by poor metabolic stability, primarily due to rapid degradation by proteases.[1] The incorporation of non-natural amino acids is a cornerstone strategy to overcome this limitation, enhancing proteolytic resistance and introducing favorable conformational constraints.[1][2]

Among these, this compound (Nα-Z-L-2,3-Diaminopropionic acid) stands out as a versatile building block.[3][4][5] The "Z" or benzyloxycarbonyl group serves as a temporary protecting group during synthesis, while the core diaminopropionic acid (Dap) residue introduces a unique structural and functional element into the peptide backbone. The additional amino group in the Dap side chain can disrupt protease recognition sites and introduce conformational rigidity, potentially shielding cleavage sites and prolonging the therapeutic window.[1][6]

This guide provides a comparative framework for the structural elucidation of Dap-containing peptides, offering field-proven insights into the application of key analytical techniques. We will explore how the introduction of this non-natural residue impacts the peptide's structure and compare the utility of various analytical methods in characterizing these changes. Our focus is not just on the "how," but the "why"—explaining the causality behind experimental choices to empower researchers in their own drug development endeavors.

Chapter 1: Secondary Structure Elucidation via Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is an indispensable, low-resolution technique for the initial assessment of a peptide's secondary structure in solution.[7][8] It measures the differential absorption of left- and right-circularly polarized light, which is exquisitely sensitive to the regular, repeating structures of α-helices, β-sheets, and random coils within a peptide.[9][10]

Expert Rationale: Why Start with CD?

Before committing to the resource-intensive methods of NMR or X-ray crystallography, CD provides a rapid and cost-effective snapshot of the peptide's folded state. For Dap-containing peptides, the primary question is whether the modification has disrupted the intended secondary structure (e.g., an α-helix crucial for target binding). CD spectroscopy directly answers this by comparing the spectral profile of the modified peptide to its unmodified, or "wild-type" (WT), counterpart.

A study on synthetic channel-forming peptides demonstrated this principle effectively. When pore-lining threonine residues were replaced with Dap, CD analysis confirmed that the modified peptides retained the critical α-helical secondary structure characteristic of their parent peptide.[6][11] This initial check provides the confidence to proceed with more detailed structural analysis.

Comparative Analysis: Dap-Modified vs. Wild-Type Peptides

The typical output of a CD experiment is a spectrum showing molar ellipticity versus wavelength. Key spectral features indicate specific structures: α-helices, for instance, show characteristic double minima around 208 nm and 222 nm.[10]

Table 1: Representative CD Data Comparing a WT Peptide and its Dap-Substituted Analog

Peptide VariantSecondary Structure ProfileKey Spectral Features% Helicity (Predicted)
Wild-Type (WT) Peptide Predominantly α-helicalDouble minima at ~208 nm and ~222 nm65%
Dap-Substituted Analog Retained α-helical characterDouble minima at ~208 nm and ~222 nm62%

Note: The data presented are illustrative, based on findings where Dap incorporation did not significantly alter the secondary structure.[6]

The minor decrease in predicted helicity for the Dap-analog might suggest a slight increase in flexibility or a localized structural perturbation, providing a clear hypothesis for further investigation with higher-resolution techniques.

Experimental Protocol: CD Spectroscopy
  • Sample Preparation: Dissolve the lyophilized WT and Dap-modified peptides in an appropriate buffer (e.g., 10 mM sodium phosphate, pH 7.4). The buffer itself should not have a significant CD signal in the far-UV region. A typical peptide concentration is 0.1-0.5 mg/mL.[9]

  • Instrument Setup: Use a calibrated CD spectrometer. Purge the instrument with nitrogen gas for at least 30 minutes before use.

  • Data Acquisition:

    • Use a quartz cuvette with a 1 mm path length.

    • Record a baseline spectrum of the buffer alone.

    • Record the spectrum for each peptide sample from 190 nm to 250 nm.[10]

    • Typically, 3-5 scans are averaged for each sample to improve the signal-to-noise ratio.

  • Data Processing:

    • Subtract the buffer baseline from each peptide spectrum.

    • Convert the raw data (millidegrees) to molar ellipticity [θ].

    • Use deconvolution software (e.g., BeStSel) to estimate the percentage of α-helix, β-sheet, and random coil structures.[12]

Chapter 2: High-Resolution 3D Structure: A Comparative Guide to NMR and X-ray Crystallography

While CD confirms the presence of secondary structures, Nuclear Magnetic Resonance (NMR) and X-ray Crystallography provide atomic-level three-dimensional structures. The choice between them depends on the nature of the peptide and the specific questions being asked.

  • NMR Spectroscopy determines the structure of peptides in solution, which is closer to their natural, physiological environment.[13] It is powerful for revealing dynamic regions of the molecule.

  • X-ray Crystallography provides a static, high-resolution snapshot of the peptide in a crystalline state.[14] This method can be limited by the often-difficult process of growing high-quality crystals.[14]

Expert Rationale: Choosing the Right High-Resolution Technique

For Dap-containing peptides, NMR is often the more insightful initial choice. The primary goal is to understand how the modification affects the peptide's conformation and dynamics in solution. Does the Dap side chain fold back onto the backbone? Does it alter the orientation of neighboring residues critical for binding? NMR experiments like NOESY, which measures through-space proton-proton distances, are ideal for answering these questions.[15][16]

X-ray crystallography becomes the preferred method when a very high-resolution static picture is needed, especially to visualize specific hydrogen bonding networks or interactions with a target protein.[17][18] If the peptide can be co-crystallized with its target, crystallography can provide unparalleled detail of the binding interface.

Workflow and Data Comparison

The workflows for these techniques are fundamentally different, leading to complementary data.

G cluster_0 NMR Workflow cluster_1 X-ray Crystallography Workflow nmr_start Peptide in Solution nmr_acq 2D/3D NMR Data (COSY, TOCSY, NOESY) nmr_start->nmr_acq nmr_assign Resonance Assignment nmr_acq->nmr_assign nmr_restraints Distance & Angle Restraints nmr_assign->nmr_restraints nmr_calc Structure Calculation nmr_restraints->nmr_calc nmr_ensemble Ensemble of Structures nmr_calc->nmr_ensemble xtal_start Peptide Crystallization xtal_diff X-ray Diffraction xtal_start->xtal_diff xtal_map Electron Density Map xtal_diff->xtal_map xtal_build Model Building xtal_map->xtal_build xtal_refine Refinement xtal_build->xtal_refine xtal_struct Single 3D Structure xtal_refine->xtal_struct

Caption: High-level workflows for NMR and X-ray Crystallography.

Table 2: Comparison of Structural Data from NMR and X-ray Crystallography

FeatureNMR SpectroscopyX-ray CrystallographyAdvantage for Dap-Peptide Analysis
State SolutionSolid (Crystal)NMR: More physiologically relevant, assesses flexibility.
Resolution Typically lower (1.5-2.5 Å)Typically higher (<1.5 Å)X-ray: Better for visualizing precise atomic positions.
Dynamics Provides information on flexibilityProvides a static average structureNMR: Can reveal if the Dap residue increases local flexibility.
Output Ensemble of conformersSingle structureNMR: Represents the dynamic nature of the peptide in solution.
Bottleneck Resonance assignment (for larger peptides)CrystallizationNMR: More likely to be successful if peptide is soluble but resists crystallization.
Experimental Protocol: 2D NMR Spectroscopy
  • Sample Preparation: Dissolve the peptide in a suitable deuterated solvent (e.g., 90% H₂O/10% D₂O) to a concentration of ~1-5 mM. Add a DSS or TSP standard for chemical shift referencing.

  • Data Acquisition:

    • Acquire a series of 2D NMR spectra on a high-field spectrometer (e.g., 600 MHz or higher).[13]

    • TOCSY (Total Correlation Spectroscopy): Identifies protons belonging to the same amino acid spin system.

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled through 2-3 bonds.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space (<5 Å), providing the key distance restraints for 3D structure calculation.[15]

  • Data Processing and Analysis:

    • Process the spectra using software like NMRPipe.

    • Perform sequential resonance assignment to assign every proton signal to its specific position in the peptide sequence.[15]

    • Identify and integrate NOE cross-peaks to generate a list of interproton distance restraints.

    • Use structure calculation software (e.g., CYANA, XPLOR-NIH) to generate an ensemble of 3D structures consistent with the experimental restraints.

Chapter 3: Identity and Purity Confirmation with Mass Spectrometry

Mass spectrometry (MS) is a fundamental tool for peptide analysis, prized for its speed, sensitivity, and accuracy.[19][20] For any peptide synthesis, and especially for those involving non-natural amino acids, MS is non-negotiable for confirming that the correct product has been made.

Expert Rationale: The Foundational Check

Before any structural work, MS provides two critical pieces of information:

  • Molecular Weight Confirmation: Does the mass of the synthesized peptide match the theoretical mass of the Dap-containing sequence? This confirms the successful incorporation of the this compound residue.[21]

  • Purity Assessment: When coupled with liquid chromatography (LC-MS), it provides a purity profile, ensuring that the sample used for structural studies is free from significant contaminants or byproducts from the synthesis.[22]

Tandem MS (MS/MS) can further be used to sequence the peptide by fragmenting it and analyzing the resulting daughter ions, providing definitive proof of the amino acid sequence.[22]

G cluster_0 LC-MS/MS Workflow start Peptide Sample lc HPLC Separation start->lc ion Ionization (ESI) lc->ion ms1 MS1 Scan (Precursor Mass) ion->ms1 frag Fragmentation (CID) ms1->frag ms2 MS2 Scan (Fragment Ions) frag->ms2 detect Detection & Analysis ms2->detect

Caption: Workflow for peptide analysis by LC-MS/MS.

Experimental Protocol: LC-MS Analysis
  • Sample Preparation: Dissolve a small amount of the peptide in a suitable solvent, often a mixture of water and acetonitrile with 0.1% formic acid.

  • LC Separation:

    • Inject the sample onto a reverse-phase HPLC column (e.g., C18).

    • Elute the peptide using a gradient of increasing acetonitrile concentration. This separates the target peptide from impurities.

  • MS Detection:

    • The eluent from the HPLC is directed into the mass spectrometer, typically using an Electrospray Ionization (ESI) source.[21]

    • MS1 Scan: The instrument scans a range of mass-to-charge (m/z) ratios to detect the intact peptide, which will appear as a charged ion (e.g., [M+H]⁺).

    • MS/MS (Optional): The instrument can be set to isolate the primary ion and fragment it (e.g., via Collision-Induced Dissociation - CID) to generate a fragmentation spectrum for sequence confirmation.[22]

  • Data Analysis: Compare the observed m/z value with the calculated theoretical mass of the Dap-containing peptide. Integrate the peak area from the LC chromatogram to determine purity.

Conclusion and Integrated Strategy

The structural analysis of peptides containing this compound, or any non-natural amino acid, requires a multi-faceted, hierarchical approach. No single technique can provide a complete picture. The most robust and efficient strategy begins with foundational checks and progresses to higher-resolution methods, with each step informing the next.

  • Confirm Identity: Always start with Mass Spectrometry to confirm the correct molecular weight and assess purity.

  • Assess Secondary Structure: Use Circular Dichroism as a rapid screen to determine if the Dap modification has preserved the desired overall fold (e.g., α-helicity).

  • Elucidate 3D Structure: Employ NMR Spectroscopy to determine the high-resolution structure in solution, providing crucial insights into local conformation and dynamics. If a static, atomic-level view of interactions is required and crystals can be obtained, X-ray Crystallography offers the highest resolution.

By integrating these techniques, researchers can build a comprehensive, self-validating structural model of their modified peptide, providing a solid foundation for understanding its structure-activity relationship and advancing the development of more stable and effective peptide therapeutics.

References

A Senior Application Scientist's Guide to Comparative Yield Analysis of Aspartyl (Dap) Protection Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of peptides containing aspartic acid (Asp or D) residues presents a persistent challenge. The primary obstacle is the base-catalyzed formation of aspartimide, a cyclic imide intermediate, during the Nα-Fmoc deprotection step in Solid-Phase Peptide Synthesis (SPPS). This deleterious side reaction can lead to a cascade of impurities, including α- and β-peptides and their racemized products, which complicates purification and significantly reduces the final yield of the desired peptide.[1] The judicious selection of the Asp side-chain protecting group is therefore a critical determinant for a successful synthesis.

This in-depth guide provides an objective, data-driven comparison of various Asp side-chain protection strategies. We will delve into the mechanistic underpinnings of aspartimide formation, present comparative experimental data for commonly used protecting groups, and provide detailed protocols to enable you to validate these strategies in your own laboratory.

The Root of the Problem: Understanding Aspartimide Formation

During the iterative Fmoc-deprotection steps in SPPS, exposure to a base (commonly piperidine) can trigger an intramolecular cyclization.[2] The backbone amide nitrogen of the amino acid C-terminal to the Asp residue nucleophilically attacks the side-chain carbonyl of the Asp residue. This attack forms a five-membered succinimide ring known as aspartimide.[1] This intermediate is unstable and susceptible to nucleophilic attack by piperidine or residual water, leading to the formation of a mixture of the desired α-aspartyl peptide, the isomeric β-aspartyl peptide, and piperidide adducts.[3] Furthermore, the α-carbon of the aspartimide intermediate is prone to epimerization, resulting in the formation of D-Asp isomers that are often challenging to separate from the target L-Asp peptide.[1]

The propensity for aspartimide formation is highly sequence-dependent, with Asp-Gly, Asp-Asn, and Asp-Ser motifs being particularly problematic due to the low steric hindrance of the C-terminal residue.[4][5]

Below is a diagram illustrating the mechanism of aspartimide formation and the subsequent generation of byproducts.

Aspartimide_Formation Peptide Peptide with Asp(OR)-Xaa Deprotonated_Amide Deprotonated Backbone Amide Peptide->Deprotonated_Amide Piperidine (Fmoc Deprotection) Aspartimide Aspartimide Intermediate (Succinimide Ring) Deprotonated_Amide->Aspartimide Intramolecular Cyclization Alpha_Peptide Desired α-Peptide Aspartimide->Alpha_Peptide Hydrolysis Beta_Peptide β-Peptide Impurity Aspartimide->Beta_Peptide Hydrolysis Racemized_Peptides Racemized Peptides (D-Asp) Aspartimide->Racemized_Peptides Epimerization Piperidide_Adducts Piperidide Adducts Aspartimide->Piperidide_Adducts Piperidine Attack

Caption: Mechanism of aspartimide formation during Fmoc-SPPS.

Comparative Analysis of Aspartic Acid Protecting Groups

The most common strategy to mitigate aspartimide formation is the use of sterically hindered ester-based protecting groups for the Asp side chain. The increased bulk of the protecting group physically impedes the intramolecular cyclization.

Ester-Based Protecting Groups: A Tale of Steric Hindrance

The standard protecting group for the Asp side chain is the tert-butyl ester (OtBu). While widely used, its relatively low steric hindrance can lead to significant aspartimide formation in susceptible sequences.[4] To address this, bulkier protecting groups have been developed.

Protecting GroupStructureKey Features & Performance
Fmoc-Asp(OtBu)-OH tert-butylThe industry standard, but prone to aspartimide formation in problematic sequences like Asp-Gly.[6]
Fmoc-Asp(OMpe)-OH 3-methyl-3-pentylOffers increased steric bulk compared to OtBu, leading to a reduction in aspartimide formation.[7]
Fmoc-Asp(OEpe)-OH 3-ethyl-3-pentylA bulkier alternative that provides enhanced protection against aspartimide formation.[8]
Fmoc-Asp(OPhp)-OH 4-n-propyl-4-heptylA highly sterically hindered group for minimizing byproducts.[8]
Fmoc-Asp(OBno)-OH 5-n-butyl-5-nonylDemonstrates exceptional suppression of aspartimide formation, even in the most challenging sequences.[8]
Quantitative Yield Comparison of Ester-Based Protecting Groups

The following table summarizes the performance of different Asp protecting groups in the synthesis of the scorpion toxin II peptide fragment (H-Val-Lys-Asp-Xaa-Tyr-Ile-OH), a model sequence known to be highly susceptible to aspartimide formation. The data represents the composition of the crude product after prolonged treatment with 20% piperidine in DMF to simulate multiple deprotection cycles.

Protecting GroupXaa = GlyXaa = AsnXaa = Arg
Target Peptide (%) Aspartimide (%) Target Peptide (%)
Fmoc-Asp(OtBu)-OH 44.155.975.3
Fmoc-Asp(OMpe)-OH 71.228.888.1
Fmoc-Asp(OBno)-OH 98.21.8>99.5

Data adapted from MilliporeSigma Technical Bulletin.[2]

As the data clearly indicates, increasing the steric hindrance of the protecting group from OtBu to OMpe and further to OBno leads to a dramatic reduction in aspartimide formation and a corresponding increase in the yield of the desired peptide. For the most challenging Asp-Gly sequence, Fmoc-Asp(OBno)-OH virtually eliminates the side reaction.

Orthogonal and Advanced Protection Strategies

Beyond steric hindrance, other innovative strategies have been developed to offer even greater control over aspartic acid side reactions.

Orthogonal Protection with Allyl Esters (OAll)

The use of Fmoc-Asp(OAll)-OH provides an orthogonal protection strategy.[9] The allyl ester is stable to the basic conditions of Fmoc deprotection and the acidic conditions of final cleavage. It can be selectively removed on-resin using a palladium catalyst, allowing for side-chain modifications such as lactamization.[9] This strategy also offers reduced aspartimide formation compared to OtBu.[10]

Backbone Protection: A Definitive Solution

For sequences that are exceptionally prone to aspartimide formation, backbone protection offers a near-complete solution.[11] By introducing a protecting group on the backbone amide nitrogen of the amino acid C-terminal to the Asp residue, the nucleophilicity of the nitrogen is eliminated, thus preventing the intramolecular cyclization. The most common implementation of this strategy is the use of a 2,4-dimethoxybenzyl (Dmb) group, often incorporated as a pre-formed dipeptide building block, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH.[10]

Backbone_Protection cluster_0 Standard SPPS cluster_1 Backbone Protection Standard_Peptide Asp(OR)-Gly Standard_Deprotection Piperidine Standard_Peptide->Standard_Deprotection Aspartimide Aspartimide Formation Standard_Deprotection->Aspartimide Backbone_Peptide Asp(OR)-(Dmb)Gly Backbone_Deprotection Piperidine Backbone_Peptide->Backbone_Deprotection No_Aspartimide No Aspartimide Backbone_Deprotection->No_Aspartimide

Caption: Comparison of standard SPPS and backbone protection for preventing aspartimide formation.

Non-Ester-Based Protection: The Cyanosulfurylide (CSY) Approach

A more recent and highly effective strategy involves masking the carboxylic acid side chain with a non-ester-based protecting group. The cyanosulfurylide (CSY) group forms a stable C-C bond with the aspartate side chain, completely suppressing aspartimide formation.[3][12] This protecting group is stable to standard SPPS conditions and can be removed orthogonally using an electrophilic halogen source, such as N-chlorosuccinimide.[3][12]

Experimental Protocols

To facilitate a comparative analysis in your laboratory, we provide a detailed protocol for the synthesis of a model peptide using different aspartic acid protection strategies.

Model Peptide Synthesis for Comparative Analysis

Model Peptide Sequence: H-Val-Lys-Asp-Gly-Tyr-Ile-NH₂

This sequence is chosen due to the presence of the highly problematic Asp-Gly motif.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-amino acids: Fmoc-Ile-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Gly-OH, Fmoc-Lys(Boc)-OH, Fmoc-Val-OH

  • Aspartic acid derivatives for comparison:

    • Fmoc-Asp(OtBu)-OH

    • Fmoc-Asp(OMpe)-OH

    • Fmoc-Asp(OBno)-OH

  • Coupling reagents: HBTU, HOBt

  • Base: DIPEA

  • Deprotection reagent: 20% piperidine in DMF

  • Solvents: DMF, DCM

  • Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O

  • HPLC system for analysis

Step-by-Step Synthesis Protocol
  • Resin Swelling and First Amino Acid Coupling:

    • Swell the Rink Amide resin in DMF for 30 minutes.

    • Deprotect the Fmoc group with 20% piperidine in DMF (2 x 10 minutes).

    • Wash the resin thoroughly with DMF and DCM.

    • Couple the first amino acid (Fmoc-Ile-OH) using HBTU/HOBt/DIPEA in DMF for 2 hours.

    • Confirm complete coupling with a Kaiser test.

  • Iterative Peptide Chain Elongation:

    • Repeat the deprotection and coupling steps for each amino acid in the sequence (Tyr, Gly, Asp, Lys, Val).

    • For the aspartic acid coupling, use the respective protected derivative (OtBu, OMpe, or OBno) in separate, parallel syntheses.

  • Final Deprotection and Cleavage:

    • After the final amino acid coupling, perform a final Fmoc deprotection.

    • Wash the resin extensively with DMF and DCM, then dry under vacuum.

    • Cleave the peptide from the resin and remove side-chain protecting groups using the cleavage cocktail for 2-3 hours.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide and wash with cold ether.

    • Lyophilize the crude peptide.

  • Comparative Analysis by RP-HPLC:

    • Dissolve a small amount of each crude peptide in a suitable solvent.

    • Analyze the crude peptides by RP-HPLC.

    • Integrate the peak areas corresponding to the desired peptide and the aspartimide-related byproducts to determine the relative yields.

Below is a workflow diagram for the comparative synthesis.

Comparative_Synthesis_Workflow Start Start: Rink Amide Resin Synthesis SPPS of VKDGYI Sequence Start->Synthesis Split Parallel Synthesis with different Asp Protection Synthesis->Split Asp_OtBu Fmoc-Asp(OtBu)-OH Split->Asp_OtBu Asp_OMpe Fmoc-Asp(OMpe)-OH Split->Asp_OMpe Asp_OBno Fmoc-Asp(OBno)-OH Split->Asp_OBno Cleavage Cleavage and Deprotection Asp_OtBu->Cleavage Asp_OMpe->Cleavage Asp_OBno->Cleavage Analysis RP-HPLC Analysis of Crude Peptides Cleavage->Analysis Comparison Comparative Yield Analysis Analysis->Comparison

Caption: Experimental workflow for the comparative analysis of Dap protection strategies.

Conclusion and Recommendations

The formation of aspartimide is a critical bottleneck in the synthesis of many peptides. While the standard Fmoc-Asp(OtBu)-OH is adequate for sequences not prone to this side reaction, for challenging motifs, especially those containing Asp-Gly, the use of more sterically hindered protecting groups is strongly recommended.

  • For a significant reduction in aspartimide formation with a moderate cost increase, Fmoc-Asp(OMpe)-OH is a viable option.

  • For the most challenging sequences where purity and yield are paramount, Fmoc-Asp(OBno)-OH provides a robust and near-quantitative solution to the aspartimide problem.[8]

  • For applications requiring orthogonal deprotection for on-resin modifications, Fmoc-Asp(OAll)-OH is the protecting group of choice.[9]

  • In cases where complete suppression of aspartimide is non-negotiable, employing backbone protection with Dmb-dipeptides or utilizing novel non-ester-based protecting groups like CSY should be considered.[10][12]

By understanding the underlying chemistry and leveraging the appropriate protection strategy, researchers can overcome the challenges associated with aspartic acid incorporation and achieve higher yields and purities in their peptide synthesis endeavors.

References

The Nature of Impurities in Z-Dap-OH Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to Assessing the Purity of Peptides Synthesized with Z-Dap-OH

For researchers, scientists, and drug development professionals, the synthesis of custom peptides is a cornerstone of innovation. The incorporation of non-canonical amino acids, such as Nα-Z-L-2,3-Diaminopropionic acid (this compound), allows for the creation of peptides with unique structural and functional properties. However, the integrity of any research or therapeutic application hinges on the purity of the synthesized peptide. Even minor impurities can significantly alter biological activity, introduce toxicity, or compromise experimental reproducibility.[1][2]

This guide provides a comprehensive framework for assessing the purity of peptides synthesized using this compound. As a Senior Application Scientist, my focus is not just on the "how" but the "why"—elucidating the rationale behind analytical choices to empower you to design robust, self-validating quality control workflows. We will explore the primary analytical techniques, compare this compound to its alternatives, and provide actionable protocols to ensure the quality of your final product.

This compound is a derivative of diaminopropionic acid where the alpha-amino group is protected by a benzyloxycarbonyl (Z or Cbz) group.[3][4] This protecting group is stable under the basic conditions used for Fmoc removal and the moderate acidic conditions for Boc removal, making it useful in orthogonal protection strategies.[5][6] However, its use can introduce specific impurities alongside common peptide synthesis-related contaminants.

Common Impurity Classes:

  • Process-Related Impurities: These are inherent to solid-phase peptide synthesis (SPPS) and include truncated sequences (incomplete synthesis), deletion sequences (missed amino acid coupling), and byproducts from coupling reagents.[7][8]

  • Protecting Group-Related Impurities: The Z-group requires strong acids or catalytic hydrogenolysis for removal.[6] Incomplete removal can leave the Z-group attached to the final peptide. Furthermore, the reagents used for cleavage can modify sensitive residues.[9]

  • Side-Chain Related Impurities: The free β-amino group of the diaminopropionic acid side chain is nucleophilic and can react with activated amino acids during coupling if not properly protected, leading to branched peptides.[10] Intramolecular cyclization to form a lactam is also a potential side reaction, particularly under basic conditions.[10]

  • Product-Related Impurities: These can form during synthesis or storage and include oxidation (especially of Met or Trp) and deamidation (of Asn or Gln).[7]

A thorough purity assessment, therefore, requires a multi-pronged analytical approach capable of detecting and quantifying these diverse impurities.[11][12]

Core Analytical Techniques for Peptide Purity Assessment

The three pillars of peptide purity analysis are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each provides a unique and complementary perspective on the sample's composition.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the gold standard for quantifying the purity of synthetic peptides.[1][13][14][15] It separates molecules based on their hydrophobicity, providing a high-resolution profile of the target peptide and related impurities.

Causality Behind the Method: The principle lies in the differential partitioning of the peptide and its impurities between a non-polar stationary phase (typically a C18 column) and a polar mobile phase.[13][16] A gradient of increasing organic solvent (like acetonitrile) in the mobile phase elutes the components in order of increasing hydrophobicity. Detection is typically done via UV absorbance at 214-220 nm, where the peptide backbone absorbs light.[15][16][17] This allows for the detection of all peptide-based impurities, regardless of their specific sequence, as long as they contain peptide bonds.[18]

Experimental Protocol: RP-HPLC for Peptide Purity

Objective: To separate and quantify the target peptide from impurities.

  • Sample Preparation:

    • Dissolve the lyophilized peptide in an appropriate solvent, typically 0.1% Trifluoroacetic Acid (TFA) in water or a water/acetonitrile mixture, to a concentration of 1 mg/mL.

    • Centrifuge the sample to pellet any insoluble material and transfer the supernatant to an HPLC vial. This prevents clogging of the HPLC system.

  • Instrumentation and Conditions:

    • HPLC System: A high-pressure binary pump system with a UV-Vis detector.[19]

    • Column: A C18 reversed-phase column is standard for most peptides (e.g., 4.6 mm x 250 mm, 5 µm particle size).[16][18]

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.[19]

    • Gradient: A typical gradient for a 30-minute run would be 5-60% Mobile Phase B over 20 minutes. This gradient must be optimized for each peptide to achieve the best separation.

    • Flow Rate: 1.0 mL/min.[15]

    • Detection Wavelength: 214 nm or 220 nm for the peptide backbone.[1][16] A secondary wavelength of 280 nm can be used if the peptide contains aromatic residues like Trp or Tyr.[1]

    • Column Temperature: 30-45°C, depending on peptide stability.[1]

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the percent purity by dividing the peak area of the main peptide by the total area of all peaks and multiplying by 100.[1][15] Any peak that is not the main product is considered an impurity.

Workflow for RP-HPLC Purity Assessment

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Z-Dap-OH for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the fast-paced environment of drug discovery and peptide synthesis, the integrity of our research is intrinsically linked to the safety and sustainability of our laboratory practices. The proper disposal of chemical reagents, such as the protected amino acid Z-Dap-OH (Nα-Z-L-2,3-Diaminopropionic acid), is a critical component of responsible research that safeguards both personnel and the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, grounded in established safety principles and an understanding of the compound's chemical nature. Our aim is to empower researchers with the knowledge to manage chemical waste not just as a regulatory necessity, but as an integral part of sound scientific methodology.

Understanding this compound: Hazard Profile and Handling Precautions

Before addressing disposal, it is imperative to understand the material . This compound is a combustible, solid, protected amino acid commonly used in peptide synthesis. While some databases report that this compound does not meet the criteria for GHS hazard classification[1], other suppliers indicate potential hazards, including being harmful if swallowed and causing skin, eye, and respiratory irritation.[2] Furthermore, it holds a Water Hazard Class 3 (WGK 3) designation, signifying it is severely hazardous to water.

This discrepancy in hazard reporting necessitates a conservative approach. The foundational principle of laboratory safety dictates that any compound with unknown or conflicting toxicity data should be handled as potentially hazardous. Therefore, the disposal procedures outlined below are based on the assumption that this compound requires management as regulated chemical waste.

Key Chemical and Safety Data:

PropertyValueSource
Synonyms Nα-Z-L-2,3-Diaminopropionic acid, Z-Dpr-OH
CAS Number 35761-26-3
Molecular Formula C11H14N2O4[1]
Physical Form Crystalline solid
Melting Point ~240 °C (decomposes)[2]
Solubility Soluble in dilute acid[2][3]
GHS Classification Not Classified / Potential Irritant (H315, H319, H335), Harmful if Swallowed (H302)[1][2]
Storage Class 11 (Combustible Solids)
Water Hazard Class WGK 3 (Severe hazard to water)

Mandatory Personal Protective Equipment (PPE) When Handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Body Protection: A lab coat is required.

  • Respiratory Protection: For handling significant quantities of powder, a dust mask (e.g., N95) is recommended to prevent inhalation.

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that ensures waste is segregated, contained, and managed in compliance with institutional and regulatory standards. The core logic is to prevent its release into the environment, particularly into waterways, due to its high water hazard classification.

G cluster_0 Step 1: Waste Identification & Segregation cluster_1 Step 2: Waste Collection & Containment cluster_2 Step 3: Storage & Pickup A Solid this compound (Unused/Expired) D Labelled Solid Hazardous Waste Container A->D B Contaminated Disposables (Gloves, Weigh Boats, Wipes) B->D C Aqueous Solutions (Containing this compound) E Labelled Aqueous Hazardous Waste Container C->E F Secure Secondary Containment Area D->F E->F G Schedule Pickup with EHS Department F->G

Caption: Decision workflow for this compound chemical waste disposal.

Experimental Protocol for Waste Management:

  • Initial Assessment & Preparation:

    • Causality: The primary goal is to prevent environmental contamination and ensure regulatory compliance. Given the WGK 3 rating, this compound must not enter the sanitary sewer system.[4][5]

    • Action: Before beginning work that will generate this compound waste, identify the appropriate hazardous waste streams in your laboratory. Obtain correctly labeled waste containers from your institution's Environmental Health and Safety (EHS) department. You will require separate containers for solid and aqueous waste.

  • Waste Segregation and Collection:

    • Causality: Proper segregation is crucial to prevent unintended chemical reactions within waste containers and to facilitate correct disposal by EHS professionals.[4]

    • Protocol Steps:

      • Solid Waste:

        • Collect expired or unused solid this compound, along with any disposables contaminated with the solid (e.g., weigh boats, contaminated gloves, paper towels), in a designated, compatible, and clearly labeled Solid Hazardous Waste container.[4][5] A high-density polyethylene (HDPE) container is generally suitable.

      • Aqueous/Liquid Waste:

        • Collect all aqueous solutions containing dissolved this compound in a designated Aqueous Hazardous Waste container.

        • Crucially, do not dispose of these solutions down the drain. The high water hazard classification indicates a significant risk to aquatic ecosystems.[4]

      • Contaminated Glassware:

        • Non-disposable glassware should be decontaminated by rinsing with a small amount of a suitable solvent (e.g., ethanol or isopropanol) that can solubilize any residue.

        • This rinsate must be collected and added to the appropriate hazardous liquid waste stream (aqueous or non-halogenated solvent waste, depending on your lab's waste streams).

        • After this initial decontamination rinse, the glassware can be washed using standard laboratory procedures.

  • Container Management and Storage:

    • Causality: Secure and accurate labeling prevents accidents, ensures proper handling, and is a legal requirement for hazardous waste management.[5]

    • Protocol Steps:

      • Labeling: Ensure all waste containers are clearly and accurately labeled with the full chemical name, "this compound" or "Nα-Z-L-2,3-Diaminopropionic acid," and an indication of the primary hazards (e.g., "Irritant," "Hazardous to Water"). Include the date of waste accumulation.

      • Storage: Keep waste containers securely sealed when not in use. Store them in a designated and secure secondary containment area, away from incompatible materials, to await pickup.

  • Final Disposal:

    • Causality: The final disposal must be handled by trained professionals in accordance with local, state, and federal regulations to ensure environmental protection.

    • Action: Follow your institution's specific procedures to schedule a pickup of the hazardous waste containers by the EHS department.[5] Never attempt to dispose of this chemical in the regular trash or via the sanitary sewer.

By adhering to this structured protocol, you contribute to a culture of safety and environmental stewardship, reinforcing the trustworthiness and integrity of your laboratory's operations.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Z-Dap-OH

Author: BenchChem Technical Support Team. Date: December 2025

An Essential Framework for Safe and Effective Handling in Peptide Synthesis

For the modern researcher engaged in drug development and peptide synthesis, the mastery of handling specialized amino acid derivatives is fundamental. Z-Dap-OH (Nα-Z-L-2,3-Diaminopropionic acid), a key building block, demands a comprehensive understanding of its properties to ensure both experimental integrity and, most importantly, personal safety. This guide moves beyond a simple checklist, offering a procedural and scientific rationale for the personal protective equipment (PPE) and handling strategies essential for working with this compound. Our goal is to provide you with the in-depth knowledge to build a self-validating system of safety in your laboratory.

Understanding the Hazard Profile of this compound

Before detailing specific PPE, we must understand the nature of the substance we are handling. This compound is a crystalline solid and is classified as a combustible solid. While comprehensive toxicological data is not widely available, and it is not currently classified as hazardous under the Globally Harmonized System (GHS), it is prudent to treat it with the care afforded to all fine chemical reagents.[1] The primary risks during handling are inhalation of the powder and contact with skin and eyes.

PropertyValueSource
Physical Form Crystalline Solid
Molecular Weight 238.24 g/mol [1]
Storage Class 11 (Combustible Solids)
GHS Classification Not Classified[1]

Core PPE Directives: A Multi-Layered Approach

A robust PPE protocol is not just about individual items but about creating a complete barrier between the researcher and the chemical. The following recommendations are based on a risk assessment of standard laboratory procedures involving this compound, such as weighing, dissolution, and addition to a reaction.

Respiratory Protection: Mitigating Inhalation Risks

When handling this compound in its powdered form, the generation of fine dust is a primary concern. Inhalation of airborne particles can pose a respiratory risk.

  • Minimum Requirement: A NIOSH-approved N95 dust mask is essential when weighing or transferring the solid compound.

  • Scientific Rationale: The N95 respirator is designed to filter at least 95% of airborne particles, providing effective protection against the fine dust of this compound.

  • Operational Mandate: All weighing and transfer of solid this compound must be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the potential for dust generation and inhalation.[2]

Eye and Face Protection: The First Line of Defense

Chemical splashes or airborne dust can cause serious eye irritation or injury.

  • Minimum Requirement: ANSI-approved safety glasses with side shields are mandatory for all procedures involving this compound.

  • Enhanced Protection: When there is a heightened risk of splashing, such as during dissolution in a vortex mixer or during a large-scale reaction, chemical splash goggles should be worn.

  • Scientific Rationale: Safety glasses with side shields protect against projectiles and incidental splashes, while chemical splash goggles provide a seal around the eyes, offering superior protection from liquids and dust.[2]

Hand Protection: Ensuring Chemical Resistance

Direct skin contact with any chemical should always be avoided. The choice of glove material is critical and should be based on chemical compatibility.

  • Recommended Material: Nitrile gloves are the recommended choice for handling this compound and its solutions.[2]

  • Scientific Rationale: Nitrile offers good resistance to a range of chemicals and is a suitable barrier for incidental contact with amino acid derivatives. It is important to note that no glove material offers indefinite protection.

  • Operational Mandate: Gloves should be inspected for any signs of degradation or puncture before use. They should be removed promptly and disposed of correctly after handling the chemical or if contamination is suspected. Always wash hands thoroughly after removing gloves.

Body Protection: Shielding Against Contamination

A laboratory coat is the final layer of personal protection and prevents the contamination of personal clothing.

  • Minimum Requirement: A full-length, buttoned laboratory coat must be worn at all times when handling this compound.

  • Scientific Rationale: The lab coat provides a removable barrier in the event of a spill, protecting the wearer's skin and clothing from contamination.

  • Operational Mandate: Laboratory coats should be removed before leaving the laboratory to prevent the spread of any potential contaminants.

Experimental Workflow: PPE Donning and Doffing Protocol

The sequence of putting on and taking off PPE is as crucial as the equipment itself to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) Don1 1. Lab Coat Don2 2. Respiratory Protection (N95) Don1->Don2 Don3 3. Eye/Face Protection Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Eye/Face Protection Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respiratory Protection Doff3->Doff4

Caption: The correct sequence for donning and doffing PPE to minimize contamination risk.

Operational and Disposal Plans

A comprehensive safety plan extends beyond personal protection to include the entire lifecycle of the chemical in the laboratory, from handling to disposal.

Step-by-Step Handling Protocol for this compound
  • Preparation: Before handling, ensure the work area, preferably a chemical fume hood, is clean and uncluttered. Assemble all necessary equipment, including spatulas, weigh boats, and solvent dispensers.

  • PPE Donning: Follow the prescribed donning sequence for your PPE.

  • Weighing: Carefully weigh the required amount of this compound in a tared weigh boat. Minimize the creation of dust by handling the container gently.

  • Dissolution: Add the solid to the chosen solvent in a suitable flask. If necessary, use gentle agitation to dissolve. Avoid vigorous shaking that could cause splashing.

  • Reaction: Add the this compound solution to the reaction vessel slowly and carefully.

  • Post-Handling: After use, securely seal the this compound container. Clean any contaminated glassware and surfaces.

  • PPE Doffing: Remove and dispose of PPE in the correct order to prevent contamination of your skin and clothing.

  • Hand Washing: Wash your hands thoroughly with soap and water.

Disposal of this compound and Contaminated Materials

Proper disposal is a critical component of laboratory safety and environmental responsibility.

  • Solid Waste: Unused or expired this compound, as well as any contaminated solid materials (e.g., weigh boats, gloves, paper towels), should be collected in a clearly labeled, sealed hazardous waste container.[3]

  • Liquid Waste: Solutions containing this compound should be collected in a designated hazardous waste container for non-halogenated or halogenated organic solvents, depending on the solvent used. Do not pour solutions down the drain.[4]

  • Container Management: All waste containers must be kept closed when not in use and stored in a designated satellite accumulation area away from incompatible materials. Follow your institution's specific guidelines for hazardous waste pickup and disposal.[5]

Emergency Procedures: A Plan for the Unexpected

In the event of an accidental exposure or spill, a clear and immediate response is crucial.

Chemical Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing. Seek medical attention if irritation persists.[6]

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6]

  • Inhalation: Move the affected person to fresh air. If they are having difficulty breathing, seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Seek immediate medical attention.

Chemical Spill
  • Minor Spill (Solid): If a small amount of solid this compound is spilled, carefully sweep it up with a brush and dustpan, avoiding the creation of dust, and place it in a labeled hazardous waste container. Clean the area with a damp cloth, and dispose of the cloth as hazardous waste.

  • Major Spill: In the event of a large spill, evacuate the immediate area and alert your supervisor and institutional safety office. Prevent others from entering the area. Trained emergency personnel should handle the cleanup.

Conclusion

The safe handling of this compound is not a matter of mere compliance but a commitment to scientific excellence and personal well-being. By understanding the rationale behind each safety protocol—from the choice of an N95 respirator to the specific sequence of doffing gloves—researchers can create a laboratory environment where innovation and safety coexist. This guide provides the foundational knowledge to build that environment, fostering a culture of safety that protects you, your colleagues, and the integrity of your research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Z-Dap-OH
Reactant of Route 2
Reactant of Route 2
Z-Dap-OH

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.